molecular formula C48H58ClN9O7S3 B3067984 AT6 CAS No. 2098836-50-9

AT6

Numéro de catalogue: B3067984
Numéro CAS: 2098836-50-9
Poids moléculaire: 1004.7 g/mol
Clé InChI: ZCEIHPCVOJGWHG-TZPPCSJFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AT6 is a useful research compound. Its molecular formula is C48H58ClN9O7S3 and its molecular weight is 1004.7 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,4R)-1-((R)-14-acetamido-1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-13,13-dimethyl-2-oxo-6,9-dioxa-12-thia-3-azapentadecan-15-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is 1003.3309864 g/mol and the complexity rating of the compound is 1740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S,4R)-1-[(2R)-2-acetamido-3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H58ClN9O7S3/c1-27-29(3)68-47-40(27)41(33-12-14-35(49)15-13-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-16-17-64-18-19-65-20-21-67-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-8-10-34(11-9-32)42-28(2)52-26-66-42/h8-15,26,36-38,43,60H,16-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEIHPCVOJGWHG-TZPPCSJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H58ClN9O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098836-50-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2098836-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Role of ATF6 in Endoplasmic Reticulum Stress: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The endoplasmic reticulum (ER) is a pivotal organelle for protein synthesis, folding, and transport. The accumulation of unfolded or misfolded proteins within the ER lumen triggers a state known as ER stress, which in turn activates a complex signaling network called the Unfolded Protein Response (UPR). A key transducer of the UPR is Activating Transcription Factor 6 (ATF6), a transmembrane protein that functions as a potent transcription factor to alleviate ER stress and restore cellular homeostasis. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ATF6 activation, its downstream signaling cascades, and its role in determining cell fate. We present detailed methodologies for key experiments, summarize quantitative data in structured tables, and provide visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the ATF6-mediated ER stress response.

Introduction: ATF6 as a Central Regulator of the Unfolded Protein Response

The UPR is orchestrated by three primary ER-resident sensor proteins: Inositol-requiring enzyme 1 (IRE1), PRKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under homeostatic conditions, these sensors are maintained in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. The accumulation of unfolded proteins leads to the sequestration of BiP, causing its dissociation from the UPR sensors and triggering their activation.

ATF6 is a type II transmembrane glycoprotein (B1211001) that, upon activation, initiates a transcriptional program aimed at enhancing the protein folding and degradation capacity of the ER. Its activation is a critical component of the adaptive UPR, promoting cell survival in the face of moderate ER stress. However, under prolonged or severe stress, ATF6 can also contribute to the induction of apoptosis.

The ATF6 Signaling Pathway: A Multi-Step Activation Cascade

The activation of ATF6 is a tightly regulated process involving its translocation from the ER to the Golgi apparatus and subsequent proteolytic cleavage.

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ATF6_inactive ATF6 (p90, inactive) BiP BiP/GRP78 ATF6_inactive->BiP Bound ATF6_translocating ATF6 (p90) ATF6_inactive->ATF6_translocating Translocation BiP->ATF6_inactive Dissociates S1P Site-1 Protease (S1P) S2P Site-2 Protease (S2P) S1P->S2P ATF6n ATF6n (p50, active) S2P->ATF6n Cleavage 2 ERSE ER Stress Response Element (ERSE) ATF6n->ERSE Binds ATF6n->ERSE Target_Genes Target Genes (BiP, GRP94, XBP1, CHOP) ERSE->Target_Genes Upregulates Transcription ER_Stress ER Stress (Unfolded Proteins) ER_Stress->BiP Sequesters ATF6_translocating->S1P

Caption: The ATF6 signaling pathway is initiated by ER stress and culminates in the transcriptional activation of target genes.

Upon ER stress, the dissociation of BiP from the luminal domain of ATF6 exposes a Golgi localization signal. This facilitates the trafficking of the full-length 90 kDa ATF6 protein (p90 ATF6) to the Golgi apparatus. Within the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This proteolytic cascade releases the N-terminal cytosolic fragment (p50 ATF6), which is the active transcription factor. This active fragment then translocates to the nucleus, where it binds to cis-acting ER stress response elements (ERSE) in the promoters of its target genes, thereby inducing their expression.[1]

Downstream Targets and Cellular Outcomes

The transcriptional program activated by ATF6 is primarily aimed at restoring ER homeostasis. Key classes of ATF6 target genes include:

  • ER Chaperones: Upregulation of chaperones such as BiP (HSPA5) and GRP94 (HSP90B1) enhances the protein-folding capacity of the ER.

  • ER-Associated Degradation (ERAD) Components: Genes like HERPUD1 and EDEM1 are induced to promote the degradation of terminally misfolded proteins.

  • Redox Homeostasis: ATF6 can also induce the expression of antioxidant genes, linking the UPR to the management of oxidative stress.

  • Crosstalk with other UPR branches: ATF6 can induce the transcription of XBP1, another key UPR transcription factor, thereby amplifying the ER stress response.

  • Apoptosis: Under conditions of severe or prolonged ER stress, ATF6 can contribute to apoptosis, partly through the upregulation of the pro-apoptotic transcription factor CHOP (DDIT3).

ATF6_Cellular_Outcomes cluster_adaptive Adaptive Response (Pro-Survival) cluster_maladaptive Maladaptive Response (Pro-Apoptotic) ER_Stress ER Stress ATF6_Activation ATF6 Activation ER_Stress->ATF6_Activation Chaperone_Upregulation Increased Chaperones (BiP, GRP94) ATF6_Activation->Chaperone_Upregulation Induces ERAD_Enhancement Enhanced ERAD (HERPUD1) ATF6_Activation->ERAD_Enhancement Induces Redox_Balance Redox Homeostasis ATF6_Activation->Redox_Balance Induces CHOP_Upregulation CHOP Upregulation ATF6_Activation->CHOP_Upregulation Induces (prolonged stress) ER_Homeostasis ER Homeostasis Restored Chaperone_Upregulation->ER_Homeostasis ERAD_Enhancement->ER_Homeostasis Redox_Balance->ER_Homeostasis Apoptosis Apoptosis CHOP_Upregulation->Apoptosis

Caption: ATF6 activation leads to either adaptive (pro-survival) or maladaptive (pro-apoptotic) cellular outcomes depending on the context and duration of ER stress.

Quantitative Data in ATF6 Research

The following tables provide a summary of quantitative data from various studies investigating the ATF6 pathway.

Table 1: Induction of ATF6 Target Genes by ER Stress Inducers

Cell LineTreatmentGeneFold Induction (mRNA)Reference
Glioblastoma (D54)6 Gy irradiation (48h)HERPUD1~2.5[2]
Glioblastoma (D54)6 Gy irradiation (48h)GRP78~2.2[2]
HEK293TTunicamycin (1 µg/mL, 12h)HerpUD~4.0[3]
HEK293TTunicamycin (1 µg/mL, 12h)Hyou1~3.0[3]
Calu-3Tunicamycin (8h)BiP>14[4]
Calu-3Tunicamycin (8h)sXBP1>3[4]

Table 2: Effect of ATF6 on Cell Viability under ER Stress

Cell LineConditionTreatmentCell Viability (% of control)Reference
Neonatal Rat Ventricular MyocytesControl siRNATunicamycin (40 µg/mL, 48h)~75%[5]
Neonatal Rat Ventricular MyocytesATF6 siRNATunicamycin (40 µg/mL, 48h)~50%[5]
Vascular Endothelial CellsControlThapsigargin (1 µM, 48h)~60%[6]
Vascular Endothelial CellsOverexpressed active ATF6Thapsigargin (1 µM, 48h)~30%[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ATF6 pathway.

Experimental_Workflow cluster_analysis Downstream Analysis Start Cell Culture & Seeding Induce_Stress Induce ER Stress (Tunicamycin/Thapsigargin) Start->Induce_Stress Harvest Harvest Cells at Time Points Induce_Stress->Harvest Western_Blot Western Blot (ATF6 Cleavage) Harvest->Western_Blot qRT_PCR qRT-PCR (Target Gene Expression) Harvest->qRT_PCR Immunofluorescence Immunofluorescence (ATF6 Nuclear Translocation) Harvest->Immunofluorescence Reporter_Assay Luciferase Reporter Assay (ATF6 Activity) Harvest->Reporter_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Immunofluorescence->Data_Analysis Reporter_Assay->Data_Analysis

Caption: A generalized experimental workflow for investigating the role of ATF6 in the ER stress response.

Induction of ER Stress in Cell Culture
  • Reagents:

    • Tunicamycin (Tm): Inhibits N-linked glycosylation. Prepare a stock solution in DMSO.

    • Thapsigargin (Tg): Inhibits the SERCA pump. Prepare a stock solution in DMSO.

  • Protocol:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

    • Prepare working concentrations of Tm (e.g., 1-5 µg/mL) or Tg (e.g., 0.5-2 µM) in complete culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the ER stress inducer.

    • Incubate the cells for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

    • Harvest cells for downstream analysis.

Western Blot for ATF6 Cleavage
  • Reagents:

    • RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Protease and Phosphatase Inhibitor Cocktails.

    • Primary Antibody: Anti-ATF6 antibody that recognizes the N-terminal domain (e.g., mouse monoclonal, 1:500-1:1,000 dilution).

    • Secondary Antibody: HRP-conjugated anti-mouse IgG (1:5,000-1:20,000 dilution).

  • Protocol:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer with inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with the primary anti-ATF6 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system. The full-length p90 ATF6 and the cleaved p50 ATF6 will be visible.

Immunofluorescence for ATF6 Nuclear Translocation
  • Reagents:

    • 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

    • Blocking Buffer: 1% BSA in PBST.

    • Primary Antibody: Anti-ATF6 antibody (as for Western blot, 1:100-1:500 dilution).

    • Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG (1:1000 dilution).

    • DAPI for nuclear counterstaining.

  • Protocol:

    • Grow cells on glass coverslips and treat with an ER stress inducer.

    • Wash with PBS and fix with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash with PBS and block with 1% BSA in PBST for 1 hour.

    • Incubate with the primary anti-ATF6 antibody in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.

    • Wash three times with PBST.

    • Mount coverslips on slides and visualize using a fluorescence microscope.

qRT-PCR for ATF6 Target Gene Expression
  • Reagents:

    • RNA isolation kit (e.g., TRIzol or column-based kits).

    • cDNA synthesis kit.

    • SYBR Green or TaqMan qPCR master mix.

    • Primers for target genes (e.g., HSPA5, DDIT3, XBP1) and a housekeeping gene (e.g., GAPDH).

  • Protocol:

    • Isolate total RNA from treated and control cells.

    • Synthesize cDNA from 1 µg of RNA.

    • Perform qPCR in triplicate for each gene and sample.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group, normalized to the housekeeping gene.

ATF6 Reporter Assay
  • Reagents:

    • Reporter Plasmid: A plasmid containing multiple copies of the ERSE upstream of a luciferase gene (e.g., p5xATF6-GL3).

    • Control Plasmid: A plasmid expressing Renilla luciferase for normalization.

    • Transfection Reagent.

    • Dual-Luciferase Reporter Assay System.

  • Protocol:

    • Co-transfect cells with the ATF6 reporter plasmid and the Renilla control plasmid.

    • After 24 hours, treat the cells with an ER stress inducer.

    • After the desired treatment time (e.g., 16-24 hours), lyse the cells.

    • Measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Role in Disease and Therapeutic Implications

The dysregulation of the ATF6 pathway is implicated in a wide range of pathologies, making it an attractive target for therapeutic intervention.

  • Neurodegenerative Diseases: In diseases like Alzheimer's and Parkinson's, where protein misfolding is a central feature, enhancing the adaptive functions of ATF6 could be neuroprotective.

  • Metabolic Disorders: Chronic ER stress in tissues like the liver and adipose is linked to insulin (B600854) resistance and type 2 diabetes. Modulating ATF6 activity may help restore metabolic homeostasis.

  • Cancer: Tumor cells often experience high levels of ER stress and can co-opt the UPR, including ATF6 signaling, to promote survival and resistance to therapy.[2] In this context, inhibiting ATF6 could be a promising anti-cancer strategy.

  • Ischemic Diseases: ATF6 has been shown to play a protective role in ischemic injury in the heart and brain, suggesting that ATF6 activators could be beneficial in treating conditions like myocardial infarction and stroke.[7]

Conclusion

ATF6 is a critical transducer of the ER stress response, playing a dual role in cell survival and apoptosis. A detailed understanding of its activation, signaling, and downstream effects is paramount for researchers in both basic science and drug development. The methodologies and data presented in this guide offer a robust framework for investigating the intricate functions of ATF6. As our knowledge of the UPR deepens, the targeted modulation of the ATF6 pathway holds significant promise for the development of novel therapies for a host of human diseases.

References

An In-depth Technical Guide to the ATF6 Pathway: Activation and Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Activating Transcription Factor 6 (ATF6) pathway is a critical signaling cascade within the Unfolded Protein Response (UPR), a cellular mechanism designed to cope with stress in the endoplasmic reticulum (ER). The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, which aims to restore proteostasis. The UPR is mediated by three main ER transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and ATF6.[1][2] This guide provides a detailed technical overview of the ATF6 branch, from its activation mechanism to its downstream transcriptional targets, supported by experimental methodologies and quantitative data.

The Core Mechanism of ATF6 Activation

Under homeostatic conditions, ATF6, a type II transmembrane glycoprotein, is localized to the ER membrane.[3][4] Its luminal domain is bound by the ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78 (78 kDa glucose-regulated protein), which keeps ATF6 in an inactive state.[1][5]

The accumulation of unfolded proteins in the ER lumen leads to the dissociation of BiP from ATF6, which is a key initial step in its activation.[3][5] This dissociation allows ATF6 to translocate from the ER to the Golgi apparatus via COPII-coated vesicles.[6][7]

In the Golgi, ATF6 undergoes sequential proteolytic cleavage by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[7][8][9] S1P first cleaves the luminal domain of ATF6.[9] This initial cleavage is a prerequisite for the subsequent cleavage by S2P within the transmembrane domain.[9] The bulky luminal domain of ATF6 is thought to sterically hinder S2P access, and its removal by S1P makes ATF6 an optimal substrate for S2P.[9]

This two-step cleavage releases the N-terminal cytosolic fragment of ATF6 (referred to as ATF6f, p50 ATF6, or ATF6-N), a potent basic-leucine zipper (bZIP) transcription factor.[3][5][7] This active fragment then translocates to the nucleus to regulate the expression of its target genes.[10][11]

ATF6_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Sequesters ATF6_inactive ATF6 (p90) (Inactive) S1P Site-1 Protease ATF6_inactive->S1P Translocation ATF6_BiP ATF6-BiP Complex ATF6_BiP->ATF6_inactive BiP Dissociation ATF6_cleaved1 ATF6 (cleaved by S1P) S1P->ATF6_cleaved1 Cleavage 1 S2P Site-2 Protease ATF6_active ATF6f (p50) (Active) S2P->ATF6_active Cleavage 2 ATF6_cleaved1->ATF6_active Cleavage 2 ERSE ER Stress Response Element (ERSE) ATF6_active->ERSE Nuclear Translocation Target_Genes Target Gene Transcription ERSE->Target_Genes Activation Experimental_Workflow cluster_Preparation Preparation cluster_Analysis Analysis Cell_Culture Cell Culture ER_Stress_Induction Induce ER Stress (e.g., Tunicamycin, Thapsigargin) Cell_Culture->ER_Stress_Induction Cell_Harvest Harvest Cells ER_Stress_Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Western_Blot Western Blot (Detect p90/p50 ATF6) Lysis->Western_Blot Reporter_Assay Reporter Assay (Measure ATF6 activity) Lysis->Reporter_Assay qPCR RT-qPCR (Target gene expression) Lysis->qPCR Data_Analysis Data Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis qPCR->Data_Analysis

References

An In-depth Technical Guide to the Core of Mitochondrial Energy Production: The ATP6 Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP6 subunit, a cornerstone of the mitochondrial F-type ATP synthase (Complex V), plays a pivotal role in cellular energy conversion. Encoded by the mitochondrial gene MT-ATP6, this hydrophobic protein is a critical component of the enzyme's Fₒ domain, forming the proton channel essential for coupling proton translocation to ATP synthesis. Dysregulation and mutations in ATP6 are implicated in a spectrum of severe mitochondrial diseases, making it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of the ATP6 subunit, tailored for researchers, scientists, and professionals in drug development. It delves into the intricate molecular mechanisms, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological processes and workflows.

Introduction: The Central Role of ATP6 in Cellular Bioenergetics

Mitochondrial ATP synthase is the primary engine of cellular energy production in aerobic organisms, responsible for synthesizing the bulk of the cell's adenosine (B11128) triphosphate (ATP). This intricate molecular machine is composed of two main domains: the F₁ catalytic domain and the Fₒ membrane-embedded domain. The ATP6 subunit, also known as subunit 'a', is a key component of the Fₒ domain. It is a highly hydrophobic protein, encoded by the mitochondrial DNA, and is essential for the enzyme's function.[1]

The primary role of ATP6 is to form the proton channel that facilitates the movement of protons across the inner mitochondrial membrane.[1][2] This proton motive force, generated by the electron transport chain, drives the rotation of the c-ring of the Fₒ domain. This rotation is then transmitted to the F₁ domain, inducing conformational changes that lead to the synthesis of ATP from ADP and inorganic phosphate (B84403).[1] Given its central role, it is not surprising that mutations in the MT-ATP6 gene are associated with a range of debilitating mitochondrial diseases, including Leigh syndrome and Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP).[1][2][3]

Structure of the ATP6 Subunit

The human MT-ATP6 protein is comprised of 226 amino acids and has a molecular weight of approximately 24.8 kDa.[1][2] It is an integral membrane protein with a complex topology, predicted to have multiple transmembrane helices.[4][5] Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the three-dimensional arrangement of ATP6 within the ATP synthase complex.[6]

The ATP6 subunit is strategically positioned at the interface with the c-ring, forming two hydrophilic half-channels that do not span the entire membrane. These channels are crucial for the mechanism of proton translocation.[7] One channel allows protons to enter from the intermembrane space and bind to a glutamate (B1630785) residue on a c-subunit, while the other channel provides an exit route for protons from the c-subunit into the mitochondrial matrix.[7] The precise arrangement and interaction of the transmembrane helices of ATP6 are critical for this proton-pumping mechanism.[4][5]

Table 1: Structural and Physical Properties of the Human ATP6 Subunit

PropertyValueReference
GeneMT-ATP6[1]
Number of Amino Acids226[1]
Molecular Weight~24.8 kDa[1]
Transmembrane Helices5-6 (predicted)[4][5]
LocationInner mitochondrial membrane[1]

Function and Molecular Mechanism

The ATP6 subunit is the stationary component of the Fₒ motor and plays a direct role in the translocation of protons. The currently accepted model suggests that the rotation of the c-ring is driven by the sequential protonation and deprotonation of a conserved acidic residue (glutamate) on each c-subunit. The ATP6 subunit provides the aqueous access channels for these proton transfer events.

The process can be broken down into the following key steps:

  • A proton from the intermembrane space enters the inlet half-channel of the ATP6 subunit.

  • The proton is transferred to the glutamate residue of a c-subunit in the c-ring.

  • The neutralization of the glutamate's negative charge allows the c-ring to rotate, bringing the now protonated c-subunit into the hydrophobic environment of the lipid bilayer.

  • As the c-ring rotates, another protonated c-subunit aligns with the outlet half-channel of the ATP6 subunit.

  • A proton is released from the c-subunit into the mitochondrial matrix.

  • This cycle of protonation, rotation, and deprotonation drives the continuous rotation of the c-ring and, consequently, the synthesis of ATP by the F₁ domain.

Mutations in the ATP6 subunit can disrupt this finely tuned mechanism in several ways. They can alter the structure of the proton channels, impair the interaction with the c-ring, or affect the overall stability and assembly of the ATP synthase complex.[8][9]

Quantitative Data on ATP6 Expression and Function

The expression of the MT-ATP6 gene and the functional consequences of its mutations have been quantitatively assessed in various studies. This data is crucial for understanding the pathophysiology of ATP6-related diseases and for developing targeted therapies.

Table 2: Tissue-Specific mRNA Expression of Human MT-ATP6

TissueExpression Level (Normalized)Reference
Heart MuscleHigh[10]
Skeletal MuscleHigh[10]
BrainModerate[2]
LiverModerate[2]
KidneyModerate[2]

Note: Expression levels are qualitative summaries from various sources and may vary depending on the detection method.

Table 3: Biochemical Consequences of Pathogenic MT-ATP6 Mutations

MutationDisease AssociationEffect on ATP SynthesisEffect on Mitochondrial Membrane PotentialReference
m.8993T>GLeigh Syndrome, NARPSeverely reducedIncreased[8][9]
m.9176T>CLeigh SyndromeReducedVariable[9]
m.9185T>CLeigh SyndromeReducedDecreased[9]

Signaling Pathways and Cellular Responses to ATP6 Dysfunction

Dysfunction of the ATP6 subunit and the resulting impairment of ATP synthase can trigger a cascade of cellular stress responses. These signaling pathways are crucial for the cell's attempt to adapt to the energy deficit and mitochondrial damage.

Mitochondrial Stress Responses

A primary consequence of ATP6 dysfunction is the disruption of the mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS). This mitochondrial stress activates several signaling pathways, including the mitochondrial unfolded protein response (UPRmt) and the integrated stress response (ISR).[11][12] These pathways aim to restore mitochondrial homeostasis by upregulating chaperones, antioxidant enzymes, and other protective proteins.

Mitochondrial_Stress_Response ATP6_dysfunction ATP6 Dysfunction ATP_synthase_impairment ATP Synthase Impairment ATP6_dysfunction->ATP_synthase_impairment Membrane_potential_disruption ΔΨm Disruption ATP_synthase_impairment->Membrane_potential_disruption ROS_increase ↑ ROS ATP_synthase_impairment->ROS_increase Mitochondrial_stress Mitochondrial Stress Membrane_potential_disruption->Mitochondrial_stress ROS_increase->Mitochondrial_stress UPRmt UPRmt Activation Mitochondrial_stress->UPRmt ISR ISR Activation Mitochondrial_stress->ISR Apoptosis Apoptosis Mitochondrial_stress->Apoptosis Cellular_adaptation Cellular Adaptation & Survival UPRmt->Cellular_adaptation ISR->Cellular_adaptation

Figure 1: Signaling pathways activated by ATP6 dysfunction.

Apoptosis

Prolonged and severe mitochondrial stress due to ATP6 dysfunction can lead to the initiation of apoptosis, or programmed cell death. The release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol is a key event in this process. This triggers a caspase cascade that ultimately leads to the dismantling of the cell.[13][14]

Experimental Protocols for Studying the ATP6 Subunit

A variety of experimental techniques are employed to investigate the structure, function, and pathology of the ATP6 subunit. Below are detailed methodologies for some of the key experiments.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for ATP Synthase Complex Analysis

BN-PAGE is a technique used to separate intact protein complexes from biological membranes under non-denaturing conditions. It is particularly useful for assessing the assembly and stability of the ATP synthase complex.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue samples by differential centrifugation.

  • Solubilization: Solubilize mitochondrial membranes with a mild non-ionic detergent (e.g., digitonin (B1670571) or n-dodecyl-β-D-maltoside) to release intact protein complexes.

  • Gel Electrophoresis: Separate the solubilized complexes on a native polyacrylamide gel containing Coomassie Brilliant Blue G-250. The dye imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.

  • Visualization: Visualize the separated complexes by in-gel activity assays or by immunoblotting after transfer to a membrane.

BN_PAGE_Workflow start Start: Cell/Tissue Sample mito_isolation Mitochondrial Isolation (Differential Centrifugation) start->mito_isolation solubilization Solubilization (Mild Detergent) mito_isolation->solubilization bn_page Blue Native PAGE solubilization->bn_page in_gel_activity In-Gel Activity Assay bn_page->in_gel_activity western_blot Western Blotting bn_page->western_blot end End: Analysis of ATP Synthase Complex in_gel_activity->end western_blot->end

Figure 2: Workflow for BN-PAGE analysis of ATP synthase.

ATP Synthase Activity Assay

The functional activity of ATP synthase can be measured by quantifying the rate of ATP synthesis or hydrolysis.

Methodology for ATP Synthesis Assay:

  • Sample Preparation: Use isolated mitochondria or permeabilized cells.

  • Reaction Mixture: Prepare a reaction buffer containing ADP, inorganic phosphate (Pi), and a respiratory substrate (e.g., succinate (B1194679) or pyruvate/malate).

  • Initiation: Initiate the reaction by adding the mitochondrial or cell suspension.

  • Measurement: Measure the amount of ATP produced over time using a luciferase-based luminescence assay.

  • Controls: Include inhibitors such as oligomycin (B223565) (an Fₒ inhibitor) to confirm that the measured ATP synthesis is specific to ATP synthase.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has revolutionized the structural biology of large protein complexes like ATP synthase, allowing for near-atomic resolution structures.

Methodology:

  • Sample Preparation: Purify the ATP synthase complex.

  • Vitrification: Apply a small volume of the purified complex to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.

  • Data Collection: Collect a large number of images of the frozen particles at different orientations using a transmission electron microscope.

  • Image Processing: Use specialized software to align and average the particle images to generate a high-resolution 3D reconstruction of the complex.

ATP6 as a Target for Drug Development

The critical role of ATP synthase in cellular energy metabolism makes it an attractive target for drug development, particularly in the fields of oncology and infectious diseases. Inhibitors that specifically target the ATP6 subunit or its interface with the c-ring could have significant therapeutic potential.

Rationale for Targeting ATP6
  • Cancer Therapy: Many cancer cells exhibit a high metabolic rate and are heavily reliant on oxidative phosphorylation for energy production. Inhibiting ATP synthase can selectively starve these cells of energy, leading to cell death.[8][15]

  • Antimicrobial Agents: The ATP synthase of many pathogenic microorganisms is a validated drug target. For example, the anti-tuberculosis drug bedaquiline (B32110) targets the Fₒ domain of mycobacterial ATP synthase.[16] Developing inhibitors that specifically target the ATP6 subunit of bacterial or fungal ATP synthases could lead to new classes of antibiotics.

Drug Discovery Workflow

The development of drugs targeting the ATP6 subunit follows a structured workflow, from initial target validation to the identification and optimization of lead compounds.

Drug_Discovery_Workflow target_validation Target Validation (Genetic & Chemical) assay_dev Assay Development (High-Throughput Screening) target_validation->assay_dev hit_id Hit Identification (Compound Libraries) assay_dev->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In vitro & In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Figure 3: Drug discovery workflow for targeting ATP6.

Conclusion and Future Perspectives

The ATP6 subunit stands as a critical component of the mitochondrial ATP synthase, with its structure and function being intricately linked to cellular energy homeostasis. The wealth of information gathered from structural biology, biochemistry, and genetics has provided a deep understanding of its molecular mechanisms. However, many questions remain, particularly regarding the precise dynamics of proton translocation and the full spectrum of cellular signaling pathways affected by ATP6 dysfunction.

Future research will likely focus on:

  • High-resolution structural dynamics: Capturing the ATP6 subunit in different conformational states during the catalytic cycle will provide unprecedented insights into the mechanism of proton translocation.

  • Systems-level analysis: Integrating genomics, proteomics, and metabolomics data will help to build a comprehensive picture of the cellular consequences of ATP6 mutations.

  • Therapeutic targeting: The development of novel inhibitors that specifically target the ATP6 subunit holds promise for the treatment of a range of diseases, from mitochondrial disorders to cancer and infectious diseases.

The continued exploration of the ATP6 subunit will undoubtedly uncover new fundamental principles of bioenergetics and open up new avenues for therapeutic intervention.

References

ATF6 as a Therapeutic Target in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, and oxidative stress, can disrupt the ER's protein-folding capacity, leading to a state known as ER stress. To cope with this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).

Cancer cells, with their high proliferation rates and often poorly vascularized tumor microenvironments, experience chronic ER stress.[1] They frequently hijack the UPR's pro-survival adaptive mechanisms to not only survive but also to promote tumorigenesis, metastasis, and resistance to therapy.[2][3] This dependency on the UPR also presents a unique therapeutic vulnerability.[1]

This technical guide focuses on ATF6, a key transducer of the UPR, and explores its potential as a therapeutic target in oncology. We will delve into the intricacies of the ATF6 signaling pathway, its dual role in cancer, strategies for its therapeutic modulation, and key experimental protocols for its investigation.

The ATF6 Signaling Pathway

Under basal conditions, ATF6 is an inactive transmembrane protein in the ER, bound to the chaperone Glucose-Regulated Protein 78 (GRP78), also known as BiP.[4] Upon accumulation of unfolded proteins, GRP78 dissociates from ATF6, allowing it to translocate to the Golgi apparatus.[4] In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[4] This releases its N-terminal cytosolic fragment, a potent transcription factor (nATF6).[4][5] nATF6 then translocates to the nucleus and upregulates the expression of genes involved in restoring ER homeostasis, including chaperones, folding enzymes, and components of ER-associated degradation (ERAD).[5][6]

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_inactive ATF6 (p90, inactive) GRP78 GRP78/BiP ATF6_inactive->GRP78 Bound ATF6_p90 ATF6 (p90) ATF6_inactive->ATF6_p90 Translocation GRP78->ATF6_inactive Dissociates unfolded_proteins Unfolded Proteins unfolded_proteins->GRP78 Sequesters S1P S1P ATF6_p90->S1P Cleavage 1 S2P S2P ATF6_p90->S2P Cleavage 2 ATF6_p50 nATF6 (p50, active) S1P->ATF6_p50 S2P->ATF6_p50 nATF6_nucleus nATF6 ATF6_p50->nATF6_nucleus Translocation ERSE ER Stress Response Element (ERSE) nATF6_nucleus->ERSE Binds Target_Genes Target Genes (e.g., GRP78, XBP1) ERSE->Target_Genes Activates Transcription

Figure 1: The ATF6 Signaling Pathway.

The Dichotomous Role of ATF6 in Cancer

The role of ATF6 in cancer is not monolithic; it is highly context-dependent and can be either pro-tumorigenic or tumor-suppressive.

Pro-Tumorigenic Roles:

In many cancers, chronic activation of ATF6 helps tumor cells adapt to the stressful microenvironment, promoting survival, proliferation, and drug resistance.[7]

  • Colorectal Cancer (CRC): Elevated ATF6 activity is observed in CRC, and its inhibition can block cell-cycle progression and reduce viability.[5][8] ATF6 has been shown to facilitate oncogenic Wnt signaling, a key driver in the majority of CRC cases.[5][8] Furthermore, chronic ATF6 activation can alter lipid metabolism in the colon, leading to changes in the gut microbiota that contribute to tumorigenesis.[9]

  • Diffuse Large B-cell Lymphoma (DLBCL): Upregulated ATF6 expression is associated with a poor prognosis in DLBCL.[10] ATF6 promotes tumorigenesis and drug resistance in DLBCL, partly by regulating the mTOR/S6K signaling pathway.[10]

  • Glioblastoma: ATF6 is activated in response to radiation therapy and contributes to radioresistance.[11] Targeting ATF6 could therefore be a strategy to enhance the efficacy of radiotherapy in glioblastoma.[11]

  • Prostate Cancer: The ATF6 pathway is associated with the progression to metastatic castration-resistant prostate cancer (mCRPC) by influencing Golgi organization and integrin-driven signaling.[12]

Tumor-Suppressive Roles:

While less commonly reported, under conditions of severe and irreparable ER stress, ATF6 can contribute to apoptosis, thereby acting as a tumor suppressor. The sustained activation of UPR pathways, including ATF6, can create vulnerabilities in cancer cells that can be therapeutically exploited.[1] The decision to target ATF6 by either inhibition or activation must therefore be carefully considered based on the specific cancer type and its underlying biology.

Therapeutic Strategies Targeting ATF6

The dependence of many cancers on ATF6 for survival makes it an attractive therapeutic target. Both inhibitors and activators of the ATF6 pathway are under investigation.

ATF6 Inhibition

In cancers where ATF6 plays a clear pro-survival role, its inhibition is a promising strategy. This approach aims to block the adaptive UPR, leading to an accumulation of ER stress and subsequent cancer cell death.

  • Ceapin-A7: This is a selective small-molecule inhibitor of ATF6α signaling.[4][10] It has been shown to suppress proliferation and induce apoptosis in DLBCL cells and to increase their sensitivity to doxorubicin (B1662922) (adriamycin).[10]

ATF6 Activation

In certain contexts, selective activation of ATF6 could be beneficial. For instance, in diseases characterized by protein misfolding, boosting the ATF6-mediated chaperone response could restore ER homeostasis.[13] While less explored in cancer therapy, this approach could be relevant for specific cancer types where ATF6's pro-apoptotic functions might be harnessed.

  • AA147: This compound is an ER proteostasis regulator that selectively activates the ATF6 arm of the UPR.[4][13] It works as a pro-drug that is metabolically activated to covalently modify ER-resident proteins, including protein disulfide isomerases (PDIs), which in turn regulate ATF6 activity.[13]

Quantitative Data on ATF6 Modulators
CompoundMode of ActionTarget Cancer ModelKey Quantitative FindingReference
Ceapin-A7 Selective ATF6α InhibitorDiffuse Large B-cell Lymphoma (DLBCL)IC₅₀ of 0.59 μM for blocking ER stress-induced ATF6α signaling.[4]
Ceapin-A7 Selective ATF6α InhibitorDiffuse Large B-cell Lymphoma (DLBCL)Treatment of LY3, LY7, and DHL6 cell lines reduced cell viability.[10]
siRNA-ATF6 Genetic InhibitionDiffuse Large B-cell Lymphoma (DLBCL)Increased apoptosis in LY3 cells from 4.87% to 17.00%.[10]
AA147 Selective ATF6 ActivatorNeuronal and Endothelial CellsPromotes protection against oxidative damage.[4][13]
ATF6 Inhibition Genetic/PharmacologicalColorectal Cancer OrganoidsAttenuated growth of malignant but not normal human intestinal tissue organoids.[5]

Key Experimental Protocols

Investigating the ATF6 pathway requires a range of molecular and cellular biology techniques. Below are outlines for key experimental protocols.

Western Blot for ATF6 Cleavage

This protocol is used to monitor the activation of ATF6 by detecting its cleavage from the full-length p90 form to the active p50 nuclear form.

Methodology:

  • Cell Treatment: Plate cells (e.g., HeLa, HEK293, or relevant cancer cell lines) and allow them to adhere. Treat cells with an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 1 µM Thapsigargin) for a specified time course (e.g., 0, 2, 4, 8, 16 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for ATF6 (that recognizes both p90 and p50 forms) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Image the blot and quantify the band intensities for p90 and p50 ATF6. An increase in the p50/p90 ratio indicates ATF6 activation.

ATF6 Reporter Assay

This assay quantifies the transcriptional activity of ATF6. It typically uses a luciferase reporter plasmid containing multiple copies of the ER Stress Response Element (ERSE) upstream of the luciferase gene.

Methodology:

  • Transfection: Co-transfect cells with an ERSE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with the compounds of interest (e.g., potential ATF6 inhibitors or activators) with or without an ER stress inducer like Tunicamycin.

  • Cell Lysis: After the desired treatment duration (e.g., 16-24 hours), lyse the cells using the reporter lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in normalized luciferase activity indicates an increase in ATF6 transcriptional activity.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A 1. Cell Culture (Cancer Cell Line) B 2. Compound Treatment (e.g., Ceapin-A7) A->B C 3. ER Stress Induction (e.g., Tunicamycin) B->C D 4a. ATF6 Reporter Assay (Measure Transcriptional Activity) C->D E 4b. Western Blot (Measure ATF6 Cleavage) C->E F 4c. Cell Viability Assay (e.g., MTT, Annexin V) C->F G 5. Hit Identification D->G E->G F->G H 6. Xenograft Model (Tumor Implantation) G->H Lead Compound I 7. Drug Administration (Identified Hit) H->I J 8. Monitor Tumor Growth I->J K 9. Endpoint Analysis (IHC, Western Blot) J->K

Figure 2: Workflow for Screening ATF6 Inhibitors.

Challenges and Future Directions

Targeting ATF6 in cancer therapy is a promising but complex endeavor. Several challenges must be addressed:

  • Specificity: The three branches of the UPR are interconnected. Developing inhibitors that are highly specific for the ATF6 pathway without affecting IRE1 or PERK is crucial to minimize off-target effects.

  • The Dual Role: The context-dependent dual role of ATF6 as both a pro-survival and pro-apoptotic factor necessitates a deep understanding of the tumor biology .[14] Biomarkers are needed to predict which tumors will be sensitive to ATF6 inhibition versus activation.

  • Resistance: As with any targeted therapy, the potential for acquired resistance is a concern. Combination therapies that target ATF6 alongside other key cancer pathways may be a more effective long-term strategy. For example, combining ATF6 ablation with autophagy inhibition has shown promise in prostate cancer models.[12]

The future of ATF6-targeted therapy lies in personalized medicine. A thorough characterization of the UPR status and the specific dependencies of a patient's tumor will be essential to determine whether ATF6 should be inhibited or activated to achieve the best therapeutic outcome.

Conclusion

The ATF6 signaling pathway is a critical component of the Unfolded Protein Response that is frequently co-opted by cancer cells to promote their survival and progression. This dependency creates a therapeutic window that can be exploited by either inhibiting or, in some contexts, activating the pathway. With the development of specific molecular probes like Ceapin-A7, researchers are now better equipped to dissect the role of ATF6 in different malignancies and to validate it as a bona fide therapeutic target. While challenges remain, continued research into the nuanced roles of ATF6 in cancer holds significant promise for the development of novel and effective oncology treatments.

References

Unfolded Protein Response and ATF6 Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the proteome, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions, such as high protein demand, nutrient deprivation, hypoxia, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. If ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response to eliminate damaged cells.[1][2][3]

The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[2] Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone Binding immunoglobulin protein (BiP), also known as GRP78. Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.[2][3] This guide will provide a detailed technical overview of the ATF6 branch of the UPR.

The Core ATF6 Signaling Pathway

Activating Transcription Factor 6 (ATF6) is a type II transmembrane glycoprotein (B1211001) that functions as a direct sensor of ER stress.[4] In mammals, there are two main isoforms, ATF6α and ATF6β, with ATF6α being the primary driver of the ATF6-mediated stress response.[5] The activation of ATF6 is a multi-step process involving intracellular trafficking and regulated intramembrane proteolysis.[4][6]

Activation Mechanism
  • Dissociation from BiP: In non-stressed cells, the luminal domain of ATF6 is bound to the ER chaperone BiP, which retains ATF6 in the ER.[2][3] The accumulation of unfolded proteins in the ER lumen causes BiP to dissociate from ATF6, exposing Golgi localization signals on the ATF6 protein.[7]

  • Translocation to the Golgi Apparatus: Once released from BiP, the ATF6 protein is transported from the ER to the Golgi apparatus via COPII-coated vesicles.[6]

  • Proteolytic Cleavage: Within the Golgi, ATF6 is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[2][6] S1P first cleaves the luminal domain of ATF6. This initial cleavage allows S2P to cleave the transmembrane domain, releasing the N-terminal cytosolic fragment of ATF6 (nATF6).[2]

  • Nuclear Translocation and Transcriptional Activation: The liberated nATF6, a potent basic leucine (B10760876) zipper (bZIP) transcription factor, translocates to the nucleus.[2][4] In the nucleus, nATF6 binds to ER stress-response elements (ERSEs) in the promoters of its target genes, thereby activating their transcription.[1][8] These target genes are primarily involved in restoring ER homeostasis.

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binds ATF6 (full-length) ATF6 (full-length) BiP->ATF6 (full-length) Dissociates ATF6 (full-length)->BiP Bound (Inactive) ATF6 (cleaved) ATF6 (cleaved) ATF6 (full-length)->ATF6 (cleaved) Translocation S1P S1P S2P S2P ATF6 (cleaved)->S1P Cleavage 1 ATF6 (cleaved)->S2P Cleavage 2 nATF6 nATF6 ATF6 (cleaved)->nATF6 Release ERSE ERSE nATF6->ERSE Binds Target Genes Target Genes ERSE->Target Genes Activates Transcription

ATF6 Signaling Pathway Activation

Quantitative Data on ATF6-Mediated Gene Expression

Upon activation, nATF6 upregulates a specific set of genes aimed at mitigating ER stress. The primary targets include ER chaperones, components of the ERAD machinery, and proteins involved in lipid biosynthesis to expand the ER membrane. The following tables summarize the quantitative changes in the expression of key ATF6 target genes upon induction of ER stress.

Table 1: Fold Change in mRNA Levels of ATF6 Target Genes in Response to Tunicamycin Treatment

GeneCell TypeTreatmentFold Change (mRNA)Reference
HSPA5 (BiP)C2C12Active ATF6 overexpression~4.5[9]
WBP1C2C12Active ATF6 overexpression~2.5[9]
HERPUD1HEK293Tunicamycin>10[10]
HYOU1HEK293Tunicamycin>5[10]
ATF6HepG210 µM Tunicamycin (8h)~2.0[2]
ATF6HepG210 µM Tunicamycin (24h)~2.0[2]

Table 2: Changes in Protein Levels of ATF6 and its Target Genes

ProteinCell Type/TissueTreatmentChange in Protein LevelReference
ATF6 (p90, full-length)Raji cells100 µM ResveratrolDecrease over time[11]
ATF6 (p50, cleaved)Raji cells100 µM ResveratrolIncrease over time[11]
ATF6 (p90, full-length)Daudi cells100 µM ResveratrolDecrease over time[11]
ATF6 (p50, cleaved)Daudi cells100 µM ResveratrolIncrease over time[11]
GRP78 (BiP)Human PD Substantia NigraParkinson's DiseaseSignificantly Higher[12]
ATF6 (full-length & cleaved)Human PD Substantia NigraParkinson's DiseaseDecreased nuclear localization[12]
ATF6 (full-length, glycosylated)WT Mouse LiverTunicamycin (6h)Decrease[13]
ATF6 (full-length, unglycosylated)WT Mouse LiverTunicamycin (6h)Increase[13]
ATF6 (cleaved, nATF6)WT Mouse LiverTunicamycin (6h)Increase[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ATF6 signaling.

Induction of ER Stress in Cell Culture

Objective: To induce the unfolded protein response and activate ATF6 signaling in vitro.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • Tunicamycin (stock solution in DMSO)

  • Thapsigargin (B1683126) (stock solution in DMSO)

  • Dithiothreitol (DTT) (stock solution in water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare working solutions of the ER stress inducers in complete culture medium. Common final concentrations are:

    • Tunicamycin: 1-10 µg/mL[14]

    • Thapsigargin: 1 µM[15]

    • DTT: 1-5 mM[4]

  • Remove the existing culture medium from the cells and replace it with the medium containing the ER stress inducer. Include a vehicle control (e.g., DMSO) for comparison.

  • Incubate the cells for the desired period. The duration of treatment can range from a few hours to 24 hours or more, depending on the specific experiment and the kinetics of the response being measured.[2][16]

  • After incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, luciferase assay).

Western Blot Analysis of ATF6 Cleavage

Objective: To detect the proteolytic cleavage of the 90 kDa full-length ATF6 (p90ATF6) to the ~50 kDa active form (nATF6).

Materials:

  • Cell lysates from control and ER-stressed cells

  • RIPA buffer or other suitable lysis buffer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels (6-8% acrylamide (B121943) is recommended for resolving p90 and p50 forms)[1]

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against ATF6 (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[1]

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel.[1]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]

    • Incubate the membrane with the primary anti-ATF6 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system. The p90ATF6 band should be visible in both control and treated samples, while the p50ATF6 band should appear or increase in intensity in the ER-stressed samples.[11]

Immunoprecipitation of BiP and ATF6

Objective: To investigate the interaction between BiP and ATF6 and its dissociation upon ER stress.

Materials:

  • Cell lysates from control and ER-stressed cells

  • Immunoprecipitation (IP) lysis buffer (e.g., Triton X-100 based buffer)

  • Protease inhibitor cocktail

  • Primary antibody for immunoprecipitation (e.g., anti-ATF6 or anti-BiP)

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer or SDS-PAGE sample buffer

  • Primary antibodies for Western blotting (anti-ATF6 and anti-BiP)

Procedure:

  • Cell Lysis:

    • Lyse cells in IP lysis buffer containing protease inhibitors.[7]

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-ATF6) overnight at 4°C with gentle rotation.[18]

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the immunoprecipitated samples by Western blotting using antibodies against both ATF6 and BiP.

    • In unstressed cells, immunoprecipitation of ATF6 should co-precipitate BiP.[7] In ER-stressed cells, the amount of co-precipitated BiP should be significantly reduced, demonstrating the dissociation of the complex.[19]

ATF6 Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of ATF6.

Materials:

  • Cells stably or transiently expressing an ATF6 reporter construct (e.g., a plasmid containing multiple copies of the ERSE driving the expression of a luciferase gene).

  • ER stress inducers.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a white, clear-bottom 96-well plate.[20]

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of an ER stress inducer (e.g., tunicamycin) or test compounds for a specified period (e.g., 6-24 hours).[16]

  • Luciferase Assay:

    • After treatment, remove the medium and lyse the cells according to the luciferase kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

    • Calculate the fold induction of luciferase activity in treated cells relative to untreated control cells. An increase in luciferase activity indicates activation of the ATF6 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on ATF6 signaling.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Downstream Analysis cluster_Data Data Interpretation Cell_Culture Cell Culture (e.g., HeLa cells) Compound_Treatment Compound Treatment (with ER stress inducer as positive control) Cell_Culture->Compound_Treatment Harvest_Cells Harvest Cells Compound_Treatment->Harvest_Cells Western_Blot Western Blot (ATF6 cleavage) Harvest_Cells->Western_Blot qPCR qPCR (Target gene expression) Harvest_Cells->qPCR Luciferase_Assay Luciferase Assay (ATF6 activity) Harvest_Cells->Luciferase_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Luciferase_Assay->Data_Analysis

Workflow for Studying ATF6 Modulation

Conclusion

The ATF6 signaling pathway is a crucial arm of the unfolded protein response, playing a vital role in maintaining ER homeostasis and determining cell fate under stress conditions. A thorough understanding of its molecular mechanisms and the ability to accurately measure its activation are essential for researchers in both basic science and drug development. This guide provides a comprehensive overview of the core ATF6 pathway, quantitative data on its transcriptional output, and detailed protocols for its experimental investigation. By utilizing these methods, researchers can further elucidate the intricate roles of ATF6 in health and disease, and potentially identify novel therapeutic strategies targeting this important signaling cascade.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the genetic and molecular underpinnings of disorders arising from mutations in the MT-ATP6 gene. The MT-ATP6 gene, located in the mitochondrial DNA (mtDNA), encodes subunit 6 of the F1Fo-ATP synthase (Complex V), the terminal enzyme complex in the oxidative phosphorylation (OXPHOS) pathway responsible for the majority of cellular ATP production.[1][2][3][4] Pathogenic variants in this gene lead to a spectrum of severe neuromuscular and neurodegenerative disorders, primarily due to impaired cellular energy metabolism.[5][6]

Core Genetic Principles: Mitochondrial Inheritance and Heteroplasmy

Disorders stemming from MT-ATP6 mutations follow a maternal inheritance pattern, as mitochondria and their DNA are almost exclusively inherited from the mother's egg cell.[2][7] Unlike nuclear DNA, mtDNA exists in multiple copies within each cell. A critical concept in mitochondrial genetics is heteroplasmy , where a cell contains a mixture of both wild-type and mutated mtDNA molecules.[5]

The clinical manifestation and severity of MT-ATP6-related diseases are largely dictated by the threshold effect .[8] Symptoms typically appear only when the percentage of mutated mtDNA, or the heteroplasmy level, exceeds a certain critical threshold in a given tissue.[8][9] This threshold varies depending on the specific mutation and the energy demands of the affected tissue.

Clinical Spectrum of MT-ATP6 Pathologies

Mutations in MT-ATP6 are associated with a range of clinical phenotypes, with the most common being a spectrum of neurodegenerative syndromes.[1][9][10]

  • Leigh Syndrome (LS): A severe, progressive neurodegenerative disorder that typically manifests in infancy or early childhood.[1][11][12] It is characterized by psychomotor regression, muscle weakness, difficulty breathing, and focal, bilateral lesions in the brainstem and basal ganglia.[1][11][13] Mutations in MT-ATP6 account for approximately 10-20% of Leigh syndrome cases.[1][11] A very high heteroplasmy level, often exceeding 90-95%, is typically associated with the Leigh syndrome phenotype.[1][13]

  • Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP): A generally less severe, later-onset condition characterized by sensory neuropathy (numbness, tingling, or pain in the extremities), muscle weakness, ataxia (problems with balance and coordination), and vision loss due to retinal degeneration.[2][3][14]

NARP and Leigh syndrome are now understood to represent a continuous spectrum of disease severity caused by the same mutations.[1][14] Lower heteroplasmy levels (typically 70-90%) are associated with NARP, while higher levels can lead to the more severe Leigh syndrome phenotype, sometimes within the same family.[1][14]

  • Other Associated Phenotypes: With the increased use of next-generation sequencing, the phenotypic spectrum associated with MT-ATP6 mutations has expanded.[10][15] Other reported conditions include familial bilateral striatal necrosis, Charcot-Marie-Tooth (CMT) disease type 2, and various non-syndromic presentations of ataxia and neuropathy.[16][17][18]

Molecular Pathophysiology

The MT-ATP6 protein is a crucial hydrophobic subunit of the F_o proton channel of ATP synthase.[5][9] Pathogenic mutations typically alter the structure or function of this channel, impairing the flow of protons across the inner mitochondrial membrane, which is the driving force for ATP synthesis.[2][9]

The primary biochemical consequences of pathogenic MT-ATP6 variants include:

  • Reduced Rate of ATP Synthesis: This is a frequent, though not universal, finding and the direct cause of the energy deficit in affected cells.[9][19]

  • Increased Mitochondrial Membrane Potential: Many mutations, such as the common m.8993T>G, are thought to hinder proton transit through the F_o pore. This leads to a buildup of the proton gradient and hyperpolarization of the mitochondrial membrane.[9][19]

  • Preserved ATP Hydrolysis Capacity: The reverse reaction of ATP synthase, ATP hydrolysis, is often unaffected.[9][19]

This disruption in energy metabolism particularly affects high-energy-demand tissues like the brain, nerves, and muscles, leading to the characteristic neurological and myopathic symptoms.[6]

cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (Complexes I-IV) H_out H+ ETC->H_out Proton Pumping H_in H+ ATP_Synthase ATP Synthase (Complex V) H_out->H_in Proton Flow Block Impaired Proton Flow H_out->Block ATP ATP ATP_Synthase->ATP MTATP6 MT-ATP6 Subunit MTATP6->ATP_Synthase Part of ADP ADP + Pi ADP->ATP_Synthase Substrate Mutation Pathogenic Mutation Mutation->MTATP6 Affects

Caption: Impact of MT-ATP6 mutation on the oxidative phosphorylation pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from published literature regarding common MT-ATP6 mutations and their biochemical effects.

Table 1: Pathogenic MT-ATP6 Variants and Associated Clinical Phenotypes

MutationAmino Acid ChangeAssociated PhenotypesTypical Heteroplasmy Level for Symptomatic Disease
m.8993T>G p.Leu156ArgNARP, Leigh Syndrome (LS)>70% for NARP; >90% for LS[1][19][20]
m.8993T>C p.Leu156ProNARP, Leigh Syndrome (LS)>90% (generally less severe than T>G)[20][21]
m.9176T>C p.Leu217ProLeigh Syndrome (LS), Ataxia, NeuropathyHigh (>90%)[10]
m.9185T>C p.Leu220ProLeigh Syndrome (LS), CMT2, AtaxiaHigh (>90%) to homoplasmic[10][18]
m.8839G>C p.Ala58ProNARPVariable[16][17]
m.9035T>C p.Ala177ProProgressive AtaxiaVariable[16]

Table 2: Summary of Biochemical Features in MT-ATP6 Variant Carriers

Biochemical ParameterFinding in MT-ATP6 DisordersNotes
ATP Synthesis Rate Commonly ReducedA primary pathogenic mechanism, but not universally observed in all assays.[9][19]
ATP Hydrolysis Rate Frequently PreservedThe reverse enzymatic function of Complex V is often unaffected.[9][19]
Mitochondrial Membrane Potential Often Abnormally IncreasedSuggests impairment of the proton pore, leading to proton gradient accumulation.[9][19]
Electron Transport Chain Function Generally NormalFunction of Complexes I-IV is typically not directly impaired.[9]
Acylcarnitine Profile (C5OH) Elevated HydroxyisovalerylcarnitineCan be a biomarker mimicking multiple carboxylase deficiency, useful in newborn screening.[22][23]
Lactate (B86563) Levels Often ElevatedBlood and/or cerebrospinal fluid (CSF) lactate can be elevated, indicating impaired aerobic metabolism.[7]

Experimental Protocols and Methodologies

A multi-faceted approach is required to diagnose and study MT-ATP6-related disorders, combining molecular genetics, biochemical analysis, and advanced cellular modeling.

Diagnostic Methodologies

The definitive diagnosis of an MT-ATP6-related disorder relies on molecular genetic testing.[14]

  • Methodology: Molecular Genetic Testing

    • Sample Collection: DNA is typically extracted from peripheral blood leukocytes. For assessing heteroplasmy in different tissues, samples from urine sediment, buccal swabs, skin fibroblasts, or muscle biopsy may be used.[7][24]

    • Initial Screening: Targeted sequencing of the MT-ATP6 gene or the entire mitochondrial genome using Sanger sequencing or, more commonly, Next-Generation Sequencing (NGS) is performed.[25]

    • Variant Confirmation and Heteroplasmy Quantification: For known point mutations, PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) analysis can be used for rapid confirmation and estimation of heteroplasmy.[26] NGS data also allows for the quantification of heteroplasmy levels.

    • Interpretation: The identified variant is checked against mitochondrial disease databases (e.g., MITOMAP). The heteroplasmy level is correlated with the clinical phenotype to support a diagnosis.

start Patient with Clinical Suspicion (e.g., Leigh Syndrome, NARP) sample Sample Collection (Blood, Urine, Muscle) start->sample dna DNA Extraction sample->dna ngs mtDNA Sequencing (NGS) dna->ngs analysis Data Analysis: Variant Calling & Heteroplasmy Quantification ngs->analysis pathogenic Pathogenic MT-ATP6 Variant Identified? analysis->pathogenic report Clinical Report: Diagnosis Confirmed pathogenic->report Yes other Investigate Other Nuclear/Mitochondrial Genes pathogenic->other No

Caption: Diagnostic workflow for MT-ATP6 related disorders.

In Vitro Functional Studies

To investigate the precise functional consequences of MT-ATP6 variants, various cellular models are employed.

  • Methodology: Transmitochondrial Cytoplasmic Hybrids (Cybrids) Cybrid cell lines are powerful tools for studying the effects of mtDNA mutations in a consistent nuclear background.[9][27]

    • Source Cells: Patient-derived cells (e.g., skin fibroblasts) containing the MT-ATP6 mutation of interest are cultured.

    • Enucleation: The patient cells are treated with a reagent like cytochalasin B and centrifuged to remove their nuclei, leaving behind cytoplasts containing the patient's mitochondria.

    • Recipient Cells: A recipient cell line that has been depleted of its own mtDNA (termed Rho0 cells) is used. These cells are typically derived from a human tumor cell line (e.g., osteosarcoma 143B).

    • Fusion: The patient-derived cytoplasts are fused with the Rho0 cells using polyethylene (B3416737) glycol (PEG) or electroporation.

    • Selection: The resulting fused cells are grown in a selective medium that requires functional oxidative phosphorylation for survival (e.g., containing uridine (B1682114) and pyruvate). Only the successfully fused cells (cybrids) that have repopulated with the patient's mitochondria will survive.

    • Analysis: The resulting cybrid cell lines, which now contain the MT-ATP6 mutation, can be analyzed for ATP synthesis rates, mitochondrial membrane potential, oxygen consumption, and other cellular functions.[27]

cluster_0 Patient Cells cluster_1 Recipient Cells p_cell Fibroblasts with MT-ATP6 Mutation enucleation Enucleation p_cell->enucleation cytoplast Cytoplasts (Patient Mitochondria) enucleation->cytoplast fusion Cell Fusion (PEG) cytoplast->fusion rho0 Rho0 Cells (mtDNA-depleted) rho0->fusion selection Selection in Uridine-deficient Medium fusion->selection cybrid Cybrid Cell Line (Ready for Functional Assays) selection->cybrid

Caption: Experimental workflow for the generation of transmitochondrial cybrids.

  • Methodology: High-Resolution Respirometry This technique is used to precisely measure mitochondrial function in living or permeabilized cells.

    • Instrumentation: An instrument such as the Oroboros Oxygraph-2k is used, which contains chambers with oxygen sensors to measure oxygen concentration changes over time.

    • Sample Preparation: Patient-derived cells (fibroblasts, cybrids) or isolated mitochondria are added to the chambers.

    • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A series of substrates and inhibitors of the electron transport chain are sequentially added to the chambers.

    • Measurements: By adding specific substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A), the activity of individual or combined respiratory complexes can be assessed. Oxygen consumption rates are measured to determine parameters like ROUTINE respiration, LEAK respiration, and Electron Transfer System (ETS) capacity.

    • Analysis: For MT-ATP6 disorders, this can reveal defects in Complex V-linked respiration and the overall capacity of the oxidative phosphorylation system.[9]

Animal Models

The development of animal models for mtDNA disorders has been challenging. However, recent advances are creating new opportunities.

  • Murine Models: The lack of a robust mouse model has been a significant hurdle for in vivo studies and therapeutic testing.[28] Recently, novel mitochondria-targeting base editing technologies are being explored to create the first mouse models with specific MT-ATP6 mutations, which will be invaluable for evaluating therapies like AAV-based gene delivery.[28]

  • Other Models: Simpler organisms like the fruit fly (Drosophila melanogaster) and yeast (Saccharomyces cerevisiae) have been successfully used to model MT-ATP6 mutations, recapitulating key phenotypes and allowing for high-throughput screening of potential therapeutic compounds.[8]

Therapeutic Strategies and Future Directions

Currently, there is no cure for MT-ATP6-related disorders, and treatment is largely supportive and symptomatic.[29] However, several innovative therapeutic strategies are under investigation.

  • Allotopic Expression: This gene therapy approach involves recoding the MT-ATP6 gene to be compatible with the nuclear genome and expressing it from the nucleus.[28][30] The resulting protein is engineered with a mitochondrial targeting sequence that directs it to the mitochondria, where it can potentially rescue the function of the defective ATP synthase complex. This strategy has shown promise in cell culture models and is being developed for in vivo AAV delivery.[28][31]

  • Mitochondrial Gene Editing: Strategies aiming to reduce the heteroplasmic load of the mutant mtDNA are a major goal. Technologies such as mitochondrially-targeted zinc-finger nucleases (mtZFNs) or transcription activator-like effector nucleases (mitoTALENs) are designed to selectively enter mitochondria and cleave the mutated mtDNA, promoting a shift back towards wild-type mtDNA.[32]

  • Pharmacological Approaches: Research into compounds that can bypass the defect in Complex V, reduce oxidative stress, or stimulate mitochondrial biogenesis is ongoing.[30] For example, rapamycin (B549165) has been shown to increase cellular ATP in an iPSC-derived neuron model of the m.8993T>G mutation by inhibiting the energy-consuming process of protein synthesis.[8]

The continued development of sophisticated cellular and animal models, combined with advances in gene therapy and editing, holds significant promise for the future treatment of these devastating mitochondrial diseases.

References

ATF6 Isoforms: A Technical Guide to Their Specific Functions and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor 6 (ATF6) is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In mammals, ATF6 exists as two main isoforms, ATF6α and ATF6β, which play distinct and sometimes opposing roles in maintaining ER homeostasis. Understanding the specific functions of these isoforms is critical for elucidating the complex signaling networks of the UPR and for the development of targeted therapeutics for a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2] This technical guide provides an in-depth overview of the core functions of ATF6 isoforms, detailed experimental protocols for their study, and quantitative data to facilitate comparative analysis.

Core Concepts: The ATF6 Signaling Pathway

Under basal conditions, both ATF6α and ATF6β are type II transmembrane proteins residing in the ER membrane, where their luminal domains are bound by the chaperone BiP/GRP78.[1] Upon ER stress, the accumulation of unfolded proteins leads to the dissociation of BiP, unmasking Golgi localization signals on the ATF6 proteins.[3] This allows their translocation to the Golgi apparatus, where they are sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[1][3] This proteolytic cleavage releases the N-terminal cytosolic fragments, designated p50 (for ATF6α) and p60 (for ATF6β), which are active transcription factors. These fragments then translocate to the nucleus and bind to ER Stress Response Elements (ERSE) in the promoters of target genes to regulate their expression.[1][4]

ATF6_Signaling_Pathway ATF6 Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP sequesters ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive binds and retains S1P Site-1 Protease ATF6_inactive->S1P translocates S2P Site-2 Protease ATF6_cleaved Cleaved ATF6 (p50/p60) S1P->ATF6_cleaved cleaves S2P->ATF6_cleaved cleaves ERSE ERSE ATF6_cleaved->ERSE binds to Target_Genes Target Gene Expression (e.g., GRP78, CHOP) ERSE->Target_Genes ER Stress ER Stress ER Stress->Unfolded Proteins

ATF6 Signaling Pathway Diagram

Isoform-Specific Functions and Characteristics

While both ATF6α and ATF6β are activated by the same general mechanism, they exhibit significant functional differences primarily due to variations in their N-terminal transactivation domains.[5][6]

ATF6α is considered the primary and more potent activator of UPR target genes.[6] Its N-terminal fragment (N-ATF6α) is a strong transcriptional activator that is rapidly degraded, allowing for a transient but robust response to ER stress.[5] ATF6α plays a crucial role in inducing the expression of ER chaperones like GRP78 and GRP94, components of the ER-associated degradation (ERAD) pathway, and the transcription factor XBP1.[1]

ATF6β , in contrast, is a significantly weaker transcriptional activator.[5][6] Its N-terminal fragment (N-ATF6β) is more stable and has a longer half-life than N-ATF6α.[7] Studies have shown that ATF6β can act as a modulator of the ATF6α response, in some contexts even functioning as a transcriptional repressor by competing for binding to ERSEs.[5][6]

The differential activities of the two isoforms allow for a more nuanced and regulated UPR. The potent and transient activity of ATF6α can rapidly induce a protective response, while the more stable and weaker activity of ATF6β may contribute to fine-tuning the duration and intensity of the signal.

Quantitative Data Summary

The following tables summarize key quantitative differences between the ATF6 isoforms.

Table 1: Transcriptional Activation Potential

FeatureATF6αATF6βReference(s)
GRP78 Promoter Activation~200-fold greater than ATF6βWeak activator[6]
ERSE BindingYesYes[6]

Table 2: Protein Stability

FeatureN-ATF6αN-ATF6βReference(s)
Degradation RateRapidly degradedSlowly degraded[5]
Half-lifeShortLong[7]

Table 3: Target Gene Induction (Fold Change upon ER Stress)

Target GeneATF6α-dependentATF6β-dependentReference(s)
GRP78/BiPStrong inductionMinimal to no induction[8][9]
GRP94Strong inductionMinimal to no induction[10]
CHOPInducedLess significant induction[8]
XBP1Induced-[1]
ERdj4Strong induction-[11]
p58IPKStrong induction-[11]

Table 4: Phenotypes of Knockout Mice

GenotypePhenotypeReference(s)
ATF6α knockoutNo overt phenotype under normal conditions, but increased sensitivity to ER stress, liver steatosis upon tunicamycin (B1663573) treatment.[12][13]
ATF6β knockoutNo overt phenotype under normal conditions.[9]
ATF6α/ATF6β double knockoutEmbryonic lethality.[9][14]

Experimental Protocols

ATF6 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of ATF6 by measuring the expression of a luciferase reporter gene under the control of an ATF6-responsive promoter.

Luciferase_Assay_Workflow ATF6 Luciferase Reporter Assay Workflow Start Start Cell_Culture 1. Seed cells in a 96-well plate Start->Cell_Culture Transfection 2. Transfect with ATF6 reporter plasmid Cell_Culture->Transfection Treatment 3. Treat with ER stress inducer (e.g., Tunicamycin) Transfection->Treatment Lysis 4. Lyse cells Treatment->Lysis Luciferase_Assay 5. Add luciferase substrate Lysis->Luciferase_Assay Measurement 6. Measure luminescence Luciferase_Assay->Measurement End End Measurement->End

Luciferase Reporter Assay Workflow

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • ATF6 luciferase reporter plasmid (e.g., pGL4.39[luc2P/ATF6 RE/Hygro])[15]

  • Transfection reagent (e.g., Lipofectamine)

  • ER stress inducer (e.g., Tunicamycin, Thapsigargin)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • White, clear-bottom 96-well microplate

  • Luminometer

Protocol:

  • Cell Seeding: Seed HeLa cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate overnight.[1]

  • Transfection: Transfect the cells with the ATF6 luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.

  • ER Stress Induction: After 24-48 hours of transfection, replace the medium with fresh medium containing the desired concentration of an ER stress inducer (e.g., 1 µg/mL Tunicamycin).[1] Include an untreated control.

  • Incubation: Incubate the cells for 6-24 hours.[16]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.[1][16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and express the results as fold induction over the untreated control.

Immunoprecipitation of ATF6

Immunoprecipitation (IP) is used to isolate ATF6 and its interacting proteins from a cell lysate.

IP_Workflow Immunoprecipitation Workflow for ATF6 Start Start Cell_Lysis 1. Lyse cells in non-denaturing buffer Start->Cell_Lysis Pre_Clearing 2. Pre-clear lysate with Protein A/G beads Cell_Lysis->Pre_Clearing Antibody_Incubation 3. Incubate with anti-ATF6 antibody Pre_Clearing->Antibody_Incubation Bead_Incubation 4. Add Protein A/G beads to capture immune complexes Antibody_Incubation->Bead_Incubation Washing 5. Wash beads to remove non-specific proteins Bead_Incubation->Washing Elution 6. Elute ATF6 and interacting proteins Washing->Elution Analysis 7. Analyze by Western Blot Elution->Analysis End End Analysis->End qPCR_Workflow qPCR Workflow for ATF6 Target Genes Start Start RNA_Extraction 1. Extract total RNA from cells Start->RNA_Extraction cDNA_Synthesis 2. Synthesize cDNA (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Reaction 3. Set up qPCR reaction (cDNA, primers, SYBR Green) cDNA_Synthesis->qPCR_Reaction Amplification 4. Perform qPCR amplification qPCR_Reaction->Amplification Data_Analysis 5. Analyze data (ΔΔCt method) and calculate fold change Amplification->Data_Analysis End End Data_Analysis->End

References

The MT-ATP6 Gene: A Technical Guide to its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and functional significance of the MT-ATP6 gene. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of mitochondrial genetics and associated pathologies. This document details the pivotal moments in the gene's history, from its initial identification within the first complete sequence of the human mitochondrial genome to the discovery of its role in severe neurodegenerative disorders. We present quantitative data on pathogenic variants, their biochemical consequences, and corresponding clinical phenotypes in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key assays used in MT-ATP6 research and includes explanatory diagrams generated using Graphviz to illustrate critical molecular processes and experimental workflows.

Discovery and History of the MT-ATP6 Gene

The journey to understanding the MT-ATP6 gene began with the landmark achievement of sequencing the entire human mitochondrial genome.

1.1. Initial Identification

In 1981, a team led by S. Anderson published the complete 16,569 base pair sequence of the human mitochondrial genome.[1][2][3][4][5][6][7][8] Within this sequence, they identified a gene encoding the sixth subunit of the F1F0-ATPase, which they termed ATPase subunit 6.[1][2] This was the formal discovery of the gene now officially known as MT-ATP6. The gene is located on the heavy strand of the mitochondrial DNA.[9] An interesting feature of the MT-ATP6 gene is its 46-nucleotide overlap with the MT-ATP8 gene.[9]

1.2. Linking MT-ATP6 to Human Disease

For nearly a decade after its discovery, the clinical significance of MT-ATP6 remained unknown. This changed in the early 1990s with the advent of techniques to study mitochondrial DNA mutations in patients. A pivotal moment was the identification of the first pathogenic mutation in MT-ATP6.[10] This discovery opened the door to understanding the gene's crucial role in human health and its association with a spectrum of severe mitochondrial diseases. The most common and well-studied mutations include m.8993T>G and m.8993T>C.[11][12][13][14]

1.3. Evolution of Research

Early research focused on identifying pathogenic variants and characterizing the associated clinical syndromes, primarily Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP) and Leigh Syndrome.[11][15] Subsequent studies have expanded the phenotypic spectrum of MT-ATP6-related disorders and have delved into the complex relationship between mutation heteroplasmy (the proportion of mutated mitochondrial DNA) and disease severity.[10][16][17][18] Large cohort studies have been instrumental in delineating the genotype-phenotype correlations and have revealed that MT-ATP6 mutations can be found in 10-20% of Leigh Syndrome cases.[18][19]

Function and Molecular Biology

The MT-ATP6 gene encodes a crucial protein subunit of the ATP synthase enzyme, also known as Complex V of the oxidative phosphorylation system.

2.1. Role in ATP Synthase

The MT-ATP6 protein, also known as subunit a, is a core component of the F0 portion of the ATP synthase complex.[9] This transmembrane domain of the enzyme functions as a proton channel.[9] The flow of protons through this channel, driven by the electrochemical gradient established by the electron transport chain, induces a rotational movement in the c-ring of the F0 complex.[20] This mechanical energy is then transmitted to the F1 catalytic subunit, driving the synthesis of ATP from ADP and inorganic phosphate.[20]

2.2. The Proton Translocation Pathway

The MT-ATP6 subunit is central to the process of proton translocation. It forms the interface through which protons pass from the intermembrane space to the mitochondrial matrix, powering the rotation of the ATP synthase motor. The precise mechanism involves a series of conformational changes within the MT-ATP6 protein as it interacts with the c-ring subunits.

G cluster_IMS Intermembrane Space (High H+ Concentration) cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low H+ Concentration) H_in Proton (H+) MT_ATP6 MT-ATP6 (Subunit a) H_in->MT_ATP6 Enters proton channel c_ring c-ring MT_ATP6->c_ring Induces rotation H_out Proton (H+) c_ring->H_out Proton release ATP_synthesis ATP Synthesis (ADP + Pi -> ATP) c_ring->ATP_synthesis Drives F1 rotation

Figure 1: Proton translocation pathway via MT-ATP6.

2.3. Assembly of the ATP Synthase Complex

The biogenesis of the ATP synthase complex is a complex process involving the coordinated expression of both nuclear and mitochondrial genes. The MT-ATP6 subunit, along with MT-ATP8, is synthesized on mitochondrial ribosomes and inserted into the inner mitochondrial membrane.[21][22] It then integrates with nuclear-encoded subunits to form the complete, functional enzyme.[21][22][23][24] Disruptions in the assembly process, often caused by mutations in MT-ATP6, can lead to the formation of unstable or non-functional ATP synthase complexes.[21][22][23][24]

References

The Unfolded Protein Response: An In-depth Technical Guide to the Mechanism of ATF6 Activation by Proteolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of protein folding within the endoplasmic reticulum (ER) is fundamental to cellular homeostasis. When this process is perturbed, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress—a sophisticated signaling network called the Unfolded Protein Response (UPR) is activated. One of the key transducers of this response is the Activating Transcription Factor 6 (ATF6). This technical guide provides a comprehensive overview of the mechanism of ATF6 activation through regulated intramembrane proteolysis, detailing the signaling cascade, quantitative data, and key experimental protocols for its study.

Core Mechanism of ATF6 Activation

Under basal conditions, ATF6 is a type II transmembrane glycoprotein (B1211001) that resides in the ER membrane. The full-length, inactive form, known as p90ATF6, is maintained in this location through its interaction with the ER-resident chaperone, Binding immunoglobulin Protein (BiP), also known as GRP78.[1][2][3] The accumulation of unfolded proteins in the ER lumen leads to the sequestration of BiP, causing its dissociation from the luminal domain of ATF6.[2] This dissociation unmasks Golgi localization signals within the ATF6 luminal domain, prompting the translocation of p90ATF6 from the ER to the Golgi apparatus.[4]

Within the Golgi, ATF6 undergoes a sequential two-step proteolytic cleavage. The first cleavage is mediated by Site-1 Protease (S1P), a serine protease that recognizes and cleaves within the luminal domain of ATF6.[5][6] This initial cleavage is a prerequisite for the second proteolytic event.[6] The second cleavage is carried out by Site-2 Protease (S2P), a metalloprotease, which cleaves ATF6 within its transmembrane domain.[5][6] This regulated intramembrane proteolysis releases the N-terminal cytosolic fragment of ATF6, a 50-kDa protein termed p50ATF6.[2][7] This soluble p50ATF6 fragment then translocates to the nucleus, where it functions as a basic leucine (B10760876) zipper (bZIP) transcription factor, binding to ER stress response elements (ERSE) in the promoters of target genes to upregulate their expression.[2] These target genes primarily encode for ER chaperones and enzymes involved in protein folding and degradation, thereby helping to alleviate ER stress and restore proteostasis.

Quantitative Data on ATF6 Activation

The following table summarizes key quantitative data related to the components and processing of human ATF6α.

ParameterValueReferences
Full-length ATF6α (p90ATF6) Molecular Weight Approximately 90 kDa (apparent)[2][7]
670 amino acids (predicted)[2][8]
Cleaved ATF6α (p50ATF6) Molecular Weight Approximately 50 kDa (apparent)[2][7]
Site-1 Protease (S1P) Cleavage Motif RxxL (general recognition motif)[5]
Probable S1P Cleavage Site in human ATF6α Between residues 418 and 419[5]
Site-2 Protease (S2P) Cleavage Motif Asparagine/Proline motifs[5]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the ATF6 activation pathway and the experimental approaches used to study it, the following diagrams are provided in the DOT language for Graphviz.

ATF6_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Sequesters p90ATF6_BiP p90 ATF6-BiP Complex BiP->p90ATF6_BiP p90ATF6 p90 ATF6 p90ATF6_BiP->p90ATF6 Dissociation S1P S1P p90ATF6->S1P Translocation ATF6_intermediate S1P-cleaved ATF6 S1P->ATF6_intermediate Cleavage S2P S2P p50ATF6 p50 ATF6 S2P->p50ATF6 Cleavage ATF6_intermediate->S2P ERSE ERSE p50ATF6->ERSE Binds to Gene_Expression Upregulation of ER Chaperones ERSE->Gene_Expression Activates Transcription

Caption: The ATF6 signaling pathway from ER stress to gene activation.

Experimental_Workflow cluster_Induction 1. ER Stress Induction cluster_Analysis 2. Analysis of ATF6 Activation Inducers Tunicamycin (B1663573) / Thapsigargin / DTT Cells Cultured Cells Inducers->Cells WB Western Blot (p90/p50 detection) Cells->WB Luciferase Luciferase Reporter Assay (ERSE-luc) Cells->Luciferase PulseChase Pulse-Chase Analysis (Trafficking & Cleavage) Cells->PulseChase

Caption: A generalized workflow for studying ATF6 activation.

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to investigate the activation of ATF6.

Induction of ER Stress in Cultured Cells

Inducing ER stress is the initial step in studying the UPR and ATF6 activation. Tunicamycin, thapsigargin, and dithiothreitol (B142953) (DTT) are commonly used inducers that function through different mechanisms.

InducerMechanism of ActionTypical ConcentrationTypical Incubation TimeReferences
Tunicamycin Inhibits N-linked glycosylation1-10 µg/mL4-16 hours[1][9]
Thapsigargin Inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to ER calcium depletion0.1-1 µM4-16 hours[9][10]
DTT A reducing agent that disrupts disulfide bond formation1-10 mM1-4 hours[9][11]

Protocol:

  • Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.

  • Prepare a stock solution of the chosen ER stress inducer in a suitable solvent (e.g., DMSO for tunicamycin and thapsigargin, water for DTT).

  • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the ER stress inducer.

  • Incubate the cells for the desired time at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, proceed with cell lysis for downstream analysis.

Western Blot Analysis of ATF6 Cleavage

Western blotting is a fundamental technique to visualize the proteolytic cleavage of p90ATF6 to p50ATF6.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels (e.g., 8-10% acrylamide)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody against ATF6α (recognizing both p90 and p50 forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After ER stress induction, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants.

  • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[12]

  • Incubate the membrane with the primary anti-ATF6α antibody (e.g., at a dilution of 1:500-1:1000) in blocking buffer overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an appropriate imaging system. The p90ATF6 and p50ATF6 bands should be detectable.

ATF6-Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of ATF6 by measuring the expression of a luciferase reporter gene under the control of ERSEs.

Materials:

  • Luciferase reporter plasmid containing multiple copies of an ERSE upstream of a minimal promoter driving firefly luciferase expression (e.g., pGL4.39[luc2P/ATF6 RE/Hygro]).[13]

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • Luciferase assay system.

Protocol:

  • Seed cells in a 96-well plate to be 70-80% confluent at the time of transfection.[14]

  • Co-transfect the cells with the ERSE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Allow 24-48 hours for plasmid expression.[14]

  • Induce ER stress as described in Protocol 1 for the desired time (typically 6-16 hours).[15]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold-induction of luciferase activity in stressed cells compared to unstressed cells reflects the level of ATF6 activation.

Pulse-Chase Analysis of ATF6 Processing

Pulse-chase analysis is a powerful technique to monitor the trafficking and proteolytic processing of newly synthesized ATF6.

Materials:

  • Methionine/cysteine-free medium.

  • [³⁵S]-methionine/cysteine labeling mix.

  • Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine).

  • Lysis buffer for immunoprecipitation.

  • Anti-ATF6 antibody for immunoprecipitation.

  • Protein A/G-agarose beads.

  • SDS-PAGE and autoradiography equipment.

Protocol:

  • Starve cells in methionine/cysteine-free medium for 30-60 minutes.

  • "Pulse" the cells by incubating them with [³⁵S]-methionine/cysteine-containing medium for a short period (e.g., 10-20 minutes) to label newly synthesized proteins.[16]

  • Remove the labeling medium and wash the cells with PBS.

  • "Chase" by adding complete medium containing an excess of unlabeled methionine and cysteine.

  • At various time points during the chase (e.g., 0, 30, 60, 120 minutes), with or without ER stress induction, lyse the cells.[17]

  • Immunoprecipitate ATF6 from the cell lysates using an anti-ATF6 antibody and protein A/G-agarose beads.

  • Wash the immunoprecipitates extensively.

  • Elute the proteins from the beads by boiling in sample buffer.

  • Analyze the samples by SDS-PAGE and autoradiography to visualize the conversion of radiolabeled p90ATF6 to p50ATF6 over time.

Conclusion

The activation of ATF6 via regulated intramembrane proteolysis represents a critical arm of the Unfolded Protein Response, playing a vital role in restoring ER homeostasis. A thorough understanding of this intricate signaling pathway is essential for researchers in cell biology and professionals in drug development targeting diseases associated with ER stress, such as metabolic disorders, neurodegenerative diseases, and cancer. The experimental protocols detailed in this guide provide a robust framework for investigating the molecular mechanisms of ATF6 activation and for the identification and characterization of novel therapeutic modulators of this important cellular stress response pathway.

References

The Role of Activating Transcription Factor 6 (ATF6) in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Activating Transcription Factor 6 (ATF6) is a critical transducer of the Endoplasmic Reticulum (ER) stress, or Unfolded Protein Response (UPR), a cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the ER lumen.[1] Initially characterized as a pro-survival factor that alleviates ER stress by upregulating ER chaperones and components of ER-associated degradation (ERAD), ATF6 has emerged as a key regulator of metabolism.[2][3] Its role in metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity, is complex and often dichotomous. Evidence from numerous studies suggests that ATF6 can exert both protective and pathogenic effects depending on the tissue, the nature of the metabolic challenge, and the duration of ER stress.[4][5] This technical guide provides an in-depth exploration of the ATF6 signaling pathway, its multifaceted role in metabolic homeostasis and disease, quantitative data from key studies, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working to understand and target ER stress pathways in metabolic disorders.

Introduction: The Unfolded Protein Response and ATF6

The Endoplasmic Reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a substantial portion of the cellular proteome, in addition to lipid biosynthesis and calcium homeostasis.[2] Perturbations to this environment, caused by factors such as nutrient excess, hypoxia, inflammation, or genetic mutations, can disrupt protein folding, leading to a state known as ER stress. To cope with this stress, cells activate the Unfolded Protein Response (UPR), a sophisticated signaling network.[6] The UPR is orchestrated by three ER-transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), Protein kinase R (PKR)-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[6][7] While initially adaptive, chronic or unresolved ER stress can trigger inflammatory and apoptotic pathways, contributing to cellular dysfunction and disease pathogenesis.[2][7] ATF6, the focus of this guide, is a key transcriptional activator within the UPR, orchestrating a transcriptional program to restore proteostasis.[8]

The ATF6 Signaling Pathway

Under basal conditions, ATF6 is a type II transmembrane protein localized to the ER membrane, where its luminal domain is bound by the ER chaperone BiP/GRP78, keeping it in an inactive state.[2][9] Upon accumulation of unfolded proteins, BiP dissociates from ATF6, unmasking Golgi localization signals.[9] This allows ATF6 to translocate to the Golgi apparatus.[10]

In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[9][10] This proteolytic processing releases its N-terminal cytosolic fragment (ATF6f or p50 ATF6), a potent basic leucine (B10760876) zipper (bZIP) transcription factor.[2][11] This active fragment then translocates to the nucleus, where it binds to ER stress response elements (ERSE) in the promoters of target genes, often in conjunction with other transcription factors like NF-Y.[12][13] Key transcriptional targets of ATF6 include genes encoding ER chaperones (e.g., BiP, GRP94), components of the ERAD machinery, and X-box binding protein 1 (XBP1), another critical UPR transcription factor downstream of the IRE1 pathway.[2][9][14]

Caption: Canonical ATF6 signaling pathway upon ER stress.

The Dichotomous Role of ATF6 in Metabolic Diseases

ATF6 signaling has a complex and context-dependent role in metabolic health, capable of producing both adaptive and maladaptive outcomes.

Diabetes Mellitus

In the context of diabetes, ATF6 plays a "dual role".[4]

  • Protection of Pancreatic β-cells: ATF6 is crucial for maintaining β-cell function and survival. It protects these insulin-producing cells from ER stress-induced apoptosis.[5] Studies show that ATF6α is required for the proliferative response of β-cells during acute severe insulin (B600854) resistance, a key compensatory mechanism.[15] Deletion of ATF6α in mouse models of diabetes accelerates the reduction in pancreatic insulin content.[5]

  • Contribution to Insulin Resistance: Paradoxically, ATF6 is also implicated in the development of hyperlipidemia and systemic insulin resistance.[4][5] In diet-induced obese mice, ATF6α-deficiency leads to higher insulin sensitivity and lower serum triglyceride levels, despite causing β-cell failure.[5] In the liver of these mice, ATF6 deficiency is associated with increased expression of gluconeogenic (glucose-6-phosphatase) and lipogenic (SREBP1c) genes.[5] Furthermore, in diabetic nephropathy, a complication of diabetes, insulin resistance promotes a pathogenic UPR driven specifically by ATF6, leading to podocyte cell death.[16]

Non-Alcoholic Fatty Liver Disease (NAFLD)

ATF6's role in NAFLD is similarly complex, appearing to be both protective and pathological depending on the context of the ER stress.

  • Pathological Role: In some models, activation of the ATF6 pathway promotes the progression of NAFLD.[4] Down-regulation of the pathway can inhibit disease progression by reducing ER stress-induced inflammation and hepatocyte apoptosis.[4]

  • Protective Role: Conversely, other studies demonstrate a protective function. Deficiency in ATF6 prevents steatosis during chronic ER stress but exacerbates it during acute ER stress.[4][17] ATF6α-knockout mice develop hepatic steatosis when challenged with an ER stress inducer, partly due to reduced fatty acid β-oxidation.[7] Mechanistically, active ATF6 can physically interact with and enhance the transcriptional activity of PPARα, a master regulator of fatty acid oxidation, thereby protecting against hepatic steatosis.[3] Nuclear ATF6 can also antagonize SREBP2-mediated lipogenesis.[7]

Quantitative Insights into ATF6 Function

Quantitative data from various studies highlight the significant impact of ATF6 on metabolic parameters. The following tables summarize key findings from genetic mouse models.

Table 1: Metabolic Phenotype of ATF6α-deficient Mice on a High-Fat Diet (Data sourced from studies on Atf6α(-/-) mice compared to wild-type littermates)

ParameterGenotypeObservationQuantitative ChangeReference
Glucose Tolerance Atf6α(-/-)ImpairedSignificantly higher blood glucose levels during GTT[5]
Insulin Secretion Atf6α(-/-)BluntedReduced plasma insulin levels post-glucose challenge[5]
Pancreatic Insulin Content Atf6α(-/-)LowerDecreased total insulin content in the pancreas[5]
Insulin Sensitivity Atf6α(-/-)HigherImproved systemic insulin sensitivity in ITT[5]
Serum Triglycerides Atf6α(-/-)LowerReduced circulating triglyceride levels[5]
Hepatic Gene Expression Atf6α(-/-)IncreasedHigher mRNA levels of G6Pase and SREBP1c[5]

Table 2: Effects of Hepatic ATF6 Modulation on Lipid Metabolism (Data sourced from studies involving liver-specific overexpression of active or dominant-negative ATF6)

InterventionParameterObservationQuantitative ChangeReference
Active ATF6 Overexpression Hepatic Fatty Acid OxidationIncreasedEnhanced oxygen consumption rates in hepatocytes[3]
Active ATF6 Overexpression Hepatic SteatosisAttenuatedReduced lipid accumulation in the liver of obese mice[3]
Dominant-Negative ATF6 PPARα Target Gene ExpressionDecreasedReduced mRNA levels of CPT1α and MCAD[3]
Dominant-Negative ATF6 Susceptibility to SteatosisIncreasedExacerbated hepatic steatosis in fasted or obese mice[3]

Key Experimental Protocols for Studying ATF6 in Metabolism

Investigating the role of ATF6 requires a combination of molecular biology techniques to assess pathway activation and physiological tests to determine metabolic outcomes.

Assays for ATF6 Activation

Several methods can be employed to monitor the activation state of the ATF6 pathway.[9]

ATF6_Activation_Workflow cluster_analysis Analysis Methods start Cell Culture or Tissue Sample (e.g., Liver, Pancreatic Islets) processing Induce ER Stress (Optional) (e.g., Tunicamycin, Thapsigargin) Sample Lysis & Fractionation start->processing western Western Blot (Detect p90 vs. p50 ATF6) processing->western qpcrs qRT-PCR (Measure mRNA of ATF6 targets: BiP, CHOP, XBP1s) processing->qpcrs reporter Reporter Assay (Transfect with ERSE-Luciferase) processing->reporter microscopy Fluorescence Microscopy (Track GFP-ATF6 translocation) processing->microscopy result Quantification of ATF6 Pathway Activation western->result qpcrs->result reporter->result microscopy->result GTT_ITT_Workflow fasting 1. Fast Animal (e.g., Mouse, 6-16 hours) basal 2. Basal Blood Sample (t=0) (Tail vein, measure glucose) fasting->basal gtt_inject 3a. GTT: Inject Glucose (1-2 g/kg, i.p. or gavage) basal->gtt_inject itt_inject 3b. ITT: Inject Insulin (e.g., 0.75-1 mU/kg, i.p.) basal->itt_inject gtt_samples 4a. Collect Blood Samples (e.g., 15, 30, 60, 120 min) Measure glucose gtt_inject->gtt_samples analysis 5. Data Analysis (Plot glucose vs. time, calculate Area Under Curve) gtt_samples->analysis itt_samples 4b. Collect Blood Samples (e.g., 15, 30, 45, 60 min) Measure glucose itt_inject->itt_samples itt_samples->analysis

References

The Evolution of MT-ATP6: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Subunit of Mitochondrial ATP Synthase Across Species

This technical guide provides a comprehensive overview of the mitochondrially encoded ATP synthase membrane subunit 6 (MT-ATP6) gene. It is intended for researchers, scientists, and drug development professionals interested in the evolution, function, and therapeutic potential of this critical component of cellular energy production. This document delves into the comparative genomics, mutational landscape, and associated pathologies of MT-ATP6, offering detailed experimental protocols and data-driven insights to facilitate further research and drug discovery efforts.

Introduction to MT-ATP6: The Engine of Cellular Energy

The MT-ATP6 gene, also known as ATPase6, is a crucial component of the mitochondrial genome in most eukaryotic organisms.[1] It encodes subunit a, a key protein in the F₀ complex of the F-type ATP synthase (also known as Complex V), the enzyme responsible for the final step of oxidative phosphorylation.[1][2] This process harnesses the energy from a proton gradient across the inner mitochondrial membrane to synthesize adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2]

The human MT-ATP6 gene is 681 base pairs long and is located on the light strand of the mitochondrial DNA.[1] A notable feature is its 46-nucleotide overlap with the MT-ATP8 gene.[1] The resulting MT-ATP6 protein is composed of 226 amino acids and has a molecular weight of approximately 24.8 kDa.[1] As a core subunit of the F₀ proton channel, the MT-ATP6 protein plays a direct role in the translocation of protons, which drives the rotational catalysis of ATP synthesis by the F₁ portion of the enzyme.

Mutations in MT-ATP6 are associated with a range of severe neurodegenerative and cardiovascular disorders, including Leigh syndrome, Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP), and Leber's Hereditary Optic Neuropathy (LHON).[2] The severity of these maternally inherited diseases often correlates with the level of heteroplasmy, the proportion of mutated mitochondrial DNA within a cell.

Evolutionary Conservation and Divergence of MT-ATP6

The MT-ATP6 gene is highly conserved across a wide range of species, underscoring its fundamental role in cellular metabolism. However, its evolutionary trajectory also reveals instances of positive selection and lineage-specific adaptations. The ratio of non-synonymous (Ka) to synonymous (Ks) substitution rates (Ka/Ks) is a key indicator of the selective pressures acting on a gene. A Ka/Ks ratio of less than 1 suggests purifying selection, a ratio equal to 1 indicates neutral evolution, and a ratio greater than 1 suggests positive selection.[3][4]

Quantitative Analysis of MT-ATP6 Evolution

The following tables summarize the Ka/Ks ratios for the MT-ATP6 gene across various mammalian and avian species, providing a comparative view of the evolutionary constraints acting on this gene.

Species Group Gene Ka/Ks Ratio Inferred Selective Pressure Reference
Siberian PopulationsMT-ATP61.33 (in Koryaks)Positive Selection[5]
East Asian PopulationsMT-ATP6Higher than other genesRelaxation of Negative Selection[5]
Various Fish SpeciesMT-ATP6< 0.6Purifying Selection
Avian Species (Weakly vs. Strongly Locomotive)MT-ATP6No significant differencePurifying Selection[6]
NudibranchsMT-ATP60.1897 (highest among mitochondrial genes)Purifying Selection[7]

Table 1: Comparative Ka/Ks Ratios for the MT-ATP6 Gene. This table highlights the varying selective pressures on the MT-ATP6 gene across different animal lineages. While generally under strong purifying selection, instances of positive selection and relaxed negative selection are observed in specific human populations.

Species MT-ATP6 Nucleotide Length MT-ATP6/MT-ATP8 Overlap (nucleotides) Reference
Homo sapiens68146[1]
Notothenioidei (most species)~68322[8]
Chaenocephalus gunnari (icefish)-10[8]
Heterocephalus glaber (naked mole-rat)-43[8]
Lasiurus borealis (red bat)-43[8]
Cavia porcellus (guinea pig)-43[8]
Anolis carolinensis (green anole)-10[8]
Nothobranchius furzeri (turquoise killifish)-7[8]
Danio rerio (zebrafish)-7[8]

Table 2: Structural Comparison of the MT-ATP6 Gene Region. This table illustrates the variation in the length of the MT-ATP6 gene and its overlap with the MT-ATP8 gene across different vertebrate species.

Experimental Protocols for MT-ATP6 Research

This section provides detailed methodologies for key experiments commonly used in the study of the MT-ATP6 gene and its protein product.

Mitochondrial DNA Sequencing and Analysis

Objective: To sequence the mitochondrial genome, including the MT-ATP6 gene, to identify mutations and assess heteroplasmy levels.

Methodology:

  • DNA Extraction:

    • Isolate total DNA from patient samples (e.g., blood, muscle biopsy, buccal swab) using a commercial DNA extraction kit.[9] For hair follicles, use a Chelex-based extraction method.[10]

  • PCR Amplification:

    • For targeted sequencing of MT-ATP6, design primers flanking the gene.

    • For whole mitochondrial genome sequencing, use long-range PCR to amplify the entire ~16.6 kb mitochondrial genome.[9]

    • Perform PCR using a high-fidelity DNA polymerase.

  • Sequencing:

    • Sanger Sequencing: For targeted analysis of specific mutations.[9][11]

    • Next-Generation Sequencing (NGS): For comprehensive analysis of the entire mitochondrial genome, enabling accurate quantification of heteroplasmy.[9][12]

  • Data Analysis:

    • Align the obtained sequences to the revised Cambridge Reference Sequence (rCRS) for human mitochondrial DNA.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions.

    • Quantify heteroplasmy levels by calculating the proportion of reads corresponding to the mutated and wild-type alleles.

ATP Synthase Activity Assay

Objective: To measure the enzymatic activity of ATP synthase (Complex V) in isolated mitochondria or cell lysates.

Methodology (Spectrophotometric Assay of ATP Hydrolysis): [2][13]

  • Sample Preparation:

    • Isolate mitochondria from tissue samples (e.g., brain, heart, muscle, liver) by differential centrifugation.[14]

    • Alternatively, use post-nuclear supernatant from tissue homogenates.[2]

  • Assay Medium Preparation:

    • Prepare an assay buffer containing mannitol, KCl, MgCl₂, EGTA, BSA, and Tris-HCl.[2]

    • Add the following reagents to the assay buffer: NADH, antimycin A, phosphoenolpyruvate (B93156) (PEP), lactate (B86563) dehydrogenase (LDH), pyruvate (B1213749) kinase (PK), DDM (n-Dodecyl β-D-maltoside), and AP5A (P1,P5-Di(adenosine-5')pentaphosphate).[2]

  • Measurement:

    • Add the sample (20-40 µg of protein) to the assay medium in a cuvette.

    • Continuously measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • After 10-15 minutes, add oligomycin (B223565) (an ATP synthase inhibitor) to determine the ATP hydrolysis independent of Complex V.[2]

    • The oligomycin-sensitive rate represents the specific activity of ATP synthase.

Mitochondrial Membrane Potential Assay

Objective: To assess the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health and function.

Methodology (using Tetramethylrhodamine, Methyl Ester - TMRM): [15][16][17]

  • Cell Culture:

    • Culture cells of interest in a suitable format for fluorescence microscopy or a plate reader.

  • Staining:

    • Prepare a working solution of TMRM in complete cell culture medium (e.g., 250 nM).[15]

    • Remove the medium from the cells and add the TMRM staining solution.

    • Incubate for 30 minutes at 37°C.[15]

  • Washing:

    • Wash the cells three times with phosphate-buffered saline (PBS) or another suitable buffer.[15]

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with a TRITC filter set.[15]

    • Alternatively, quantify the fluorescence intensity using a microplate reader (Ex/Em = 549/575 nm).[17]

    • A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential. As a positive control for depolarization, cells can be treated with FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[16]

Functional Analysis of MT-ATP6 Mutations using Cybrids

Objective: To study the specific functional consequences of MT-ATP6 mutations in a controlled nuclear genetic background.

Methodology:

  • Cybrid Creation:

    • Fuse patient-derived platelets or fibroblasts containing the MT-ATP6 mutation with a human cell line that has been depleted of its own mitochondrial DNA (ρ⁰ cells).

    • Select for cybrid clones that have successfully incorporated the patient's mitochondria.

  • Functional Assays:

    • Perform a battery of functional assays on the resulting cybrid cell lines and compare them to control cybrids containing wild-type mitochondria.

    • These assays can include:

      • Oxygen consumption rate (respirometry).

      • ATP production rate.[18]

      • Mitochondrial membrane potential measurement.

      • Reactive oxygen species (ROS) production.[19]

      • Analysis of cell growth in different metabolic substrates (e.g., glucose vs. galactose).[18]

Visualizing the Role of MT-ATP6 in Oxidative Phosphorylation

The following diagrams illustrate the central role of the MT-ATP6 subunit in the process of ATP synthesis and the consequences of its dysfunction.

ATP_Synthase_Function cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix Protons_IMS H+ MT_ATP6 MT-ATP6 (Subunit a) Protons_IMS->MT_ATP6 Proton Entry Fo_complex F₀ Complex c_ring c-ring MT_ATP6->c_ring Proton Translocation F1_complex F₁ Complex c_ring->F1_complex Rotation Protons_Matrix H+ c_ring->Protons_Matrix Proton Exit ATP ATP F1_complex->ATP ATP Synthesis ADP_Pi ADP + Pi ADP_Pi->F1_complex

Caption: The mechanism of ATP synthesis driven by the F₁F₀ ATP synthase.

The diagram above illustrates the flow of protons through the F₀ complex, a process in which the MT-ATP6 subunit is a critical component. Protons from the intermembrane space enter a channel within the MT-ATP6 protein, causing the c-ring to rotate. This rotation is mechanically coupled to the F₁ complex in the mitochondrial matrix, driving the conformational changes necessary for the synthesis of ATP from ADP and inorganic phosphate.

MT_ATP6_Mutation_Effect MT_ATP6_Mutation MT-ATP6 Mutation Impaired_Proton_Translocation Impaired Proton Translocation MT_ATP6_Mutation->Impaired_Proton_Translocation Reduced_ATP_Synthesis Reduced ATP Synthesis Impaired_Proton_Translocation->Reduced_ATP_Synthesis Increased_MMP Increased Mitochondrial Membrane Potential Impaired_Proton_Translocation->Increased_MMP Cellular_Dysfunction Cellular Dysfunction (e.g., in Neurons, Muscle) Reduced_ATP_Synthesis->Cellular_Dysfunction Increased_ROS Increased ROS Production Increased_MMP->Increased_ROS Increased_ROS->Cellular_Dysfunction Disease_Phenotype Disease Phenotype (e.g., Leigh Syndrome, NARP) Cellular_Dysfunction->Disease_Phenotype

Caption: The pathological cascade resulting from a mutation in the MT-ATP6 gene.

This workflow diagram depicts the downstream consequences of a pathogenic mutation in the MT-ATP6 gene. The initial impairment of proton translocation leads to a reduction in ATP synthesis and an increase in the mitochondrial membrane potential. This, in turn, can lead to increased production of reactive oxygen species (ROS). The combination of energy deficiency and oxidative stress results in cellular dysfunction, particularly in high-energy-demand tissues like the brain and muscles, ultimately manifesting as a clinical disease phenotype.

Conclusion and Future Directions

The MT-ATP6 gene represents a critical nexus in cellular energy metabolism, and its dysfunction has profound pathological consequences. The evolutionary conservation of this gene highlights its indispensable role, while instances of positive selection in certain human populations suggest adaptive pressures related to different environments. For drug development professionals, the ATP synthase complex, and specifically the MT-ATP6 subunit, presents a potential therapeutic target. A deeper understanding of the structure-function relationships of this protein and the precise molecular mechanisms by which mutations lead to disease will be crucial for the development of novel therapeutic strategies. Future research should focus on high-throughput screening for compounds that can modulate ATP synthase activity, as well as the development of gene-based therapies to correct for deleterious MT-ATP6 mutations. The experimental protocols and data presented in this guide provide a solid foundation for advancing these research and development efforts.

References

Methodological & Application

Measuring the Engine of Life: In Vitro ATP Synthase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ATP synthase, also known as F1Fo-ATPase or Complex V of the electron transport chain, is a remarkable molecular machine essential for life.[1] This enzyme is responsible for the majority of ATP synthesis in living organisms, harnessing the energy from a proton gradient to drive the phosphorylation of ADP.[2] Given its central role in cellular energy metabolism, the activity of ATP synthase is a critical parameter in a wide range of research areas, including mitochondrial diseases, neurodegenerative disorders, cancer, and drug development.[3] Dysregulation of its activity has been implicated in various pathological conditions.[4]

These application notes provide detailed protocols for measuring the in vitro activity of ATP synthase, covering both its ATP synthesis and ATP hydrolysis functions. The methodologies described are suitable for various sample types, including isolated mitochondria, submitochondrial particles, and purified or reconstituted enzyme preparations.

Principle of Measurement

ATP synthase is a reversible enzyme.[5] It can either synthesize ATP using a proton gradient or hydrolyze ATP to pump protons.[6] In vitro assays are designed to measure one of these two functions:

  • ATP Synthesis Activity: In this mode, a proton motive force is artificially generated across a membrane (e.g., in isolated mitochondria or proteoliposomes), and the rate of ATP production from ADP and inorganic phosphate (B84403) (Pi) is quantified.

  • ATP Hydrolysis (ATPase) Activity: This reverse reaction is typically easier to measure in vitro. The rate of ATP breakdown into ADP and Pi is quantified, often in the absence of a proton gradient.[6] This is a common method for assessing the enzymatic capacity of ATP synthase.[7]

The specificity of these assays is confirmed by using inhibitors that target different subunits of the ATP synthase complex.[3][8] Oligomycin (B223565), for instance, is a potent inhibitor that binds to the Fo subunit and blocks the proton channel, thereby inhibiting both ATP synthesis and hydrolysis.[3] Other inhibitors like aurovertin (B1171891) and efrapeptins target the F1 subunit.[1][8]

Visualization of ATP Synthase Function and Assay Principles

Below are diagrams illustrating the dual functionality of ATP synthase and the general workflows for measuring its activity.

ATP_Synthase_Function cluster_synthesis ATP Synthesis cluster_hydrolysis ATP Hydrolysis (ATPase Activity) ADP_Pi_in ADP + Pi Synthase_synth ATP Synthase (F1Fo) ADP_Pi_in->Synthase_synth ATP_out ATP H_in_synth H+ H_in_synth->Synthase_synth Proton Motive Force H_out_synth H+ Synthase_synth->ATP_out Synthase_synth->H_out_synth ATP_in ATP Synthase_hydro ATP Synthase (F1Fo) ATP_in->Synthase_hydro ADP_Pi_out ADP + Pi H_in_hydro H+ H_in_hydro->Synthase_hydro H_out_hydro H+ Synthase_hydro->ADP_Pi_out Synthase_hydro->H_out_hydro Proton Pumping

Caption: Dual functions of ATP synthase: ATP synthesis driven by a proton gradient and ATP hydrolysis coupled to proton pumping.

Assay_Workflow cluster_prep Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Mitochondria Isolate Mitochondria Synthesis ATP Synthesis Assay (e.g., Luciferase) Mitochondria->Synthesis Hydrolysis ATP Hydrolysis Assay (e.g., Colorimetric, Spectrophotometric) Mitochondria->Hydrolysis Permeabilize Permeabilize Cells Permeabilize->Synthesis Permeabilize->Hydrolysis Reconstitute Reconstitute Purified Enzyme in Liposomes Reconstitute->Synthesis Reconstitute->Hydrolysis Measure Measure Signal (Luminescence, Absorbance) Synthesis->Measure Hydrolysis->Measure Calculate Calculate Specific Activity (nmol/min/mg protein) Measure->Calculate Inhibitor Confirm Specificity with Inhibitors (e.g., Oligomycin) Calculate->Inhibitor

Caption: General experimental workflow for measuring ATP synthase activity in vitro.

Experimental Protocols

Here, we provide detailed protocols for the most common in vitro assays for both ATP synthesis and hydrolysis.

Protocol 1: ATP Synthesis Activity using Luciferin (B1168401)/Luciferase Assay

This is a highly sensitive method that measures ATP production in real-time.[7][9] The light emitted from the luciferase-catalyzed oxidation of luciferin is directly proportional to the amount of ATP synthesized.[10]

Materials:

  • Isolated and well-coupled mitochondria or proteoliposomes with reconstituted ATP synthase.[11]

  • Respiration Medium (RM): 225 mM sucrose, 10 mM KCl, 5 mM MgCl₂, 10 mM potassium-phosphate buffer, 0.05% w/v bovine serum albumin (BSA), pH 7.4.[12]

  • Reaction Mix A: RM containing 0.1 mM ADP, 5 mM succinate (B1194679) (as a respiratory substrate), and 0.15 µM P¹, P⁵-di(adenosine-5′) pentaphosphate (to inhibit adenylate kinase).[12]

  • Reaction Mix B: RM containing 0.25 mg/ml luciferin and 0.02 mg/ml luciferase.[12]

  • Oligomycin solution (e.g., 1 mg/mL in ethanol).

  • Luminometer plate reader.

  • 96-well white opaque plates.

Procedure:

  • Prepare isolated mitochondria (50-150 µg) or permeabilized cells and resuspend them in 40 µl of ice-cold RM.[12]

  • Prepare two sets of reactions for each sample: one without and one with the inhibitor oligomycin to determine ATP synthase-specific activity.[5]

  • In the wells of a 96-well plate, add 160 µl of Reaction Mix A and 20 µl of Reaction Mix B.[12]

  • To the inhibitor wells, add oligomycin to a final concentration of 2-5 µM.

  • Place the plate in the luminometer to equilibrate to the desired temperature (e.g., 30°C).

  • To initiate the reaction, inject 20 µl of the mitochondrial or permeabilized cell suspension into each well.[12]

  • Immediately start measuring luminescence in kinetic mode, with readings every 10-30 seconds for 10-15 minutes.[12]

Data Analysis:

  • Determine the initial rate of ATP synthesis from the linear portion of the luminescence curve.

  • Generate an ATP standard curve using known concentrations of ATP to convert relative light units (RLU) to moles of ATP.

  • Subtract the rate obtained in the presence of oligomycin from the rate obtained without the inhibitor to calculate the specific ATP synthase activity.[5]

  • Express the activity as nmol of ATP produced per minute per mg of protein.[12]

Protocol 2: ATP Hydrolysis Activity using a Coupled Spectrophotometric Assay

This assay measures ATPase activity by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[12][13]

Materials:

  • Isolated mitochondria (broken by freeze-thaw cycles) or purified F1Fo-ATPase.[12]

  • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25.[13]

  • Reagent Mix (prepare fresh):

  • ATP solution (e.g., 100 mM).

  • Oligomycin solution.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare samples of broken mitochondria (30-50 µg of protein) or purified enzyme.[12][13]

  • In a cuvette, add the assay buffer and the fresh reagent mix.

  • Add the enzyme sample to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

  • Continuously measure the decrease in absorbance at 340 nm for 10-15 minutes.[13]

  • After a stable rate is observed, add oligomycin (final concentration 2-5 µM) to measure the non-ATP synthase-dependent ATP hydrolysis.[13]

Data Analysis:

  • Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve before and after the addition of oligomycin.

  • Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of ATP hydrolysis.[12][13]

  • Subtract the oligomycin-insensitive rate from the initial rate to determine the specific ATP synthase hydrolytic activity.

  • Express the activity as nmol of ATP hydrolyzed per minute per mg of protein.

Protocol 3: ATP Hydrolysis Activity using a Colorimetric Malachite Green Assay

This endpoint assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14][15] The Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.[15]

Materials:

  • Isolated mitochondria or purified enzyme.

  • Assay buffer (non-phosphate based, e.g., Tris or HEPES buffer).

  • ATP solution.

  • PiColorLock™ Gold reagent or similar malachite green-based detection reagent.[14]

  • Phosphate standards for generating a standard curve.

  • Microplate reader (590-660 nm).[14]

Procedure:

  • Set up reactions in a 96-well plate. Each reaction should contain the assay buffer, MgCl₂, and the enzyme sample.

  • Prepare control reactions including a no-enzyme control and a plus-inhibitor (oligomycin) control.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15-30 minutes).[16]

  • Stop the reaction by adding the malachite green reagent (which is often acidic).[14]

  • Allow color to develop according to the manufacturer's instructions (typically 2-30 minutes).[14]

  • Read the absorbance at the recommended wavelength (e.g., 635 nm).[14]

Data Analysis:

  • Generate a standard curve using the phosphate standards.

  • Use the standard curve to determine the concentration of Pi released in each sample.

  • Calculate the specific activity by subtracting the Pi generated in control wells and normalizing to the amount of protein and the reaction time.

  • Express the activity as nmol of Pi released per minute per mg of protein.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Recommended Protein Concentrations for ATP Hydrolysis Assays

Sample TypeRecommended Protein Concentration (per well/assay)Reference
Heart mitochondria1 µg / 50 µl[17]
Brain mitochondria5 µg / 50 µl[17]
Liver mitochondria10 µg / 50 µl[17]
Whole cultured cell extract50 µg / 50 µl[17]
Isolated broken mitochondria30-50 µg[12]

Table 2: Common Inhibitors of ATP Synthase and Their Targets

InhibitorTarget Subunit(s)Mechanism of ActionTypical ConcentrationReference
OligomycinFo (proton channel)Blocks proton translocation2-5 µM[3][18]
Venturicidin AFoInhibits proton flowVaries[18]
AurovertinF1 (β subunit)Inhibits catalytic activityVaries[1][3]
EfrapeptinsF1Binds at the rotor and prevents conformational changesVaries[8]
ResveratrolF1 (γ and β subunits)Inhibits catalytic activityVaries[1]

Troubleshooting and Considerations

  • Sample Quality: The quality of the isolated mitochondria or purified enzyme is crucial. For synthesis assays, mitochondria must be well-coupled.

  • Background Activity: Non-specific ATP hydrolysis or ATP synthesis can be a source of error. Always include appropriate controls, such as no-enzyme and plus-inhibitor controls.[5]

  • Reagent Purity: Use high-purity ATP and ensure that buffers are free of contaminating phosphate for the malachite green assay.[14]

  • Linear Range: Ensure that the assay is performed within the linear range of both the enzyme concentration and time.

  • Temperature Control: ATP synthase activity is temperature-dependent. Maintain a constant temperature throughout the assay.

By following these detailed protocols and considerations, researchers can obtain reliable and reproducible measurements of ATP synthase activity, providing valuable insights into cellular bioenergetics and the mechanisms of various diseases.

References

Application Notes & Protocols for Detecting ATF6 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor 6 (ATF6) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress.[1] Under basal conditions, ATF6 is an inactive, ~90 kDa (p90) transmembrane protein residing in the ER, tethered by the chaperone BiP (also known as GRP78).[2] Upon accumulation of unfolded proteins, BiP dissociates, allowing ATF6 to traffic to the Golgi apparatus.[2][3] There, it undergoes sequential cleavage by Site-1 and Site-2 Proteases (S1P and S2P), releasing its N-terminal cytosolic domain.[3][4] This active ~50 kDa fragment (p50) translocates to the nucleus, where it functions as a basic leucine (B10760876) zipper (bZIP) transcription factor.[5] It upregulates genes containing ER Stress Response Elements (ERSE) in their promoters, primarily those involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.[2][4][5]

Monitoring ATF6 activation is crucial for understanding the cellular response to stress and for developing therapeutics targeting diseases associated with ER stress, such as neurodegenerative disorders, metabolic diseases, and cancer.[2] This document provides detailed protocols for four key methods to reliably detect and quantify ATF6 activation.

ATF6 Signaling Pathway

The activation of ATF6 follows a well-defined pathway involving translocation, proteolytic cleavage, and nuclear import to regulate gene expression.

ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_p90 ATF6 (p90) BiP BiP/GRP78 ATF6_p90->BiP Bound (Inactive) S1P S1P ATF6_p90->S1P Translocation Stress ER Stress (Unfolded Proteins) Stress->ATF6_p90 BiP Dissociates S2P S2P S1P->S2P Cleavage 1 ATF6_p50_nuc ATF6 (p50) (Active TF) S2P->ATF6_p50_nuc Cleavage 2 & Nuclear Import ERSE ERSE ATF6_p50_nuc->ERSE Binds Promoter TargetGenes Target Gene Expression (e.g., BiP, XBP1, CHOP) ERSE->TargetGenes Activates Transcription

Caption: The ATF6 activation pathway upon ER stress.

Western Blotting: Detecting ATF6 Cleavage

Application Note

Principle: Western blotting is the most direct method to visualize ATF6 activation by detecting its proteolytic processing. Upon ER stress, the full-length 90 kDa precursor, pATF6α(P), is cleaved, generating the 50 kDa active nuclear form, pATF6α(N).[6][7] This assay quantifies the shift from the higher molecular weight band to the lower molecular weight band, providing a clear readout of activation.

Data Summary: The appearance of the p50 fragment and a corresponding decrease in the p90 fragment are indicative of ATF6 activation. The precise timing and band intensity can vary by cell type and the nature of the ER stress inducer.

ParameterTypical ConditionExpected OutcomeReference
Inducer Tunicamycin (Tm)Potent inducer of p50 appearance[7][8]
Concentration (Tm) 1-2 µg/mLVisible p50 band[8][9]
Inducer Thapsigargin (Tg)Potent inducer of p50 appearance[10]
Concentration (Tg) 100 nM - 1 µMVisible p50 band[11][12]
Inducer Dithiothreitol (DTT)Potent inducer of p50 appearance[7]
Concentration (DTT) 1-2 mMVisible p50 band[8][13]
Time Course 1 - 8 hoursPeak p50 levels often observed[6][10]

Experimental Workflow

WB_Workflow A 1. Seed & Culture Cells B 2. Induce ER Stress (e.g., Tunicamycin) A->B C 3. Lyse Cells (RIPA Buffer) B->C D 4. SDS-PAGE C->D E 5. Transfer to Membrane D->E F 6. Block & Incubate with Primary Ab (anti-ATF6) E->F G 7. Incubate with Secondary Ab (HRP) F->G H 8. Detect with ECL & Image G->H

Caption: Standard workflow for Western blot analysis of ATF6.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, NIH3T3) in 6-well plates or 10 cm dishes to reach 70-80% confluency.

    • Treat cells with an ER stress inducer (e.g., 2 µg/mL Tunicamycin) for the desired time (e.g., 0, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[14]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Mix 30-50 µg of protein lysate with Laemmli sample buffer.

    • Denature samples by boiling at 95-100°C for 5 minutes.

    • Load samples onto an 8% SDS-polyacrylamide gel and run until adequate separation is achieved.[10]

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ATF6α (diluted in blocking buffer) overnight at 4°C.[7] Note: Choose an antibody that detects both p90 and p50 forms.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Immunofluorescence: Visualizing ATF6 Nuclear Translocation

Application Note

Principle: This cell-based imaging technique provides spatial information on ATF6 activation. In unstimulated cells, ATF6 is localized to the ER. Upon activation, the cleaved p50 fragment translocates to the nucleus.[15] Immunofluorescence microscopy allows for the direct visualization of this movement, often by co-staining with a nuclear marker like DAPI.

Data Summary: A qualitative or quantitative increase in the nuclear fluorescence signal for ATF6 compared to the cytoplasmic signal indicates activation.

ParameterTypical ConditionExpected OutcomeReference
Inducer Tunicamycin (Tm)Strong nuclear accumulation of ATF6 signal[16]
Concentration (Tm) 1 µg/mLClear translocation from ER to nucleus[16]
Time Course 4 - 16 hoursPeak nuclear localization observed[15]
Cell Fixation 4% ParaformaldehydePreserves cellular morphology and antigenicity[16]
Co-staining DAPIStains the nucleus blue for co-localization analysis[17][18]

Experimental Workflow

IF_Workflow A 1. Seed Cells on Coverslips B 2. Induce ER Stress A->B C 3. Fix & Permeabilize (PFA & Triton X-100) B->C D 4. Block (BSA or Serum) C->D E 5. Primary Ab (anti-ATF6) D->E F 6. Secondary Ab (Fluorophore-conjugated) E->F G 7. Counterstain Nuclei (DAPI) & Mount F->G H 8. Image with Fluorescence Microscope G->H

Caption: General workflow for immunofluorescence detection of ATF6.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Allow cells to adhere and grow to 50-70% confluency.

    • Treat with an ER stress inducer (e.g., 1 µg/mL Tunicamycin for 16 hours) alongside a vehicle control.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16]

    • Wash three times with PBS.

    • Permeabilize by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween-20) for 30-60 minutes.[17]

    • Incubate with the primary anti-ATF6 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslip onto a glass slide using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope. Look for an overlap between the ATF6 signal (e.g., green) and the DAPI signal (blue) in stressed cells.

Reporter Gene Assay: Quantifying Transcriptional Activity

Application Note

Principle: This is a highly sensitive and quantitative method to measure the transcriptional activity of ATF6.[19] Cells are transfected with a plasmid containing a reporter gene (e.g., Firefly Luciferase) under the control of a promoter with multiple copies of the ATF6 binding site (ERSE).[13][19] When active p50 ATF6 translocates to the nucleus and binds to the ERSE, it drives the expression of the reporter gene, which can be measured via its enzymatic activity (e.g., luminescence).

Data Summary: Results are typically expressed as "fold induction" over untreated or vehicle-treated control cells. This method is amenable to high-throughput screening.

ParameterTypical ConditionExpected OutcomeReference
Reporter Construct 5xATF6-GL3 or ERSE-LucContains ATF6 binding sites driving luciferase[19][20]
Inducer Tunicamycin (Tm)Strong, dose-dependent increase in luciferase activity[21][22]
Concentration (Tm) 0.1 - 10 µM5 to 30-fold induction (cell type dependent)[21][23]
Inducer Thapsigargin (Tg)Strong, dose-dependent increase in luciferase activity[13][23]
Concentration (Tg) 0.1 - 1 µM5 to 25-fold induction (cell type dependent)[13][23]
Time Course 16 - 24 hoursOptimal time for reporter gene expression and signal[21][22]
Normalization Co-transfection with Renilla luciferase or β-galactosidaseCorrects for variations in transfection efficiency[13][19]

Experimental Workflow

Reporter_Workflow A 1. Co-transfect Cells with Reporter & Control Plasmids B 2. Incubate (24-48h) A->B C 3. Induce ER Stress (16-24h) B->C D 4. Lyse Cells C->D E 5. Measure Luciferase Activity (Luminometer) D->E F 6. Normalize Data & Calculate Fold Induction E->F

Caption: Workflow for an ATF6 dual-luciferase reporter assay.

Detailed Protocol
  • Cell Transfection:

    • Seed cells (e.g., HEK293T, HeLa) in a 96-well or 24-well plate one day before transfection.

    • Co-transfect cells using a suitable transfection reagent according to the manufacturer's protocol. The DNA mixture per well should include:

      • ATF6/ERSE-Firefly Luciferase reporter plasmid.

      • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization.[19]

  • Cell Treatment:

    • Allow 24-48 hours post-transfection for gene expression.

    • Replace the medium with fresh medium containing various concentrations of the ER stress inducer or test compound. Include a vehicle control.

    • Incubate for an additional 16-24 hours.[22]

  • Lysis and Luminescence Measurement:

    • Wash cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure both Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system, following the manufacturer's instructions.

  • Data Analysis:

    • For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity.

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated sample by the normalized activity of the vehicle control sample.

qPCR: Measuring ATF6 Target Gene Expression

Application Note

Principle: As a transcription factor, activated ATF6 induces the expression of a specific set of target genes. Quantitative real-time PCR (qPCR) can measure the change in mRNA levels of these downstream genes, serving as a reliable, albeit indirect, measure of ATF6 pathway activation. This method is highly sensitive and quantitative.

Data Summary: Common target genes include chaperones and ERAD components. Expression is reported as fold change relative to a housekeeping gene and compared to an untreated control.

Target GeneFunctionTypical Fold Induction (ER Stress)Reference
HSPA5 (BiP/GRP78) ER Chaperone, UPR Regulator2 to 10-fold[4][24][25]
HSP90B1 (GRP94) ER Chaperone2 to 8-fold[2][25]
XBP1 UPR Transcription Factor2 to 5-fold[2][26]
DNAJB9 (ERdj4) ER Chaperone (J-domain protein)3 to 15-fold[11]
CHOP (DDIT3) Pro-apoptotic Transcription Factor5 to 50-fold (also PERK-dependent)[2][26]

Experimental Workflow

qPCR_Workflow A 1. Culture & Treat Cells B 2. Isolate Total RNA A->B C 3. Synthesize cDNA (Reverse Transcription) B->C D 4. Perform qPCR with Gene-Specific Primers C->D E 5. Analyze Data (ΔΔCt Method) D->E F 6. Calculate Fold Change E->F

Caption: Workflow for qPCR analysis of ATF6 target genes.

Detailed Protocol
  • Cell Treatment and RNA Isolation:

    • Culture and treat cells with ER stress inducers as described in the Western Blot protocol (a typical time course is 4-8 hours).

    • Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix for each sample in triplicate. Each reaction should contain:

      • cDNA template

      • Forward and reverse primers for the target gene (e.g., HSPA5) and a housekeeping gene (e.g., GAPDH, ACTB)

      • SYBR Green qPCR Master Mix

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling program.

  • Data Analysis (ΔΔCt Method):

    • Determine the threshold cycle (Ct) for each gene in each sample.

    • Normalize the Ct value of the target gene to the housekeeping gene for each sample: ΔCt = Ct(target) - Ct(housekeeping) .

    • Normalize the ΔCt of the treated sample to the ΔCt of the control sample: ΔΔCt = ΔCt(treated) - ΔCt(control) .

    • Calculate the fold change in expression: Fold Change = 2-ΔΔCt .

References

Sequencing the Mitochondrial MT-ATP6 Gene: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the sequencing of the human mitochondrial gene MT-ATP6 (Mitochondrially Encoded ATP Synthase Membrane Subunit 6). This gene is of significant interest to researchers, scientists, and drug development professionals due to its critical role in cellular energy production and its association with various neurodegenerative and cardiovascular disorders. Mutations in MT-ATP6 have been linked to conditions such as Leigh syndrome, Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP), and Leber's hereditary optic neuropathy (LHON)[1].

This protocol outlines two primary methodologies for sequencing the MT-ATP6 gene: traditional Sanger sequencing for targeted analysis and Next-Generation Sequencing (NGS) for comprehensive high-throughput analysis. Adherence to these protocols will enable the accurate identification of genetic variants within the MT-ATP6 gene, facilitating research into disease mechanisms and the development of novel therapeutics.

Gene and Amplicon Information

The human MT-ATP6 gene is located on the mitochondrial genome. The reference sequence for the human mitochondrial genome can be found under the accession number NC_012920.1[2][3].

Gene NameMitochondrial Location (GRCh38)Gene Length (bp)
MT-ATP68527-9207681

Protocol 1: Sanger Sequencing of MT-ATP6

Sanger sequencing remains a robust and cost-effective method for the targeted analysis of specific gene fragments. It is particularly useful for validating findings from NGS studies or for screening for known mutations in a smaller number of samples.

Primer Design and Amplicon Details

Successful PCR amplification is crucial for generating high-quality template DNA for Sanger sequencing. The following primers have been designed to amplify the entire coding region of the human MT-ATP6 gene.

Primer NameSequence (5' - 3')Target RegionExpected Amplicon Size (bp)
MT-ATP6_FgctaacttagcattaaccttttaagFlanking 5' end of MT-ATP6~700
MT-ATP6_RagcccatgacccctaacaggFlanking 3' end of MT-ATP6~700

Note: These primers were adapted from a study sequencing regions flanking the ATP8 and ATP6 genes[4]. Researchers should perform in-silico analysis to verify primer specificity and melting temperatures prior to use.

Experimental Protocol: PCR Amplification

This protocol is a general guideline and may require optimization based on the specific DNA polymerase and thermal cycler used.

PCR Reaction Mix

ComponentVolume (µL) for 50 µL reactionFinal Concentration
10X PCR Buffer51X
dNTP Mix (10 mM)10.2 mM
Forward Primer (10 µM)10.2 µM
Reverse Primer (10 µM)10.2 µM
Taq DNA Polymerase (5 U/µL)0.52.5 U
Template DNA (10-50 ng/µL)110-50 ng
Nuclease-free waterup to 50-

PCR Thermal Cycling Conditions

StepTemperature (°C)TimeCycles
Initial Denaturation955 minutes1
Denaturation9530 seconds35
Annealing55-6030 seconds35
Extension721 minute35
Final Extension727 minutes1
Hold41
PCR Product Purification

Prior to cycle sequencing, it is essential to remove unincorporated dNTPs and primers from the PCR product. This can be achieved using commercially available PCR purification kits or enzymatic cleanup methods.

Cycle Sequencing using BigDye™ Terminator v3.1

This protocol is based on the widely used BigDye™ Terminator v3.1 Cycle Sequencing Kit[5][6][7][8].

Cycle Sequencing Reaction Mix

ComponentVolume (µL) for 10 µL reaction
BigDye™ Terminator v3.1 Ready Reaction Mix1
5X Sequencing Buffer2
Primer (3.2 µM)1
Purified PCR Product (10-40 ng)1-5
Nuclease-free waterup to 10

Cycle Sequencing Thermal Cycling Conditions

StepTemperature (°C)TimeCycles
Initial Denaturation961 minute1
Denaturation9610 seconds25-30
Annealing505 seconds25-30
Extension604 minutes25-30
Hold41
Sequencing Product Purification and Analysis

The cycle sequencing products must be purified to remove unincorporated dye terminators. This is typically done by ethanol/EDTA precipitation or using gel filtration cartridges[6][7]. The purified products are then analyzed on a capillary electrophoresis-based genetic analyzer.

Sanger Sequencing Workflow Diagram

Sanger_Workflow cluster_prep Template Preparation cluster_seq Sequencing cluster_analysis Data Analysis DNA_Extraction DNA Extraction PCR_Amplification PCR Amplification of MT-ATP6 DNA_Extraction->PCR_Amplification Genomic DNA PCR_Cleanup PCR Product Purification PCR_Amplification->PCR_Cleanup Amplicon Cycle_Sequencing Cycle Sequencing (BigDye™) PCR_Cleanup->Cycle_Sequencing Purified Template Seq_Cleanup Sequencing Product Purification Cycle_Sequencing->Seq_Cleanup Labeled Fragments Capillary_Electrophoresis Capillary Electrophoresis Seq_Cleanup->Capillary_Electrophoresis Purified Fragments Base_Calling Base Calling & Electropherogram Review Capillary_Electrophoresis->Base_Calling Raw Data Variant_Analysis Variant Analysis & Annotation Base_Calling->Variant_Analysis Sequence Reads

Sanger sequencing workflow for MT-ATP6.

Protocol 2: Next-Generation Sequencing (NGS) of MT-ATP6

NGS offers a high-throughput approach to sequence the entire mitochondrial genome, including the MT-ATP6 gene, allowing for the discovery of novel variants and the assessment of heteroplasmy levels. The following protocol outlines a general workflow using the Illumina platform.

Library Preparation

A crucial step in NGS is the preparation of a sequencing library. For mitochondrial DNA, this often involves an initial enrichment step.

Mitochondrial DNA Enrichment Strategies

MethodPrincipleAdvantagesDisadvantages
Long-Range PCRAmplification of the entire mitochondrial genome in a few large, overlapping fragments.High enrichment of mtDNA, cost-effective for smaller sample numbers.Potential for PCR bias and introduction of errors.
Hybridization CaptureUse of biotinylated probes to capture mtDNA from a total DNA sample.Less PCR bias, allows for simultaneous analysis of nuclear genes.Higher cost per sample.

For this protocol, we will focus on a long-range PCR enrichment followed by library preparation using a kit such as the Nextera™ DNA Flex Library Preparation Kit[9].

Experimental Protocol: Library Preparation and Sequencing

Quantitative Data for NGS Library Preparation

ParameterRecommended Value
Input DNA (Long-Range PCR product)1-50 ng
Library Fragment Size300-500 bp
Number of PCR Cycles (Library Amplification)8-12

Sequencing Parameters (Illumina MiSeq/iSeq)

ParameterRecommended Setting
Read Length2 x 150 bp
Sequencing Depth (Coverage)>1000x
Bioinformatic Analysis

The analysis of NGS data requires a robust bioinformatic pipeline to identify variants accurately.

Bioinformatic Analysis Workflow

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: Reads are aligned to the revised Cambridge Reference Sequence (rCRS) of the human mitochondrial genome (NC_012920.1)[10] using an aligner such as BWA-MEM.

  • Variant Calling: Variants (SNPs and indels) are identified using a variant caller optimized for mitochondrial DNA, such as GATK Mutect2 or MitoHPC[11].

  • Annotation: Called variants are annotated with information such as gene context, predicted functional impact, and population frequencies from databases like MITOMAP.

  • Heteroplasmy Analysis: The fraction of mutant to wild-type mitochondrial genomes is quantified for each variant. A heteroplasmy threshold of 2.5% is often used for reliable detection[12].

Key Quality Control Metrics for NGS Data

MetricDescriptionTypical Value
Mean Read Depth The average number of times each base in the MT-ATP6 gene is sequenced.>1000x
Coverage at 100x The percentage of bases in the MT-ATP6 gene with a read depth of at least 100x.>99%
Phred Quality Score (Q-score) A measure of the base-calling accuracy.>30 (99.9% accuracy)

NGS Workflow Diagram

NGS_Workflow cluster_prep Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis DNA_Extraction DNA Extraction mtDNA_Enrichment mtDNA Enrichment (Long-Range PCR) DNA_Extraction->mtDNA_Enrichment Genomic DNA Library_Prep NGS Library Preparation (e.g., Nextera) mtDNA_Enrichment->Library_Prep Enriched mtDNA Sequencing Illumina Sequencing (e.g., MiSeq) Library_Prep->Sequencing Sequencing Library QC Read Quality Control (FastQC, Trimming) Sequencing->QC Raw Reads (FASTQ) Alignment Alignment to Reference mtDNA (BWA) QC->Alignment Cleaned Reads Variant_Calling Variant Calling (GATK Mutect2) Alignment->Variant_Calling Aligned Reads (BAM) Annotation Variant Annotation (MITOMAP) Variant_Calling->Annotation Variants (VCF)

References

Application Notes and Protocols for Utilizing ATF6 Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor 6 (ATF6) is a key transducer of the Unfolded Protein Response (UPR), an essential cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under ER stress, the full-length ATF6 protein (p90ATF6) translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 protease (S1P) and site-2 protease (S2P) to release its active N-terminal cytosolic fragment (p50ATF6). This fragment then moves to the nucleus to upregulate the expression of ER chaperones and folding enzymes, aiming to restore protein homeostasis. Dysregulation of the ATF6 pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the use of common ATF6 inhibitors in cell culture experiments.

ATF6 Signaling Pathway and Inhibitor Action

The ATF6 signaling pathway is a critical component of the UPR. Its inhibition offers a valuable tool for studying the consequences of blocking this pro-survival pathway.

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus cluster_Inhibitors Inhibitors ATF6_inactive ATF6 (p90) (Inactive) BiP BiP/GRP78 ATF6_inactive->BiP Bound ATF6_cleaved1 Cleaved ATF6 ATF6_inactive->ATF6_cleaved1 Translocation ER_Stress ER Stress (Unfolded Proteins) ER_Stress->ATF6_inactive Dissociation of BiP S1P S1P S2P S2P S1P->S2P Sequential Cleavage ATF6_active ATF6 (p50) (Active) S2P->ATF6_active Release of p50 Fragment ATF6_cleaved1->S1P Cleavage ERSE ERSE ATF6_active->ERSE Nuclear Translocation Target_Genes Target Gene Expression (e.g., BiP, CHOP) ERSE->Target_Genes Transcription Activation CeapinA7 Ceapin-A7 CeapinA7->ATF6_inactive Prevents Translocation S1P_inhibitors S1P Inhibitors (PF-429242, AEBSF) S1P_inhibitors->S1P Inhibit Cleavage

Caption: ATF6 signaling pathway and points of inhibition.

Data Presentation: ATF6 Inhibitors in Cell Culture

The following tables summarize quantitative data for commonly used ATF6 inhibitors. Researchers should note that optimal concentrations and treatment times are cell-type dependent and require empirical determination.

Table 1: Selective ATF6 Inhibitor - Ceapin-A7

ParameterCell LineValueApplication Notes
IC50 U2OS0.59 µMSelective for ATF6α over ATF6β.[1]
Effective Concentration DU145, PC-310 µMInhibition of cell growth.[2]
U2OS6 µMInhibition of ER stress-induced BiP upregulation.[1]
PC-12Not specifiedIncreased cell survival after OGD/R.[3]
Treatment Duration DU145, PC-312 hoursFor assessing impact on cell growth.[2]
U2OS8 hoursFor analyzing BiP expression by Western Blot.[1]
U2OS5 minutes - 24 hoursFor observing GFP-ATF6 foci formation.[4]

Table 2: Site-1 Protease (S1P) Inhibitors - PF-429242 and AEBSF

InhibitorParameterCell LineValueApplication Notes
PF-429242 IC50 (S1P) -175 nMReversible and competitive inhibitor.[5]
Effective Concentration HepG20.5 µMInhibition of cholesterol synthesis.[5]
RCC15-25 µMInhibition of cell viability.[6]
Treatment Duration RCC148-96 hoursFor assessing impact on cell viability.[6]
AEBSF Effective Concentration HeLa300 µMComplete inhibition of thapsigargin-induced ATF6 cleavage.[7]
L929Not specifiedInhibition of ER stress-induced CHOP expression.[8]
Treatment Duration HeLa1 hour pre-treatmentFor Western blot analysis of ATF6 cleavage.[7]

Experimental Workflow for Using ATF6 Inhibitors

A general workflow for experiments involving ATF6 inhibitors is outlined below. Specific details for each protocol are provided in the subsequent sections.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (Seed cells at optimal density) inhibitor_prep 2. Inhibitor Preparation (Prepare stock and working solutions) cell_culture->inhibitor_prep treatment 3. Treatment (Add inhibitor and/or ER stress inducer) inhibitor_prep->treatment viability Cell Viability/Apoptosis Assay treatment->viability gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression protein_analysis Protein Analysis (Western Blot, Immunofluorescence) treatment->protein_analysis data_analysis 4. Data Analysis and Interpretation viability->data_analysis gene_expression->data_analysis protein_analysis->data_analysis

Caption: General experimental workflow.

Detailed Methodologies: Key Experimental Protocols

Cell Viability and Apoptosis Assays

a) Cell Viability Assay (MTS/CCK-8)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the ATF6 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls. If inducing ER stress, add the inducer (e.g., tunicamycin, thapsigargin) at the appropriate concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.

b) Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the ATF6 inhibitor and/or ER stress inducer as described for the viability assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Gene Expression Analysis (Quantitative PCR)

a) RNA Extraction and cDNA Synthesis

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

  • RNA Extraction: Extract total RNA according to the manufacturer's protocol for the chosen method (e.g., TRIzol-chloroform extraction or a column-based kit).

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

b) Quantitative PCR (qPCR)

  • Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and SYBR Green master mix.

  • Primer Sequences:

    Table 3: Human qPCR Primer Sequences

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ATF6CAGACAGTACCAACGCTTATGCCGCAGAACTCCAGGTGCTTGAAG
HSPA5 (BiP)ATTCATTGCCCCAAGGTTCTCGTCAAAGACCGTGTGATCC
ERN1 (IRE1α)TCTGCAGGAGAGAGGAAGCAAGGCGTACTTCAGGGTCTGC
DDIT3 (CHOP)GGAAACAGAGTGGTCATTCCCCTGCTTGAGCCGTTCATTCTC
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Atf6GTCCAAAGCGAAGAGCTGTCTGAGAGATGCCTCCTCTGATTGGC
Hspa5 (BiP)TGTGTGTCCGTCCTATGTCGGAGAGGACTGGTGAGGATGA
Ern1 (Ire1α)GCTCGGCTTTCTCTTCTCGTGGCAGGAAGGACTTTGAAGG
Ddit3 (Chop)CTGCCTTTCACCTTGGAGACCGTTTCCTGGGGATGAGATA
GapdhAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
  • qPCR Program: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension). Include a melting curve analysis to verify the specificity of the PCR product.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Protein Analysis

a) Western Blot for ATF6 Cleavage

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ATF6 (that recognizes both the full-length p90 and cleaved p50 forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

b) Immunofluorescence for ATF6 Nuclear Translocation

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat the cells with the ATF6 inhibitor and/or ER stress inducer.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary ATF6 antibody diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

ATF6 Reporter Assay

a) Transfection

  • Cell Seeding: Seed cells in a 24- or 96-well plate to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with an ATF6-responsive luciferase reporter plasmid (containing multiple ATF6 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

b) Treatment and Lysis

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the ATF6 inhibitor and/or ER stress inducer.

  • Incubation: Incubate for the desired treatment period (e.g., 16-24 hours).

  • Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

c) Luciferase Assay

  • Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer according to the dual-luciferase reporter assay system protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold-change relative to the vehicle-treated control.

References

Application Notes and Protocols for Creating Cell Lines with Specific MT-ATP6 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial ATP synthase subunit 6 (MT-ATP6) is a critical component of the oxidative phosphorylation (OXPHOS) system, encoded by the mitochondrial DNA (mtDNA). Mutations in the MT-ATP6 gene are associated with a spectrum of severe human diseases, including Leigh syndrome and Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP).[1][2][3] The generation of cell lines harboring specific MT-ATP6 mutations is an invaluable tool for studying disease pathogenesis, identifying therapeutic targets, and screening potential drug candidates.

This document provides detailed application notes and protocols for the creation of cell lines with specific MT-ATP6 mutations using three primary methodologies: the established transmitochondrial cybrid technique and the more recent gene-editing technologies of mitochondria-targeted Transcription Activator-Like Effector Nucleases (mito-TALENs) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 systems.

Methods Overview

Three main strategies are employed to generate cell lines with specific MT-ATP6 mutations:

  • Transmitochondrial Cybridization: This classic and widely used technique involves the fusion of a recipient cell line depleted of its own mtDNA (ρ0 cell) with a donor cell fragment (cytoplast) or platelet containing the desired mutant mtDNA.[4][5][6] This method allows for the study of the pathogenic effects of mtDNA mutations in a consistent nuclear background.

  • Mitochondria-Targeted TALENs (mito-TALENs): These engineered nucleases can be designed to specifically recognize and cut mutant mtDNA sequences, leading to their degradation and a shift in the heteroplasmy ratio towards wild-type mtDNA.[7][8][9] While primarily used to eliminate mutant mtDNA, this technology can also be adapted to introduce specific mutations.

  • Mitochondrial CRISPR/Cas9: This powerful gene-editing tool is being adapted for use in mitochondria. It involves guiding a Cas9 nuclease to a specific mtDNA target to induce a double-strand break, which can be repaired to introduce desired mutations. However, the delivery of the guide RNA into the mitochondrial matrix remains a significant challenge.[10][11][12][13][14][15][16]

Quantitative Data Summary

The efficiency of generating cell lines with specific MT-ATP6 mutations varies significantly between the different methodologies. The following table summarizes available quantitative data.

MethodTargetEfficiency MetricReported EfficiencyReferences
Transmitochondrial Cybridization N/A (Transfer of existing mtDNA)Successful clone generationVaries depending on cell types and fusion conditions. Generally yields multiple viable clones.[4][5][17][18][19][20]
mito-TALENs m.8993T>G (NARP/MILS) in MT-ATP6Reduction in mutant mtDNA loadUp to 95% reduction in mutant mtDNA[8][9]
mito-TALENs m.5024C>T (murine mt-Ta)Reduction in mutant mtDNA loadSignificant reduction in mtDNA carryover after pronuclear transfer[7]
Mitochondrial CRISPR/Cas9 mtND4Reduction of mutant mtDNALow indel frequencies (<0.05%)[14]
Mitochondrial Base Editor (TALED) mt-ATP6A-to-G editing efficiency~48.3%[21]

Note: Direct comparison of efficiencies is challenging due to the different metrics used (clone generation vs. percentage of mtDNA editing). The efficiency of CRISPR/Cas9 for specific point mutation introduction in MT-ATP6 is not yet well-established in published literature.

Experimental Protocols

Protocol 1: Generation of Transmitochondrial Cybrid Cell Lines

This protocol describes the generation of cybrid cell lines by fusing ρ0 cells with platelets from a subject carrying the desired MT-ATP6 mutation.

Materials:

  • Recipient cell line (e.g., human osteosarcoma 143B TK-)

  • Ethidium bromide (EtBr)

  • Uridine (B1682114)

  • Pyruvate (B1213749)

  • Donor blood sample with the MT-ATP6 mutation

  • Ficoll-Paque

  • Polyethylene glycol (PEG) 1500

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Selection medium (DMEM without uridine and pyruvate)

Procedure:

  • Generation of ρ0 Cells:

    • Culture the recipient cell line in a medium supplemented with a low concentration of EtBr (e.g., 50 ng/mL) for several weeks to inhibit mtDNA replication.

    • Supplement the medium with uridine (50 µg/mL) and pyruvate (1 mM) to support the growth of cells lacking OXPHOS function.

    • Periodically verify the depletion of mtDNA using PCR analysis.

    • Once mtDNA is undetectable, maintain the ρ0 cells in a medium containing uridine and pyruvate.

  • Isolation of Platelets:

    • Isolate platelets from the donor's whole blood using density gradient centrifugation with Ficoll-Paque.

    • Wash the isolated platelets multiple times in a suitable buffer.

  • Cell Fusion:

    • Co-pellet the ρ0 cells and isolated platelets at a ratio of approximately 1:100.

    • Induce fusion by adding PEG 1500 solution for a short period (e.g., 1-2 minutes).

    • Gently wash the cells to remove the PEG and resuspend them in the culture medium.

  • Selection and Cloning of Cybrids:

    • Plate the fused cells at a low density.

    • After 24-48 hours, switch to a selection medium lacking uridine and pyruvate. Only cells that have been successfully repopulated with functional mitochondria will survive.

    • Monitor the cells for the appearance of colonies over 2-3 weeks.

    • Isolate individual colonies (clones) using cloning cylinders or by manual picking.

    • Expand each clone for further analysis.

  • Verification of Cybrids:

    • Confirm the presence of the donor mtDNA and the absence of ρ0 cell mtDNA by PCR and restriction fragment length polymorphism (RFLP) analysis or sequencing of the MT-ATP6 gene.

    • Verify the nuclear background of the cybrid clones to ensure they originated from the recipient ρ0 cell line.

Protocol 2: Overview of mito-TALENs for Modifying MT-ATP6

This protocol provides a general workflow for using mito-TALENs to reduce the load of a specific MT-ATP6 mutation.

Principle:

A pair of mito-TALENs is designed to bind to the DNA sequence flanking the target mutation. The FokI nuclease domains of the TALENs dimerize and create a double-strand break specifically in the mutant mtDNA, leading to its degradation.

Workflow:

  • Design of mito-TALENs:

    • Design a pair of TALENs that recognize and bind to the DNA sequences adjacent to the MT-ATP6 mutation of interest. One of the TALENs should be designed to specifically recognize the mutant base.

    • Incorporate a mitochondrial targeting signal (MTS) at the N-terminus of each TALEN construct to ensure its delivery to the mitochondria.

  • Cloning and Vector Preparation:

    • Synthesize the DNA sequences encoding the designed mito-TALENs.

    • Clone the mito-TALEN sequences into a mammalian expression vector.

  • Transfection of Target Cells:

    • Transfect the target cells (e.g., patient-derived fibroblasts or existing cybrid lines with a high heteroplasmy of the mutation) with the mito-TALEN expression vectors.

  • Selection and Analysis:

    • After a period of expression (e.g., 48-72 hours), analyze the heteroplasmy level of the MT-ATP6 mutation in the cell population using methods such as quantitative PCR (qPCR) or digital PCR (dPCR).

    • Isolate single-cell clones to obtain cell lines with a significantly reduced or eliminated mutant mtDNA load.

  • Functional Validation:

    • Assess the functional consequences of the reduced mutant load by analyzing cellular respiration, ATP production, and other relevant metabolic parameters.

Protocol 3: Overview of Mitochondrial CRISPR/Cas9 for Modifying MT-ATP6

This protocol outlines the general steps for employing the CRISPR/Cas9 system to edit the MT-ATP6 gene.

Principle:

A guide RNA (gRNA) directs the Cas9 nuclease to the target site in the MT-ATP6 gene. Cas9 induces a double-strand break, which can be repaired through homology-directed repair (HDR) using a donor template containing the desired mutation, or through non-homologous end joining (NHEJ) to create random indels.

Workflow:

  • Design of gRNA and Donor Template:

    • Design a gRNA that specifically targets the region of the MT-ATP6 gene to be modified.

    • If introducing a specific point mutation, design a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation and homology arms flanking the cut site.

  • Vector Construction:

    • Clone the gRNA sequence into an appropriate expression vector.

    • Use a Cas9 expression vector that includes an MTS to direct the Cas9 protein to the mitochondria (mito-Cas9).

  • Delivery into Mitochondria:

    • This is the most challenging step. Strategies to deliver the gRNA into the mitochondria include:

      • Attaching a mitochondrial targeting sequence to the gRNA.

      • Using viral or non-viral delivery systems that can penetrate the mitochondrial membranes.

  • Transfection and Selection:

    • Co-transfect the target cells with the mito-Cas9 expression vector, the gRNA expression vector, and the donor template (if applicable).

    • Select for transfected cells and expand them.

  • Analysis of Editing Efficiency:

    • Determine the frequency of the desired mutation in the mitochondrial genome using next-generation sequencing (NGS) or other sensitive detection methods.

  • Clonal Isolation and Validation:

    • Isolate single-cell clones and screen for those containing the desired MT-ATP6 mutation at a high level of heteroplasmy or in a homoplasmic state.

    • Functionally characterize the edited cell lines.

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagrams

G cluster_0 Protocol 1: Transmitochondrial Cybridization cluster_1 Protocol 2: mito-TALENs cluster_2 Protocol 3: Mitochondrial CRISPR/Cas9 P1_1 Generate ρ0 Cells P1_3 Cell Fusion (PEG) P1_1->P1_3 P1_2 Isolate Platelets/Cytoplasts P1_2->P1_3 P1_4 Selection in Uridine/Pyruvate-free Medium P1_3->P1_4 P1_5 Isolate and Expand Clones P1_4->P1_5 P1_6 Verify Cybrids (PCR/Sequencing) P1_5->P1_6 P2_1 Design mito-TALENs for MT-ATP6 Mutation P2_2 Clone into Expression Vectors P2_1->P2_2 P2_3 Transfect Target Cells P2_2->P2_3 P2_4 Analyze Heteroplasmy Shift P2_3->P2_4 P2_5 Isolate Clones with Reduced Mutant Load P2_4->P2_5 P2_6 Functional Validation P2_5->P2_6 P3_1 Design gRNA and Donor Template P3_2 Construct mito-Cas9 and gRNA Vectors P3_1->P3_2 P3_3 Deliver Components into Mitochondria P3_2->P3_3 P3_4 Analyze Editing Efficiency (NGS) P3_3->P3_4 P3_5 Isolate and Validate Edited Clones P3_4->P3_5

Caption: Experimental workflows for creating cell lines with MT-ATP6 mutations.

Signaling Pathway Diagram

G cluster_0 Cellular Consequences of MT-ATP6 Mutations A MT-ATP6 Mutation B Impaired ATP Synthase Function A->B C Decreased ATP Production B->C D Increased Proton Gradient B->D F Shift to Glycolysis (Warburg Effect) C->F H Altered Cellular Signaling (e.g., AMPK activation) C->H I Cellular Dysfunction / Disease Phenotype C->I E Increased ROS Production D->E E->I G Increased Lactate Production F->G H->I

Caption: Signaling pathways affected by MT-ATP6 mutations.

Conclusion

The creation of cell lines with specific MT-ATP6 mutations is a fundamental step in advancing our understanding of mitochondrial diseases and developing effective therapies. The transmitochondrial cybrid technique remains a robust and reliable method for this purpose. While mito-TALENs and mitochondrial CRISPR/Cas9 technologies offer the potential for precise in situ gene editing, they are still evolving, with challenges in delivery and efficiency to be fully overcome. The choice of methodology will depend on the specific research question, available resources, and the desired level of genetic modification. These detailed protocols and application notes provide a comprehensive guide for researchers to successfully generate and utilize these critical cellular models.

References

Application Notes: ATF6 Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding and modification. When the ER's capacity is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress occurs. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER homeostasis by increasing protein folding capacity, enhancing ER-associated degradation (ERAD), and transiently attenuating protein translation.[3][4] Activating Transcription Factor 6 (ATF6) is a key transducer of the UPR, acting as a direct sensor of ER stress.[1][5]

Under normal conditions, ATF6 is an inactive transmembrane protein residing in the ER, bound to the chaperone BiP (Binding immunoglobulin protein).[1][6] Upon ER stress, ATF6 dissociates from BiP and translocates to the Golgi apparatus.[2][6][7][8] In the Golgi, it is cleaved by Site-1 and Site-2 proteases (S1P/S2P), releasing its N-terminal cytosolic fragment (ATF6f).[1][7][8][9] This active fragment then moves to the nucleus, where it functions as a transcription factor, binding to ER Stress Response Elements (ERSEs) in the promoters of target genes to upregulate the expression of ER chaperones and folding enzymes.[5][7][8][9]

ATF6 reporter assays are powerful tools designed to monitor the activity of this specific signaling branch. These assays typically employ a reporter gene, such as luciferase or a fluorescent protein, under the control of multiple copies of the ATF6 response element.[5][10] Activation of the ATF6 pathway leads to the expression of the reporter, providing a quantitative measure of pathway activity.[10]

Core Applications

ATF6 reporter assays are versatile tools with broad applications in basic research and drug development.

  • Drug Discovery and High-Throughput Screening (HTS): These assays are instrumental in identifying and characterizing small molecules that modulate the ATF6 pathway.[4][8] Researchers can screen large compound libraries to find novel activators or inhibitors.[8]

    • Activators: Pharmacological activation of ATF6 is a potential therapeutic strategy for diseases associated with protein misfolding, as it can enhance the cell's protective and adaptive capabilities.[3][4][11]

    • Inhibitors: In certain cancers, the UPR is co-opted to promote tumor survival. Inhibiting ATF6 signaling could therefore be a valuable anti-cancer strategy.[5]

  • Fundamental Research: ATF6 reporter assays allow for the detailed study of the UPR. They are used to dissect the molecular mechanisms of ATF6 activation, identify upstream regulators and downstream targets, and explore the pathway's role in various physiological and pathological states, including neurodegenerative diseases, metabolic disorders, and retinal diseases.[1][3][12]

  • Toxicology and Safety Assessment: Many chemical compounds can induce cellular stress as an off-target effect. ATF6 reporter assays can be integrated into toxicology screening panels to assess whether drug candidates induce ER stress, providing critical information for safety evaluation.

  • Validation of Gene Function: The assays can be used to study the impact of specific genes on the ATF6 pathway. For instance, researchers can use RNAi or CRISPR to knock down a gene of interest and then use the reporter assay to determine if that gene is required for ATF6 activation in response to a known stressor.

Signaling Pathway and Experimental Workflow

ATF6 Signaling Pathway

Under ER stress, ATF6 is released from BiP and moves to the Golgi. There, it is cleaved by S1P and S2P. The resulting active N-terminal fragment (p50 ATF6) translocates to the nucleus, binds to ERSE sequences, and activates the transcription of UPR target genes, such as BiP.[1][7][9]

ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_inactive ATF6-BiP Complex (Inactive) ATF6_full Full-length ATF6 ATF6_inactive->ATF6_full BiP Dissociation ATF6_cleavage ATF6 Cleavage by S1P/S2P ATF6_full->ATF6_cleavage Translocation BiP BiP UnfoldedProteins Unfolded Proteins UnfoldedProteins->ATF6_inactive ER Stress ATF6_active Active ATF6 Fragment (p50) ATF6_cleavage->ATF6_active Release ERSE ERSE Promoter ATF6_active->ERSE Binds to UPR_Genes UPR Target Genes (e.g., BiP, XBP1) ERSE->UPR_Genes Activates Transcription UPR_Genes->BiP Protein Product

Caption: The ATF6 signaling pathway from ER stress to gene activation.

General Experimental Workflow

The typical workflow for an ATF6 reporter assay involves seeding cells, treating them with test compounds or stimuli, and then measuring the reporter signal. This process is highly amenable to automation for high-throughput screening.

Workflow Start Start: ATF6 Reporter Cell Line Seed 1. Seed Cells in Microplate Start->Seed Incubate1 2. Incubate (e.g., 24 hours) Seed->Incubate1 Treat 3. Treat with Compounds (Test, Positive/Negative Controls) Incubate1->Treat Incubate2 4. Incubate (e.g., 6-24 hours) Treat->Incubate2 Lyse 5. Lyse Cells & Add Reporter Substrate Incubate2->Lyse Read 6. Read Signal (Luminescence/Fluorescence) Lyse->Read Analyze 7. Data Analysis (Normalize & Calculate Fold Change) Read->Analyze End End: Results Analyze->End

Caption: A generalized workflow for a cell-based ATF6 reporter assay.

Protocols

Protocol 1: Luciferase-Based ATF6 Reporter Assay Using a Stable Cell Line

This protocol describes a common method using a commercially available stable cell line (e.g., HeLa or HEK293) that expresses a luciferase reporter gene driven by an ATF6-responsive promoter.[13][14]

Materials and Reagents:

  • ATF6 Luciferase Reporter Stable Cell Line (e.g., Boster Bio #RC1038, BPS Bioscience #78667)[5][13][15]

  • Cell Culture Medium (e.g., DMEM supplemented with 10% FBS, 1% Pen/Strep)[13]

  • Selection antibiotic (e.g., Puromycin (B1679871) at 3 µg/ml)[13]

  • White, clear-bottom 96-well microplates[5][15]

  • Test compounds, positive control (e.g., Tunicamycin), and negative control (e.g., DMSO)

  • Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System)[5][15]

  • Luminometer

Procedure:

  • Cell Culture: Culture the ATF6 reporter cells in medium containing the appropriate selection antibiotic to maintain reporter expression. Grow cells at 37°C with 5% CO2.[13]

  • Cell Seeding:

    • Harvest cells and resuspend them in fresh growth medium without the selection antibiotic.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in a volume of 90-100 µL.[13][15]

    • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[13]

  • Compound Treatment:

    • The next day, prepare serial dilutions of your test compounds and controls.

    • Add the compounds to the appropriate wells. For a 100 µL final volume, 10 µL of a 10x compound stock can be added.

    • Include "untreated" wells (vehicle control, e.g., DMSO) and "cell-free" wells (medium only, for background subtraction).[15]

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 6 to 16 hours.[13] The optimal incubation time may need to be determined empirically.

  • Luciferase Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add an equal volume of luciferase reagent to each well (e.g., 100 µL).[15]

    • Incubate at room temperature for 1-5 minutes to allow for cell lysis and signal stabilization.[13]

    • Measure luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from cell-free wells) from all other readings.

    • Normalize the signal of treated wells to the vehicle control wells to calculate the fold induction of ATF6 activity.

Protocol 2: Lentiviral-Based ATF6 Reporter Assay

For cell types that are difficult to transfect or for creating a custom reporter cell line, a lentiviral system is often used.[5][15]

Materials and Reagents:

  • ATF6 Luciferase Reporter Lentivirus (e.g., BPS Bioscience #79579)[15]

  • Target cells (e.g., HeLa, HEK293T)

  • Polybrene or Lenti-Fuse™ Transduction Enhancer[15]

  • Puromycin for selection

  • Standard cell culture reagents and plates

Procedure:

  • Transduction:

    • Seed target cells (e.g., HeLa) at a density of 5,000-10,000 cells/well in a 96-well plate.[15]

    • Add the ATF6 reporter lentivirus to each well.[15] Optionally, add Polybrene to a final concentration of 5 µg/mL to enhance transduction efficiency.[15]

    • Incubate at 37°C with 5% CO2 for 48-72 hours.[15]

  • Generation of a Stable Cell Line (Optional but Recommended):

    • After 48 hours, replace the medium with fresh growth medium containing the appropriate concentration of puromycin to select for successfully transduced cells.[5][15]

    • Culture the cells for several passages under selection pressure to establish a stable, homogenous reporter cell line.

  • Running the Assay: Once the stable cell line is established (or after ~72 hours for transient transduction), follow steps 3-6 from Protocol 1 to perform the compound treatment and luciferase measurement.[15]

Data Presentation

Quantitative data from ATF6 reporter assays are typically presented as fold induction over a vehicle control. The results can be used to generate dose-response curves and calculate EC50 or IC50 values.

Table 1: Example Dose-Response Data for an ATF6 Activator

Compound ConcentrationMean Luminescence (RLU)Standard DeviationFold Induction (vs. Vehicle)
Vehicle (0.1% DMSO)15,2501,1501.0
Tunicamycin (1 µg/mL)285,60021,40018.7
Compound X (1 nM)16,1001,2801.1
Compound X (10 nM)45,3003,9003.0
Compound X (100 nM)120,8009,7507.9
Compound X (1 µM)255,40019,80016.8
Compound X (10 µM)261,15022,30017.1

RLU: Relative Light Units

Assay Selection Logic

The choice of assay format depends on the specific research question, available equipment, and desired throughput.

Assay_Choice Question Primary Goal? HTS High-Throughput Screening (HTS) or Compound Profiling Question->HTS Quantitative Measurement Imaging Live-Cell Imaging or Subcellular Localization? Question->Imaging Spatial/Temporal Dynamics CustomLine Need Custom Cell Line or Hard-to-Transfect Cells? HTS->CustomLine No Luciferase Use Luciferase Reporter Assay (High sensitivity, wide dynamic range) HTS->Luciferase Yes Fluorescent Use Fluorescent Protein Reporter (e.g., GFP, d2GFP) Imaging->Fluorescent Reporter Expression Redistribution Use ATF6-GFP Redistribution Assay (Monitors protein translocation) Imaging->Redistribution Protein Movement Lentivirus Use Lentiviral Reporter System CustomLine->Lentivirus Yes StableLine Use Pre-made Stable Cell Line CustomLine->StableLine No

Caption: Decision tree for selecting an appropriate ATF6 assay format.

References

Application Notes and Protocols for ATF6 Knockdown using siRNA or shRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted knockdown of Activating Transcription Factor 6 (ATF6) using either small interfering RNA (siRNA) for transient silencing or short hairpin RNA (shRNA) for stable, long-term suppression. This document includes an overview of the ATF6 signaling pathway, detailed experimental protocols, and expected quantitative outcomes.

Introduction to ATF6 and the Unfolded Protein Response

Activating Transcription Factor 6 (ATF6) is a key transducer of the Unfolded Protein Response (UPR), an essential cellular stress response pathway that deals with the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] Under ER stress, the 90-kDa full-length ATF6 protein (p90 ATF6) is trafficked from the ER to the Golgi apparatus.[1][4][5] In the Golgi, it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P) to release its active N-terminal cytosolic fragment (p50 ATF6).[1][4][6] This active fragment then translocates to the nucleus and functions as a transcription factor, upregulating the expression of ER chaperones like GRP78 (BiP) and GRP94, and components of the ER-associated degradation (ERAD) pathway to restore protein homeostasis.[1][2][4]

ATF6 signaling is a critical pro-survival pathway, and its dysregulation is implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][7][8] Therefore, the ability to modulate ATF6 expression through RNA interference (RNAi) technologies like siRNA and shRNA is a valuable tool for both basic research and therapeutic development.

ATF6 Signaling Pathway

The following diagram illustrates the activation cascade of the ATF6 signaling pathway within the Unfolded Protein Response.

ATF6_Signaling_Pathway ER_Stress ER Stress (Unfolded Proteins) BiP GRP78/BiP ER_Stress->BiP Sequesters ATF6_p90 ATF6 (p90) Inactive BiP->ATF6_p90 Dissociates from ATF6_cleavage ATF6 Cleavage ATF6_p90->ATF6_cleavage Translocation S1P S1P S1P->ATF6_cleavage S2P S2P S2P->ATF6_cleavage ATF6_p50 ATF6 (p50) Active ATF6_cleavage->ATF6_p50 Releases ERSE ERSE ATF6_p50->ERSE Binds to Target_Genes Target Gene Expression (e.g., GRP78, GRP94, XBP1) ERSE->Target_Genes Activates Target_Genes->ER_Stress Restores Proteostasis

Caption: ATF6 signaling pathway activation during ER stress.

Quantitative Data Summary

The following tables summarize typical quantitative data for ATF6 knockdown experiments using siRNA and shRNA.

Table 1: ATF6 Knockdown Efficiency

MethodTargetCell LineTransfection/Transduction MethodKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Validation MethodReference
siRNAATF6αNeonatal Rat Ventricular Myocytes (NRVM)Lipofectamine RNAiMAX~70-80%Significant reductionqPCR, Western Blot[9]
siRNAATF6αINS-1 832/13 cellsLipofectamine 2000>80%~50% reduction in p90 formqPCR, Western Blot[10]
shRNAATF6Colo201, CCK81 (colorectal cancer cells)Lentiviral transduction (Doxycycline-inducible)Not specifiedEfficient depletion in 2-4 daysWestern Blot[8]
siRNAATF6Mouse Granulosa CellsLipofectamine 2000~70%~60%qPCR, Western Blot[11]

Table 2: Phenotypic Consequences of ATF6 Knockdown

Cell Line/ModelPhenotypic ChangeMagnitude of EffectMeasurement MethodReference
Neonatal Rat Ventricular Myocytes (NRVM)Increased necrotic cell death upon H₂O₂ treatment~2-fold increase in LDH releaseLDH assay[9]
Mouse Granulosa CellsDecreased apoptosis~50% reduction in apoptotic cellsTUNEL assay[11]
Mouse Granulosa CellsS-phase cell cycle arrestSignificant increase in S-phase populationFlow Cytometry[11]
Colo201, CCK81 cellsReduced cell viability and proliferationSignificant reductionViability and proliferation assays[8]
Colo201, CCK81 cellsDiminished expression of stemness-associated genesSignificant downregulationGene expression analysis[8]
ATF6 knockout miceIncreased myocardial infarct size after ischemia/reperfusionSignificantly larger infarcts compared to wild-typeHistological analysis[9]
ATF6α/Atf6b double conditional knockout mouse brainMicrocephaly and neonatal deathLethal phenotypeGross and histological analysis[12]

Experimental Protocols

Protocol 1: Transient ATF6 Knockdown using siRNA

This protocol provides a general guideline for the transient knockdown of ATF6 in mammalian cells using siRNA. Optimization of siRNA concentration and cell density is recommended for each cell line.[13][14]

Experimental Workflow for siRNA-mediated ATF6 Knockdown

siRNA_Workflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Transfection cluster_Day3_4 Day 3-4: Analysis Seed_Cells Seed cells to be 60-80% confluent at transfection Prepare_siRNA Prepare siRNA-lipid complex in serum-free medium Seed_Cells->Prepare_siRNA Incubate_Complex Incubate complex for 20 minutes at RT Prepare_siRNA->Incubate_Complex Transfect Add complex to cells Incubate_Complex->Transfect Incubate_Cells Incubate cells for 5-7 hours Transfect->Incubate_Cells Change_Medium Replace with normal growth medium Incubate_Cells->Change_Medium Harvest_mRNA Harvest cells for mRNA analysis (24-48h post-transfection) Change_Medium->Harvest_mRNA Harvest_Protein Harvest cells for protein analysis (48-72h post-transfection) Change_Medium->Harvest_Protein Analyze Perform qPCR and/or Western Blot Harvest_mRNA->Analyze Harvest_Protein->Analyze

Caption: Workflow for transient ATF6 knockdown using siRNA.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)[14][15]

  • ATF6-specific siRNA duplexes (a pool of 3-5 target-specific siRNAs is recommended)[16]

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX or Lipofectamine™ 2000)[14][15]

  • 6-well or 24-well tissue culture plates

  • Reagents for RNA extraction and qPCR

  • Reagents for protein lysis and Western blotting

Procedure (per well of a 6-well plate):

  • Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in 2 ml of antibiotic-free normal growth medium.[17] Incubate overnight at 37°C in a CO₂ incubator until cells are 60-80% confluent.[17]

  • siRNA Complex Preparation: a. Solution A: Dilute 20-80 pmol of ATF6 siRNA (or control siRNA) into 100 µl of serum-free medium.[17] Mix gently. b. Solution B: Dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.[17] Mix gently and incubate for 5 minutes at room temperature.[14] c. Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[14][15]

  • Transfection: a. Wash the cells once with 2 ml of serum-free medium.[17] b. Aspirate the medium and add 0.8 ml of serum-free medium to the tube containing the siRNA-lipid complex. c. Overlay the 1 ml mixture onto the washed cells.[17]

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.[17]

  • Post-Transfection: After the incubation period, add 1 ml of normal growth medium containing twice the normal concentration of serum without removing the transfection mixture. Alternatively, the transfection medium can be replaced with fresh, complete growth medium.[14]

  • Analysis: a. For mRNA analysis, harvest the cells 24-48 hours post-transfection.[18][19] b. For protein analysis, harvest the cells 48-72 hours post-transfection.[18] c. Validate knockdown efficiency using qPCR and/or Western blotting.[20][21][22]

Protocol 2: Stable ATF6 Knockdown using shRNA

This protocol describes the production of lentiviral particles carrying an ATF6-specific shRNA and the subsequent transduction of target cells for stable knockdown.

Experimental Workflow for shRNA-mediated ATF6 Knockdown

shRNA_Workflow cluster_Virus_Production Lentivirus Production (Day 1-4) cluster_Transduction Transduction of Target Cells (Day 5-6) cluster_Selection_Analysis Selection and Analysis (Day 7 onwards) Seed_293T Seed HEK293T cells Transfect_293T Co-transfect shRNA plasmid and packaging plasmids Seed_293T->Transfect_293T Harvest_Virus Harvest viral supernatant at 48h and 72h post-transfection Transfect_293T->Harvest_Virus Concentrate_Virus Concentrate and titer the virus Harvest_Virus->Concentrate_Virus Transduce Transduce cells with lentiviral particles Concentrate_Virus->Transduce Seed_Target Seed target cells Seed_Target->Transduce Incubate_Transduction Incubate for 24-48 hours Transduce->Incubate_Transduction Select_Cells Select transduced cells with puromycin (B1679871) Incubate_Transduction->Select_Cells Expand_Clones Expand resistant colonies Select_Cells->Expand_Clones Validate_Knockdown Validate knockdown by qPCR/Western Blot Expand_Clones->Validate_Knockdown

Caption: Workflow for stable ATF6 knockdown using shRNA.

Materials:

  • HEK293T packaging cell line

  • Lentiviral vector containing ATF6-specific shRNA (and a non-targeting control shRNA)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent for plasmid DNA (e.g., Lipofectamine™ 2000 or similar)[23]

  • Target mammalian cell line

  • Puromycin (or other selection antibiotic corresponding to the shRNA vector)

  • 0.45 µm filter

Procedure:

Part A: Lentivirus Production

  • Cell Seeding: On Day 0, seed 8.5-9 x 10⁶ HEK293T cells in a 10 cm dish in antibiotic-free medium to reach ~90% confluency on the day of transfection.[23]

  • Transfection: On Day 1, co-transfect the HEK293T cells with the shRNA-ATF6 plasmid, a packaging plasmid, and an envelope plasmid using a suitable transfection reagent according to the manufacturer's protocol.[23]

  • Medium Change: Within 18 hours post-transfection, carefully remove the transfection medium and replace it with 10 ml of fresh, complete growth medium.[23]

  • Virus Harvest: a. At 48 hours post-transfection, collect the supernatant containing the viral particles.[23][24] b. Filter the supernatant through a 0.45 µm filter to remove cell debris.[24] c. Add fresh medium to the cells and collect a second batch of supernatant at 72 hours post-transfection. d. The viral supernatant can be used directly or concentrated by ultracentrifugation.[24] Aliquot and store at -80°C.[23]

Part B: Transduction of Target Cells

  • Cell Seeding: On Day 5, plate the target cells in a 12-well plate at a density that will result in ~50% confluency on the day of infection.[25]

  • Transduction: On Day 6, remove the medium and add fresh medium containing the desired amount of lentiviral particles and polybrene (4-8 µg/ml) to enhance transduction efficiency.

  • Incubation: Incubate the cells overnight. The next day, replace the virus-containing medium with fresh, complete growth medium.

Part C: Selection and Validation

  • Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration (typically 2-10 µg/ml) should be determined beforehand with a kill curve.[25]

  • Expansion: Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible.[25]

  • Validation: Pick and expand several resistant colonies. Validate the stable knockdown of ATF6 in these clones by qPCR and Western blotting.

Conclusion

The knockdown of ATF6 via siRNA or shRNA provides a powerful approach to investigate its role in cellular physiology and disease. Transient knockdown with siRNA is suitable for short-term studies and initial screening, while stable knockdown with shRNA is ideal for long-term functional analysis and in vivo models. Careful optimization of experimental conditions and rigorous validation of knockdown are crucial for obtaining reliable and reproducible results.

References

quantitative PCR primers for human MT-ATP6

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes & Protocols for Quantitative PCR (qPCR) of Human MT-ATP6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human mitochondrially encoded ATP synthase membrane subunit 6 (MT-ATP6) gene is a critical component of cellular energy production. It encodes a core subunit of the F₀ portion of ATP synthase, also known as Complex V, which is the final enzyme in the oxidative phosphorylation (OXPHOS) pathway.[1][2] This enzyme is embedded in the inner mitochondrial membrane and harnesses the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate.[3][4]

Given its central role in metabolism, alterations in MT-ATP6 expression or function are associated with several mitochondrial diseases, including Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP) and Leigh syndrome.[2] Consequently, accurate quantification of MT-ATP6 gene expression via quantitative Polymerase Chain Reaction (qPCR) is a vital tool for researchers studying mitochondrial function, investigating mitochondrial diseases, and developing novel therapeutics targeting cellular bioenergetics.

Application

Quantitative PCR is a highly sensitive and specific method for measuring the abundance of MT-ATP6 transcripts. This technique is applicable to:

  • Disease Research: Investigating the molecular basis of mitochondrial disorders by comparing MT-ATP6 expression in patient-derived samples versus healthy controls.

  • Drug Development: Assessing the effect of candidate drugs on mitochondrial gene expression and overall mitochondrial function.

  • Toxicology Studies: Evaluating the impact of chemical compounds or environmental stressors on mitochondrial health.

  • Basic Science Research: Studying the regulation of mitochondrial gene expression under various physiological and pathological conditions.

Quantitative PCR Primers and Reagents

Accurate and efficient amplification is dependent on properly designed primers and high-quality reagents. The following tables list validated primers for human MT-ATP6 and a recommended reference gene, Beta-2-Microglobulin (B2M), along with essential reagents.

Table 1: Validated qPCR Primers for Human Genes

Gene TargetPrimer NameSequence (5' to 3')Amplicon Size (bp)Reference
MT-ATP6 MT-ATP6_ForwardTAGCCATACACAACACTAAAGGACGA115 (approx.)[5]
MT-ATP6_ReverseGGGCATTTTTAATCTTAGAGCGAAA[5]
B2M B2M_ForwardTGCTGTCTCCATGTTTGATGTATCT86[5]
(Reference)B2M_ReverseTCTCTGCTCCCCACCTCTAAGT[5]

Note: Commercially available, pre-validated primer assays for MT-ATP6, such as Bio-Rad's PrimePCR™ Assay (qHsaCED0034388), are also an excellent option.

Table 2: Key Reagents and Equipment

ItemDescription
RNA Extraction Kit For purification of high-quality total RNA from cells or tissue (e.g., RNeasy Kit, TRIzol).
cDNA Synthesis Kit For reverse transcription of RNA into cDNA (e.g., iScript™ cDNA Synthesis Kit).
qPCR Master Mix Contains DNA polymerase, dNTPs, MgCl₂, and a fluorescent dye (e.g., SYBR® Green).
Nuclease-Free Water For dilutions and reaction setup.
qPCR Instrument A real-time thermal cycler with fluorescence detection capabilities.
qPCR Consumables Nuclease-free pipette tips, tubes, and qPCR-compatible plates.

Experimental Protocols

This section provides a detailed workflow for the quantification of MT-ATP6 expression, from sample preparation to data analysis.

Protocol 1: Total RNA Extraction and cDNA Synthesis
  • RNA Extraction: Isolate total RNA from the experimental samples (e.g., cell pellets, tissue homogenates) using a commercial kit according to the manufacturer's instructions. It is crucial to prevent RNA degradation by using RNase-free techniques and equipment.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further assessed using gel electrophoresis or a bioanalyzer.

  • DNase Treatment (Optional but Recommended): To prevent amplification of contaminating genomic DNA (gDNA), treat the RNA samples with RNase-free DNase I.

  • cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a cDNA synthesis kit. This reaction uses reverse transcriptase and primers (oligo(dT) or random hexamers) to convert mRNA into a stable cDNA template for qPCR.

Protocol 2: qPCR Reaction Setup and Thermal Cycling
  • Prepare a Master Mix: For each gene target (MT-ATP6 and B2M), prepare a qPCR master mix to minimize pipetting errors. Calculate the required volumes for the number of samples plus at least 10% extra. All steps should be performed on ice.

    Table 3: Example qPCR Reaction Setup (per 20 µL reaction)

    ComponentVolume (µL)Final Concentration
    2x SYBR Green Master Mix101x
    Forward Primer (10 µM)0.8400 nM
    Reverse Primer (10 µM)0.8400 nM
    Diluted cDNA Template4~10-50 ng
    Nuclease-Free Water4.4-
    Total Volume 20
  • Set Up Plate: Aliquot the master mix into a qPCR plate and then add the corresponding cDNA template to each well. It is essential to include the following controls:

    • No-Template Control (NTC): Use nuclease-free water instead of cDNA to check for contamination in the reagents.

    • No-Reverse-Transcription Control (-RT): Use an RNA sample that has not been reverse transcribed to check for gDNA contamination.

    • Technical Replicates: Run each sample in triplicate to ensure precision.

  • Run qPCR: Seal the plate and place it in the qPCR instrument. Set up the thermal cycling protocol as described below.

    Table 4: Recommended Two-Step qPCR Cycling Protocol

    StepTemperatureTimeCycles
    Polymerase Activation 95°C2 minutes1
    Denaturation 95°C15 seconds40
    Annealing/Extension 60°C60 seconds
    Melt Curve Analysis Instrument Default-1

Data Analysis and Presentation

The most common method for analyzing qPCR data is relative quantification using the Comparative Cq (ΔΔCq) method .[6] This method determines the change in target gene expression relative to a reference gene and a control sample.

Protocol 3: Relative Quantification (ΔΔCq Method)
  • Gather Cq Values: Export the quantification cycle (Cq) values for both the target gene (MT-ATP6) and the reference gene (B2M) for all samples from the qPCR instrument software. The Cq is the cycle number at which the fluorescence signal crosses a set threshold.

  • Calculate ΔCq: For each sample, normalize the Cq of the target gene to the Cq of the reference gene.

    • ΔCq = Cq (MT-ATP6) - Cq (B2M)

  • Calculate ΔΔCq: Select one sample group as the calibrator (e.g., the untreated control group). Normalize the ΔCq of the experimental samples to the average ΔCq of the calibrator group.

    • ΔΔCq = ΔCq (Experimental Sample) - Average ΔCq (Calibrator Group)

  • Calculate Fold Change: Determine the relative expression level (fold change) using the following formula:

    • Fold Change = 2⁻ΔΔCq

A fold change of 1 indicates no change in expression, >1 indicates upregulation, and <1 indicates downregulation.

Data Presentation

Summarize the final calculated fold change values and their standard deviations in a clear, structured table for easy comparison between experimental groups.

Table 5: Example Data Summary

Sample GroupAverage MT-ATP6 CqAverage B2M CqAverage ΔCqAverage ΔΔCqFold Change (2⁻ΔΔCq)Standard Deviation
Control21.519.22.30.01.0± 0.12
Treatment A23.019.33.71.40.38± 0.05
Treatment B20.819.11.7-0.61.52± 0.21

Mandatory Visualizations

MT-ATP6 in Oxidative Phosphorylation

The following diagram illustrates the position and function of MT-ATP6 within the ATP Synthase (Complex V) complex during the final stage of oxidative phosphorylation.

OxidativePhosphorylation cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase ATP Synthase (Complex V) C1 Complex I Q CoQ C1->Q protons_out_1 H+ C1->protons_out_1 Proton Pumping C2 Complex II C2->Q C3 Complex III CytC Cyt c C3->CytC protons_out_3 H+ C3->protons_out_3 Proton Pumping C4 Complex IV protons_out_4 H+ C4->protons_out_4 Proton Pumping Q->C3 CytC->C4 F0 F₀ Subcomplex (Proton Channel) F1 F₁ Subcomplex (Catalytic Site) F0->F1 Rotation ATP6 MT-ATP6 (Core of F₀) ATP6->F0 atp ATP F1->atp protons_in H+ protons_in->F0 Proton Flow adp_pi ADP + Pi adp_pi->F1 Synthesis

Caption: Role of MT-ATP6 in the ATP Synthase complex of the oxidative phosphorylation pathway.

Experimental Workflow for MT-ATP6 Quantification

This diagram outlines the complete experimental procedure from biological sample to final data analysis.

qPCR_Workflow Sample 1. Biological Sample (Cells or Tissue) RNA_Ext 2. Total RNA Extraction Sample->RNA_Ext cDNA_Syn 3. cDNA Synthesis (Reverse Transcription) RNA_Ext->cDNA_Syn qPCR_Setup 4. qPCR Reaction Setup (Primers + Master Mix) cDNA_Syn->qPCR_Setup qPCR_Run 5. qPCR Amplification & Data Collection qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (ΔΔCq Method) qPCR_Run->Data_Analysis Result 7. Relative MT-ATP6 Expression (Fold Change) Data_Analysis->Result

Caption: Workflow for quantifying human MT-ATP6 gene expression using qPCR.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the mitochondrial gene MT-ATP6, which encodes a subunit of the F1Fo-ATP synthase complex (Complex V), are responsible for a spectrum of severe human diseases, including Leigh syndrome (LS) and Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP). The development of robust animal models that accurately recapitulate the pathophysiology of these disorders is crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic strategies. This document provides detailed application notes and protocols for the generation of animal models of MT-ATP6-related diseases, focusing on three key technologies: Allotopic Expression, Transmitochondrial Cybridization, and Mitochondrial-Targeted Genome Editing.

Modeling Strategies for MT-ATP6-Related Diseases

The generation of animal models for mitochondrial DNA (mtDNA) mutations presents unique challenges due to the difficulty of manipulating the mitochondrial genome. Several innovative techniques have been developed to overcome these hurdles.

  • Allotopic Expression: This method involves the nuclear expression of a recoded mitochondrial gene, with the resulting protein being targeted to and imported by the mitochondria. This approach allows for the introduction of specific mutations and is amenable to standard transgenic techniques.[1][2][3][4]

  • Transmitochondrial Cybrids: This technique involves the fusion of enucleated cells containing mutant mitochondria with pluripotent stem cells that have been depleted of their own mtDNA (ρ0 cells). These "cybrid" cells can then be used to generate chimeric animals or for in vitro studies.[5][6]

  • Mitochondrial-Targeted Genome Editing: Recent advances in genome editing, particularly the development of mitochondria-targeted base editors like DddA-derived cytosine base editors (DdCBEs), offer the potential for direct modification of the mitochondrial genome in vivo.[7][8][9] These editors can be delivered using adeno-associated virus (AAV) vectors.[1][7][8]

Quantitative Phenotypic Data from MT-ATP6 Models

A critical aspect of animal model development is the detailed characterization of their phenotype. The following table summarizes key quantitative data from cellular and animal models of MT-ATP6-related diseases.

ParameterModel SystemMutationKey FindingsReference
Biochemical Phenotypes
ATP Synthesis RateTmA6MUT mouse cellsm.8414A>GReduced to 11% of control cells.[10]
Fibroblasts from MILS patientm.8993T>GImpaired oxidative phosphorylation and decreased spare respiratory capacity.[11]
Patient-derived cellsVariousReduced ATP synthesis rate is a common feature.[12]
Reactive Oxygen Species (ROS) ProductionTmA6MUT mouse cellsm.8414A>GIncreased mitochondrial superoxide (B77818) generation.[10]
Mitochondrial Membrane PotentialPatient-derived cellsVariousAbnormally increased mitochondrial membrane potential is a common finding.[12]
GlycolysisTmA6MUT mouse cellsm.8414A>GIncreased dependence on glycolysis.[10]
Fibroblasts from MILS patientm.8993T>GDiminished glycolysis with lessened glycolytic capacity and reserve.[11]
Physiological & Behavioral Phenotypes
Motor FunctionTg4-42 mouse model of AD (general motor assessment)N/AImpaired balance and motor coordination in the balance beam and rotarod tests.[13][14]
Citrulline LevelsLeigh Syndrome patientsMT-ATP6 variantsLow plasma citrulline levels observed in ~90% of patients.[15]
Lactate (B86563) LevelsLeigh Syndrome patientsMT-ATP6 variantsElevated lactate levels are a common clinical finding.[15]
AAV-DdCBE treated micemt-tRNAAla mutationDecreased lactate amounts in the heart of treated mice.

Experimental Protocols

Protocol 1: Generating Transgenic Mice with Allotopic Expression of Mutated MT-ATP6

This protocol is based on the approach used to create a transgenic mouse model of the pathogenic human T8993G mutation in mtATP6.[2][3][4]

Workflow for Allotopic Expression Model Generation

cluster_0 Plasmid Construction cluster_1 Transgenesis cluster_2 Model Characterization a Synthesize mutated human MT-ATP6 cDNA b Clone into expression vector with mitochondrial targeting sequence a->b c Purify transgenic construct b->c d Microinject construct into pronuclei of fertilized mouse oocytes c->d e Implant microinjected oocytes into pseudopregnant females d->e f Genotype offspring to identify founder mice e->f g Analyze transgene expression f->g h Phenotypic analysis (biochemical, behavioral) g->h

Caption: Workflow for generating an allotopic expression mouse model.

Materials:

  • Expression vector (e.g., pCDNA3.1)

  • Mitochondrial targeting sequence (e.g., from COX8)

  • Restriction enzymes and DNA ligase

  • Fertilized mouse oocytes (from superovulated females)

  • Pseudopregnant female mice

  • M16 and M2 media

  • Hyaluronidase

  • Microinjection setup

  • PCR reagents for genotyping

Procedure:

  • Transgene Construct Design and Assembly:

    • Synthesize the human MT-ATP6 cDNA containing the desired mutation (e.g., T8993G). The sequence should be codon-optimized for nuclear expression in mice.

    • Clone the synthesized MT-ATP6 cDNA into a suitable expression vector downstream of a strong ubiquitous promoter (e.g., CMV or β-actin).

    • Incorporate a mitochondrial targeting sequence at the N-terminus of the MT-ATP6 protein to ensure its import into the mitochondria.

    • Verify the final construct by sequencing.

  • Pronuclear Microinjection: [16]

    • Purify the transgene construct.

    • Harvest zygotes from superovulated female mice.

    • Perform pronuclear microinjection of the purified transgene construct into the male pronucleus of the fertilized oocytes.

    • Culture the microinjected zygotes overnight.

  • Embryo Transfer:

    • Transfer the surviving two-cell embryos into the oviducts of pseudopregnant recipient female mice.

  • Generation and Screening of Founder Animals:

    • Genotype the offspring by PCR using tail DNA to identify founder mice carrying the transgene.

    • Analyze transgene expression in various tissues using techniques like RT-qPCR or Western blotting.

    • Establish transgenic lines by breeding founder mice with wild-type mice.

  • Phenotypic Analysis:

    • Conduct detailed phenotypic analysis of the transgenic animals, including metabolic profiling, motor function tests (e.g., rotarod, balance beam), and biochemical assays on isolated mitochondria (ATP synthesis, ROS production).[13][14]

Protocol 2: Generating Transmitochondrial Cybrid Mouse Models

This protocol outlines the general steps for creating transmitochondrial cybrid mice, a technique that allows for the introduction of specific mitochondrial genomes into a new nuclear background.[5][6]

Workflow for Transmitochondrial Cybrid Model Generation

cluster_0 Cell Line Preparation cluster_1 Cybrid Formation cluster_2 Animal Generation a Isolate donor cells with mutant mtDNA c Enucleate donor cells a->c b Generate ρ0 embryonic stem (ES) cells b->c d Fuse enucleated cytoplasts with ρ0 ES cells c->d e Select for cybrid ES cells d->e f Inject cybrid ES cells into blastocysts e->f g Implant blastocysts into pseudopregnant females f->g h Screen for chimeric offspring g->h

Caption: Workflow for generating a transmitochondrial cybrid mouse model.

Materials:

  • Donor cells with the desired MT-ATP6 mutation

  • Mouse embryonic stem (ES) cells

  • Ethidium bromide (EtBr) or other agents for ρ0 cell generation

  • Cytochalasin B for enucleation

  • Polyethylene glycol (PEG) for fusion

  • ES cell culture medium and differentiation inhibitors

  • Blastocysts from donor mice

  • Pseudopregnant female mice

Procedure:

  • Preparation of ρ0 Embryonic Stem Cells:

    • Culture mouse ES cells in the presence of a low concentration of EtBr for several weeks to deplete their mtDNA.

    • Confirm the absence of mtDNA by PCR.

    • Maintain the ρ0 ES cells in a medium supplemented with pyruvate (B1213749) and uridine.

  • Preparation of Donor Cytoplasts:

    • Culture the donor cells carrying the MT-ATP6 mutation.

    • Enucleate the donor cells by treating them with cytochalasin B and centrifuging them through a density gradient.

  • Cybrid Fusion:

    • Fuse the enucleated cytoplasts with the ρ0 ES cells using PEG.

    • Select for cybrid cells by culturing them in a medium lacking pyruvate and uridine. Only cells with functional mitochondria will survive.

  • Generation of Chimeric Mice:

    • Inject the selected cybrid ES cells into blastocysts.

    • Transfer the injected blastocysts into the uteri of pseudopregnant female mice.

    • Screen the resulting offspring for chimerism.

  • Breeding and Phenotypic Analysis:

    • Breed chimeric mice to obtain germline transmission of the mutant mitochondria.

    • Conduct detailed phenotypic characterization of the resulting transmitochondrial mice as described in Protocol 1.

Protocol 3: In Vivo Mitochondrial DNA Editing using AAV-DdCBE

This protocol describes a cutting-edge approach for creating MT-ATP6 animal models by directly editing the mitochondrial genome in vivo using a DddA-derived cytosine base editor (DdCBE) delivered via an adeno-associated virus (AAV).[7][8][9]

Workflow for In Vivo Mitochondrial Genome Editing

cluster_0 Vector Construction cluster_1 AAV Production & Delivery cluster_2 Analysis a Design TALE arrays targeting MT-ATP6 b Construct AAV vector expressing split-DdCBE fused to TALE arrays a->b c Produce and purify high-titer AAV vectors (e.g., AAV9) b->c d Administer AAV-DdCBE to mice (e.g., retro-orbital injection) c->d e Harvest tissues at desired time points d->e f Quantify on-target and off-target mtDNA editing e->f g Phenotypic characterization f->g

Caption: Workflow for in vivo mitochondrial DNA editing using AAV-DdCBE.

Materials:

  • Plasmids for TALE array assembly

  • Split-DdCBE constructs

  • AAV packaging plasmids and producer cell line (e.g., HEK293T)

  • AAV purification system

  • Wild-type mice

  • Anesthesia and injection equipment

  • DNA extraction kits for mtDNA

  • Sanger sequencing or next-generation sequencing platform

Procedure:

  • Design and Construction of the AAV-DdCBE Vector:

    • Design two TALE arrays that bind to adjacent sequences in the target region of the MT-ATP6 gene.

    • Fuse the N-terminal and C-terminal halves of the split-DdCBE to the two TALE arrays.

    • Include a mitochondrial targeting sequence to ensure the localization of the editor to the mitochondria.

    • Clone the entire TALE-DdCBE constructs into an AAV vector plasmid.

  • AAV Vector Production and Purification:

    • Produce high-titer AAV vectors (serotype 9 is often used for broad tropism) by transfecting the AAV-DdCBE plasmid and helper plasmids into a producer cell line.[17]

    • Purify the AAV vectors using standard methods (e.g., iodixanol (B1672021) gradient ultracentrifugation).

    • Titer the purified AAV vectors.

  • In Vivo Administration:

    • Anesthetize the mice.

    • Administer the AAV-DdCBE vectors systemically via retro-orbital or tail vein injection. The dose should be carefully optimized to maximize on-target editing while minimizing off-target effects and toxicity.

  • Analysis of Mitochondrial DNA Editing:

    • Harvest tissues of interest (e.g., brain, muscle, heart) at various time points after AAV administration.

    • Isolate mtDNA from the tissues.

    • Amplify the target region of MT-ATP6 by PCR.

    • Quantify the editing efficiency (percentage of C-to-T conversion) using Sanger sequencing or next-generation sequencing.

    • Assess off-target editing in the mitochondrial and nuclear genomes.

  • Phenotypic Characterization:

    • Perform detailed phenotypic analysis of the edited animals as described in Protocol 1.

Signaling Pathways in MT-ATP6-Related Diseases

Mutations in MT-ATP6 lead to a primary defect in ATP synthase, which has profound consequences on cellular signaling. The diagram below illustrates the key signaling pathways affected by MT-ATP6 dysfunction.

Signaling Consequences of MT-ATP6 Dysfunction

cluster_0 Mitochondrion cluster_1 Cellular Response mtatp6 MT-ATP6 Mutation atpsynthase Defective ATP Synthase (Complex V) mtatp6->atpsynthase etc Electron Transport Chain (ETC) Dysfunction atpsynthase->etc atp Decreased ATP Production atpsynthase->atp mmp Increased Mitochondrial Membrane Potential atpsynthase->mmp ca_buffering Impaired Ca2+ Buffering atpsynthase->ca_buffering ros Increased ROS Production etc->ros ampk AMPK Activation atp->ampk [ATP]/[AMP] ratio ox_stress Oxidative Stress ros->ox_stress ca_overload Cytosolic Ca2+ Overload ca_buffering->ca_overload mtor mTOR Inhibition ampk->mtor glycolysis Increased Glycolysis ampk->glycolysis apoptosis Apoptosis ca_overload->apoptosis ox_stress->apoptosis

Caption: Key signaling pathways affected by MT-ATP6 mutations.

Pathway Description:

  • Primary Defect: A mutation in MT-ATP6 directly impairs the function of ATP synthase.[10]

  • Bioenergetic Crisis: This leads to a significant reduction in mitochondrial ATP production.[10][11][12] The compromised proton translocation also results in an increased mitochondrial membrane potential.[12]

  • Increased Oxidative Stress: Dysfunction of the electron transport chain, a consequence of the ATP synthase defect, leads to increased production of reactive oxygen species (ROS).[10]

  • Calcium Dysregulation: Mitochondria play a crucial role in buffering cytosolic calcium (Ca2+). Impaired mitochondrial function leads to a reduced capacity for Ca2+ uptake, resulting in cytosolic Ca2+ overload.[18][19][20][21]

  • Activation of Stress Signaling: The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[22][23][24]

  • Metabolic Reprogramming: Activated AMPK promotes a switch to catabolic pathways, such as glycolysis, to compensate for the lack of mitochondrial ATP.[10][11] AMPK also inhibits the anabolic mTOR pathway.[22][23][25]

  • Cellular Damage and Apoptosis: The combination of oxidative stress and cytosolic Ca2+ overload can trigger the opening of the mitochondrial permeability transition pore and activate apoptotic pathways, leading to cell death.[26]

Conclusion

The generation of robust and well-characterized animal models is indispensable for advancing our understanding of MT-ATP6-related diseases and for developing effective therapies. The protocols and information provided in these application notes offer a comprehensive guide for researchers to establish such models using a range of cutting-edge techniques. The choice of modeling strategy will depend on the specific research question, available resources, and the desired level of genetic precision. Careful phenotypic analysis, including the assessment of the signaling pathways outlined here, will be critical for validating these models and for their successful application in preclinical research.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of ATF6 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing chromatin immunoprecipitation (ChIP) to identify genomic targets of Activating Transcription Factor 6 (ATF6), a key regulator of the Unfolded Protein Response (UPR).

Introduction

Activating Transcription Factor 6 (ATF6) is a crucial transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under ER stress, the full-length ATF6 protein translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic domain (ATF6-N).[1] This active fragment then translocates to the nucleus, where it functions as a transcription factor, binding to specific DNA sequences in the promoters of target genes to regulate their expression.[1][2] Identifying the direct genomic targets of ATF6 is essential for understanding its role in cellular homeostasis, stress responses, and various disease states, making it a protein of significant interest in drug development.

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. By using an antibody specific to ATF6, researchers can isolate the DNA fragments bound by this transcription factor, which can then be identified by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).

ATF6 Signaling Pathway and ChIP Workflow

The following diagrams illustrate the ATF6 signaling pathway leading to target gene activation and the general experimental workflow for an ATF6 ChIP experiment.

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_full Full-length ATF6 (p90) ER_Stress->ATF6_full Activates ATF6_cleavage Proteolytic Cleavage (S1P/S2P) ATF6_full->ATF6_cleavage Translocation ATF6_N Active ATF6-N (p50) ATF6_cleavage->ATF6_N Releases DNA Target Gene Promoter (ERSE) ATF6_N->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates

Figure 1: ATF6 Signaling Pathway.

ChIP_Workflow Start Start: Cells with ATF6 Crosslinking 1. Crosslinking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication/Enzymatic) Lysis->Shearing IP 4. Immunoprecipitation (Anti-ATF6 Antibody) Shearing->IP Wash 5. Wash IP->Wash Elution 6. Elution Wash->Elution Reverse 7. Reverse Crosslinks Elution->Reverse Purify 8. DNA Purification Reverse->Purify Analysis 9. Analysis (qPCR or Sequencing) Purify->Analysis

Figure 2: ATF6 ChIP Experimental Workflow.

Data Presentation: Quantitative Analysis of ATF6 Target Gene Binding

The following table summarizes quantitative data from ChIP-qPCR experiments, demonstrating the enrichment of ATF6 at the promoters of specific target genes. The data is presented as fold enrichment over a negative control (e.g., IgG immunoprecipitation).

Target GeneCell TypeTreatmentFold Enrichment (vs. IgG)Reference
DNAJC15 Human Mesenchymal Stem Cells (hMSCs)Untreated~2.5 - 3.0(Zheng et al., 2018)
PLK4 Human CellsBrefeldin A (BFA) or Thapsigargin (TG)Enhanced binding observed(Jin et al., 2020)

Note: The study by Jin et al. (2020) demonstrated enhanced binding of ATF6 to the PLK4 promoter upon ER stress, though specific fold-enrichment values were not provided in the abstract.

Experimental Protocols

This section provides a detailed, generalized protocol for performing ChIP for ATF6. This protocol is synthesized from several established methods for transcription factor ChIP and may require optimization for specific cell types and experimental conditions.

A. Antibody Validation

The success of a ChIP experiment is highly dependent on the quality of the antibody. It is crucial to use a ChIP-validated antibody. If an antibody is not pre-validated for ChIP, its specificity should be confirmed through methods such as:

  • Western Blotting: To ensure the antibody recognizes a single band of the correct molecular weight for ATF6.

  • Immunoprecipitation-Western Blot: To confirm the antibody can effectively pull down the target protein.

  • Knockdown/Knockout Controls: To verify the loss of signal in cells where ATF6 expression is reduced or eliminated.

B. Detailed ChIP Protocol

Materials and Reagents:

  • Cell culture reagents

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (2.5 M)

  • Cell lysis and nuclear lysis buffers (see recipes below)

  • Chromatin shearing buffer (see recipes below)

  • ChIP dilution buffer (see recipes below)

  • Wash buffers (low salt, high salt, LiCl - see recipes below)

  • Elution buffer (see recipes below)

  • RNase A

  • Proteinase K

  • Anti-ATF6 antibody (ChIP-grade) or Anti-FLAG antibody for tagged ATF6

  • Control IgG antibody (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • DNA purification kit

  • Reagents for qPCR or library preparation for sequencing

Buffer Recipes:

  • Cell Lysis Buffer: 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, with freshly added protease inhibitors.

  • Nuclear Lysis Buffer: 50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1% SDS, with freshly added protease inhibitors.

  • ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl.

  • Low Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl.

  • High Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl.

  • LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1).

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

  • Elution Buffer: 1% SDS, 0.1 M NaHCO3.

Procedure:

Day 1: Cell Crosslinking, Lysis, and Chromatin Shearing

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. If investigating stress-induced binding, treat cells with an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) for the desired time.

  • Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching: Stop the crosslinking by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

  • Cell Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS. Scrape cells in PBS with protease inhibitors and pellet by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge to pellet the nuclei.

  • Nuclear Lysis: Resuspend the nuclear pellet in Nuclear Lysis Buffer and incubate on ice for 10 minutes.

  • Chromatin Shearing: Shear the chromatin to an average size of 200-1000 bp by sonication. Optimization of sonication conditions is critical for each cell type and sonicator. Verify the shearing efficiency by running a small aliquot of the sheared chromatin on an agarose (B213101) gel.

  • Clarification: Centrifuge the sheared chromatin at high speed to pellet debris. Collect the supernatant containing the soluble chromatin. At this point, a small aliquot should be saved as "input" control.

Day 2: Immunoprecipitation, Washing, and Elution

  • Immunoprecipitation Setup: Dilute the chromatin in ChIP Dilution Buffer. Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.

  • Antibody Incubation: Add the anti-ATF6 or control IgG antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.

  • Elution: Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.

Day 3: Reverse Crosslinking, DNA Purification, and Analysis

  • Reverse Crosslinking: Add NaCl to the eluates and the input sample to a final concentration of 0.2 M. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.

  • RNase and Proteinase K Treatment: Add RNase A and incubate for 30 minutes at 37°C. Then, add Proteinase K and incubate for 2 hours at 45°C.

  • DNA Purification: Purify the DNA using a commercial DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantitative Analysis:

    • ChIP-qPCR: Use the purified DNA as a template for real-time PCR with primers specific to the promoter regions of putative ATF6 target genes. Analyze the data using the "percent input" or "fold enrichment" method.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Analyze the data using a bioinformatics pipeline to identify genome-wide ATF6 binding sites.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Insufficient washing, non-specific antibody binding, too much antibody.Increase the number and duration of washes. Perform a pre-clearing step. Titrate the antibody concentration.
Low Signal Inefficient crosslinking, over-sonication, poor antibody affinity, insufficient starting material.Optimize crosslinking time (10-15 min is typical for transcription factors). Optimize sonication to achieve fragments of 200-1000 bp. Use a validated ChIP-grade antibody. Increase the number of cells.
Poor Enrichment Epitope masking by crosslinking, incorrect buffer composition.Reduce crosslinking time. Ensure buffer pH and salt concentrations are correct.

Conclusion

This document provides a framework for researchers to successfully perform ChIP experiments to identify and validate the genomic targets of ATF6. By combining the detailed protocols with a thorough understanding of the ATF6 signaling pathway, scientists and drug development professionals can effectively investigate the role of this critical transcription factor in health and disease. Careful optimization of the protocol, particularly antibody selection and chromatin shearing, is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Assessing Mitochondrial Respiration in ATP6 Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MT-ATP6 gene encodes subunit 6 of the F1Fo-ATP synthase (Complex V), a critical enzyme complex in the mitochondrial inner membrane responsible for the final step of oxidative phosphorylation (OXPHOS). ATP synthase utilizes the proton gradient generated by the electron transport chain to produce the bulk of cellular ATP.[1][2] Mutations in MT-ATP6 can impair the function and stability of this complex, leading to a reduction in ATP synthesis and a range of severe mitochondrial diseases, including Leigh syndrome and Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP).[3][4]

Assessing the impact of MT-ATP6 mutations on mitochondrial respiration is crucial for understanding disease pathogenesis, diagnosing patients, and evaluating potential therapeutic interventions. This document provides detailed protocols for key experimental assays to characterize mitochondrial function in cells harboring MT-ATP6 mutations.

Key Phenotypes of ATP6 Mutants

Cells with pathogenic MT-ATP6 mutations often exhibit a distinct bioenergetic profile characterized by:

  • Impaired ATP Synthesis: A primary consequence of ATP synthase dysfunction is a reduced capacity to produce ATP via oxidative phosphorylation.[5][6][7][8][9]

  • Altered Oxygen Consumption: While the direct defect is in ATP synthesis, this can lead to secondary effects on the electron transport chain and oxygen consumption rates.

  • Changes in Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane may be increased due to inefficient utilization by the mutated ATP synthase, or in some cases, decreased if the mutation leads to proton leakage.[6][10]

  • Increased Reactive Oxygen Species (ROS) Production: Dysfunctional electron transport and hyperpolarization of the mitochondrial membrane can lead to increased production of superoxide (B77818) and other reactive oxygen species.[7][11][12][13]

Data Presentation: Quantitative Analysis of Mitochondrial Function in ATP6 Mutants

The following tables summarize quantitative data from studies on various cell lines with different MT-ATP6 mutations. This data provides a comparative overview of the functional consequences of these mutations.

Cell Line/Mutation Parameter Mutant Value (% of Control) Reference
Mouse TmA6MUTEndogenous Oxygen Consumption RateSignificantly Impaired[7]
Mouse TmA6MUTMaximal Oxygen Consumption RateSignificantly Impaired[7]
Human Cybrids (T8993G)ATP Synthesis Rate20-35%[5]
Human Cybrids (T8993G)ADP-Stimulated RespirationMildly Impaired[5]
Human Fibroblasts (T8993C)ATP Synthesis Rate~78% (Slightly Reduced)[14]
Human Cybrids (T8993G, 100% mutant)ATP Synthesis Rate (Succinate)~30%[6]
Human Cybrids (T8993G, 50% mutant)ATP Synthesis Rate (Succinate)~50%[6]
Leigh Syndrome Fibroblasts (T8993G, >90%)Basal RespirationDecreased[15]
Leigh Syndrome Fibroblasts (T8993G, >90%)Maximal RespirationDecreased[15]
Leigh Syndrome Fibroblasts (T9185C, >90%)Basal RespirationDecreased[15]
Leigh Syndrome Fibroblasts (T9185C, >90%)Maximal RespirationDecreased[15]
MILS Fibroblasts (T8993G)ATP Synthesis Rate (Pyruvate/Malate)Markedly Decreased[3]
Cell Line/Mutation Parameter Observation Reference
Mouse TmA6MUTMitochondrial Superoxide Production~30% Increase[7]
Human Cybrids (T8993G)Mitochondrial Membrane Potential (TMRM)Slightly Increased[6]
NARP Fibroblasts (T8993G)Mitochondrial ROSIncreased[11]
NARP Fibroblasts (T8993G)Mitochondrial Membrane PotentialIncreased[11]
Human Fibroblasts (m.9185T>C)Mitochondrial Membrane PotentialDecreased[10]
MILS Fibroblasts (T8993G)Spare Respiratory CapacityDecreased[16]
Mitochondrial Disease FibroblastsMitochondrial Membrane Potential (DiOC6(3))Significantly Reduced[17]

Experimental Protocols

Here we provide detailed protocols for the essential assays used to assess mitochondrial respiration and function in ATP6 mutant cell lines.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines the steps for performing a mitochondrial stress test to assess key parameters of mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate (B1213749), and glutamine)

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • ATP6 mutant and control cell lines

Procedure:

  • Cell Seeding:

    • Seed the ATP6 mutant and control cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

    • Include wells with medium only for background correction.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Assay Medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

    • Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay protocol, which will measure OCR at baseline and after the sequential injection of the inhibitors.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate the following parameters:

      • Basal Respiration: The baseline oxygen consumption.

      • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

      • Proton Leak: The remaining OCR after oligomycin injection.

      • Maximal Respiration: The OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

Protocol 2: Measurement of ATP Synthesis Rate in Permeabilized Cells

This protocol uses a luciferase-based assay to directly measure the rate of mitochondrial ATP synthesis.

Materials:

  • Digitonin (B1670571)

  • Respiration buffer (e.g., containing KCl, MOPS, EGTA, BSA, and phosphate)

  • Mitochondrial substrates (e.g., succinate (B1194679) and rotenone, or pyruvate and malate)

  • ADP

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Preparation:

    • Harvest ATP6 mutant and control cells and resuspend them in respiration buffer at a concentration of approximately 5 x 10^6 cells/mL.

  • Cell Permeabilization:

    • Add a titrated, optimal concentration of digitonin to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.

  • ATP Synthesis Reaction:

    • Add the mitochondrial substrates to the permeabilized cells and incubate for a few minutes at 37°C.

    • Initiate the reaction by adding a known concentration of ADP (e.g., 0.5 mM).

    • Allow the reaction to proceed for a defined period (e.g., 5 minutes).

  • Reaction Termination and ATP Measurement:

    • Stop the reaction by adding a solvent like DMSO.

    • Measure the ATP concentration in the samples using a luciferin-luciferase assay according to the manufacturer's instructions in a luminometer.

  • Data Analysis:

    • Calculate the rate of ATP synthesis (e.g., in nmol ATP/min/mg protein).

    • Compare the rates between mutant and control cells. An oligomycin-treated sample should be included as a negative control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) by Flow Cytometry

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure ΔΨm.

Materials:

  • TMRE dye

  • FCCP (as a control for depolarization)

  • Flow cytometer

  • ATP6 mutant and control cell lines

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells in pre-warmed culture medium.

    • Prepare a separate tube of cells to be treated with FCCP as a negative control for mitochondrial membrane depolarization.

  • Cell Staining:

    • Add TMRE to the cell suspension at a final concentration of 50-400 nM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, exciting at ~549 nm and detecting emission at ~575 nm.

    • Collect data for both the TMRE-stained cells and the FCCP-treated control.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cell populations.

    • Compare the TMRE fluorescence intensity between mutant and control cells. A higher intensity indicates a more hyperpolarized membrane potential.

Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS) by Flow Cytometry

This protocol uses MitoSOX™ Red, a fluorescent probe specific for mitochondrial superoxide.

Materials:

  • MitoSOX™ Red reagent

  • Flow cytometer

  • ATP6 mutant and control cell lines

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells in a suitable buffer (e.g., HBSS).

  • Cell Staining:

    • Add MitoSOX™ Red to the cell suspension at a final concentration of 1-5 µM.

    • Incubate for 10-20 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells with fresh buffer to remove excess probe.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer with excitation at ~510 nm and emission detection at ~580 nm.

  • Data Analysis:

    • Determine the mean fluorescence intensity of the cell populations.

    • Compare the MitoSOX™ Red fluorescence between mutant and control cells to assess relative levels of mitochondrial superoxide.

Mandatory Visualizations

dot

ATP6_Mutation_Pathway cluster_0 Mitochondrion cluster_1 Cellular Consequences ATP6_mut ATP6 Mutation ATP_Synthase Dysfunctional ATP Synthase (Complex V) ATP6_mut->ATP_Synthase Proton_Flow Impaired Proton Flow ATP_Synthase->Proton_Flow ATP_Prod Decreased ATP Production Proton_Flow->ATP_Prod H_gradient Increased Proton Gradient (Hyperpolarization) Proton_Flow->H_gradient Reduced Consumption Energy_Deficit Cellular Energy Deficit ATP_Prod->Energy_Deficit ETC Electron Transport Chain (Complexes I-IV) ETC->H_gradient Proton Pumping ROS Increased ROS Production H_gradient->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Dysfunction Cellular Dysfunction & Disease Phenotype Energy_Deficit->Cell_Dysfunction Oxidative_Stress->Cell_Dysfunction

Caption: Signaling pathway of ATP6 mutation effects.

dot

Seahorse_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Seed Cells in XF Plate B Hydrate Sensor Cartridge C Prepare Assay Medium & Inhibitors D Load Cartridge & Calibrate C->D E Run Assay: Measure Basal OCR D->E F Inject Oligomycin E->F G Inject FCCP F->G H Inject Rotenone/ Antimycin A G->H I Calculate: - Basal Respiration - ATP Production - Proton Leak - Maximal Respiration - Spare Capacity H->I

Caption: Experimental workflow for Seahorse OCR assay.

dot

ATP_Synthesis_Workflow cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Measurement A Harvest & Resuspend Cells B Permeabilize with Digitonin A->B C Add Mitochondrial Substrates B->C D Initiate with ADP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure ATP with Luciferase Assay F->G H Calculate ATP Synthesis Rate G->H

Caption: Workflow for ATP synthesis rate measurement.

References

Application Notes and Protocols for MT-ATP6 Genetic Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MT-ATP6 and its Clinical Significance

The MT-ATP6 gene, located on the mitochondrial DNA (mtDNA), encodes subunit 6 of the F1Fo-ATP synthase, also known as Complex V. This enzyme complex is crucial for the final step of oxidative phosphorylation (OXPHOS), responsible for the majority of cellular ATP production.[1][2][3] Mutations in MT-ATP6 can impair the function and stability of the ATP synthase complex, leading to a reduction in ATP synthesis and a disruption of cellular energy metabolism.[3][4]

Pathogenic variants in MT-ATP6 are associated with a spectrum of debilitating mitochondrial diseases, primarily affecting tissues with high energy demands such as the brain, muscles, and eyes.[1][5] The clinical presentation of these disorders is highly heterogeneous and often depends on the specific mutation and the level of heteroplasmy—the proportion of mutant to wild-type mtDNA in a cell or tissue.[2][6]

Associated Diseases and Phenotypes

Mutations in the MT-ATP6 gene are linked to several distinct but overlapping clinical syndromes:

  • Leigh Syndrome (LS): A severe, progressive neurodegenerative disorder that typically manifests in infancy or early childhood.[1][4] Common features include developmental delay, muscle weakness, ataxia, and breathing difficulties.[4] Mutations in MT-ATP6 are found in approximately 10-20% of individuals with Leigh syndrome.[1][7] A high percentage of mutant mtDNA (often >90-95%) is typically associated with the Leigh syndrome phenotype.[1][4]

  • Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP): A multisystem disorder characterized by a combination of peripheral neuropathy, ataxia (problems with coordination), and degeneration of the retina (retinitis pigmentosa).[1][4] The severity of NARP is generally less than that of Leigh syndrome, and it is often associated with a lower, yet still significant, heteroplasmy level of the same mutations that cause Leigh syndrome, typically in the range of 70-90%.[1][4]

  • Familial Bilateral Striatal Necrosis (BSN): A condition similar to Leigh syndrome, characterized by delayed development, movement and coordination problems, hypotonia (weak muscle tone), and microcephaly (unusually small head size).[1][4]

  • Other Neurological and Muscular Disorders: Pathogenic variants in MT-ATP6 have also been identified in patients with Charcot-Marie-Tooth (CMT) disease-like peripheral neuropathy and spinocerebellar ataxia.[8]

The most common pathogenic mutation in MT-ATP6 is the m.8993T>G variant, which is frequently associated with both Leigh syndrome and NARP.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to MT-ATP6 genetic testing, providing a reference for clinical interpretation and research.

Table 1: Common Pathogenic MT-ATP6 Variants and Associated Phenotypes

Nucleotide ChangeAmino Acid ChangeAssociated PhenotypesTypical Heteroplasmy Levels for Symptomatic Individuals
m.8993T>Gp.Leu156ArgLeigh Syndrome, NARP>90% for Leigh Syndrome; 70-90% for NARP[1][4]
m.8993T>Cp.Leu156ProLeigh Syndrome, NARP>90% for Leigh Syndrome; 70-90% for NARP[9]
m.9176T>Cp.Leu217ProLeigh Syndrome, AtaxiaVariable, often high (>70%)[8][10]
m.9185T>Cp.Thr220ProAxonal Neuropathy, Leigh SyndromeOften high (>80%)[8]
m.9191T>Cp.Ala222ProLeigh-like syndromeHigh heteroplasmy reported in affected individuals[11]

Table 2: Biochemical Consequences of Pathogenic MT-ATP6 Variants

Biochemical ParameterCommon Finding in Patient-derived CellsReference
ATP Synthesis RateReduced[6][12]
ATP Hydrolysis CapacityOften Preserved[6][12]
Mitochondrial Membrane PotentialAbnormally Increased or Decreased[6][12]
Complex V AssemblyMay be impaired[6]
Oxygen Consumption RateReduced[13]

Signaling Pathways and Experimental Workflows

Mitochondrial ATP Synthesis Pathway

Mutations in MT-ATP6 directly impact the final stage of cellular respiration, the synthesis of ATP by Complex V.

ATP_Synthesis_Pathway ETC Electron Transport Chain (Complexes I-IV) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ComplexV ATP Synthase (Complex V) Fo and F1 subunits ProtonGradient->ComplexV Drives ATP ATP ComplexV->ATP Synthesizes Dysfunction Impaired Proton Translocation & Rotation ComplexV->Dysfunction MTATP6 MT-ATP6 (Subunit a) MTATP6->ComplexV Is a key component of Fo MTATP6->Dysfunction ADP_Pi ADP + Pi ADP_Pi->ComplexV Mutation Pathogenic Mutation Mutation->MTATP6 ReducedATP Reduced ATP Synthesis Dysfunction->ReducedATP

Caption: Impact of MT-ATP6 mutations on the ATP synthesis pathway.

Experimental Workflow for MT-ATP6 Genetic Analysis

A typical workflow for the genetic diagnosis of MT-ATP6-related disorders involves several key steps from sample collection to data analysis.

Genetic_Analysis_Workflow Sample Patient Sample (Blood, Muscle, Urine, etc.) DNA_Extraction Total DNA Extraction Sample->DNA_Extraction PCR PCR Amplification of MT-ATP6 gene DNA_Extraction->PCR Sequencing Sequencing PCR->Sequencing Sanger Sanger Sequencing Sequencing->Sanger Targeted NGS Next-Generation Sequencing (NGS) Sequencing->NGS Comprehensive Data_Analysis Data Analysis Sanger->Data_Analysis NGS->Data_Analysis Variant_ID Variant Identification Data_Analysis->Variant_ID Heteroplasmy Heteroplasmy Quantification Data_Analysis->Heteroplasmy Report Clinical Report Variant_ID->Report Heteroplasmy->Report

Caption: Workflow for MT-ATP6 genetic testing and analysis.

Experimental Protocols

Protocol 1: PCR Amplification of the MT-ATP6 Gene

Objective: To amplify the MT-ATP6 gene from total DNA for subsequent sequencing or RFLP analysis.

Materials:

  • Total DNA extracted from patient sample (blood, muscle, etc.)

  • PCR primers flanking the MT-ATP6 gene

  • DNA polymerase (e.g., Taq polymerase)

  • dNTPs

  • PCR buffer

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Primer Design: Design primers to amplify the entire coding sequence of the MT-ATP6 gene (NC_012920.1, positions 8527-9207). Ensure primers are specific to mtDNA and avoid amplification of nuclear mitochondrial pseudogenes (NUMTs).

  • PCR Reaction Setup: Prepare the PCR reaction mix on ice in a sterile PCR tube:

    • Template DNA: 50-100 ng

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • dNTP Mix (10 mM): 1 µL

    • 10X PCR Buffer: 2.5 µL

    • DNA Polymerase (5 U/µL): 0.25 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

    • Hold: 4°C

  • Verification: Analyze the PCR product by running 5 µL on a 1.5% agarose (B213101) gel stained with a DNA-safe stain. A single band of the expected size indicates successful amplification.

Protocol 2: Sanger Sequencing of MT-ATP6 PCR Products

Objective: To determine the nucleotide sequence of the amplified MT-ATP6 gene to identify point mutations.

Materials:

  • Purified MT-ATP6 PCR product

  • Sequencing primers (can be the same as PCR primers or nested)

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit

  • Sequencing reaction purification kit (e.g., Sephadex columns)

  • Capillary electrophoresis-based DNA analyzer

Procedure:

  • PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs using a commercially available kit.

  • Cycle Sequencing Reaction: Set up the sequencing reaction:

    • Purified PCR product: 1-3 µL

    • Sequencing Primer (3.2 µM): 1 µL

    • BigDye™ Terminator Ready Reaction Mix: 1 µL

    • 5X Sequencing Buffer: 1.5 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Cycle Sequencing Thermal Cycling:

    • Initial Denaturation: 96°C for 1 minute

    • 25 Cycles of:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

  • Sequencing Reaction Purification: Purify the sequencing products to remove unincorporated dye terminators.

  • Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and run on an automated DNA analyzer.

  • Data Analysis: Analyze the resulting electropherograms using sequencing analysis software. Align the sequence to the revised Cambridge Reference Sequence (rCRS) for mtDNA (NC_012920.1) to identify variants.

Protocol 3: Next-Generation Sequencing (NGS) of the Mitochondrial Genome

Objective: To obtain a comprehensive sequence of the entire mitochondrial genome for the detection of MT-ATP6 variants and other mtDNA mutations, as well as for accurate heteroplasmy quantification.

Workflow:

  • Library Preparation:

    • Start with high-quality total DNA.

    • Amplify the entire mitochondrial genome using long-range PCR in two or more overlapping fragments.[14]

    • Alternatively, use a PCR-free method with mtDNA enrichment for unbiased coverage.[15]

    • Fragment the amplified DNA and ligate platform-specific adapters.

    • Perform library quantification and quality control.

  • Sequencing:

    • Pool libraries and sequence on an NGS platform (e.g., Illumina MiSeq or NovaSeq).[4][16]

  • Bioinformatic Analysis:

    • Perform quality control of raw sequencing reads.

    • Align reads to the rCRS.

    • Call variants (single nucleotide variants and indels).

    • Annotate identified variants.

    • Quantify heteroplasmy levels for each variant.[4][14]

    • Analyze for large deletions if a suitable library preparation method was used.

Protocol 4: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Complex V Analysis

Objective: To assess the assembly and stability of ATP synthase (Complex V).

Materials:

  • Isolated mitochondria from patient-derived cells (e.g., fibroblasts) or tissue

  • Solubilization buffer (e.g., containing 1% n-dodecyl-β-D-maltoside)

  • BN-PAGE gel (gradient or non-gradient)

  • BN-PAGE running buffers (anode and cathode buffers)

  • Coomassie Brilliant Blue G-250

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cell or tissue samples using differential centrifugation.

  • Solubilization: Resuspend the mitochondrial pellet in solubilization buffer to gently extract protein complexes.[2]

  • Sample Preparation: Add Coomassie G-250 to the solubilized mitochondrial proteins.

  • Electrophoresis: Load the samples onto a BN-PAGE gel and run the electrophoresis at 4°C.[17]

  • In-gel Activity Staining or Immunoblotting:

    • In-gel activity: Incubate the gel in a reaction mixture containing ATP and lead nitrate (B79036) to visualize Complex V activity as a white precipitate.[18]

    • Immunoblotting: Transfer the proteins to a PVDF membrane and probe with antibodies against specific subunits of Complex V (e.g., ATP5A, MT-ATP6) to assess the presence and size of the complex and its subcomplexes.

Protocol 5: Measurement of Mitochondrial ATP Synthesis Rate

Objective: To quantify the rate of ATP production in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • ATP determination assay kit (e.g., luciferase-based)

  • Substrates for Complex I (e.g., pyruvate (B1213749) and malate) or Complex II (e.g., succinate)

  • ADP

  • Luminometer or plate reader with luminescence detection

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria as described in Protocol 4.

  • Reaction Setup: In a luminometer tube or a well of a 96-well plate, add the reaction buffer containing substrates (e.g., pyruvate and malate) and the luciferase/luciferin reagent.[6]

  • Baseline Measurement: Add isolated mitochondria to the reaction mix and measure the baseline luminescence to determine the initial ATP content.[6]

  • Initiate ATP Synthesis: Add a known concentration of ADP to start the ATP synthesis reaction.[6]

  • Kinetic Measurement: Immediately measure the increase in luminescence over time (e.g., every 5-10 seconds for 5 minutes).[6] The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Data Analysis: Calculate the rate of ATP synthesis and normalize it to the amount of mitochondrial protein. Compare the rates from patient-derived mitochondria to those from healthy controls.

Protocol 6: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the mitochondrial membrane potential, an indicator of mitochondrial health and function.

Materials:

  • Live cells (e.g., patient-derived fibroblasts)

  • Fluorescent cationic dyes such as JC-1 or TMRM

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • FCCP (a mitochondrial uncoupler, as a control for depolarization)

Procedure (using JC-1):

  • Cell Culture: Plate cells in a suitable format for the chosen detection method (e.g., glass-bottom dish for microscopy, 96-well plate for plate reader, or culture flask for flow cytometry).

  • Dye Loading: Incubate the cells with JC-1 dye in cell culture medium at 37°C for 15-30 minutes.[8]

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

  • Imaging/Measurement:

    • Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[5]

    • Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the green (e.g., ~529 nm) and red (e.g., ~590 nm) channels.[5][8]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. Compare the ratio in patient cells to control cells and to cells treated with FCCP.

Drug Development Applications

The experimental protocols described above are fundamental for the development of therapeutics for MT-ATP6-related disorders.

  • High-Throughput Screening (HTS): Assays for ATP synthesis and mitochondrial membrane potential can be adapted to a high-throughput format (96- or 384-well plates) to screen libraries of small molecules for compounds that can rescue the mitochondrial dysfunction in patient-derived cells.[7][19]

  • Mechanism of Action Studies: Once lead compounds are identified, these protocols can be used to investigate their mechanism of action. For example, BN-PAGE can determine if a compound improves Complex V assembly, while oxygen consumption assays can assess effects on the entire electron transport chain.

  • Preclinical Evaluation: Cellular models, such as patient-derived induced pluripotent stem cells (iPSCs) differentiated into relevant cell types (e.g., neurons), can be used to test the efficacy and toxicity of drug candidates in a more physiologically relevant context.[20] Animal models, once developed, will be crucial for in vivo testing of therapeutic strategies.[21]

Recent research has explored the potential of drugs like sildenafil (B151) for treating Leigh syndrome, particularly in patients with MT-ATP6 mutations, with clinical trials being planned.[22] This highlights the importance of robust cellular models and functional assays in the drug discovery pipeline for these rare diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ATP Synthase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during ATP synthase activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no ATP synthase activity in my assay?

Low or absent ATP synthase activity can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Sample Quality: The integrity of your mitochondrial preparation is crucial. Damaged mitochondria will have a dissipated proton motive force, which is essential for ATP synthesis.[1] Over-homogenization, improper storage, or repeated freeze-thaw cycles can compromise mitochondrial integrity.[2]

  • Reagent Issues: Critical reagents such as ADP, inorganic phosphate (B84403) (Pi), and the substrates for the coupling enzymes (in spectrophotometric assays) can degrade. Ensure all solutions are freshly prepared and stored correctly.[3]

  • Presence of Inhibitors: Your sample may contain endogenous or contaminating inhibitors of ATP synthase.[4][5][6] Common laboratory contaminants or compounds from your experimental system could be interfering with the assay.

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentrations can significantly impact enzyme activity.[7][8][9]

  • Instrument Malfunction: Ensure the spectrophotometer or luminometer is functioning correctly and calibrated.

Q2: My ATP hydrolysis (ATPase) activity is high, but my ATP synthesis activity is low. What could be the problem?

This scenario often points to uncoupled mitochondria. The F1Fo-ATP synthase can operate in reverse, hydrolyzing ATP to pump protons, a function that is favored when the proton gradient is dissipated.[10][11] High ATPase activity coupled with low synthesis suggests that the F1 subunit is active, but the proton motive force required for synthesis is absent or insufficient. This can be caused by:

  • Mitochondrial Damage: Physical disruption of the inner mitochondrial membrane during isolation.

  • Presence of Uncouplers: Chemical agents that dissipate the proton gradient.

  • Natural Uncoupling Proteins (UCPs): Certain tissues have endogenous proteins that can uncouple respiration from ATP synthesis.[1]

Q3: How can I test for the presence of ATP synthase inhibitors in my sample?

To determine if an inhibitor is present, you can perform a "spiking" experiment.

  • Run your standard assay with a control sample known to have good ATP synthase activity.

  • Run a second assay with the control sample "spiked" with a small amount of your experimental sample.

  • If the activity of the spiked sample is significantly lower than the control, it suggests the presence of an inhibitor in your experimental sample.

Additionally, consider common inhibitors and their sources. For example, oligomycin (B223565) is a specific inhibitor of the Fo subunit and is often used as a control.[12]

Q4: What are the optimal substrate concentrations for an ATP synthase activity assay?

Optimal concentrations can vary depending on the specific assay and sample type. However, here are some generally recommended starting concentrations for a spectrophotometric coupled assay:

ReagentTypical Final Concentration
ADP1-2 mM
NADH0.2-0.4 mM[3]
Phosphoenolpyruvate (PEP)1-5 mM[3]
MgCl25 mM[3]
KCN or Antimycin ATo inhibit respiratory chain complexes

It is always recommended to perform a titration experiment to determine the optimal concentration of each substrate for your specific experimental conditions.

Troubleshooting Guides

Problem 1: Low Overall Signal or Activity

Low_Signal_Troubleshooting start Low ATP Synthase Activity check_sample 1. Verify Sample Integrity start->check_sample sample_ok Mitochondria are intact? check_sample->sample_ok check_reagents 2. Check Reagent Quality reagents_ok Reagents fresh & stored correctly? check_reagents->reagents_ok check_conditions 3. Optimize Assay Conditions conditions_ok pH, temp, [S] optimal? check_conditions->conditions_ok check_instrument 4. Verify Instrument Function instrument_ok Instrument calibrated? check_instrument->instrument_ok sample_ok->check_reagents Yes reisolate Re-isolate mitochondria (gentle homogenization) sample_ok->reisolate No reagents_ok->check_conditions Yes prepare_new Prepare fresh reagents reagents_ok->prepare_new No conditions_ok->check_instrument Yes optimize Perform substrate titrations and pH/temp optimization conditions_ok->optimize No calibrate Calibrate/service instrument instrument_ok->calibrate No inhibitor Suspect Inhibitor instrument_ok->inhibitor Yes

Potential Cause Troubleshooting Step
Poor Mitochondrial Quality Assess mitochondrial integrity using methods like measuring the respiratory control ratio (RCR) or membrane potential. Prepare fresh mitochondria using a gentle homogenization technique.[2] Avoid repeated freeze-thaw cycles.
Degraded Reagents Prepare fresh solutions of ADP, Pi, NADH, and other critical reagents. Store stock solutions at the recommended temperature and in appropriate buffers.[3]
Suboptimal Assay Conditions Verify the pH and temperature of your assay buffer. Perform titration experiments for substrates like ADP and Pi to ensure they are not limiting.
Enzyme Inactivity (Coupling Enzymes) If using a spectrophotometric assay, verify the activity of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) independently.
Low Protein Concentration Ensure you are loading a sufficient amount of mitochondrial protein into the assay. Recommended ranges can vary by tissue type.[13]
Problem 2: High Background Signal

High_Background_Troubleshooting start High Background Signal check_atp 1. Check for ATP Contamination start->check_atp atp_contamination ATP in sample/reagents? check_atp->atp_contamination check_side_reactions 2. Investigate Side Reactions side_reactions Non-specific NADH oxidation? check_side_reactions->side_reactions check_inhibitors 3. Rule out Inhibitor Effects inhibitor_effect Oligomycin control effective? check_inhibitors->inhibitor_effect atp_contamination->check_side_reactions No treat_sample Treat sample with apyrase to remove contaminating ATP atp_contamination->treat_sample Yes side_reactions->check_inhibitors No add_inhibitors Add inhibitors of other NADH-oxidizing enzymes side_reactions->add_inhibitors Yes verify_oligomycin Verify oligomycin concentration and activity inhibitor_effect->verify_oligomycin No resolved Problem Resolved inhibitor_effect->resolved Yes

Potential Cause Troubleshooting Step
ATP Contamination If using a luciferase-based assay, samples or reagents may be contaminated with ATP. Pre-treat samples with apyrase to degrade any existing ATP.
Myokinase (Adenylate Kinase) Activity Myokinase can convert two molecules of ADP into one ATP and one AMP, leading to a false signal.[7][8][9] Include an inhibitor of myokinase, such as P1,P5-di(adenosine-5')pentaphosphate (AP5A), in your assay buffer.[3]
Non-specific NADH Oxidation In spectrophotometric assays, other mitochondrial dehydrogenases can contribute to NADH oxidation. Ensure inhibitors of the electron transport chain (e.g., KCN, rotenone, antimycin A) are included to isolate ATP synthase activity.[2]
Ineffective Inhibitors If the signal is not inhibited by oligomycin, it indicates that the observed activity is not due to ATP synthase. Verify the concentration and activity of your oligomycin stock.

Experimental Protocols

Spectrophotometric ATP Synthase Activity Assay (Coupled Assay)

This protocol measures ATP synthesis by coupling the production of ATP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[2]

Materials:

  • Isolated mitochondria

  • Assay Buffer: 250 mM sucrose, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 10 mM Tris-HCl, pH 7.4

  • Reagent Mix:

    • NADH (final concentration: 0.2-0.4 mM)[3]

    • Phosphoenolpyruvate (PEP) (final concentration: 1-5 mM)[3]

    • Pyruvate Kinase (PK) (excess)

    • Lactate Dehydrogenase (LDH) (excess)

    • Respiratory chain inhibitors (e.g., rotenone, antimycin A)[2]

    • AP5A (myokinase inhibitor)[3]

  • ADP solution

  • Oligomycin solution

Procedure:

  • Add assay buffer and the reagent mix to a cuvette and equilibrate to the desired temperature (e.g., 30°C).

  • Add the mitochondrial sample and record a baseline absorbance at 340 nm.

  • Initiate the reaction by adding ADP.

  • Monitor the decrease in absorbance at 340 nm over time.

  • After a stable rate is achieved, add oligomycin to inhibit ATP synthase and confirm that the observed activity is specific.

  • Calculate the rate of NADH oxidation from the linear portion of the curve before the addition of oligomycin.

Coupled_Assay_Pathway cluster_atp_synthase ATP Synthase cluster_coupling_reactions Coupling Reactions ADP ADP + Pi ATP ATP ADP->ATP H+ Gradient PEP Phosphoenolpyruvate ADP_coupling ADP PEP->ADP_coupling Pyruvate Pyruvate NADH NADH Pyruvate->NADH ATP_coupling ATP Pyruvate->ATP_coupling NAD NAD+ Lactate Lactate

Luminescence-Based ATP Synthase Activity Assay

This method directly measures the ATP produced using the luciferin/luciferase reaction.

Materials:

  • Isolated mitochondria

  • Assay Buffer (as above)

  • ADP solution

  • Luciferin/Luciferase reagent

  • Oligomycin solution

Procedure:

  • Add assay buffer, luciferin/luciferase reagent, and the mitochondrial sample to a luminometer tube or well.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding ADP.

  • Measure the luminescence signal over time.

  • Add oligomycin to confirm the specificity of ATP production.

  • Quantify ATP production by comparing the signal to an ATP standard curve.

References

Technical Support Center: Optimizing ATF6 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the experimental conditions for Activating Transcription Factor 6 (ATF6) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ATF6 activation and how do inhibitors work?

A1: ATF6 is a transmembrane protein located in the endoplasmic reticulum (ER).[1] Under ER stress, the chaperone protein BiP/GRP78 dissociates from ATF6, allowing it to translocate to the Golgi apparatus.[2][3] In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[4] This cleavage releases the N-terminal cytoplasmic domain (ATF6-N), a potent transcription factor.[1] ATF6-N then moves to the nucleus to activate the transcription of genes involved in the Unfolded Protein Response (UPR), which help restore ER homeostasis.[1][5]

Most ATF6 inhibitors, like Ceapin-A7, work by preventing the translocation of ATF6 from the ER to the Golgi, thereby blocking its cleavage and activation.[6][7] Others may target the proteases (S1P/S2P) involved in its cleavage.[8]

Q2: What are the primary downstream targets to measure ATF6 inhibition?

A2: Successful ATF6 inhibition can be confirmed by measuring the expression of its downstream target genes. Key transcriptional targets include chaperones and folding enzymes like GRP78 (also known as HSPA5 or BiP) and HERPUD1.[9] The most common methods to assess inhibition are:

  • Quantitative PCR (qPCR): To measure the mRNA levels of ATF6 target genes.

  • Western Blotting: To detect the reduction of the cleaved, active form of ATF6 (ATF6-N, ~50 kDa) and the accumulation of the full-length form (p90 ATF6, ~90 kDa).[4][10]

  • Reporter Assays: Using a luciferase reporter construct driven by a promoter containing ATF6 binding sites (ER Stress Response Elements, ERSE).[4]

Q3: What is a typical starting concentration and incubation time for an ATF6 inhibitor?

A3: The optimal concentration and time are highly dependent on the specific inhibitor, cell line, and experimental endpoint.

  • Concentration: For a selective inhibitor like Ceapin-A7, a starting concentration range of 1-10 µM is common, with an IC50 of approximately 0.59 µM reported in some contexts.[1][6] A dose-response curve is essential to determine the optimal concentration for your specific cell type.

  • Incubation Time: For observing direct effects on ATF6 cleavage, a pre-incubation of 1-4 hours with the inhibitor before inducing ER stress is a good starting point.[11] To measure downstream effects like changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Inhibition Observed 1. Suboptimal Inhibitor Concentration: The concentration may be too low for the specific cell line.1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50.
2. Incorrect Timing: The inhibitor was not added at the right time relative to the ER stress inducer.2. Optimize Incubation Time: Perform a time-course experiment. Pre-incubate with the inhibitor for varying times (e.g., 1, 4, 12 hours) before adding the ER stressor.
3. Inhibitor Instability/Solubility: The compound may degrade or precipitate in the cell culture medium at 37°C.[13]3. Check Stability & Solubility: Prepare fresh stock solutions. Test stability in media with and without serum.[13] Consider using a different solvent or formulation if solubility is an issue.[14]
4. Cell Line Resistance: The cell line may have low ATF6 expression or alternative compensatory pathways.4. Verify Target Expression: Confirm ATF6 expression via qPCR or Western blot. Consider using a different, more sensitive cell line.
High Cell Death/Toxicity 1. Off-Target Effects: The inhibitor may have cytotoxic effects unrelated to ATF6 inhibition at the concentration used.1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve.
2. Potentiation of ER Stress: ATF6 is a pro-survival pathway; its inhibition can enhance cell death under severe ER stress.[15][16]2. Reduce Stressor Concentration: Titrate the ER stress-inducing agent (e.g., tunicamycin, thapsigargin) to a lower concentration to find a window where inhibition can be observed without excessive cell death.
3. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high.3. Check Solvent Concentration: Ensure the final solvent concentration is non-toxic for your cells (typically <0.5% for DMSO). Include a vehicle-only control.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells.1. Ensure Homogenous Cell Suspension: Mix the cell suspension thoroughly before and during plating.
2. Inaccurate Pipetting: Errors in dispensing the inhibitor or other reagents.2. Calibrate Pipettes: Ensure pipettes are properly calibrated. Use fresh tips for each replicate and dilution.
3. Edge Effects: Evaporation from wells on the edge of the plate.3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.

Key Experimental Protocols

Protocol 1: Western Blot for ATF6 Cleavage

This protocol is designed to detect the full-length (p90) and cleaved nuclear (p50) forms of ATF6.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Pre-treat cells with the desired concentration of ATF6 inhibitor or vehicle control for 1-4 hours.

    • Induce ER stress by adding an agent like Tunicamycin (e.g., 2 µg/mL) or Thapsigargin (e.g., 30 nM) for an additional 4-8 hours.[17][18]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.[19]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 30-50 µg of protein per lane on an 8% SDS-polyacrylamide gel.[19][20]

    • The full-length ATF6 (p90) is ~90 kDa, and the cleaved fragment (p50) is ~50 kDa.[4][10]

  • Transfer & Blotting:

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for ATF6 overnight at 4°C. (Note: Ensure the antibody can detect both forms).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate. A decrease in the p50 band and/or an increase in the p90 band indicates successful inhibition.

Protocol 2: qPCR for ATF6 Target Gene Expression

This protocol measures changes in the mRNA levels of ATF6 target genes.

  • Cell Seeding and Treatment: Follow the same steps as in the Western Blot protocol, but a longer ER stress induction (e.g., 8-16 hours) may yield a more robust transcriptional response.

  • RNA Extraction:

    • Wash cells with PBS.

    • Extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[21]

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix, cDNA template, and gene-specific primers.[21]

    • Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR program with an initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension.[21]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Successful inhibition will result in a significant reduction in the induction of target genes like GRP78 and HERPUD1.

Table 1: Example qPCR Primers for ATF6 Target Genes

GeneSpeciesForward Primer Sequence (5' to 3')Reverse Primer Sequence (5' to 3')
ATF6HumanCAGACAGTACCAACGCTTATGCCGCAGAACTCCAGGTGCTTGAAG[22]
ATF6MouseGTCCAAAGCGAAGAGCTGTCTGAGAGATGCCTCCTCTGATTGGC[23]
GRP78 (HSPA5)HumanTCATCGGACGCACTTGGAATGCACTCCTTGCCGTTGATGT
HERPUD1HumanGCTGCCTGGGAGACTATTGCGGCAGAGGTAACACCAAGGA

Visualizations

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Transport cluster_Inhibitor cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP Sequesters BiP ATF6_inactive ATF6 (p90) Inactive BiP->ATF6_inactive ATF6_translocating Translocation ATF6_inactive->ATF6_translocating Release ATF6_cleaved Cleavage ATF6_translocating->ATF6_cleaved Inhibitor ATF6 Inhibitor (e.g., Ceapin-A7) Inhibitor->ATF6_translocating Blocks S1P S1P S2P S2P ATF6_cleaved->S1P ATF6_cleaved->S2P ATF6_N ATF6-N (p50) Active ATF6_cleaved->ATF6_N Release of Active Fragment ERSE ERSE ATF6_N->ERSE Binds to UPR_Genes UPR Gene Transcription (e.g., GRP78, HERPUD1) ERSE->UPR_Genes Activates

Caption: ATF6 signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Start: No ATF6 Inhibition Observed Check_Conc Is inhibitor concentration optimized? Start->Check_Conc Optimize_Conc Action: Perform Dose-Response (e.g., qPCR for GRP78) Check_Conc->Optimize_Conc No Check_Time Is incubation time optimized? Check_Conc->Check_Time Yes Optimize_Conc->Check_Time Optimize_Time Action: Perform Time-Course (Pre-incubation vs. Co-treatment) Check_Time->Optimize_Time No Check_Stability Is inhibitor stable and soluble in media? Check_Time->Check_Stability Yes Optimize_Time->Check_Stability Check_Stability_Action Action: Test stability via HPLC-MS. Prepare fresh stocks. Check_Stability->Check_Stability_Action No Check_Toxicity Is there high cytotoxicity? Check_Stability->Check_Toxicity Yes Check_Stability_Action->Check_Toxicity Reduce_Toxicity Action: Lower inhibitor and/or stressor concentration. Check_Toxicity->Reduce_Toxicity Yes Success Problem Solved: Inhibition Observed Check_Toxicity->Success No Reduce_Toxicity->Success Failure Persistent Issue: Consider cell line resistance or off-target effects.

Caption: Troubleshooting workflow for optimizing ATF6 inhibitor experiments.

References

Technical Support Center: MT-ATP6 Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-ATP6 sequencing data.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts in MT-ATP6 sequencing data?

The most significant artifacts encountered during MT-ATP6 sequencing are:

  • Nuclear Mitochondrial Sequences (NUMTs): These are fragments of mitochondrial DNA that have been inserted into the nuclear genome over evolutionary time.[1][2] Due to their high sequence similarity to authentic mitochondrial DNA (mtDNA), NUMTs can be co-amplified during PCR, leading to false positive variant calls, especially for low-level heteroplasmy.[1][3][4] NUMTs can range in size from under 100 to nearly the full length of the mitochondrial genome and vary in their similarity to the mtDNA reference sequence.[1][3]

  • Sequencing Errors: Next-Generation Sequencing (NGS) platforms have inherent error rates that can be difficult to distinguish from true low-frequency variants.[5][6] These errors can arise during PCR amplification in library preparation or during the sequencing process itself.[6][7] Without stringent quality control and bioinformatics filtering, these errors can be misinterpreted as genuine heteroplasmy.[8]

  • PCR Artifacts: During the PCR amplification step, errors can be introduced by the DNA polymerase. These artifacts can alter the perceived ratio of different alleles in a sample, potentially confounding heteroplasmy level quantification.[6]

Q2: How can I differentiate between a true low-level heteroplasmy and a sequencing artifact?

Distinguishing true low-level heteroplasmy from artifacts is a critical challenge.[5][8] Key strategies include:

  • Setting a Variant Allele Frequency (VAF) Threshold: Many studies establish a minimum VAF to confidently call a variant. For instance, heteroplasmies at or above 5% are more reliably detected, whereas variants below a 1-2% threshold often suffer from low specificity due to sequencing errors.[8][9]

  • Bioinformatic Filtering: Implement a robust bioinformatics pipeline. This includes mapping reads to both the mitochondrial (rCRS) and nuclear (hg19/hg38) genomes to identify and filter out reads originating from NUMTs.[9][10] Additionally, filter variants based on quality scores, read depth, and strand bias.[11]

  • Orthogonal Validation: Validate low-frequency variants (<10%) using an independent method. For example, if a variant is identified by NGS, it can be validated using Sanger sequencing on a PCR product specifically designed to avoid NUMT amplification.[12]

  • Replicate Analysis: Sequencing technical replicates can help identify random errors. A true heteroplasmy should be consistently detected across replicates, while sequencing artifacts are often stochastic.[13]

Q3: My Sanger sequencing chromatogram for MT-ATP6 shows overlapping peaks. What is the cause?

Overlapping or double peaks in a Sanger chromatogram typically indicate the presence of more than one DNA sequence in the reaction.[14] For MT-ATP6 sequencing, this can be caused by:

  • Heteroplasmy: The presence of both wild-type and mutant mtDNA will result in overlapping peaks at the variant position. This is a common and expected finding in mitochondrial genetics.[15]

  • Co-amplification of a NUMT: If the PCR primers amplify both the authentic MT-ATP6 gene and a homologous NUMT, sequence differences between the two will appear as overlapping peaks.[4]

  • Multiple Priming Sites: If the sequencing primer has more than one binding site on the template DNA, it will generate a mixed signal.[14]

  • Contamination: The presence of a contaminating DNA template in the sample or PCR reaction.

To troubleshoot, review your primer design to ensure specificity for the mitochondrial target and consider redesigning primers in regions with known NUMT homology. If heteroplasmy is suspected, the finding should be confirmed, potentially with quantitative methods.

Troubleshooting Guides

Issue 1: High number of low-frequency variants detected in NGS data.

This is a common issue that points towards either NUMT contamination or a high sequencing error rate.

Troubleshooting Steps:

  • Assess Raw Read Quality: Use tools like FastQC to check the quality scores of your raw sequencing data.[11] Low-quality reads are a major source of errors.

  • Implement Stringent Filtering:

    • Trim adapters and low-quality bases from reads using tools like Trimmomatic or Cutadapt.[11]

    • Align reads to a combined reference of the mitochondrial genome (rCRS) and the nuclear genome (e.g., hg38) to identify and flag reads that map better to the nuclear genome.[10]

  • Optimize the Enrichment Strategy: If NUMT contamination is persistent, consider optimizing the mtDNA enrichment method. Long-range PCR is highly effective at reducing NUMT co-amplification compared to shorter-range PCR or some capture-based methods.[3][16][17]

  • Review Variant Calling Parameters: Ensure your variant caller is appropriately configured. For mitochondrial data, some callers have specific settings to handle circularity and high coverage. Apply post-calling filters based on quality by depth (QD), strand bias, and mapping quality.[11]

Issue 2: Inconsistent heteroplasmy levels between different samples or tissues.

Heteroplasmy levels can naturally vary between tissues due to random segregation of mitochondria during cell division.[18][19] However, technical variability can also be a cause.

Troubleshooting Steps:

  • Standardize DNA Input: Ensure that the amount of input DNA for PCR or library preparation is consistent across samples. Large variations can affect amplification efficiency and bias results.

  • Minimize PCR Cycles: Use the minimum number of PCR cycles necessary for sufficient yield to avoid amplification bias, where one allele may be amplified more efficiently than another.

  • Use a Quantitative Method: For precise quantification, employ methods like quantitative PCR (qPCR) or digital droplet PCR (ddPCR), which can provide more accurate measurements of allele frequencies.

  • Biological Consideration: Be aware that heteroplasmy levels are known to have significant tissue-specific differences. For example, a pathogenic variant might be abundant in muscle but nearly absent in blood.[20] This biological reality is critical for clinical interpretation.[19][21]

Data Presentation

Table 1: Characteristics of Nuclear Mitochondrial Sequences (NUMTs) in the Human Genome.

CharacteristicDescriptionReference
Number Identified (in silico) 1077 (in HG19 reference)[3]
Length Range 34 bp to 8,798 bp[3]
Average Length 240 bp[3]
Sequence Identity to mtDNA 78% to 100%[3]
Potentially Affected mtDNA Positions 8,239 (49.7% of the mtDNA genome)[3]

Table 2: Common Pathogenic MT-ATP6 Variants and Associated Phenotypes.

Variant (m.)Associated PhenotypesMedian Symptomatic Heteroplasmy (%)Reference
8993T>G Leigh Syndrome (LS), NARP96%[19]
8993T>C Leigh Syndrome (LS), NARP95%[19]
9176T>C Leigh Syndrome (LS), NARP, Spastic Paraplegia, Ataxia100%[19]
9185T>C Leigh Syndrome (LS), NARP, Ataxia, Learning Differences100%[19]
9205delTA Leigh Syndrome (LS), Primary Lactic Acidosis99%[19]
NARP: Neuropathy, Ataxia, and Retinitis Pigmentosa. Data compiled from a meta-analysis of published cases.

Experimental Protocols

Protocol 1: Long-Range PCR for Whole Mitochondrial Genome Amplification

This method is designed to enrich for mtDNA while minimizing the co-amplification of NUMTs.[16][17][22] This protocol generates two large, overlapping amplicons that cover the entire mitochondrial genome.

Materials:

  • High-fidelity, long-range DNA polymerase (e.g., KAPA LongRange, Advantage Genomic LA Polymerase Mix)[17][23]

  • DNA-free PCR-grade water

  • Primers (example sets below):

    • Amplicon 1 (~8.5 kb): Fwd: 5'-AAATCTTACCCCGCCTGTTT-3', Rev: 5'-AATTAGGCTGTGGGTGGTTG-3'[17]

    • Amplicon 2 (~8.5 kb): Fwd: 5'-GCCATACTAGTCTTTGCCGC-3', Rev: 5'-GGCAGGTCAATTTCACTGGT-3'[17]

  • Template DNA (10-50 ng)

Procedure:

  • Prepare the PCR master mix in a clean hood to prevent contamination. For a 50 µL reaction, combine:

    • 5 µL of 10x PCR Buffer

    • 1 µL of dNTPs (10 mM stock)

    • 2.5 µL of each Primer (10 µM stock)

    • 0.5-1.0 µL of Long-Range DNA Polymerase

    • Template DNA (e.g., 1 µL of 10 ng/µL)

    • Nuclease-free water to 50 µL

  • Set up the thermal cycler with the following conditions (may require optimization):

    • Initial Denaturation: 94°C for 1-2 minutes

    • 30 Cycles:

      • Denaturation: 94-98°C for 15-30 seconds

      • Annealing: 56-60°C for 30 seconds

      • Extension: 68-72°C for 9 minutes

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Verify the PCR products by running 5 µL on a 0.8% agarose (B213101) gel. Two bands of ~8.5 kb should be visible.

  • Purify the PCR products using a standard PCR purification kit or gel extraction. The purified DNA is now ready for downstream applications like NGS library preparation or Sanger sequencing.

Protocol 2: Sanger Sequencing of PCR Products

This protocol outlines the steps for standard Sanger sequencing, which remains the gold standard for sequence validation.[24][25][26]

Procedure:

  • PCR Product Purification:

    • Before sequencing, the PCR product must be purified to remove excess primers and dNTPs.

    • This is typically done using an enzymatic method (e.g., Exonuclease I and Shrimp Alkaline Phosphatase) or a column-based purification kit.[24]

  • Sequencing Reaction Setup:

    • In a PCR tube, combine the following for a 20 µL reaction:

      • Purified PCR product (template, 2-10 ng per 100 bp)

      • Sequencing Primer (1 µL of 1-3 µM stock)

      • BigDye™ Terminator Ready Reaction Mix (2 µL)[24]

      • 5x Sequencing Buffer (as required by kit)

      • Deionized water to 20 µL

  • Cycle Sequencing:

    • Run the reaction on a thermal cycler:

      • Initial Denaturation: 96°C for 1 minute

      • 25-30 Cycles:

        • Denaturation: 96°C for 15 seconds

        • Annealing: 50°C for 5 seconds

        • Extension: 60°C for 2-4 minutes

  • Sequencing Product Purification:

    • The labeled fragments must be purified to remove unincorporated dye terminators. This is commonly done via ethanol/EDTA precipitation or column purification.

  • Capillary Electrophoresis:

    • Resuspend the purified products in highly deionized formamide.

    • Denature at 95°C for 5 minutes and immediately place on ice.

    • Load the samples onto an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl).[25]

  • Data Analysis:

    • Analyze the resulting chromatogram (.ab1 file) with sequencing analysis software (e.g., SnapGene, FinchTV). Check for high-quality, single peaks and investigate any regions with overlapping peaks or low signal.

Visualizations

cluster_pre Sample & DNA Preparation cluster_enrich mtDNA Enrichment & Library Prep cluster_seq Sequencing & Primary Analysis cluster_post Bioinformatics Analysis Sample Blood / Tissue Sample DNA_Ext Total DNA Extraction Sample->DNA_Ext QC1 DNA Quality Control (e.g., NanoDrop) DNA_Ext->QC1 LR_PCR Long-Range PCR (Reduces NUMTs) QC1->LR_PCR Lib_Prep NGS Library Preparation LR_PCR->Lib_Prep NGS Next-Generation Sequencing Lib_Prep->NGS Basecalling Basecalling (BCL to FASTQ) NGS->Basecalling QC2 Raw Read QC (FastQC) Basecalling->QC2 Trimming Adapter & Quality Trimming QC2->Trimming Align Alignment to mtDNA + Nuclear Ref Trimming->Align Filter Filter NUMT Reads & Duplicates Align->Filter VarCall Variant Calling (Heteroplasmy) Filter->VarCall Annotate Annotation & Interpretation VarCall->Annotate

Caption: NGS workflow for MT-ATP6 sequencing and artifact detection.

action_node action_node result_node result_node artifact_node artifact_node Start Low-frequency variant (VAF < 10%) detected Check_Mapping Do reads align better to mtDNA than nDNA? Start->Check_Mapping Check_Chromatogram Is Sanger validation chromatogram clean? Check_Quality Does variant pass quality filters (QD, etc.)? Check_Mapping->Check_Quality Yes Investigate_NUMT Potential NUMT Contamination Check_Mapping->Investigate_NUMT No Check_Replicates Is variant consistently detected in replicates? True_Variant Likely True Heteroplasmy Check_Replicates->True_Variant Yes Artifact Likely Artifact (NUMT or Error) Check_Replicates->Artifact No Check_Quality->Check_Replicates Yes Check_Quality->Artifact No

Caption: Troubleshooting logic for low-frequency variant calls.

cluster_oxphos Oxidative Phosphorylation (Inner Mitochondrial Membrane) cluster_C5 Complex V Details C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q C1->Q Protons_Out H+ Pumped Out C1->Protons_Out C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III (Cytochrome bc1) CytC Cytochrome c C3->CytC C3->Protons_Out C4 Complex IV (Cytochrome c Oxidase) C4->Protons_Out C5 Complex V (ATP Synthase) F0 F0 Subunit (Proton Channel) Q->C3 CytC->C4 F1 F1 Subunit (ATP Synthesis) F0->F1 Rotation ATP ATP F1->ATP ADP + Pi -> MTATP6 MT-ATP6 (Subunit a) Protons_In H+ Flow In Protons_In->F0

Caption: Role of MT-ATP6 within the Oxidative Phosphorylation pathway.

References

Technical Support Center: Improving the Specificity of ATF6 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATF6 antibodies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Activating Transcription Factor 6 (ATF6) antibodies. Our goal is to help you improve the specificity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the different forms of ATF6, and which form should my antibody detect?

A1: ATF6 is a transmembrane protein located in the endoplasmic reticulum (ER). Upon ER stress, the full-length protein (approximately 90 kDa) is cleaved, releasing an active N-terminal fragment (approximately 50 kDa) that translocates to the nucleus to act as a transcription factor.[1][2] An ideal ATF6 antibody should be able to detect both the full-length and the cleaved, active form, especially in applications like Western Blotting. Some antibodies may be specific to one form or the other, so it is crucial to check the manufacturer's data sheet.

Q2: How can I be sure that my ATF6 antibody is specific?

A2: Antibody specificity is paramount for reliable data. The best way to ensure specificity is through genetic validation, such as using knockout (KO) or knockdown (e.g., shRNA) cell lines or tissues. In a Western Blot, a specific antibody will show a band in the wild-type or control sample and no band (or a significantly reduced band) in the KO/knockdown sample.[3][4] Several commercially available antibodies have been validated using these methods.

Q3: My ATF6 antibody is not showing a signal in Western Blot. What could be the problem?

A3: A weak or absent signal can be due to several factors.[5][6] First, ensure that your protein sample contains sufficient levels of ATF6; you may need to induce ER stress (e.g., with tunicamycin (B1663573) or thapsigargin) to increase the expression and cleavage of ATF6. Check that your primary and secondary antibodies are compatible and used at the optimal concentration. Also, confirm that the transfer of the protein from the gel to the membrane was successful, for instance, by using a Ponceau S stain.[6]

Q4: I am observing multiple non-specific bands in my Western Blot. How can I reduce this?

A4: Non-specific bands are a common issue in Western Blotting and can be caused by several factors.[5][7][8] Optimizing the primary antibody concentration is a critical first step; too high a concentration can lead to off-target binding.[9] Ensure that your blocking step is sufficient – you can try different blocking agents (e.g., non-fat milk or BSA) or increase the blocking time.[9] Increasing the stringency of your wash steps (e.g., by increasing the duration or adding a detergent like Tween-20) can also help reduce non-specific binding.[9]

Q5: Can my ATF6α antibody cross-react with ATF6β?

A5: ATF6α and ATF6β are two closely related homologs.[10] Some antibodies may exhibit cross-reactivity. It is important to check the manufacturer's data for specificity information. Some vendors explicitly state whether their antibody is specific for ATF6α and does not cross-react with ATF6β.[1][10][11] If this is a concern for your experiments, selecting an antibody that has been validated for specificity against the other isoform is crucial.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseRecommended Solution
Weak or No Signal Low abundance of ATF6.Induce ER stress in your cells (e.g., with tunicamycin or thapsigargin) to increase ATF6 expression and cleavage.
Inefficient antibody binding.Optimize the primary antibody concentration. Titrate the antibody to find the ideal dilution. Extend the primary antibody incubation time (e.g., overnight at 4°C).
Poor protein transfer.Verify transfer efficiency with Ponceau S staining.[6] Ensure good contact between the gel and the membrane and that no air bubbles are present.
Inactive secondary antibody or substrate.Use a fresh secondary antibody and substrate. Ensure compatibility between the primary and secondary antibodies.
High Background Antibody concentration is too high.Decrease the concentration of the primary and/or secondary antibody.[9]
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).[9]
Inadequate washing.Increase the number and duration of wash steps. Use a wash buffer containing a detergent like Tween-20.[9]
Non-Specific Bands Primary antibody concentration is too high.Titrate the primary antibody to the lowest effective concentration.[9]
Cross-reactivity of the antibody.Use an antibody that has been validated for specificity using knockout or knockdown models.[3][4]
Protein degradation.Add protease inhibitors to your lysis buffer.
Immunofluorescence (IF) / Immunocytochemistry (ICC)
ProblemPossible CauseRecommended Solution
Weak or No Signal Low antigen expression.Induce ER stress to promote ATF6 activation and nuclear translocation.
Poor antibody penetration.Use an appropriate permeabilization agent (e.g., Triton X-100 or saponin) for a sufficient amount of time.
Suboptimal antibody concentration.Perform an antibody titration to determine the optimal dilution for your specific cell type and experimental conditions.
High Background Non-specific antibody binding.Increase the blocking time and use a blocking solution containing serum from the same species as the secondary antibody.
Autofluorescence.Use a quenching agent or select fluorophores that emit in a spectral range with lower autofluorescence.
Secondary antibody cross-reactivity.Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control to check for non-specific binding.

Quantitative Data Summary of Select Commercial ATF6 Antibodies

Antibody (Vendor)ApplicationsValidation Data HighlightsRecommended Dilution (WB)
Proteintech 24169-1-AP WB, IHC, IF/ICC, IPKnockdown validated in HEK-293 cells.[3] Shows both full-length and cleaved forms.[3]1:1000 - 1:8000
Abcam ab122897 WB, IP, ICC/IFKnockout validated in HAP1 cells. Specific to human ATF6α.1:500 - 1:1000
Cell Signaling Technology #65880 WB, IPRecognizes endogenous levels of total ATF6α and does not detect ATF6β.[11]1:1000
Novus Biologicals NBP1-40256 WB, IHC, IF, IP, ChIPKnockout validated. Detects both full-length and cleaved forms.[1]1-5 µg/ml
Abcam ab37149 WB, IHC-PKnockout validated in HeLa cells.[4]1:1000

Experimental Protocols

Western Blotting for ATF6
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 4-12% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary ATF6 antibody at the recommended dilution overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system.

Immunoprecipitation (IP) of ATF6
  • Cell Lysate Preparation:

    • Prepare cell lysates as for Western Blotting, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate 500 µg to 1 mg of pre-cleared lysate with the primary ATF6 antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads three to five times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein from the beads by adding Laemmli sample buffer and boiling for 5 minutes.

    • Analyze the immunoprecipitated protein by Western Blotting as described above.

Immunofluorescence (IF) for ATF6
  • Cell Preparation:

    • Grow cells on glass coverslips in a culture dish.

    • Induce ER stress if desired to observe nuclear translocation of the cleaved ATF6 fragment.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.

    • Incubate with the primary ATF6 antibody at the optimal dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence or confocal microscope.

Visualizations

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binds ATF6_inactive ATF6 (90 kDa) (Inactive) ATF6_cleavage ATF6 Cleavage (S1P/S2P) ATF6_inactive->ATF6_cleavage Translocates to BiP->ATF6_inactive Dissociates from ATF6_active ATF6 (50 kDa) (Active Fragment) ATF6_cleavage->ATF6_active Releases UPR_Genes UPR Target Genes (e.g., BiP, CHOP) ATF6_active->UPR_Genes Activates Transcription cluster_Nucleus cluster_Nucleus Protein_Folding_Capacity Protein_Folding_Capacity UPR_Genes->Protein_Folding_Capacity Increases ER_Stress ER Stress ER_Stress->Unfolded Proteins

Caption: ATF6 Signaling Pathway Activation upon ER Stress.

Antibody_Validation_Workflow Start Select ATF6 Antibody WB_Control Western Blot: Wild-Type/Control Lysate Start->WB_Control WB_KO Western Blot: ATF6 KO/KD Lysate Start->WB_KO IP_Test Immunoprecipitation: Test Antibody Start->IP_Test IF_Staining Immunofluorescence: ER Stress vs. Control Start->IF_Staining Analysis Analyze Results WB_Control->Analysis WB_KO->Analysis IP_Test->Analysis IF_Staining->Analysis Specific Antibody is Specific Analysis->Specific Correct band in WT, absent in KO; Correct localization Not_Specific Antibody is Not Specific Analysis->Not_Specific Bands in KO, non-specific bands, incorrect localization

Caption: Experimental Workflow for Validating ATF6 Antibody Specificity.

Troubleshooting_Logic Problem Non-Specific Bands in Western Blot? Check_Ab_Conc Optimize Primary Antibody Concentration Problem->Check_Ab_Conc Yes Check_Blocking Improve Blocking Step (Time, Reagent) Check_Ab_Conc->Check_Blocking Check_Washing Increase Wash Stringency Check_Blocking->Check_Washing Check_Controls Run KO/KD Controls Check_Washing->Check_Controls Result_Improved Specificity Improved Check_Controls->Result_Improved Problem Solved Result_No_Change Still Non-Specific Check_Controls->Result_No_Change Problem Persists New_Antibody Consider a Different, Validated Antibody Result_No_Change->New_Antibody

References

reducing off-target effects of ATF6 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Activating Transcription Factor 6 (ATF6) siRNA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with ATF6 siRNA?

A1: Off-target effects with ATF6 siRNA, like other siRNAs, primarily arise from two mechanisms:

  • MicroRNA-like off-targeting: The siRNA guide strand can bind to unintended mRNA transcripts that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand). This can lead to the translational repression or degradation of unintended genes.[1][2][3][4]

  • Innate immune response: Double-stranded RNA (dsRNA) longer than 30 base pairs can trigger an interferon response, leading to global changes in gene expression. While siRNAs are typically shorter, high concentrations or impurities can sometimes activate these pathways.[5]

Q2: How can I detect off-target effects in my ATF6 siRNA experiment?

A2: Detecting off-target effects is crucial for validating your results. Key methods include:

Q3: What are the main strategies to reduce ATF6 siRNA off-target effects?

A3: Several strategies can be employed to minimize off-target effects:

  • siRNA Design: Utilize siRNA design algorithms that select for sequences with minimal homology to other genes. These tools often incorporate features to enhance on-target specificity.

  • Chemical Modifications: Modifying the siRNA duplex, for example with 2'-O-methylation in the seed region of the guide strand, can destabilize the interaction with off-target mRNAs without compromising on-target silencing.[3]

  • siRNA Pooling: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration for each individual siRNA can dilute sequence-specific off-target effects.[1][3][7]

Troubleshooting Guides

Issue 1: Inconsistent or weak ATF6 knockdown.
Question Possible Cause & Solution
Are you sure your transfection was successful? Transfection Inefficiency: Optimize transfection conditions by testing different siRNA concentrations, transfection reagents, and cell densities. Use a validated positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled control siRNA to monitor transfection efficiency.[8][12]
Is your ATF6 siRNA design optimal? Poor siRNA Efficacy: Not all siRNAs are equally effective. Test at least 2-3 different siRNAs targeting different regions of the ATF6 mRNA to find the most potent one.[6][13]
Are your cells healthy? Suboptimal Cell Health: Ensure cells are healthy, actively dividing, and at a consistent passage number. Overly confluent or stressed cells can be difficult to transfect.[13]
Are you measuring knockdown at the right time? Incorrect Timing: The optimal time for measuring knockdown varies by cell type and the stability of the ATF6 protein. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximum knockdown.[14]
Issue 2: Significant cell death or unexpected phenotype observed after transfection.
Question Possible Cause & Solution
Are you using too much siRNA or transfection reagent? Toxicity: High concentrations of siRNA or transfection reagent can be toxic to cells. Titrate both to find the optimal balance between high knockdown efficiency and low cytotoxicity.[9][15]
Could this be an off-target effect? Off-Target Phenotype: The observed phenotype might be due to the silencing of an unintended gene. Validate the phenotype using a second, distinct siRNA targeting ATF6. A rescue experiment can also confirm if the phenotype is specifically due to ATF6 knockdown.[6][15]
Have you included the right controls? Lack of Proper Controls: Compare the phenotype of cells transfected with your ATF6 siRNA to cells transfected with a non-targeting control siRNA and to untransfected cells. This helps to differentiate the specific effects of ATF6 knockdown from non-specific effects of the transfection process.[8]
Issue 3: ATF6 mRNA is knocked down, but the protein level is unchanged.
Question Possible Cause & Solution
How stable is the ATF6 protein? Long Protein Half-Life: If ATF6 is a stable protein, it may take longer for the protein levels to decrease after the mRNA has been degraded. Extend the time course of your experiment (e.g., to 96 hours) to allow for protein turnover.[16]
Are you targeting all transcript variants? Multiple Transcripts: If the ATF6 gene produces multiple transcript variants and your siRNA only targets one, the other variants can still be translated into protein. Ensure your siRNA targets a region common to all major transcripts.[16]
When are you harvesting the cells? Timing of Analysis: The peak of mRNA knockdown may not coincide with the peak of protein reduction. It is crucial to perform a time-course analysis for both mRNA and protein levels.[16]

Data Presentation

Table 1: Illustrative data on strategies to reduce off-target effects of a hypothetical ATF6 siRNA.

The following table presents hypothetical data to illustrate the impact of different strategies on reducing off-target gene regulation by an ATF6 siRNA, as might be measured by microarray or RNA-seq analysis.

Strategy ATF6 siRNA Concentration On-Target Knockdown of ATF6 (%) Number of Off-Target Genes Downregulated >2-fold
Standard Protocol50 nM92%150
Concentration Titration10 nM88%45
Concentration Titration1 nM75%10
Chemical Modification (2'-O-methyl)50 nM90%60
siRNA Pooling (4 siRNAs)12.5 nM each (50 nM total)95%30

Note: This data is for illustrative purposes to demonstrate general principles.

Experimental Protocols

Protocol 1: Validation of ATF6 Knockdown by quantitative PCR (qPCR)

This protocol outlines the steps to measure the reduction in ATF6 mRNA levels following siRNA transfection.[17][18]

  • Cell Transfection:

    • Plate cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

    • Transfect cells with ATF6 siRNA and a non-targeting control siRNA at the optimized concentration using your preferred transfection reagent. Include untransfected cells as a control.

    • Incubate for the desired time (e.g., 48 hours).

  • RNA Isolation:

    • Lyse the cells directly in the wells using a suitable lysis buffer.

    • Isolate total RNA using a column-based kit or other preferred method, ensuring to include a DNase treatment step to remove genomic DNA.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ATF6 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Run the qPCR reaction using a standard thermal cycling program.

    • Analyze the data using the ΔΔCt method to calculate the relative expression of ATF6 mRNA, normalized to the housekeeping gene and the non-targeting control.[17]

Protocol 2: Validation of ATF6 Protein Knockdown by Western Blot

This protocol details the procedure to confirm the reduction of ATF6 protein levels.[19][20]

  • Cell Lysis:

    • After the desired incubation period post-transfection, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize the protein samples to the same concentration with lysis buffer and sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ATF6 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of ATF6 protein knockdown relative to the loading control and the non-targeting control.[19]

Visualizations

ATF6 Signaling Pathway

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP dissociation ATF6_inactive ATF6 (inactive) (p90) ATF6_p90 ATF6 (p90) ATF6_inactive->ATF6_p90 Translocation S1P S1P ATF6_p90->S1P Cleavage 1 S2P S2P ATF6_p90->S2P Cleavage 2 ATF6_cleaved Cleaved ATF6 (p50) ATF6_n ATF6 (active) (nATF6) ATF6_cleaved->ATF6_n Translocation ERSE ERSE ATF6_n->ERSE Binds Target_Genes Target Gene Transcription (e.g., XBP1, CHOP, BiP) ERSE->Target_Genes Activates

Caption: ATF6 signaling pathway activation upon ER stress.

Experimental Workflow: Validating ATF6 siRNA Specificity

experimental_workflow start Start: Design/Select ATF6 siRNA transfection Transfect Cells with: - ATF6 siRNA 1 - ATF6 siRNA 2 - Non-targeting control - Untransfected control start->transfection knockdown_validation Validate Knockdown (48-72h) transfection->knockdown_validation phenotype_analysis Phenotypic Analysis transfection->phenotype_analysis qpcr qPCR for ATF6 mRNA knockdown_validation->qpcr western Western Blot for ATF6 Protein knockdown_validation->western off_target_check Assess Off-Target Effects phenotype_analysis->off_target_check rescue_exp Rescue Experiment: Express siRNA-resistant ATF6 off_target_check->rescue_exp Consistent Phenotype? rna_seq RNA-seq / Microarray: Global Gene Expression off_target_check->rna_seq Unexplained Effects? conclusion Conclusion: Phenotype is on-target rescue_exp->conclusion Phenotype Reversed? rna_seq->conclusion Minimal Off-Targets?

Caption: Workflow for validating ATF6 siRNA on-target effects.

References

Technical Support Center: Optimizing Mitochondrial Isolation Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of mitochondrial isolations.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during mitochondrial isolation experiments, offering targeted solutions to improve the purity of your preparation.

Problem Potential Cause Recommended Solution
Low Mitochondrial Yield Incomplete cell lysis.Optimize homogenization by adjusting the number of strokes with a Dounce homogenizer or the speed and duration of a mechanical homogenizer. Aim for approximately 80% cell disruption, which can be monitored microscopically.[1][2] For difficult-to-lyse cells like fibroblasts, a freeze-thaw cycle prior to homogenization can be beneficial.[1]
Loss of mitochondria during centrifugation steps.Ensure accurate centrifuge speeds and times. After the low-speed spin to remove nuclei and cell debris, the supernatant contains the mitochondria; be careful not to discard it. Consider repeating the homogenization and low-speed centrifugation of the initial pellet to recover more mitochondria.[1]
Contamination with Nuclei Insufficient low-speed centrifugation.Increase the centrifugation force (g-force) or duration of the initial low-speed spin to pellet the larger and denser nuclei more effectively.[1][3]
Overly aggressive homogenization.Excessive homogenization can shear nuclei, leading to their fragmentation and co-sedimentation with mitochondria. Reduce the intensity of homogenization.[1]
Contamination with Endoplasmic Reticulum (ER) and Microsomes Similar sedimentation properties to mitochondria.Wash the crude mitochondrial pellet multiple times (2-3 times) to remove microsomal contamination.[1] For higher purity, employ a density gradient centrifugation step using sucrose (B13894) or Percoll gradients.[2][4][5][6][7] This separates organelles based on their buoyant density.[2]
Contamination with Cytosolic Proteins Inadequate washing of the mitochondrial pellet.After pelleting the mitochondria, carefully remove the supernatant and wash the pellet with an appropriate isolation buffer. Repeat the wash step to minimize cytosolic protein carryover.[1]
Damaged or Uncoupled Mitochondria Harsh homogenization.Use a Teflon-glass or Dounce homogenizer with a loose-fitting pestle for gentle cell disruption.[1][8] Avoid excessive strokes or high speeds.[8]
Osmotic stress.Use isotonic buffers throughout the isolation procedure to maintain mitochondrial integrity.[2] When diluting sucrose gradients, do so slowly and carefully to prevent osmotic rupture.[5]
Protease activity.Always add protease inhibitors to your isolation buffers immediately before use to prevent degradation of mitochondrial proteins.[9][10][11]

Frequently Asked Questions (FAQs)

1. What is the most common method for mitochondrial isolation?

The most common method is differential centrifugation.[12][13] This technique separates organelles based on their size and density through a series of centrifugation steps at increasing speeds.[2][3]

2. How can I assess the purity of my mitochondrial fraction?

Western blotting is a standard method for assessing mitochondrial purity.[14][15] By probing for specific protein markers of different cellular compartments, you can determine the level of enrichment of mitochondrial proteins and the depletion of contaminants.[14][15]

3. What are some key protein markers to use for Western blot analysis of mitochondrial purity?

  • Mitochondrial Markers: TOMM20 (outer membrane), VDAC (outer membrane), COX IV (inner membrane), SDHA (matrix), and HSP60 (matrix).[16]

  • Contaminant Markers:

    • Cytosol: GAPDH, Tubulin.[14][17]

    • Nucleus: Histone H3, Lamin B1.[15][18]

    • Endoplasmic Reticulum (ER): Calnexin, KDEL, GRP78.[14][15][17]

    • Plasma Membrane: Na+/K+ ATPase.[14]

4. When should I consider using density gradient ultracentrifugation?

Density gradient ultracentrifugation, using media like sucrose or Percoll, is recommended when high purity is essential for downstream applications.[2][4][5][6] This method is particularly effective at removing contaminants with similar sedimentation velocities to mitochondria, such as ER, microsomes, and synaptosomes in brain tissue.[4][19]

5. What are the advantages of immuno-magnetic bead-based isolation?

Immuno-magnetic bead-based isolation, often using antibodies against outer mitochondrial membrane proteins like TOM22, can yield highly pure and functional mitochondria.[1][17] This method can be faster and result in less contamination from cytosolic and ER proteins compared to ultracentrifugation methods.[17]

Quantitative Data Summary: Purity Assessment Markers

The following table summarizes common protein markers used to assess the purity of mitochondrial isolates via Western blotting, indicating their expected enrichment or depletion in a pure mitochondrial fraction.

Cellular Compartment Marker Protein Expected in Pure Mitochondrial Fraction
Mitochondria (Outer Membrane) TOMM20, VDACEnriched
Mitochondria (Inner Membrane) COX IVEnriched
Mitochondria (Matrix) SDHA, HSP60Enriched
Cytosol GAPDH, TubulinDepleted/Absent
Nucleus Histone H3, Lamin B1Depleted/Absent
Endoplasmic Reticulum Calnexin, KDEL, GRP78Depleted/Absent
Plasma Membrane Na+/K+ ATPaseDepleted/Absent

Experimental Protocols

Detailed Methodology: Differential Centrifugation for Mitochondrial Isolation from Cultured Cells

This protocol is a standard method for obtaining a crude but functional mitochondrial fraction.

  • Cell Harvesting: Grow cells to approximately 90% confluency. For adherent cells, wash with PBS, then detach using a cell scraper.[9] Centrifuge at 600 x g for 10 minutes at 4°C to pellet the cells.[3]

  • Homogenization: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer containing protease inhibitors.[9][10] Disrupt the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle for about 30-40 strokes on ice.[2][9] Monitor cell lysis under a microscope, aiming for about 80% disruption.[1][2]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 600-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[1]

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000-17,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.[1][3][9]

  • Washing: Discard the supernatant and resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer. Repeat the high-speed centrifugation step. This wash step helps to remove contaminating microsomes and cytosolic proteins.[1]

  • Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend in a suitable buffer for your downstream application.

Detailed Methodology: Purity Assessment by Western Blotting
  • Protein Quantification: Determine the protein concentration of the total cell lysate and the isolated mitochondrial fraction using a standard protein assay (e.g., BCA).

  • Sample Preparation: Mix equal amounts of protein from the total cell lysate and the mitochondrial fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against mitochondrial and contaminant marker proteins overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensities for the marker proteins in the total cell lysate and the mitochondrial fraction. A pure mitochondrial fraction will show strong enrichment of mitochondrial markers and a significant reduction or absence of contaminant markers.[14][15]

Visualizations

Mitochondrial_Isolation_Workflow start Start: Cultured Cells or Tissue homogenization Homogenization (e.g., Dounce Homogenizer) start->homogenization low_speed_cent Low-Speed Centrifugation (~1,000 x g) homogenization->low_speed_cent supernatant1 Supernatant 1 (Contains Mitochondria, ER, Cytosol) low_speed_cent->supernatant1 Collect pellet1 Pellet 1 (Nuclei, Unbroken Cells, Debris) (Discard) low_speed_cent->pellet1 high_speed_cent High-Speed Centrifugation (~12,000 x g) supernatant1->high_speed_cent supernatant2 Supernatant 2 (Cytosol) (Discard) high_speed_cent->supernatant2 crude_mito_pellet Crude Mitochondrial Pellet high_speed_cent->crude_mito_pellet Collect Pellet wash_step Wash with Isolation Buffer crude_mito_pellet->wash_step density_gradient Optional: Density Gradient Ultracentrifugation for Higher Purity crude_mito_pellet->density_gradient final_high_speed_cent High-Speed Centrifugation (~12,000 x g) wash_step->final_high_speed_cent final_supernatant Supernatant (Discard) final_high_speed_cent->final_supernatant pure_mito_pellet Purified Mitochondrial Pellet final_high_speed_cent->pure_mito_pellet Collect Pellet density_gradient->pure_mito_pellet

Caption: Workflow for Mitochondrial Isolation by Differential Centrifugation.

Purity_Assessment_Logic cluster_western Western Blot Analysis cluster_markers Protein Markers total_lysate Total Cell Lysate decision Purity Assessment total_lysate->decision mito_fraction Isolated Mitochondrial Fraction mito_fraction->decision mito_markers Mitochondrial Markers (e.g., TOMM20, COX IV) contaminant_markers Contaminant Markers (e.g., Histone H3, Calnexin, GAPDH) decision->mito_markers Probe with decision->contaminant_markers Probe with pure High Purity: Mito Markers Enriched, Contaminant Markers Depleted decision->pure If impure Low Purity: Contaminant Markers Present decision->impure If troubleshoot Troubleshoot Protocol (e.g., Optimize Homogenization, Add Wash Steps) impure->troubleshoot

Caption: Logical Flow for Assessing Mitochondrial Purity via Western Blot.

References

ATF6 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during ATF6 Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular weights for ATF6 on a Western blot?

A1: Activating Transcription Factor 6 (ATF6) is typically observed in two forms:

  • Full-length ATF6: An approximately 90 kDa protein, which is the inactive precursor localized to the endoplasmic reticulum (ER) membrane.[1][2][3]

  • Cleaved (active) ATF6: An approximately 50 kDa nuclear fragment (p50 ATF6) that is generated upon ER stress.[4] This active form translocates to the nucleus to function as a transcription factor.

It is important to note that the apparent molecular weight can vary slightly between different cell types and experimental conditions.

Q2: I am not detecting the cleaved form of ATF6. What could be the reason?

A2: The cleaved, active form of ATF6 is known to be rapidly degraded by the proteasome.[4] This transient nature can make it difficult to detect. To increase the chances of detection, it is highly recommended to treat your cells with a proteasome inhibitor, such as MG132, prior to and during cell lysis.[2][3][5]

Q3: Why am I seeing multiple bands in my ATF6 Western blot?

A3: The presence of multiple bands can be due to several factors:

  • Protein degradation: If samples are not handled properly, proteases can degrade ATF6, leading to lower molecular weight bands. Always use fresh samples and include protease inhibitors in your lysis buffer.[6]

  • Post-translational modifications: Glycosylation and phosphorylation can alter the migration of ATF6, resulting in bands at slightly higher molecular weights or a smeared appearance.[7][8]

  • Splice variants: Different isoforms of ATF6 may exist, leading to the detection of multiple bands.

  • Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. Ensure your antibodies are validated for the application and use appropriate blocking buffers.

  • Protein multimers: Inadequately reduced and denatured samples can lead to the formation of dimers or larger multimers, appearing as higher molecular weight bands.[7]

Q4: How do I choose the right antibody for detecting ATF6?

A4: Selecting a suitable antibody is critical for a successful ATF6 Western blot. Look for antibodies that have been validated for Western blotting and are specific for ATF6α, the primary isoform involved in the ER stress response.[9][10][11] Many vendors provide antibodies that can detect both the full-length and cleaved forms of ATF6. It is advisable to check the antibody datasheet for recommended applications, dilutions, and supporting data from other researchers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Signal or Weak Signal Inactive or insufficient primary/secondary antibody.- Use a fresh aliquot of antibody. - Optimize antibody concentration. - Ensure the secondary antibody is appropriate for the primary antibody.
Low abundance of ATF6.- Increase the amount of protein loaded onto the gel. - Consider using a more sensitive detection reagent.
Inefficient protein transfer.- Confirm transfer by staining the membrane with Ponceau S. - Optimize transfer time and voltage based on the molecular weight of ATF6.
Masking of the epitope by blocking agent.- Try a different blocking agent (e.g., BSA instead of non-fat dry milk).
High Background Primary or secondary antibody concentration is too high.- Titrate antibodies to determine the optimal concentration.
Insufficient blocking.- Increase blocking time or use a higher concentration of blocking agent.
Inadequate washing.- Increase the number and duration of wash steps.
Contaminated buffers or equipment.- Use fresh, filtered buffers and clean equipment.[12]
Bands at Incorrect Molecular Weight Protein degradation.- Add protease inhibitors to the lysis buffer and keep samples on ice.[6]
Post-translational modifications.- Consult literature for expected modifications that may alter protein migration.[7]
Splice variants or isoforms.- Check databases like UniProt for known isoforms of ATF6.
Protein dimerization or multimerization.- Ensure complete denaturation and reduction of samples by boiling in sample buffer with a reducing agent.

Experimental Protocols

Detailed Methodology for ATF6 Western Blotting

This protocol provides a general guideline for detecting both full-length and cleaved ATF6. Optimization may be required for specific cell types and experimental conditions.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • To induce ER stress and ATF6 cleavage, treat cells with an appropriate agent. Common inducers include:

    • Tunicamycin: An inhibitor of N-linked glycosylation.

    • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[1]

  • A time-course experiment is recommended to determine the optimal duration of treatment for observing ATF6 cleavage.

ER Stress Inducer Typical Concentration Typical Incubation Time for ATF6 Cleavage
Tunicamycin1-10 µg/mL2-8 hours[13]
Thapsigargin100-300 nM1-4 hours[14]

2. (Optional but Recommended) Proteasome Inhibition:

  • To stabilize the cleaved form of ATF6, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before inducing ER stress. Maintain the inhibitor throughout the stress induction period and in the lysis buffer.[2][3][5]

3. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and, if used, the proteasome inhibitor.

  • Incubate on ice for 10-30 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

4. Protein Quantification:

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

5. Sample Preparation for SDS-PAGE:

  • Mix an equal amount of protein from each sample with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Boil the samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.

6. SDS-PAGE:

  • Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel. For resolving both the 90 kDa and 50 kDa forms of ATF6, a 6-8% gel is recommended.[1]

  • Run the gel according to the manufacturer's instructions.

7. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

8. Blocking:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature with gentle agitation.

9. Antibody Incubation:

  • Incubate the membrane with the primary antibody against ATF6, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended dilutions are typically provided on the antibody datasheet (e.g., 1:500-1:1000).

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10-15 minutes each with TBST.

10. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

ATF6 Signaling Pathway

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_full ATF6 (90 kDa) BiP BiP/GRP78 ATF6_full->BiP Bound (Inactive) ATF6_cleavage ATF6 Cleavage ATF6_full->ATF6_cleavage Translocation ATF6_active ATF6 (50 kDa) (Active Fragment) ATF6_cleavage->ATF6_active Release S1P S1P S1P->ATF6_cleavage S2P S2P S2P->ATF6_cleavage ERSE ER Stress Response Element ATF6_active->ERSE Binds Gene_Expression Target Gene Expression (e.g., CHOP, XBP1) ERSE->Gene_Expression Activates ER_Stress ER Stress (Unfolded Proteins) ER_Stress->BiP Dissociation

Caption: The ATF6 signaling pathway is activated upon ER stress.

ATF6 Western Blot Workflow

ATF6_Western_Blot_Workflow start Cell Culture & ER Stress Induction (e.g., Tunicamycin, Thapsigargin) proteasome_inhibitor Optional: Proteasome Inhibitor (e.g., MG132) start->proteasome_inhibitor lysis Cell Lysis (RIPA + Protease Inhibitors) start->lysis proteasome_inhibitor->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE (6-8% Gel) quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-ATF6) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Full-length ~90 kDa, Cleaved ~50 kDa) detection->analysis

Caption: A typical workflow for performing an ATF6 Western blot.

References

Technical Support Center: Refining CRISPR/Cas9 Editing of the MT-ATP6 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mitochondrial gene editing. This resource provides in-depth guidance for researchers, scientists, and drug development professionals working on CRISPR/Cas9-based editing of the mitochondrial gene MT-ATP6. Here you will find troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to help you overcome common challenges and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using the CRISPR/Cas9 system to edit the mitochondrial genome?

The most significant hurdle for CRISPR/Cas9-mediated mitochondrial genome editing is the inefficient delivery of the guide RNA (gRNA) across the double membrane of the mitochondria to the mitochondrial matrix.[1][2][3] While Cas9 protein can be readily targeted to mitochondria by adding a mitochondrial localization signal (MLS), robust and reliable methods for gRNA import are still under development.[1][3]

Q2: Are there alternatives to CRISPR/Cas9 for editing MT-ATP6?

Yes. Due to the gRNA delivery challenge, RNA-free, protein-only systems are the most successfully and widely used tools for mitochondrial DNA (mtDNA) manipulation.[2] These include:

  • DddA-derived cytosine base editors (DdCBEs): These tools use a bacterial cytidine (B196190) deaminase (DddA) fused to TALE proteins to induce C•G-to-T•A conversions in mtDNA without requiring a guide RNA or creating double-strand breaks.[2][4]

  • Mitochondria-targeted TALENs (mitoTALENs): These are fusion proteins that can be engineered to cut specific mtDNA sequences, leading to the degradation of mutant mtDNA.[1]

Q3: How can I deliver the Cas9 nuclease into mitochondria?

To direct the Cas9 protein to the mitochondria, its coding sequence must be fused with a mitochondrial localization signal (MLS).[3][4] A common strategy is to add an N-terminal MLS, such as the one from COX8A, to the Cas9 sequence. This modified Cas9 is often referred to as "mitoCas9".[4][5]

Q4: What are the main safety concerns with mitochondrial gene editing?

The primary safety concerns are off-target edits and cytotoxicity. DdCBEs, for example, have been shown to induce substantial off-target mutations in the nuclear genome and, to a lesser extent, elsewhere in the mitochondrial genome.[6][7][8] Additionally, high concentrations of editing components or the use of certain delivery vectors can be toxic to cells.[8][9]

Q5: How can I accurately measure the editing efficiency in my cell population?

Quantifying the level of heteroplasmy (the ratio of edited to unedited mtDNA) is critical. Droplet digital PCR (ddPCR) is a highly accurate and sensitive method for this purpose, capable of detecting heteroplasmy levels as low as 0.1%.[10][11][12] It offers higher precision compared to methods like quantitative PCR (qPCR) or Sanger sequencing.[11][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during your MT-ATP6 editing experiments.

Problem Potential Cause Recommended Solution
Low or no editing efficiency 1. Inefficient gRNA import into mitochondria: This is the most common reason for failure when using a standard CRISPR/Cas9 system.[1][14]a. Use an alternative, RNA-free system like DdCBEs or mitoTALENs.[2]b. Modify the gRNA by appending a stem-loop structure (e.g., RP-loop from RNase P RNA) to its 5' end to facilitate import via the PNPase transporter.[15][3][16]
2. Ineffective mitoCas9 localization: The Cas9 protein may not be reaching the mitochondria.a. Verify mitochondrial localization of your MLS-Cas9 construct using immunofluorescence and co-staining with a mitochondrial marker like MitoTracker.[3][16]b. Test different MLS sequences for optimal import efficiency in your cell type.
3. Poor gRNA design: The selected gRNA may have low on-target activity.a. Design and test multiple gRNAs targeting different sites within MT-ATP6.b. Optimize the gRNA structure. Studies on nuclear editing show that extending the duplex region can improve efficiency.[17][18]
High off-target editing detected 1. Non-specific deaminase activity (for DdCBEs): The deaminase component may be acting on unintended sites in the nuclear or mitochondrial genome.[6][7]a. Reduce the concentration of the base editor delivered to the cells, as higher doses can increase off-target events.[8]b. Use engineered, high-fidelity DdCBE variants (HiFi-DdCBEs) designed to reduce off-target effects.[19]
2. Prolonged expression of editing components: Continuous presence of the editor increases the probability of off-target cuts.a. Deliver editing components as mRNA or ribonucleoprotein (RNP) complexes instead of plasmids. This provides transient expression and reduces off-target risk.[20][21][22]
Decreased mtDNA copy number or cell viability 1. Mitochondrial stress/damage: Expression of foreign proteins in mitochondria (like mitoCas9) can disrupt mitochondrial function and membrane potential.[5][23]a. Use the lowest effective concentration of your editing reagents.b. Test smaller Cas9 orthologs (e.g., SaCas9) or type V effectors (e.g., Cas12a), which may be better tolerated inside mitochondria.[23]
2. Double-strand breaks (DSBs) from mitoCas9: Mitochondria have limited ability to repair DSBs, which can lead to mtDNA degradation.[24]a. Consider using a base editor (DdCBE) or a nickase version of mitoCas9, which do not create DSBs.[4]b. If using a nuclease, minimize expression time to limit mtDNA degradation.
Inconsistent quantification results 1. Low sensitivity of quantification method: Methods like Sanger sequencing or PCR-RFLP are not precise for low levels of heteroplasmy.[11]a. Switch to Droplet Digital PCR (ddPCR) for highly sensitive and absolute quantification of edited and wild-type mtDNA copies.[10][12][13]
2. PCR inhibitors or DNA quality issues: Poor quality of extracted DNA can affect PCR-based quantification.a. Use a high-quality DNA extraction kit suitable for mitochondrial DNA.b. Include internal controls in your ddPCR or qPCR assays to check for inhibition.

Data Presentation: Comparative Analysis of Mitochondrial Editing Strategies

The following tables summarize hypothetical but plausible quantitative data to guide your choice of editing strategy.

Table 1: Comparison of Editing Efficiency for MT-ATP6

Editing SystemDelivery MethodOn-Target Efficiency (%)Off-Target mtDNA Edits (%)Off-Target nDNA Edits (sites)Reference
mito-CRISPR/Cas9 Plasmid1 - 5%Low (<0.1%)Not Reported[1]
mito-CRISPR/Cas9 + RP-loop gRNA Plasmid5 - 15%Low (<0.1%)Not Reported[15][3]
DdCBE mRNA + LNP30 - 50%0.01 - 0.02%High (hundreds)[4][6][8]
HiFi-DdCBE mRNA + LNP25 - 45%<0.01%Substantially Reduced[19]
mitoTALENs Plasmid20 - 60% (elimination)LowLow[1]

Table 2: Sensitivity of Heteroplasmy Quantification Methods

MethodLower Limit of Detection (LLOD)ThroughputKey AdvantageKey DisadvantageReference
Sanger Sequencing ~15-20%LowWidely availableImprecise, low sensitivity[11]
PCR-RFLP ~5-10%MediumInexpensiveProne to heteroduplex formation[11]
Quantitative PCR (qPCR) ~1-5%HighHigh throughputRequires separate assays for WT/mutant[11]
Droplet Digital PCR (ddPCR) <0.1% MediumAbsolute quantification, high sensitivity Higher cost per sample[12][25]

Visual Guides and Workflows

Experimental Workflow for Mitochondrial Gene Editing

This diagram outlines the key steps from initial design to final validation for an MT-ATP6 editing experiment.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Validation A 1. Target Selection in MT-ATP6 B 2. gRNA Design & Optimization A->B C 3. Construct Assembly (e.g., MLS-Cas9, DdCBE) B->C D 4. Component Preparation (Plasmid, mRNA, or RNP) C->D E 5. Delivery to Cells (e.g., LNP, Electroporation) D->E F 6. Incubation & Cell Culture E->F G 7. Genomic DNA Extraction F->G H 8. Heteroplasmy Quantification (ddPCR) G->H I 9. Off-Target Analysis (NGS) G->I J 10. Functional Readout (e.g., ATP Production Assay) H->J

Caption: A typical workflow for editing the mitochondrial MT-ATP6 gene.

Troubleshooting Logic for Low Editing Efficiency

This decision tree helps diagnose and solve issues related to poor editing outcomes.

G Start Problem: Low Editing Efficiency CheckDelivery Is the editor localizing to mitochondria? Start->CheckDelivery CheckRNA Are you using a standard gRNA? CheckDelivery->CheckRNA Yes Sol_Localization Solution: Verify MLS-Cas9 expression and localization via IF. CheckDelivery->Sol_Localization No CheckSystem Is a nuclease-based system being used? CheckRNA->CheckSystem No (using DdCBE) Sol_RNA Solution: Append a stem-loop motif (e.g., RP-loop) to gRNA. CheckRNA->Sol_RNA Yes Sol_System Solution: Switch to an RNA-free system (DdCBE or mitoTALEN). CheckSystem->Sol_System No Sol_DSB Solution: Use a base editor to avoid DSBs and mtDNA degradation. CheckSystem->Sol_DSB Yes

Caption: A decision tree for troubleshooting low mtDNA editing efficiency.

Detailed Experimental Protocols

Protocol 1: Delivery of DdCBE mRNA via Lipid Nanoparticles (LNPs)

This protocol describes the delivery of a DdCBE system to cultured human cells for editing MT-ATP6.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM™ I Reduced Serum Medium

  • In vitro transcribed and purified mRNA for each half of the split DdCBE fused to TALE arrays targeting MT-ATP6

  • Lipid nanoparticle (LNP) formulation kit (e.g., from a commercial supplier)

  • Nuclease-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 200,000 HEK293T cells per well in a 12-well plate. Ensure cells are ~70-80% confluent at the time of transfection.

  • mRNA Preparation: Thaw the DdCBE-TALE A and DdCBE-TALE B mRNAs on ice. Dilute the required amount of each mRNA into a single tube with Opti-MEM to a final volume of 50 µL. Mix gently.

  • LNP Formulation: In a separate tube, dilute the lipid mixture into Opti-MEM according to the manufacturer's protocol to a final volume of 50 µL.

  • Complex Formation: Add the 50 µL of diluted lipids to the 50 µL of diluted mRNA. Mix immediately by gentle pipetting.

  • Incubation: Incubate the mRNA-LNP mixture at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the 100 µL of mRNA-LNP complexes dropwise to each well of cells. Gently swirl the plate to ensure even distribution.

  • Post-Transfection: Incubate the cells at 37°C in a CO2 incubator.

  • Harvesting: After 48-72 hours, harvest the cells. Aspirate the media, wash with PBS, and detach the cells. A portion can be used for functional assays, while the rest should be pelleted for genomic DNA extraction.

Protocol 2: Quantification of MT-ATP6 Editing by Droplet Digital PCR (ddPCR)

This protocol provides a method for accurately determining the percentage of edited mtDNA.

Materials:

  • Genomic DNA extracted from control and edited cells

  • ddPCR Supermix for Probes (No dUTP)

  • Primers and probes for MT-ATP6 (wild-type and edited sequences) and a nuclear reference gene (e.g., B2M).

    • MT-ATP6 WT Probe: FAM-labeled

    • MT-ATP6 Edited Probe: HEX-labeled

    • B2M Reference Probe: FAM or HEX-labeled (run in a separate duplex reaction)

  • Restriction enzyme (optional, for digest prior to PCR)

  • Droplet generator and reader system

  • Nuclease-free water

Procedure:

  • gDNA Preparation: Quantify the extracted gDNA. If desired, perform a restriction digest to linearize circular mtDNA, although this is often not necessary for ddPCR. Dilute gDNA to a working concentration of ~10 ng/µL.

  • Reaction Setup: Prepare the ddPCR reaction mix in a final volume of 20 µL per sample.

    • 10 µL 2x ddPCR Supermix

    • 1.8 µL of each primer (final concentration 900 nM)

    • 0.5 µL of each probe (final concentration 250 nM)

    • 1 µL of diluted gDNA

    • Nuclease-free water to 20 µL

  • Droplet Generation: Load the 20 µL reaction mix into the droplet generator cartridge according to the manufacturer's instructions to generate droplets.

  • PCR Amplification: Transfer the droplets to a 96-well PCR plate. Seal the plate and perform thermal cycling with the following general conditions (optimize as needed):

    • Enzyme Activation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 94°C for 30 sec

      • Annealing/Extension: 60°C for 60 sec

    • Enzyme Deactivation: 98°C for 10 min

  • Droplet Reading: After PCR, place the plate in the droplet reader. The reader will count the number of positive (fluorescent) and negative droplets for each probe (FAM and HEX).

  • Data Analysis: The system software will calculate the concentration (copies/µL) of the wild-type and edited MT-ATP6 alleles based on Poisson statistics.

    • Calculate Heteroplasmy (%):

      • % Editing = [Concentration of Edited Allele] / ([Concentration of Edited Allele] + [Concentration of Wild-Type Allele]) * 100

    • Calculate mtDNA Copy Number:

      • Determine the concentration of a nuclear gene (e.g., B2M) in a separate reaction.

      • mtDNA Copy Number per cell = (Total mtDNA Concentration [WT+Edited]) / (nDNA Concentration / 2) (assuming the nuclear gene is diploid).

References

Technical Support Center: Optimizing ATF6 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Activating Transcription Factor 6 (ATF6) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize cell stress conditions and successfully activate ATF6 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATF6 and why is it important in cellular stress?

A1: Activating Transcription Factor 6 (ATF6) is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network that responds to stress in the endoplasmic reticulum (ER).[1][2][3] The ER is responsible for the proper folding and modification of many proteins.[4] When unfolded or misfolded proteins accumulate, a condition known as ER stress, ATF6 is activated to help restore ER homeostasis.[1][5] It functions as a transcription factor that upregulates genes encoding ER chaperones and enzymes involved in protein folding and degradation, thereby enhancing the cell's capacity to cope with stress.[1][6][7] Dysregulation of the ATF6 pathway is implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][8]

Q2: How is ATF6 activated under ER stress?

A2: In unstressed cells, ATF6 is an inactive transmembrane protein residing in the ER membrane, bound to the chaperone BiP (also known as GRP78).[1][5] Upon accumulation of unfolded proteins, BiP dissociates from ATF6, allowing it to translocate to the Golgi apparatus.[1][5] In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[1][5][9] This cleavage releases the N-terminal cytoplasmic domain (p50-ATF6), which is the active transcription factor.[1][10] This active fragment then translocates to the nucleus to regulate the expression of its target genes.[1][4][11]

Q3: What are the common chemical inducers used to activate ATF6?

A3: Several chemical inducers are commonly used to experimentally induce ER stress and activate the ATF6 pathway. The most widely used include:

  • Tunicamycin (B1663573): This agent inhibits N-linked glycosylation, leading to the accumulation of unfolded glycoproteins in the ER.[12][13][14]

  • Thapsigargin: It inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER calcium stores and subsequent protein misfolding.[13][14][15]

  • Dithiothreitol (DTT): This reducing agent disrupts disulfide bond formation, a critical step in the proper folding of many proteins.[16]

  • Brefeldin A: This compound disrupts the Golgi apparatus, leading to a backup of proteins in the ER.[9][17]

Q4: How can I monitor the activation of ATF6 in my experiments?

A4: Several methods can be used to monitor ATF6 activation:

  • Western Blotting: This is used to detect the cleaved, active form of ATF6 (p50-ATF6). A shift in the molecular weight of ATF6 from its full-length form (p90-ATF6) to the smaller cleaved fragment indicates activation.

  • Immunofluorescence Microscopy: This technique allows for the visualization of ATF6 translocation from the ER to the nucleus upon activation.[4][7]

  • Reporter Assays: Luciferase reporter constructs containing ATF6 binding sites (e.g., p5xATF6-GL3) can be used to quantify the transcriptional activity of ATF6.[4][18]

  • Quantitative PCR (qPCR): Measuring the mRNA levels of known ATF6 target genes, such as BiP/GRP78, CHOP, and XBP1, can indicate ATF6 pathway activation.[1][19]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at activating ATF6.

Problem Possible Cause Suggested Solution
No or weak ATF6 activation observed after treatment with an ER stress inducer. Suboptimal drug concentration or treatment duration. Different cell lines have varying sensitivities to ER stress inducers.[20]Perform a dose-response and time-course experiment to determine the optimal concentration and duration of the inducer for your specific cell line.
Cell line is resistant to the specific inducer. Try a different ER stress inducer that works through a different mechanism (e.g., switch from tunicamycin to thapsigargin).[13]
Inefficient protein extraction or degradation of the active ATF6 fragment. The cleaved form of ATF6 can be rapidly degraded.[1]Use fresh lysis buffer with a complete protease inhibitor cocktail. Minimize the time between cell lysis and sample processing.
High background in reporter assays. Leaky promoter in the reporter construct. Use a reporter with a minimal promoter to reduce basal activity.[4] Include a negative control (empty vector) to determine the baseline luciferase activity.
Overexpression of the reporter plasmid. Titrate the amount of reporter plasmid transfected to find the optimal concentration that gives a good signal-to-noise ratio.
Inconsistent results between experiments. Variability in cell culture conditions. Factors such as cell density, passage number, and media composition can affect the cellular response to stress.Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments.
Inconsistent timing of drug treatment and sample collection. Ensure precise timing for all experimental steps, from drug addition to cell harvesting.
Unexpected activation of other UPR pathways (PERK, IRE1). High concentrations or prolonged exposure to ER stress inducers. Strong or sustained ER stress will likely activate all three UPR branches.[13][21]Use the lowest effective concentration and shortest duration of the inducer that selectively activates ATF6. This may require careful optimization.
The chosen inducer is not specific to the ATF6 pathway. Most common inducers will activate multiple UPR arms to some extent.[22]For highly specific ATF6 activation, consider using recently developed pharmacological activators of ATF6, although their mechanisms are still under investigation.[23]

Experimental Protocols

Protocol 1: Induction of ER Stress and Monitoring ATF6 Cleavage by Western Blot
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with the desired ER stress inducer (e.g., Tunicamycin at 1-5 µg/mL or Thapsigargin at 100-500 nM) for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE using a 4-12% gradient gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ATF6 overnight at 4°C. This antibody should be able to detect both the full-length (p90) and cleaved (p50) forms.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the bands corresponding to p90-ATF6 and p50-ATF6. An increase in the p50 band and a decrease in the p90 band indicate ATF6 activation.

Protocol 2: Monitoring ATF6 Transcriptional Activity using a Luciferase Reporter Assay
  • Transfection: Co-transfect cells with a p5xATF6-GL3 reporter plasmid (containing five tandem copies of the ATF6 consensus binding site upstream of a luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization).[4]

  • Treatment: 24 hours post-transfection, treat the cells with the ER stress inducer or vehicle control for the desired duration.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

  • Luciferase Assay:

    • Measure the firefly luciferase activity in the cell lysate.

    • Measure the Renilla luciferase activity in the same lysate.

  • Data Analysis:

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of ATF6 activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle-treated control.

Signaling Pathways and Workflows

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) Unfolded_Proteins Unfolded Proteins ER_Stress->Unfolded_Proteins BiP BiP/GRP78 Unfolded_Proteins->BiP binds ATF6_inactive Inactive ATF6 (p90) BiP->ATF6_inactive dissociates from ATF6_translocating ATF6 (p90) ATF6_inactive->ATF6_translocating Translocation S1P S1P ATF6_translocating->S1P cleavage S2P S2P S1P->S2P sequential cleavage ATF6_cleaved Cleaved ATF6 S2P->ATF6_cleaved ATF6_active Active ATF6 (p50) ATF6_cleaved->ATF6_active Release of N-terminal domain ERSE ER Stress Response Element (ERSE) ATF6_active->ERSE binds to Target_Genes Target Gene Expression (e.g., BiP, CHOP, XBP1) ERSE->Target_Genes activates transcription

Caption: The ATF6 signaling pathway under ER stress.

Experimental_Workflow cluster_assays 4. Monitoring ATF6 Activation start Start: Hypothesis cell_culture 1. Cell Culture (Choose appropriate cell line) start->cell_culture optimization 2. Optimization of Stress Conditions (Dose-response & Time-course) cell_culture->optimization treatment 3. Treatment with ER Stress Inducer (e.g., Tunicamycin, Thapsigargin) optimization->treatment western_blot Western Blot (Detect p50-ATF6 cleavage) treatment->western_blot reporter_assay Reporter Assay (Measure transcriptional activity) treatment->reporter_assay qpcr qPCR (Quantify target gene expression) treatment->qpcr microscopy Microscopy (Visualize nuclear translocation) treatment->microscopy data_analysis 5. Data Analysis & Interpretation western_blot->data_analysis reporter_assay->data_analysis qpcr->data_analysis microscopy->data_analysis troubleshooting 6. Troubleshooting (If results are unexpected) data_analysis->troubleshooting conclusion End: Conclusion data_analysis->conclusion troubleshooting->optimization Re-optimize

Caption: General workflow for optimizing ATF6 activation experiments.

References

Technical Support Center: Navigating Heteroplasmy in MT-ATP6 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-ATP6 heteroplasmy.

Frequently Asked Questions (FAQs)

FAQ 1: What is MT-ATP6 heteroplasmy and why is it significant?

MT-ATP6 is a maternally inherited mitochondrial gene that codes for a crucial subunit of ATP synthase (Complex V), the enzyme responsible for the final step of cellular energy production.[1] Heteroplasmy refers to the presence of both wild-type and mutated mitochondrial DNA (mtDNA) within a single cell or individual.[2][3] The ratio of mutant to wild-type mtDNA, known as the heteroplasmy level, can vary significantly between tissues and even within the same tissue.[3][4] This variability is a key factor in the wide spectrum of clinical presentations associated with MT-ATP6 mutations, as the severity of the resulting mitochondrial dysfunction often correlates with the percentage of mutated mtDNA.[1][5]

FAQ 2: What are the common diseases associated with MT-ATP6 mutations?

Mutations in MT-ATP6 are linked to a range of neurodegenerative and cardiovascular disorders.[1] The clinical phenotype often depends on the specific mutation and the level of heteroplasmy.[5] Common associated diseases include:

  • Leigh Syndrome: A severe, progressive neurodegenerative disorder that typically manifests in infancy or early childhood.[1][6] It is often associated with high levels of heteroplasmy for certain mutations, such as m.8993T>G.[5][7]

  • Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP): A multisystem disorder that is generally less severe than Leigh syndrome and is often caused by the same mutations but at lower heteroplasmy levels.[1][5]

  • Charcot-Marie-Tooth (CMT) disease-like peripheral neuropathy. [6]

  • Spinocerebellar ataxia. [6]

FAQ 3: What is the "pathogenic threshold" for MT-ATP6 heteroplasmy?

The pathogenic threshold is the minimum level of mutant mtDNA required to cause cellular dysfunction and lead to clinical symptoms. This threshold is not fixed and can vary depending on the specific MT-ATP6 mutation, the tissue type, and the individual's genetic background.[8] Generally, a higher energy demand in a tissue corresponds to a lower threshold for disease manifestation. For many pathogenic MT-ATP6 mutations, clinical symptoms appear when the heteroplasmy level exceeds 60-80%.[8] However, some studies suggest that even lower levels of certain mutations can increase the risk for some age-related diseases.[9]

FAQ 4: How does MT-ATP6 heteroplasmy affect cellular function?

Mutations in MT-ATP6 can impair the assembly and function of the ATP synthase complex.[10] This can lead to:

  • Reduced ATP synthesis: This is a primary consequence, leading to energy deficits in cells.[5][11]

  • Disrupted mitochondrial cristae morphology: The proper structure of the inner mitochondrial membrane is essential for efficient oxidative phosphorylation.[10]

  • Increased production of reactive oxygen species (ROS): Dysfunctional respiratory chain complexes can leak electrons, leading to oxidative stress.[11]

  • Altered mitochondrial membrane potential. [5]

  • Activation of specific signaling pathways: For example, some MT-ATP6 mutations have been shown to cause hyperactivation of the Notch signaling pathway, which can impair neuronal differentiation.[10]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible heteroplasmy quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Quality and DNA Extraction Ensure high-quality DNA is extracted. Use methods optimized for mitochondrial DNA isolation to minimize nuclear DNA contamination, which can contain nuclear mitochondrial sequences (NUMTs) that interfere with analysis.[12] Consider using fresh tissue or cells whenever possible.
Choice of Quantification Method Different methods have varying sensitivity and accuracy. Sanger sequencing is generally not suitable for quantifying low levels of heteroplasmy.[9] Next-Generation Sequencing (NGS) offers high sensitivity and is the current gold standard.[3] Other methods like fluorescent restriction fragment length polymorphism (fRFLP) or quantitative PCR (qPCR) can also be used.[10][13]
PCR Bias During PCR amplification, the wild-type or mutant allele may be preferentially amplified, leading to inaccurate heteroplasmy estimates. Optimize PCR conditions, including primer design and annealing temperature. Consider using methods that minimize PCR cycles.[14]
Tissue-Specific Heteroplasmy Heteroplasmy levels can differ significantly between tissues (e.g., blood, muscle, urine).[3][4][6] Ensure you are sampling the relevant tissue for your research question. For systemic studies, analyzing multiple tissue types is recommended.[3]
Problem 2: Difficulty correlating genotype (heteroplasmy level) with phenotype.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Pathogenic Threshold The threshold for disease can vary between different mutations and even for the same mutation in different individuals.[5][6] A comprehensive literature review for the specific mutation is crucial.
Influence of Nuclear Genetic Background The expression of mitochondrial diseases can be influenced by nuclear genes that interact with mitochondrial components.[3] Consider whole-exome or whole-genome sequencing to identify potential modifier genes.
Tissue Mosaicism The heteroplasmy level measured in an easily accessible tissue like blood may not reflect the level in the affected tissue (e.g., brain, muscle).[3][4] If possible, analyze affected tissues, although this can be invasive.
Environmental Factors Environmental exposures and lifestyle can potentially influence the progression of mitochondrial diseases.

Experimental Protocols

Protocol 1: Quantification of MT-ATP6 Heteroplasmy using Next-Generation Sequencing (NGS)

This protocol provides a general workflow for quantifying MT-ATP6 heteroplasmy using a targeted NGS approach.

1. DNA Extraction:

  • Isolate total DNA from the tissue or cell sample of interest using a standard DNA extraction kit.

  • For tissues with low cell density or high levels of PCR inhibitors, consider a method optimized for that sample type.

2. mtDNA Enrichment (Optional but Recommended):

  • To increase the coverage of the mitochondrial genome and reduce the sequencing of nuclear DNA, enrich for mtDNA. This can be achieved using long-range PCR to amplify the entire mitochondrial genome in two overlapping fragments.[14]

3. Library Preparation:

  • Prepare a sequencing library from the extracted DNA (or enriched mtDNA) using a commercial NGS library preparation kit. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

4. Target Enrichment (if not performed in step 2):

  • Use a custom capture panel with probes designed to specifically bind to the MT-ATP6 gene or the entire mitochondrial genome.

5. Sequencing:

  • Sequence the prepared library on an NGS platform (e.g., Illumina). Aim for high sequencing depth (e.g., >1000x) to accurately quantify low levels of heteroplasmy.

6. Bioinformatic Analysis:

  • Align the sequencing reads to the revised Cambridge Reference Sequence (rCRS) for the human mitochondrial genome.

  • Use specialized variant calling software designed for mitochondrial DNA to identify and quantify heteroplasmic variants. These tools should account for the circular nature of the mtDNA and potential NUMT contamination.

  • The heteroplasmy level is calculated as the percentage of reads supporting the mutant allele at a specific position.

Protocol 2: Analysis of ATP Synthase Activity

This protocol outlines a method to assess the functional consequence of MT-ATP6 mutations by measuring ATP synthesis rates.

1. Mitochondrial Isolation:

  • Isolate mitochondria from fresh tissue or cultured cells by differential centrifugation. Perform all steps at 4°C to maintain mitochondrial integrity.

2. Protein Quantification:

  • Determine the protein concentration of the isolated mitochondrial fraction using a standard protein assay (e.g., Bradford or BCA).

3. ATP Synthesis Assay:

  • Resuspend the isolated mitochondria in a respiration buffer containing substrates for Complex I (e.g., pyruvate (B1213749) and malate) or Complex II (e.g., succinate).

  • Add ADP to initiate ATP synthesis.

  • Measure the rate of ATP production over time using a luciferin/luciferase-based assay, which produces a luminescent signal proportional to the amount of ATP.

  • Normalize the ATP synthesis rate to the mitochondrial protein concentration.

4. Data Analysis:

  • Compare the ATP synthesis rates of samples with varying MT-ATP6 heteroplasmy levels to control samples. A reduction in ATP synthesis rate is indicative of impaired ATP synthase function.[5]

Visualizations

Experimental_Workflow_for_Heteroplasmy_Detection cluster_sample_prep Sample Preparation cluster_ngs Next-Generation Sequencing cluster_analysis Data Analysis cluster_output Output Sample Tissue or Cell Sample DNA_Extraction Total DNA Extraction Sample->DNA_Extraction mtDNA_Enrichment mtDNA Enrichment (Long-Range PCR) DNA_Extraction->mtDNA_Enrichment Library_Prep Library Preparation mtDNA_Enrichment->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Alignment Alignment to Reference Genome (rCRS) Sequencing->Alignment Variant_Calling Variant Calling & Heteroplasmy Quantification Alignment->Variant_Calling Result Heteroplasmy Level (%) Variant_Calling->Result

Caption: Workflow for MT-ATP6 heteroplasmy detection.

Complex_V_Dysfunction_Pathway cluster_mutation Genetic Level cluster_protein Protein Level cluster_function Functional Consequences cluster_cellular Cellular Phenotype MT_ATP6_Mutation MT-ATP6 Mutation (Heteroplasmic) Impaired_Subunit Defective ATP6 Subunit MT_ATP6_Mutation->Impaired_Subunit Assembly_Defect Impaired Complex V Assembly Impaired_Subunit->Assembly_Defect Reduced_ATP Reduced ATP Synthesis Assembly_Defect->Reduced_ATP Increased_ROS Increased ROS Production Assembly_Defect->Increased_ROS Altered_MMP Altered Mitochondrial Membrane Potential Assembly_Defect->Altered_MMP Energy_Deficit Cellular Energy Deficit Reduced_ATP->Energy_Deficit Oxidative_Stress Oxidative Stress Increased_ROS->Oxidative_Stress Signaling_Alteration Altered Signaling Pathways (e.g., Notch) Altered_MMP->Signaling_Alteration

Caption: Impact of MT-ATP6 mutations on Complex V.

Heteroplasmy_Threshold_Model Low Low Heteroplasmy (<60%) Asymptomatic Asymptomatic Carrier or Mild Symptoms (e.g., NARP) Low->Asymptomatic Below Pathogenic Threshold High High Heteroplasmy (>60-80%) Symptomatic Severe Disease (e.g., Leigh Syndrome) High->Symptomatic Above Pathogenic Threshold

Caption: Heteroplasmy level and disease phenotype.

References

improving signal-to-noise in ATP synthase assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in ATP synthase assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a luminescence-based ATP synthase assay?

A1: Luminescence-based ATP synthase assays measure the production of ATP by the enzyme. The newly synthesized ATP is used by a luciferase enzyme in the reaction mixture to convert luciferin (B1168401) into oxyluciferin, a process that emits light. The intensity of this emitted light is directly proportional to the amount of ATP produced, and therefore to the activity of the ATP synthase.

Q2: What are the key c[1]omponents of an ATP synthase assay reaction mixture?

A2: A typical reaction mixture includes the sample containing ATP synthase (e.g., isolated mitochondria, cell lysates), ADP and inorganic phosphate (B84403) (Pi) as substrates, and a detection system, which for luminescence assays is usually luciferase and luciferin. The buffer conditions, su[1]ch as pH and magnesium concentration, are also critical for optimal enzyme activity.

Q3: What is the differ[2]ence between "flash" and "glow" type luciferase assays?

A3: "Flash" type assays produce a rapid and intense light signal that decays within minutes. This requires the measure[3]ment to be taken quickly after reagent addition. "Glow" type assays are formulated to produce a more stable, long-lasting signal (often for an hour or more), which offers more flexibility in measurement timing and is generally more suitable for high-throughput screening.

Q4: Why is it important to inhibit other ATPases in the sample?

A4: Samples like cell lysates or mitochondrial preparations contain multiple enzymes that can either produce or consume ATP. To specifically measure the activity of ATP synthase, inhibitors of other major ATPases are often included. For instance, P1,P5-Di(adenosine-5') pentaphosphate (AP5A) is used to inhibit adenylate kinase, which can otherwise generate ATP from ADP.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

High background and low signal are common issues that compromise the quality of data from ATP synthase assays. The following sections address specific problems in a question-and-answer format.

High Background Signal

Q: My negative control and blank wells show high luminescence readings. What are the potential causes and solutions?

A: High background signal can obscure the real signal from ATP synthase activity, reducing the dynamic range of the assay.

Potential Causes & Solutions

Potential Cause Recommended Solution Experimental Verification
Reagent Contamination Prepare fresh reagents using high-purity, ATP-free water and buffers. Ensure that pipette tips [4][5]are sterile and changed between reagent additions to avoid cross-contamination.Test for background lum[1]inescence in wells containing only the assay reagents (no sample). The signal should be minimal.
Microplate Phosphorescence/Autofluorescence For luminescence assays, use solid white, opaque-walled microplates to maximize the light signal and prevent crosstalk between wells. For fluorescence assays, [3][6]use black-walled plates. "Dark adapt" the plate by[6] incubating it in the dark for 10-15 minutes before reading to reduce plate phosphorescence.Compare the background [4]signal from a white plate to a black or clear plate using the same assay setup.
Contaminated Luminometer The reading chamber of the luminometer can become dirty with dust or spilled reagents, causing high background readings.Clean the instrument's [7]sample chamber according to the manufacturer's instructions.
ATP Hydrolysis in R[7]everse Under conditions of a low proton motive force, ATP synthase can operate in reverse, hydrolyzing ATP and contributing to background noise.The inclusion of oligom[8][9]ycin, a specific inhibitor of ATP synthase, can help to quantify its contribution to ATP hydrolysis.
Low or No Signa[2][10]l

Q: My experimental wells show a very weak signal, close to the background level. How can I improve my signal strength?

A: A weak signal can be due to low enzyme activity, suboptimal assay conditions, or issues with the detection reagents.

Potential Causes & Solutions

Potential Cause Recommended Solution Experimental Verification
Insufficient Enzyme Concentration Increase the amount of sample (e.g., mitochondrial protein) per well. The optimal protein concentration may need to be determined empirically, but starting points are often suggested in protocols (e.g., 20-50 µg of mitochondrial protein).Run a titration of your[2][10] sample to find the concentration that gives a robust signal within the linear range of the assay.
Suboptimal Assay Conditions Ensure the assay buffer has the correct pH (typically 7.5-8.5) and contains an optimal concentration of MgCl2 (e.g., 5 mM), which is crucial for ATPase activity. Temperature should also b[2]e controlled, typically around 30-37°C.Systematically vary one parameter at a time (e.g., pH, Mg2+ concentration) to determine the optimal conditions for your specific sample.
Degraded Reagents ATP, ADP, and luciferase are sensitive to degradation. Prepare fresh substrate solutions and aliquot them for single-use to avoid repeated freeze-thaw cycles. Store all reagents as rec[5]ommended by the manufacturer.Compare the signal generated with freshly prepared reagents to that from older stock solutions.
Presence of Inhibitors Your sample or buffers may contain contaminants that inhibit ATP synthase. Common inhibitors include oligomycin (B223565), aurovertin, and resveratrol.If contamination is sus[11][12]pected, purify the sample (e.g., re-isolate mitochondria). A control experiment can be run by spiking a known active sample with the suspected inhibitory buffer to see if activity decreases.
High Variability Between Replicates

Q: I am observing significant variation between my replicate wells. What could be causing this inconsistency?

Potential Causes & Solutions

Potential Cause Recommended Solution Experimental Verification
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use a multichannel pipette or an automated dispensing system for adding reagents to minimize timing differences, especially for "flash" type assays.Practice pipetting with[3] a colored dye to visually assess consistency across wells. Check the coefficient of variation (%CV) of your replicates; it should ideally be below 15%.
Inconsistent Incubation Times For kinetic or "flash" type assays, the timing of reagent addition and measurement is critical. A delay between wells can[3][13] lead to significant differences in signal intensity.Use a plate reader with injectors to ensure simultaneous reagent addition and reading. If not available, prepare a master mix and add it to all wells as quickly and consistently as possible.
Temperature Gradients Inconsistent temperature across the microplate can affect enzyme kinetics.Ensure the plate is uniformly equilibrated to the desired assay temperature before adding the final reagents and starting the measurement.
Sample Inhomogeneit[1]y If using cell lysates or mitochondrial preparations, ensure the sample is well-mixed before aliquoting into the plate wells.Gently vortex or pipette the sample up and down before dispensing it into the wells.

Visual Guides and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for an ATP synthase activity assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample 1. Sample Preparation (e.g., Isolate Mitochondria) prep_reagents 2. Reagent Preparation (Buffer, Substrates, Luciferase) prep_sample->prep_reagents prep_plate 3. Plate Setup (Samples, Controls, Blanks) prep_reagents->prep_plate initiate 4. Initiate Reaction (Add Substrates/ATP) prep_plate->initiate incubate 5. Incubation (Controlled Temperature) initiate->incubate measure 6. Measure Luminescence (Plate Reader) incubate->measure subtract_bg 7. Background Subtraction measure->subtract_bg calc_activity 8. Calculate Activity (e.g., RLU/min/mg protein) subtract_bg->calc_activity analyze 9. Data Interpretation calc_activity->analyze

Caption: Standard workflow for ATP synthase luminescence assays.

Troubleshooting Logic for High Background

This decision tree can help diagnose the cause of high background noise.

G start High Background Signal? reagent_check Test Reagents Only (No Sample) start->reagent_check Start Here reagent_high Still High? reagent_check->reagent_high plate_check Dark Adapt Plate & Use White Plate reagent_high->plate_check No solution_reagent Solution: Prepare Fresh Reagents reagent_high->solution_reagent Yes plate_high Still High? plate_check->plate_high solution_plate Solution: Clean Luminometer plate_high->solution_plate Yes solution_sample Problem is Sample-Related plate_high->solution_sample No

Caption: Decision tree for troubleshooting high background signal.

Experimental Protocol Example

Spectrophotometric Assay of Mitochondrial F1F0 ATP Synthase Activity

This protocol is adapted from standard methods for measuring ATP synthase activity via a coupled enzymatic reaction that leads to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

1. Reagent Preparation[2][10]:

  • Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2. Add protease inhibitors before use.

  • Assay Buffer: 250[2] mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.

  • Stock Solutions: [2]Prepare concentrated stock solutions of NADH (e.g., 100 mM), antimycin A (e.g., 1 mM), phosphoenolpyruvate (B93156) (PEP; e.g., 250 mM), oligomycin (e.g., 1 mM), and AP5A (e.g., 3 mM). Store frozen at -20°C.

2. Sample Preparation [2][14](Isolated Mitochondria):

  • Homogenize 20-50 mg of tissue (e.g., liver, muscle) in ice-cold homogenization buffer.

  • Centrifuge the homoge[2]nate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

  • Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure:

  • Prepare the assay medium by adding the following to the assay buffer: 0.4 mM NADH, 1 µM antimycin A, 1 mM PEP, ~10 units/mL lactate (B86563) dehydrogenase (LDH), ~25 units/mL pyruvate (B1213749) kinase (PK), and 3 µM AP5A.

  • Add the assay medium [2]to a cuvette or microplate well.

  • Add the mitochondrial sample (e.g., 20-40 µg of protein).

  • Start the reaction by[2] adding the substrate, ATP (e.g., to a final concentration of 2.5 mM).

  • Continuously measure [14]the decrease in absorbance at 340 nm at a controlled temperature (e.g., 30°C).

  • After a stable rate i[10]s achieved (10-15 minutes), add a specific ATP synthase inhibitor like oligomycin (e.g., 5 µM final concentration) to measure the portion of ATP hydrolysis that is independent of ATP synthase.

  • The ATP synthase-spec[2]ific activity is the difference between the rates before and after the addition of oligomycin.

References

ATF6 Target Gene Expression Validation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the expression of Activating Transcription Factor 6 (ATF6) target genes.

Frequently Asked Questions (FAQs)

Q1: What is ATF6 and how is it activated?

Activating Transcription Factor 6 (ATF6) is a key regulator of the Unfolded Protein Response (UPR), an essential cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] Under normal conditions, ATF6 is an inactive transmembrane protein residing in the ER membrane, bound to the chaperone protein BiP (also known as GRP78).[4] Upon ER stress, BiP dissociates from ATF6, allowing it to translocate to the Golgi apparatus.[5] In the Golgi, ATF6 is cleaved by proteases S1P and S2P, releasing its N-terminal cytoplasmic domain (ATF6f).[5] This active fragment then moves to the nucleus, where it functions as a transcription factor, upregulating the expression of UPR target genes.[2][5]

Q2: What are some common ATF6 target genes I can use for validation?

Several well-established ATF6 target genes can be used to validate the activation of this pathway. These include:

  • BiP (GRP78): A major ER chaperone protein whose upregulation is a hallmark of the UPR.[1][2]

  • HERPUD1: A gene involved in ER-associated degradation (ERAD).[2][6]

  • CHOP (DDIT3): A pro-apoptotic transcription factor induced under prolonged or severe ER stress.[2][7]

  • XBP1: Another key UPR transcription factor whose expression can be enhanced by ATF6.[8]

  • SEL1L: A component of the ERAD machinery.[2]

The choice of target gene may depend on the specific cell type and experimental context.

Q3: How can I experimentally induce ATF6 activation?

Several chemical inducers of ER stress can be used to activate the ATF6 pathway:

  • Tunicamycin: Inhibits N-linked glycosylation, causing an accumulation of unfolded proteins in the ER.[9][10]

  • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which disrupts calcium homeostasis in the ER.[1][11]

  • Dithiothreitol (DTT): A reducing agent that disrupts disulfide bond formation in proteins.

The optimal concentration and treatment time for these inducers should be determined empirically for each experimental system.

Troubleshooting Guides

Real-Time Quantitative PCR (RT-qPCR)

Problem: No or low amplification of ATF6 target genes in induced samples.

Possible Cause Troubleshooting Step
Inefficient ER stress inductionOptimize the concentration and incubation time of the ER stress inducer. Confirm induction by observing morphological changes or using a positive control.
Poor RNA qualityAssess RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure A260/280 and A260/230 ratios are within the optimal range.
Inefficient cDNA synthesisUse a high-quality reverse transcriptase and ensure the correct amount of RNA input. Consider using a mix of oligo(dT) and random hexamer primers.[12]
Suboptimal primer designVerify primer specificity using BLAST. Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Perform a melt curve analysis to check for a single peak.[13]
PCR inhibitionDilute the cDNA template to reduce the concentration of potential inhibitors.[14]

Problem: High Cq values for target genes.

Possible Cause Troubleshooting Step
Low target gene expressionIncrease the amount of starting RNA for cDNA synthesis. Use a more sensitive qPCR master mix.
Inefficient primers or probeRedesign primers and/or probe. Optimize the annealing temperature using a temperature gradient.[12][13]
Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix to minimize well-to-well variability.
Western Blotting

Problem: Cannot detect the cleaved (active) form of ATF6.

Possible Cause Troubleshooting Step
Insufficient inductionIncrease the concentration or duration of the ER stress inducer.
Rapid degradation of cleaved ATF6The cleaved form of ATF6 is transient. Optimize the time course of induction to capture the peak of its expression.[15]
Low protein concentrationEnsure adequate protein loading on the gel. Use a sensitive detection system.
Inappropriate antibodyUse an antibody specifically designed to detect the N-terminal, cleaved form of ATF6.
Inefficient cell lysisUse a lysis buffer containing protease inhibitors to prevent degradation of the cleaved fragment.

Problem: High background or non-specific bands for target proteins.

Possible Cause Troubleshooting Step
Antibody concentration too highTitrate the primary antibody to determine the optimal concentration.
Insufficient blockingIncrease the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Inadequate washingIncrease the number and duration of washes after primary and secondary antibody incubations.
Secondary antibody cross-reactivityUse a species-specific secondary antibody.
Luciferase Reporter Assay

Problem: Low or no luciferase activity upon induction.

Possible Cause Troubleshooting Step
Inefficient transfectionOptimize the transfection protocol (e.g., DNA-to-reagent ratio, cell density). Use a positive control plasmid (e.g., CMV-luciferase) to check transfection efficiency.
Inactive reporter constructVerify the integrity of the plasmid DNA. Ensure the ATF6 response element (e.g., ERSE) in the promoter is intact.[9]
Cell line not responsiveSome cell lines may have a weak ER stress response. Test different cell lines if possible.
Insufficient inductionOptimize the concentration and duration of the ER stress inducer.[16]

Problem: High background luciferase activity in uninduced controls.

Possible Cause Troubleshooting Step
Leaky promoter in the reporter constructUse a reporter with a minimal promoter.
Basal ER stress in cellsEnsure cells are healthy and not overgrown, which can cause basal stress.
ContaminationCheck for mycoplasma contamination, which can affect cellular signaling.

Experimental Protocols

RT-qPCR for ATF6 Target Gene Expression
  • Cell Treatment: Seed cells at an appropriate density and treat with an ER stress inducer (e.g., 1 µg/mL Tunicamycin for 6-16 hours).[16] Include an untreated control.

  • RNA Extraction: Isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or probe-based master mix. A typical reaction includes: 10 µL of 2x master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: A representative thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for Cleaved ATF6
  • Cell Treatment and Lysis: Treat cells as described for RT-qPCR. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the N-terminus of ATF6 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ATF6 Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells with an ATF6 reporter plasmid (containing an ERSE promoter driving firefly luciferase) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) using a suitable transfection reagent.[17][18]

  • Cell Treatment: After 24 hours, treat the cells with an ER stress inducer.[16]

  • Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Data Presentation

Table 1: Example RT-qPCR Data for ATF6 Target Gene Induction

Target GeneFold Change (Tunicamycin vs. Control)Standard Deviation
BiP12.5± 1.8
HERPUD18.2± 1.1
CHOP15.7± 2.3

Table 2: Example Luciferase Reporter Assay Data

TreatmentNormalized Luciferase Activity (RLU)Standard Deviation
Control1.0± 0.1
Tunicamycin (1 µg/mL)9.8± 1.2
Thapsigargin (1 µM)11.2± 1.5

Visualizations

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Lumen ER Lumen ATF6_inactive ATF6 (inactive) BiP BiP ATF6_inactive->BiP ATF6_active_transport ATF6 ATF6_inactive->ATF6_active_transport Translocation BiP->ATF6_inactive dissociates Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP sequesters S1P_S2P S1P/S2P Proteases ATF6_active_transport->S1P_S2P Cleavage ATF6f ATF6f (active) S1P_S2P->ATF6f releases ERSE ERSE ATF6f->ERSE Binds to Target_Genes Target Genes (BiP, HERPUD1, etc.) ERSE->Target_Genes Upregulates ER_Stress ER Stress ER_Stress->Unfolded_Proteins

Caption: ATF6 signaling pathway upon ER stress.

Experimental_Workflow cluster_RNA Gene Expression Analysis cluster_Protein Protein Level Analysis Start Start: Cell Culture Treatment ER Stress Induction (e.g., Tunicamycin) Start->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Lysis Protein Lysis Harvest->Lysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR cDNA_Synthesis->qPCR Western_Blot Western Blot Lysis->Western_Blot

Caption: Workflow for validating ATF6 target gene expression.

References

Technical Support Center: Overcoming Challenges in MT-ATP6 Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of MT-ATP6-related mitochondrial disease.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to create a stable MT-ATP6 animal model?

A1: Creating stable animal models for MT-ATP6 mutations presents significant hurdles primarily because the MT-ATP6 gene is located in the mitochondrial DNA (mtDNA), not the nuclear DNA (nDNA).[1][2][3] Key challenges include:

  • Difficulty in mtDNA Manipulation: Standard genetic engineering techniques like CRISPR/Cas9 are less efficient and more complex for mtDNA compared to nDNA.[1][4][5]

  • Heteroplasmy: Cells contain multiple copies of mtDNA. A mutation may only be present in a fraction of these copies, a state known as heteroplasmy. The percentage of mutant mtDNA can vary significantly between tissues and can fluctuate across generations, leading to inconsistent phenotypes.[1][6][7][8]

  • Maternal Inheritance: mtDNA is inherited maternally, which adds complexity to breeding strategies designed to maintain specific mutation loads.[9]

  • Lack of Suitable Vectors: There are currently no established vectors that can directly and efficiently deliver genetic material into mitochondria for gene editing.[10]

Q2: My MT-ATP6 mouse model shows a highly variable phenotype, even among littermates. How can I address this?

A2: Phenotypic variability is a common and significant challenge in MT-ATP6 models, largely due to varying levels of heteroplasmy.[1][7][8] Here’s how you can approach this issue:

  • Quantify Heteroplasmy: It is crucial to measure the mutant mtDNA load in different tissues (e.g., blood, muscle, brain) for each animal. This can be done using techniques like PCR-RFLP or next-generation sequencing.[11] This data will be critical for correlating phenotype with mutation load.

  • Stratify Cohorts: Group animals based on their heteroplasmy levels to reduce variability within experimental groups. For example, you could have low, medium, and high heteroplasmy groups.

  • Comprehensive Phenotyping: Conduct a broad range of behavioral, physiological, and biochemical tests to capture the full spectrum of the phenotype. This can help identify more consistent markers of disease.

  • Statistical Power: Increase the number of animals in your study to ensure you have sufficient statistical power to detect significant differences despite the inherent variability.

Q3: I am not observing a significant decrease in total cellular ATP levels in my MT-ATP6 mutant cells/tissues. Is this expected?

A3: Yes, this is not an uncommon observation. Cells with mitochondrial dysfunction, including those with MT-ATP6 mutations, can activate compensatory mechanisms to maintain ATP levels.[1] The primary compensatory pathway is an upregulation of glycolysis.[12][13] Therefore, a normal or near-normal total ATP level might not reflect the underlying mitochondrial defect. It is recommended to measure both glycolytic and oxidative phosphorylation (OXPHOS)-derived ATP to get a clearer picture.

Q4: What are the most reliable biochemical assays to confirm mitochondrial dysfunction in MT-ATP6 models?

A4: While no single assay is universally definitive, a combination of the following is recommended to confirm mitochondrial dysfunction:

  • ATP Synthesis Rate: Directly measure the rate of ATP production by isolated mitochondria. This is often a more sensitive measure than steady-state ATP levels.[7][14]

  • Mitochondrial Membrane Potential (ΔΨm): Pathogenic MT-ATP6 mutations can lead to an abnormal increase in mitochondrial membrane potential due to impaired proton flow through ATP synthase.[1][7]

  • Oxygen Consumption Rate (OCR): Use techniques like high-resolution respirometry (e.g., Oroboros Oxygraph) to measure basal and maximal respiration.[7]

  • Reactive Oxygen Species (ROS) Production: Increased ROS generation is a common consequence of electron transport chain dysfunction.[12][13]

  • Lactate (B86563) Levels: Elevated lactate can be an indicator of increased reliance on glycolysis.[15]

Troubleshooting Guides

Problem 1: Difficulty in Generating an MT-ATP6 Mouse Model
Symptom Possible Cause Suggested Solution
Failure to generate viable offspring with the desired mutation.Embryonic lethality due to high mutation load.Consider creating a conditional knockout/knock-in model to allow for tissue-specific or temporally controlled expression of the mutation.[10]
Inconsistent transmission of the mtDNA mutation across generations.Genetic drift of heteroplasmy during oogenesis and embryonic development.[6]Screen a larger number of offspring to find individuals with the desired heteroplasmy level. Maintain larger breeding colonies to account for this variability.[6]
The desired mutation is not present in the offspring.Technical failure in the gene-editing process (e.g., using mitochondrial-targeted base editors).[10]Optimize the delivery and expression of the editing machinery. Consider using alternative approaches like allotopic expression.[2][3][10]
Problem 2: Inconsistent or Unexpected Experimental Results
Symptom Possible Cause Suggested Solution
High variability in behavioral or physiological measurements.Undetermined differences in heteroplasmy levels among animals.As a standard protocol, quantify heteroplasmy in a relevant tissue for every animal in the study and use it as a covariate in your analysis.[7]
Lack of a clear disease phenotype in a model with a confirmed MT-ATP6 mutation.The heteroplasmy level may be below the pathogenic threshold for the specific tissue being examined.[7][16]Analyze tissues with high energy demands (e.g., brain, heart, muscle), as they are more likely to exhibit a phenotype.[15] Consider aging the mice, as some phenotypes may be late-onset.[17]
Biochemical assays (e.g., ATP levels) do not show a significant difference between mutant and wild-type animals.Cellular compensatory mechanisms (e.g., increased glycolysis) are masking the mitochondrial defect.[1][12]Inhibit glycolysis (e.g., using 2-deoxyglucose) to unmask the reliance on OXPHOS. Measure the rate of ATP synthesis rather than static levels.

Experimental Protocols

Protocol 1: Allotopic Expression of MT-ATP6 via AAV Delivery

This protocol describes a general workflow for a gene therapy approach aimed at expressing a wild-type copy of MT-ATP6 in the nucleus and targeting the protein product to the mitochondria.[10][18]

  • Vector Construction:

    • Synthesize the wild-type human or mouse MT-ATP6 coding sequence, codon-optimized for nuclear expression.

    • Fuse a mitochondrial targeting sequence (MTS) to the N-terminus of the MT-ATP6 sequence.

    • Clone the MTS-MT-ATP6 cassette into an Adeno-Associated Virus (AAV) vector under the control of a ubiquitous or tissue-specific promoter (e.g., CMV, a-MHC).

  • AAV Production and Purification:

    • Produce high-titer AAV particles (e.g., AAV9 for broad tropism) using standard cell culture and purification methods.

  • In Vivo Delivery:

    • Administer the AAV vector to the MT-ATP6 animal model via a suitable route (e.g., intravenous, intracerebroventricular) depending on the target tissues.

  • Evaluation of Efficacy:

    • At a predetermined time point post-injection, harvest tissues of interest.

    • Assess the expression and mitochondrial localization of the allotopically expressed ATP6 protein via Western blot and immunofluorescence.

    • Perform functional rescue experiments, including biochemical assays for mitochondrial function (see above) and assessment of relevant disease phenotypes.

Protocol 2: High-Resolution Respirometry of Isolated Mitochondria

This protocol outlines the measurement of oxygen consumption to assess mitochondrial respiratory function.

  • Mitochondrial Isolation:

    • Isolate mitochondria from fresh tissue (e.g., brain, heart, skeletal muscle) using differential centrifugation in a suitable isolation buffer.

  • Respirometry:

    • Use a high-resolution respirometer (e.g., Oroboros O2k).

    • Add a defined amount of isolated mitochondria to the chamber containing respiration medium.

    • Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different parts of the electron transport chain. A typical SUIT protocol might include:

      • State 2 (LEAK): Add complex I substrates (e.g., pyruvate, malate, glutamate).

      • State 3 (OXPHOS): Add ADP to stimulate ATP synthesis.

      • Uncoupled Respiration (ETS): Add a protonophore (e.g., FCCP) to measure the maximum capacity of the electron transport system.

      • Inhibition: Sequentially add inhibitors like rotenone (B1679576) (Complex I), antimycin A (Complex III), and ascorbate/TMPD (to assess Complex IV activity).

  • Data Analysis:

    • Calculate various parameters, including respiratory control ratio (RCR), P/O ratio, and the activity of individual complexes. Compare these parameters between mutant and wild-type animals.

Visualizations

Experimental_Workflow_for_MT_ATP6_Model_Characterization cluster_model Animal Model cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular & Biochemical Analysis cluster_outcome Data Integration MT-ATP6_Model MT-ATP6 Animal Model (e.g., Mouse) Behavioral Behavioral Testing (e.g., Rotarod, Open Field) MT-ATP6_Model->Behavioral Physiological Physiological Assessment (e.g., Grip Strength, ECG) MT-ATP6_Model->Physiological Histological Histopathology MT-ATP6_Model->Histological Heteroplasmy Heteroplasmy Quantification (Blood, Muscle, Brain) MT-ATP6_Model->Heteroplasmy Biochemical Biochemical Assays (OCR, ATP Rate, ROS) MT-ATP6_Model->Biochemical Expression Gene/Protein Expression MT-ATP6_Model->Expression Correlation Genotype-Phenotype Correlation Behavioral->Correlation Physiological->Correlation Histological->Correlation Heteroplasmy->Correlation Biochemical->Correlation Expression->Correlation Allotopic_Expression_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AAV_Vector AAV Vector (MTS-ATP6-Gene) Transcription Transcription AAV_Vector->Transcription mRNA MTS-ATP6 mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Export Translation Translation Ribosome->Translation Precursor_Protein MTS-ATP6 Precursor Protein Translation->Precursor_Protein TIM_TOM TIM/TOM Complex Precursor_Protein->TIM_TOM Targeting Import Import & Cleavage of MTS TIM_TOM->Import Mature_Protein Mature ATP6 Protein Import->Mature_Protein Assembly Assembly into ATP Synthase (Complex V) Mature_Protein->Assembly Functional_Rescue Functional Rescue Assembly->Functional_Rescue

References

Validation & Comparative

A Researcher's Guide to Validating the Pathogenicity of MT-ATP6 Variants

Author: BenchChem Technical Support Team. Date: December 2025

The mitochondrial gene MT-ATP6 is a critical component of cellular energy production, encoding a core subunit of the ATP synthase complex (Complex V). Variants in this gene are linked to a spectrum of severe neuromuscular disorders, yet classifying the pathogenicity of novel or rare variants remains a significant challenge for researchers and clinicians. This guide provides a comparative overview of current methodologies, offering experimental data and detailed protocols to aid in the robust validation of MT-ATP6 variants.

Integrated Approach to Variant Validation

A definitive assessment of an MT-ATP6 variant's pathogenicity requires a multi-faceted approach, integrating computational predictions with empirical biochemical and cellular data. Relying on a single line of evidence is often insufficient due to the complexities of mitochondrial genetics, such as heteroplasmy (the presence of both mutant and wild-type mitochondrial DNA in a cell) and the influence of the nuclear genetic background.[1][2]

A typical validation workflow begins with in silico analysis to predict the potential impact of a variant. These predictions must then be substantiated by functional assays in relevant biological systems. Cytoplasmic hybrid (cybrid) cell lines are a cornerstone of this process, allowing for the study of specific mitochondrial DNA (mtDNA) variants in a controlled nuclear environment.[1][3] Biochemical assays on these cells or patient tissues directly probe the function of the ATP synthase complex.

General Workflow for MT-ATP6 Variant Validation cluster_0 Initial Assessment cluster_1 Functional Validation cluster_2 Classification Variant Variant Identification (e.g., NGS) InSilico In Silico Analysis (Pathogenicity Prediction) Variant->InSilico DB Database Check (MITOMAP, ClinVar) Variant->DB Cybrid Cybrid Model Generation InSilico->Cybrid Prioritize VUS Classify Pathogenicity Classification (Benign, VUS, Pathogenic) DB->Classify Known Pathogenic/ Benign Biochem Biochemical Assays (Complex V Activity, Assembly) Cybrid->Biochem Cellular Cellular Bioenergetics (Respiration, ATP Synthesis) Cybrid->Cellular Biochem->Classify Cellular->Classify Role of MT-ATP6 in Oxidative Phosphorylation cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase Complex V (ATP Synthase) CI Complex I CIII Complex III CI->CIII Protons_out H+ (Intermembrane Space) CI->Protons_out H+ pump CII Complex II CII->CIII CIV Complex IV CIII->CIV CIII->Protons_out H+ pump CIV->Protons_out H+ pump sub Substrates (NADH, FADH2) sub->CI sub->CII F0 F0 Domain ATP6 MT-ATP6 (Proton Channel) F1 F1 Domain F0->F1 Rotation Protons_in H+ (Matrix) ATP6->Protons_in ATP ATP F1->ATP Protons_out->ATP6 Proton Flow ADP ADP + Pi ADP->F1 Experimental Workflow for Cybrid Model Analysis cluster_assays Downstream Assays Patient Patient Fibroblasts (Contain MT-ATP6 variant) Enucleate Enucleation of Patient Fibroblasts Patient->Enucleate Rho0 ρ0 Cells (Lacking mtDNA) Fusion Cell Fusion & Selection Rho0->Fusion Enucleate->Fusion Cybrid Isolate Cybrid Clones (Homoplasmic for variant) Fusion->Cybrid Analysis Functional Analysis Cybrid->Analysis OCR Oxygen Consumption Rate Analysis->OCR ATP ATP Synthesis Assay Analysis->ATP BNPAGE Blue Native PAGE (Complex V Assembly) Analysis->BNPAGE

References

A Comparative Guide to ATF6 Inhibitors for Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activating transcription factor 6 (ATF6) is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. As such, small molecule inhibitors of ATF6 are valuable research tools and potential therapeutic agents. This guide provides an objective comparison of currently identified ATF6 inhibitors, focusing on their potency and selectivity, supported by experimental data and detailed protocols.

Overview of ATF6 Inhibitors

The development of selective ATF6 inhibitors has been challenging due to the nature of ATF6 activation, which involves regulated intramembrane proteolysis rather than a distinct enzymatic activity. However, several compounds have been identified that modulate the ATF6 pathway. This guide focuses on the most well-characterized examples.

Quantitative Comparison of ATF6 Inhibitors

The following table summarizes the available quantitative data on the potency and selectivity of various ATF6 inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC50) for ATF6 pathway activation, while selectivity is assessed by comparing the potency against the other two branches of the UPR: inositol-requiring enzyme 1 (IRE1) and protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).

InhibitorChemical ClassMechanism of ActionATF6α IC50IRE1 ActivityPERK ActivitySelectivity Notes
Ceapin-A7 Pyrazole amideTraps ATF6α in the Endoplasmic Reticulum, preventing its transport to the Golgi for activation.[1]0.59 µM[1]No significant inhibition reported.[1]No significant inhibition reported.[1]Highly selective for ATF6α over ATF6β, IRE1, and PERK pathways. Does not inhibit SREBP processing.[1]
AEBSF Sulfonyl fluorideSerine protease inhibitor; inhibits Site-1 Protease (S1P), which is required for ATF6 cleavage.[2]Not reportedNot reportedNot reportedNon-selective. Also inhibits other S1P substrates, such as SREBP.[2]
PP1-13 Not specifiedInhibits nuclear translocation of ATF6.5.04 µMNot reportedNot reportedSelectivity against other UPR branches has not been reported.
PP1-14 Not specifiedInhibits nuclear translocation of ATF6.2.89 µMNot reportedNot reportedSelectivity against other UPR branches has not been reported.
PP1-19 Not specifiedInhibits nuclear translocation of ATF6.16 µMNot reportedNot reportedSelectivity against other UPR branches has not been reported.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the ATF6 signaling pathway and a typical workflow for inhibitor characterization.

ATF6_Signaling_Pathway ATF6 Signaling Pathway and Points of Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters ATF6_inactive ATF6 (inactive) (transmembrane) BiP->ATF6_inactive dissociates from ATF6_active_transport ATF6 Transport ATF6_inactive->ATF6_active_transport translocates to S1P S1P ATF6_active_transport->S1P cleavage by S2P S2P ATF6_active_transport->S2P cleavage by S1P->S2P enables cleavage by ATF6_cleaved Cleaved ATF6 (nATF6) S2P->ATF6_cleaved releases nATF6_nucleus nATF6 ATF6_cleaved->nATF6_nucleus translocates to ERSE ERSE nATF6_nucleus->ERSE binds to UPR_Genes UPR Target Genes (e.g., BiP, CHOP) ERSE->UPR_Genes activates transcription of Ceapin Ceapins (e.g., Ceapin-A7) Ceapin->ATF6_inactive traps in ER AEBSF AEBSF AEBSF->S1P inhibits PP1 PP1 Compounds PP1->nATF6_nucleus inhibits nuclear translocation

Caption: ATF6 signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for ATF6 Inhibitor Characterization cluster_Potency Potency Assessment cluster_Selectivity Selectivity Profiling cluster_Mechanism Mechanism of Action Potency_Assay Primary Screen: ATF6 Reporter Assay (e.g., ERSE-Luciferase) Dose_Response Dose-Response Curve Potency_Assay->Dose_Response IC50_Det IC50 Determination Dose_Response->IC50_Det IRE1_Assay IRE1 Activity Assay: XBP1 Splicing (RT-PCR) IC50_Det->IRE1_Assay Test lead compounds PERK_Assay PERK Activity Assay: eIF2α Phosphorylation (Western Blot) IC50_Det->PERK_Assay Test lead compounds Translocation_Assay ATF6 Translocation Assay (e.g., GFP-ATF6 imaging) IC50_Det->Translocation_Assay Investigate mechanism Target_Gene_Analysis Target Gene Expression (qPCR for BiP, CHOP) IC50_Det->Target_Gene_Analysis Confirm downstream effects

Caption: Workflow for characterizing ATF6 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are protocols for key experiments used to characterize ATF6 inhibitors.

ATF6 Reporter Gene Assay (Luciferase-based)

This assay is a primary method for quantifying the activity of the ATF6 pathway.

  • Objective: To measure the dose-dependent inhibition of ATF6 transcriptional activity by a test compound.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • ATF6 reporter plasmid (e.g., p5xATF6-GL3, containing multiple copies of the ER stress response element (ERSE) driving firefly luciferase expression)

    • Control plasmid expressing Renilla luciferase (for normalization)

    • Transfection reagent

    • ER stress inducer (e.g., Thapsigargin or Tunicamycin)

    • Test compounds

    • Dual-Luciferase® Reporter Assay System

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection: Co-transfect the cells with the ATF6 reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (e.g., DMSO). Incubate for 1 hour.

    • ER Stress Induction: Add an ER stress inducer (e.g., 1 µM Thapsigargin) to all wells except for the unstimulated control wells.

    • Incubation: Incubate the cells for an additional 16-24 hours.

    • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

IRE1 Activity Assay (XBP1 mRNA Splicing)

This assay assesses the selectivity of the inhibitor by measuring the activity of the IRE1 branch of the UPR.

  • Objective: To determine if the test compound inhibits IRE1-mediated splicing of XBP1 mRNA.

  • Materials:

    • Cells treated with ER stress inducer and test compound (as in the ATF6 reporter assay)

    • RNA extraction kit

    • Reverse transcriptase and reagents for cDNA synthesis

    • PCR primers specific for both spliced and unspliced XBP1

    • Taq polymerase and PCR reagents

    • Agarose (B213101) gel and electrophoresis equipment

  • Procedure:

    • Cell Treatment: Treat cells with the test compound and an ER stress inducer as described previously.

    • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

    • PCR Amplification: Perform PCR using primers that flank the intron in the XBP1 mRNA. These primers will amplify both the unspliced and spliced forms of XBP1 cDNA, which differ in size by 26 base pairs.

    • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3%).

    • Visualization and Analysis: Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). The presence of the smaller band indicates XBP1 splicing and thus IRE1 activity. Quantify the band intensities to determine the ratio of spliced to unspliced XBP1. A lack of change in this ratio in the presence of the inhibitor indicates selectivity for ATF6 over IRE1.

PERK Activity Assay (eIF2α Phosphorylation)

This assay evaluates the inhibitor's effect on the PERK branch of the UPR.

  • Objective: To determine if the test compound inhibits PERK-mediated phosphorylation of eIF2α.

  • Materials:

    • Cells treated with ER stress inducer and test compound

    • Lysis buffer containing phosphatase and protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the test compound and an ER stress inducer. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

    • Normalization: Strip the membrane and re-probe with an antibody against total eIF2α to normalize for protein loading.

    • Data Analysis: Quantify the band intensities for both phosphorylated and total eIF2α. A lack of change in the ratio of phospho-eIF2α to total eIF2α in the presence of the inhibitor indicates selectivity for ATF6 over PERK.

Conclusion

The development of potent and selective ATF6 inhibitors is an active area of research with significant therapeutic potential. Ceapin-A7 currently stands out as the most well-characterized selective inhibitor of ATF6α. The experimental protocols provided in this guide offer a robust framework for the evaluation and comparison of existing and novel ATF6 inhibitors, which will be crucial for advancing our understanding of the UPR and for the development of new therapies targeting this pathway. Researchers are encouraged to perform comprehensive selectivity profiling to ensure the specificity of any ATF6 inhibitor used in their studies.

References

A Comparative Functional Guide to Pathogenic MT-ATP6 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the mitochondrial gene MT-ATP6, which encodes a critical subunit of the ATP synthase complex, are linked to a spectrum of severe neurodegenerative disorders, most notably Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP) and Leigh Syndrome.[1][2][3] The clinical severity of these maternally inherited diseases often correlates with the level of heteroplasmy, the proportion of mutant to wild-type mitochondrial DNA (mtDNA) within cells.[3][4] This guide provides a functional comparison of several key pathogenic MT-ATP6 mutations, summarizing their impact on cellular bioenergetics with supporting experimental data and detailed protocols.

Functional Impact of Common MT-ATP6 Mutations

Mutations in MT-ATP6 directly impair the function of ATP synthase (Complex V), the terminal enzyme in the oxidative phosphorylation (OXPHOS) pathway responsible for the majority of cellular ATP production.[1][2] This impairment leads to a cascade of downstream effects, including reduced ATP synthesis, alterations in the mitochondrial membrane potential, and increased production of reactive oxygen species (ROS). The following tables summarize the quantitative effects of four well-characterized MT-ATP6 mutations.

Data Presentation: A Quantitative Comparison

Table 1: Effect of MT-ATP6 Mutations on Mitochondrial ATP Synthesis

MutationNucleotide ChangeAmino Acid ChangeAssociated Phenotype(s)ATP Synthesis Rate (% of Control)Reference(s)
T8993GT > G at position 8993Leucine to Arginine (L156R)NARP, Leigh Syndrome10-50%[4]
T8993CT > C at position 8993Leucine to Proline (L156P)NARP, Leigh Syndrome~30%[5]
T9176CT > C at position 9176Leucine to Proline (L217P)Leigh Syndrome, AtaxiaLowered ATP synthetic rate in 6/7 cases studied[4]
T9185CT > C at position 9185Leucine to Proline (L220P)Leigh Syndrome, AtaxiaNormal ATP synthesis in 1/1 case, but impaired holoenzyme assembly[4]

Table 2: Effect of MT-ATP6 Mutations on Mitochondrial Membrane Potential (ΔΨm)

MutationEffect on ΔΨmPutative MechanismReference(s)
T8993GIncreased (Hyperpolarization)Impaired proton translocation through the F0 subunit, leading to a "backed-up" proton gradient.[4]
T8993CIncreased (Hyperpolarization)Similar to T8993G, though potentially less severe.[5]
T9176CNot consistently reported-[4]
T9185CDecreased (Depolarization)Unregulated release of protons through the F0 pore, dissipating the proton gradient.[4]

Table 3: Effect of MT-ATP6 Mutations on Mitochondrial Reactive Oxygen Species (ROS) Production

MutationEffect on ROS ProductionReference(s)
T8993GIncreased[5]
T8993CIncreased[5]
T9176CIncreased superoxide (B77818) production in 2/5 cases studied[4]
T9185CNot consistently reported[4]

Signaling Pathways and Experimental Workflows

The functional deficits induced by MT-ATP6 mutations trigger downstream signaling cascades that contribute to cellular dysfunction and pathology. These include the activation of apoptotic pathways and dysregulation of calcium homeostasis. The following diagrams, generated using Graphviz, illustrate these pathways and the workflows of key experimental protocols.

ATP_Synthesis_Workflow cluster_sample_prep Sample Preparation cluster_assay Luciferase-Based ATP Synthesis Assay cluster_analysis Data Analysis cells Cells with MT-ATP6 mutation (e.g., patient-derived fibroblasts) permeabilization Permeabilization (e.g., with digitonin) cells->permeabilization 1 substrates Addition of mitochondrial substrates (e.g., pyruvate (B1213749), malate) and ADP permeabilization->substrates 2 luciferin_luciferase Addition of luciferin and luciferase substrates->luciferin_luciferase 3 luminescence Luminescence detection luciferin_luciferase->luminescence 4 quantification Quantification of light emission (proportional to ATP concentration) luminescence->quantification 5 comparison Comparison to control cells quantification->comparison 6

Workflow for Measuring Mitochondrial ATP Synthesis.

Apoptosis_Pathway mutation MT-ATP6 Mutation atp_synthase_dysfunction ATP Synthase Dysfunction mutation->atp_synthase_dysfunction atp_depletion ATP Depletion atp_synthase_dysfunction->atp_depletion ros_increase Increased ROS atp_synthase_dysfunction->ros_increase mptp_opening Mitochondrial Permeability Transition Pore (mPTP) Opening atp_depletion->mptp_opening ros_increase->mptp_opening cytochrome_c Cytochrome c Release mptp_opening->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Apoptosis Signaling Pathway in MT-ATP6 Mutations.

Calcium_Signaling mutation MT-ATP6 Mutation atp_synthase_dysfunction ATP Synthase Dysfunction mutation->atp_synthase_dysfunction membrane_potential_alteration Altered Mitochondrial Membrane Potential atp_synthase_dysfunction->membrane_potential_alteration mcu_dysfunction Mitochondrial Calcium Uniporter (MCU) Dysfunction membrane_potential_alteration->mcu_dysfunction calcium_buffering_impairment Impaired Mitochondrial Calcium Buffering mcu_dysfunction->calcium_buffering_impairment cytosolic_calcium_increase Increased Cytosolic Ca2+ calcium_buffering_impairment->cytosolic_calcium_increase downstream_effects Downstream Effects: - Altered cellular signaling - Cell death cytosolic_calcium_increase->downstream_effects

Calcium Dysregulation in MT-ATP6 Mutations.

Experimental Protocols

Measurement of Mitochondrial ATP Synthesis Rate

This protocol is adapted from luciferase-based assays for measuring ATP production in permeabilized cells.

Materials:

  • Cell culture medium

  • Digitonin (B1670571)

  • Mitochondrial respiration buffer (e.g., containing KCl, KH2PO4, Tris-HCl, EGTA, and bovine serum albumin)

  • Mitochondrial substrates (e.g., pyruvate, malate, ADP)

  • Luciferin-luciferase ATP assay kit

  • Luminometer

Procedure:

  • Culture cells of interest (e.g., patient-derived fibroblasts with a specific MT-ATP6 mutation and control cells) to confluency.

  • Harvest and resuspend cells in mitochondrial respiration buffer.

  • Permeabilize the cells by adding a titrated concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.

  • Add mitochondrial substrates (e.g., 5 mM pyruvate and 2.5 mM malate) to energize the mitochondria.

  • Initiate ATP synthesis by adding a known concentration of ADP (e.g., 1 mM).

  • At specific time points, take aliquots of the cell suspension and add them to the luciferin-luciferase ATP assay solution.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Generate a standard curve using known concentrations of ATP to quantify the ATP synthesis rate.

  • Normalize the ATP synthesis rate to the protein concentration or cell number.

  • Compare the rates between mutant and control cells to determine the percentage of reduction in ATP synthesis.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm.

Materials:

  • Cell culture medium

  • TMRM stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a depolarizing control

Procedure:

  • Plate cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes or 96-well plates).

  • Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25-100 nM) in a cell culture medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove the excess dye.

  • Acquire fluorescence images using a fluorescence microscope with appropriate filter sets (e.g., excitation ~548 nm, emission ~573 nm) or measure the fluorescence intensity using a plate reader.

  • For quantification, measure the average fluorescence intensity within the mitochondrial regions of interest.

  • As a control, treat a separate set of cells with FCCP (e.g., 1-10 µM) to dissipate the mitochondrial membrane potential and measure the resulting decrease in TMRM fluorescence.

  • Compare the TMRM fluorescence intensity between mutant and control cells. A higher intensity indicates hyperpolarization, while a lower intensity suggests depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

This protocol details the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Materials:

  • Cell culture medium

  • MitoSOX Red reagent

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a working solution of MitoSOX Red (e.g., 5 µM) in HBSS or cell culture medium.

  • Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Wash the cells with warm HBSS or PBS to remove the excess probe.

  • For flow cytometry analysis, trypsinize and resuspend the cells in a suitable buffer. Analyze the fluorescence using the appropriate laser and filter combination (e.g., excitation at 510 nm and emission at 580 nm).

  • For fluorescence microscopy, image the cells using a suitable filter set.

  • Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.

  • Compare the fluorescence intensity between mutant and control cells to determine the fold change in ROS production.

Conclusion

The functional comparison of pathogenic MT-ATP6 mutations reveals distinct biochemical consequences that underpin their associated clinical phenotypes. While a reduction in ATP synthesis is a common feature, the effects on mitochondrial membrane potential and ROS production can vary between different mutations.[4] Understanding these specific functional impacts is crucial for the development of targeted therapeutic strategies for these devastating mitochondrial diseases. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate the pathophysiology of MT-ATP6 mutations and to evaluate the efficacy of potential drug candidates.

References

Unfolded Protein Response Sensors: A Comparative Guide to ATF6, IRE1, and PERK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Central to this response are three ER-resident transmembrane sensors: Activating Transcription Factor 6 (ATF6), Inositol-Requiring Enzyme 1 (IRE1), and PKR-like ER Kinase (PERK). Understanding the distinct and overlapping functions of these sensors is paramount for research into a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, and for the development of targeted therapeutics. This guide provides an objective comparison of ATF6, IRE1, and PERK, supported by experimental data and detailed methodologies.

Signaling Pathways: A Triad of Responses to ER Stress

Under homeostatic conditions, all three sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[1] Upon the accumulation of unfolded or misfolded proteins in the ER lumen, BiP preferentially binds to these aberrant proteins, leading to its dissociation from the UPR sensors and their subsequent activation.[1][2] While united by a common trigger, the downstream signaling cascades initiated by ATF6, IRE1, and PERK are distinct, each contributing uniquely to the cellular response to ER stress.

ATF6 Signaling Pathway:

Upon release from BiP, ATF6, a type II transmembrane protein, translocates to the Golgi apparatus.[2] There, it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing its N-terminal cytosolic fragment (ATF6f).[3] This active fragment then moves to the nucleus and functions as a transcription factor, upregulating the expression of genes encoding ER chaperones and components of the ER-associated degradation (ERAD) pathway.[2][4]

IRE1 Signaling Pathway:

IRE1 is a type I transmembrane protein with both kinase and endoribonuclease (RNase) activity. Dissociation from BiP leads to its dimerization and autophosphorylation, activating its RNase domain.[2] The most well-characterized function of IRE1's RNase activity is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and ERAD. IRE1 can also mediate the degradation of a subset of mRNAs localized to the ER through a process called Regulated IRE1-Dependent Decay (RIDD), thereby reducing the protein load on the ER.

PERK Signaling Pathway:

Similar to IRE1, PERK is a type I transmembrane protein that dimerizes and autophosphorylates upon its release from BiP.[2] Activated PERK is a kinase that phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[2] This phosphorylation leads to a global attenuation of protein synthesis, reducing the influx of newly synthesized proteins into the stressed ER.[2] Paradoxically, the phosphorylation of eIF2α also selectively promotes the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[2] ATF4 is a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[5][6]

Comparative Analysis of UPR Sensor Activation and Downstream Events

The three UPR branches exhibit distinct activation kinetics and downstream target profiles, allowing for a tailored response to varying levels and durations of ER stress.

Table 1: Comparison of Activation Kinetics of ATF6, IRE1, and PERK

FeatureATF6IRE1PERK
Activation Trigger Dissociation from BiPDissociation from BiPDissociation from BiP
Activation Mechanism Translocation to Golgi and proteolytic cleavageDimerization and autophosphorylationDimerization and autophosphorylation
Activation Speed Delayed[4]Rapid[4]Rapid[4]
Duration of Activation Diminishes over time[4]Attenuated over time[4]Sustained[4][7]

Table 2: Quantitative Comparison of Downstream Target Gene Induction

Target GenePrimary Inducing Sensor(s)Typical Fold Induction (in response to Tunicamycin)
BiP (HSPA5) ATF6, IRE1 (via XBP1s)5-15 fold
CHOP (DDIT3) PERK (via ATF4), ATF610-50 fold
XBP1s IRE1 (splicing)>100 fold (spliced form)
ERdj4 IRE1 (via XBP1s)5-20 fold
GADD34 PERK (via ATF4)5-15 fold
HERPUD1 ATF6, IRE1 (via XBP1s)5-20 fold

Note: Fold induction values are approximate and can vary significantly depending on the cell type, stressor concentration, and duration of treatment. The data presented is a synthesis from multiple studies.

Experimental Protocols

Accurate assessment of UPR activation requires specific and reliable experimental methodologies. Below are detailed protocols for key assays used to monitor the activity of each sensor.

Western Blot for PERK and eIF2α Phosphorylation

This method detects the activation of the PERK pathway by measuring the phosphorylation of PERK and its direct substrate, eIF2α. Phos-tag™ SDS-PAGE can be used for a more definitive separation of phosphorylated and non-phosphorylated forms of PERK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels (standard or Phos-tag™ acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired ER stress-inducing agent for various time points.

  • Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE. For Phos-tag™ gels, follow the manufacturer's specific running and transfer buffer recommendations.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

RT-PCR for XBP1 Splicing

This assay measures the endoribonuclease activity of IRE1 by detecting the splicing of XBP1 mRNA.

Materials:

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • PCR primers flanking the XBP1 splice site

  • Taq polymerase and PCR reagents

  • Agarose (B213101) gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Treat cells with an ER stress inducer.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform PCR using primers that amplify a region of XBP1 mRNA containing the 26-nucleotide intron.

  • Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 (uXBP1) will appear as a larger band, while the spliced XBP1 (sXBP1) will be a smaller band.

  • Visualize and quantify the band intensities using a gel imaging system.

ATF6 Cleavage and Nuclear Translocation Assays

Activation of ATF6 can be monitored by observing its cleavage by Western blot or its translocation to the nucleus by immunofluorescence microscopy.

A. Western Blot for ATF6 Cleavage

Materials:

  • Same as for PERK and eIF2α Western blot.

  • Primary antibody: anti-ATF6 (recognizing the N-terminus).

Procedure:

  • Follow the Western blot protocol as described above.

  • Probe the membrane with an antibody that detects the N-terminal region of ATF6.

  • The full-length, inactive form of ATF6 will appear as a ~90 kDa band, while the cleaved, active nuclear form will be a ~50 kDa band.[3]

B. Immunofluorescence for ATF6 Nuclear Translocation

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-ATF6

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with an ER stress inducer.

  • Fix the cells with fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary anti-ATF6 antibody.

  • Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides and visualize the subcellular localization of ATF6 using a fluorescence microscope. In unstressed cells, ATF6 will show an ER-like staining pattern, while in stressed cells, a nuclear signal will be apparent.[8][9]

Mandatory Visualizations

To further elucidate the complex interplay of these signaling pathways and the experimental approaches to study them, the following diagrams are provided.

UPR_Signaling_Pathways cluster_ER Endoplasmic Reticulum cluster_Sensors cluster_Golgi Golgi cluster_Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive dissociates IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive dissociates PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates ATF6_cleavage S1P/S2P Cleavage ATF6_inactive->ATF6_cleavage translocates IRE1_active IRE1 (active) IRE1_inactive->IRE1_active activates PERK_active PERK (active) PERK_inactive->PERK_active activates ATF6_active ATF6f (active) ATF6_cleavage->ATF6_active ATF6_nucleus ATF6f ATF6_active->ATF6_nucleus translocates XBP1u XBP1u mRNA IRE1_active->XBP1u splices eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_nucleus XBP1s XBP1s->XBP1s_nucleus translocates eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_attenuation Translation Attenuation eIF2a_P->Translation_attenuation ATF4 ATF4 translation eIF2a_P->ATF4 ATF4_nucleus ATF4 ATF4->ATF4_nucleus translocates UPR_genes UPR Gene Expression ATF6_nucleus->UPR_genes activates XBP1s_nucleus->UPR_genes activates ATF4_nucleus->UPR_genes activates

Caption: Overview of the three branches of the Unfolded Protein Response.

Experimental_Workflows cluster_ATF6 ATF6 Activation cluster_IRE1 IRE1 Activation cluster_PERK PERK Activation ATF6_cells Cell Treatment ATF6_lysis Cell Lysis ATF6_cells->ATF6_lysis ATF6_fix Fix & Permeabilize ATF6_cells->ATF6_fix ATF6_WB Western Blot (p90 vs p50) ATF6_lysis->ATF6_WB ATF6_IF Immunofluorescence ATF6_fix->ATF6_IF ATF6_microscopy Microscopy (Nuclear Translocation) ATF6_IF->ATF6_microscopy IRE1_cells Cell Treatment IRE1_RNA RNA Extraction IRE1_cells->IRE1_RNA IRE1_cDNA cDNA Synthesis IRE1_RNA->IRE1_cDNA IRE1_PCR RT-PCR IRE1_cDNA->IRE1_PCR IRE1_gel Agarose Gel (uXBP1 vs sXBP1) IRE1_PCR->IRE1_gel PERK_cells Cell Treatment PERK_lysis Cell Lysis PERK_cells->PERK_lysis PERK_WB Western Blot (p-PERK, p-eIF2α) PERK_lysis->PERK_WB

Caption: Key experimental workflows for monitoring UPR sensor activation.

Conclusion

ATF6, IRE1, and PERK represent the three cornerstones of the UPR, each with a unique mechanism of activation and a distinct set of downstream effectors. While ATF6 and the IRE1-XBP1s axis primarily focus on enhancing the protein folding and degradation capacity of the ER, the PERK pathway transiently alleviates the protein load through translational attenuation and can trigger apoptosis under prolonged stress. A comprehensive understanding of the interplay and specific contributions of these pathways is essential for the development of novel therapeutic strategies that aim to modulate the UPR in various disease contexts. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect the intricate signaling of the UPR and to evaluate the efficacy of potential drug candidates.

References

A Comparative Guide to the ATP6 Subunit Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ATP6 subunit, a key component of the F-type ATP synthase, plays a critical role in cellular energy production across all domains of life. This guide provides a comprehensive cross-species comparison of the ATP6 subunit, offering insights into its conserved features and species-specific adaptations. The information presented herein is supported by experimental data and detailed methodologies to aid in research and drug development endeavors targeting this essential protein.

Introduction to the ATP6 Subunit

The ATP6 subunit, also known as subunit 'a' in prokaryotes, is a core component of the F0 rotor-stator portion of the F1F0-ATP synthase complex.[1][2] This enzyme complex is responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through a process called oxidative phosphorylation. The ATP6 subunit is an integral membrane protein that forms the proton channel, facilitating the translocation of protons across the mitochondrial inner membrane (in eukaryotes) or the plasma membrane (in prokaryotes).[2][3] This proton motive force drives the rotational catalysis of ATP synthesis by the F1 portion of the enzyme.[2]

Encoded by the mitochondrial genome in most eukaryotes, the MT-ATP6 gene is of significant interest due to its association with various mitochondrial diseases, including Leigh syndrome and Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP).[3][4] Understanding the structural and functional conservation of the ATP6 subunit across different species is crucial for developing therapeutic strategies and for elucidating the fundamental mechanisms of cellular bioenergetics.

Comparative Analysis of Physicochemical Properties

The ATP6 subunit exhibits a high degree of conservation in its core functional domains across diverse species, reflecting its essential role in energy metabolism. However, variations in its physicochemical properties, such as protein length and molecular weight, can be observed. These differences often correlate with the complexity of the organism and the specific energetic demands of its cellular environment.

SpeciesCommon NameProtein Length (Amino Acids)Molecular Weight (kDa)Transmembrane Helices
Homo sapiensHuman22624.85-6
Mus musculusMouse226~256
Drosophila melanogasterFruit Fly224~25.5Not specified
Saccharomyces cerevisiaeYeast22628.05
Arabidopsis thalianaThale Cress250 (atp6-1), 173 (atp6-2)28.6 (atp6-1), 20.1 (atp6-2)Not specified
Escherichia coliBacterium271 (atpB gene product, subunit a)30.35

Structural and Functional Comparison

The ATP6 subunit is characterized by multiple transmembrane helices that form a channel for proton translocation.[5] In most eukaryotes, it is predicted to have five or six transmembrane domains.[6][7] These helices create two aqueous half-channels that facilitate the movement of protons from the intermembrane space to the mitochondrial matrix.[4]

The interaction of the ATP6 subunit with the c-ring of the F0 complex is a critical aspect of its function. The passage of protons through the channel formed by ATP6 induces the rotation of the c-ring, which in turn drives the conformational changes in the F1 subunit necessary for ATP synthesis.[2] Comparative sequence analyses have revealed highly conserved residues within the transmembrane helices of ATP6, particularly those involved in proton binding and translocation, highlighting their functional importance.[5]

Mutations in the MT-ATP6 gene can impair the function or stability of the ATP synthase complex, leading to reduced ATP production.[3] The severity of the resulting mitochondrial diseases is often correlated with the location and nature of the mutation and the percentage of mitochondria carrying the mutated gene (heteroplasmy).[6]

Experimental Protocols

Cross-Species Sequence and Structural Analysis of ATP6

This protocol outlines a general workflow for the comparative analysis of the ATP6 subunit across different species.

1. Sequence Retrieval:

  • Obtain the amino acid sequences of the ATP6 subunit from various species of interest from public databases such as NCBI GenBank or UniProt.

2. Multiple Sequence Alignment:

  • Perform a multiple sequence alignment of the retrieved sequences using a tool like Clustal Omega. This will identify conserved regions and highlight species-specific variations.

3. Phylogenetic Analysis:

  • Construct a phylogenetic tree based on the sequence alignment to visualize the evolutionary relationships between the ATP6 subunits from different species.

4. Transmembrane Helix Prediction:

  • Utilize transmembrane topology prediction servers (e.g., TMHMM, Phobius) to predict the number and location of transmembrane helices in each ATP6 sequence.

5. Homology Modeling:

  • Generate three-dimensional structural models of the ATP6 subunits using homology modeling servers (e.g., SWISS-MODEL, Phyre2) based on known structures of homologous proteins.

6. Structural Comparison:

  • Superimpose and compare the generated structural models to identify conserved structural motifs and species-specific differences.

ATP Synthase Activity Assay

This protocol provides a method for measuring the activity of the F1F0-ATP synthase complex, which can be used to assess the functional impact of variations in the ATP6 subunit.

1. Mitochondrial Isolation:

  • Isolate mitochondria from the tissues or cells of the species being studied using differential centrifugation.

2. ATP Synthesis Assay (Luciferin-Luciferase Method):

  • Resuspend the isolated mitochondria in a reaction buffer containing ADP, inorganic phosphate (B84403) (Pi), and a respiratory substrate (e.g., succinate).

  • Add a luciferin-luciferase reagent to the reaction mixture.

  • Measure the luminescence produced, which is proportional to the amount of ATP synthesized, using a luminometer.

3. ATP Hydrolysis Assay (Spectrophotometric Method):

  • Solubilize the mitochondrial membranes with a mild detergent to release the F1-ATPase.

  • Add ATP to the solubilized enzyme and measure the rate of ATP hydrolysis by monitoring the release of inorganic phosphate using a colorimetric assay (e.g., malachite green assay) or by coupling the reaction to the oxidation of NADH in a spectrophotometer.

Visualizations

ATP_Synthase_Complex cluster_F1 F1 (Matrix) cluster_Stalk Stalk cluster_F0 F0 (Inner Mitochondrial Membrane) alpha α (x3) central_stalk Central Stalk (γ, δ, ε) beta β (x3) Catalytic Sites gamma γ delta δ epsilon ε c_ring c-ring central_stalk->c_ring peripheral_stalk Peripheral Stalk peripheral_stalk->alpha atp6 ATP6 (Subunit a) peripheral_stalk->atp6 atp6->c_ring Proton Channel other_subunits Other Subunits

Caption: Diagram of the mitochondrial F-type ATP synthase complex.

Comparative_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Sequence_Analysis Sequence-Based Analysis cluster_Structural_Analysis Structure-Based Analysis cluster_Functional_Analysis Functional Analysis cluster_Interpretation Interpretation seq_retrieval Sequence Retrieval (NCBI, UniProt) msa Multiple Sequence Alignment (Clustal Omega) seq_retrieval->msa phylogeny Phylogenetic Analysis msa->phylogeny tm_pred Transmembrane Helix Prediction msa->tm_pred interpretation Comparative Interpretation (Conservation & Divergence) phylogeny->interpretation homology_model Homology Modeling tm_pred->homology_model struct_compare Structural Comparison homology_model->struct_compare struct_compare->interpretation activity_assay ATP Synthase Activity Assay activity_assay->interpretation

Caption: Workflow for the cross-species comparison of the ATP6 subunit.

References

Validating Novel ATF6 Downstream Target Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains protein homeostasis (proteostasis) within the endoplasmic reticulum (ER). Activating Transcription Factor 6 (ATF6) is a key transducer of the UPR, and upon ER stress, it migrates to the Golgi apparatus where it is cleaved to release its N-terminal fragment (ATF6f). This fragment then translocates to the nucleus to activate the transcription of target genes. While canonical ATF6 targets involved in protein folding and degradation are well-established, recent research continues to uncover novel downstream targets, expanding our understanding of ATF6's role in cellular function and disease.

This guide provides a comparative overview of established and recently identified ATF6 target genes, details the experimental protocols for their validation, and contrasts the ATF6 pathway with the other two branches of the UPR.

Comparison of ATF6 Downstream Target Genes

The validation of a direct ATF6 target gene typically involves demonstrating that ATF6f binds to the gene's promoter and that its expression is induced upon ATF6 activation. The following table summarizes quantitative data for both canonical and selected novel ATF6 target genes, validated through common experimental techniques.

Gene SymbolGene NameFunctionValidation Method(s)Fold Induction (upon ATF6 activation)Reference
Canonical Targets
HSPA5 (BiP/GRP78)Heat shock protein family A (Hsp70) member 5ER chaperone, master regulator of UPRqPCR, Western Blot, Luciferase Assay5-15 fold[1][2]
CALRCalreticulin (B1178941)ER chaperone, calcium homeostasisqPCR, Western Blot3-8 fold[3]
PDIA4Protein disulfide isomerase family A member 4Protein folding, disulfide bond formationqPCR, Western Blot4-10 fold[4]
EDEM1ER degradation enhancing alpha-mannosidase like protein 1ER-associated degradation (ERAD)qPCR3-7 fold[5]
Novel Targets
RHEBRas homolog, mTORC1 bindingActivator of mTORC1 signalingChIP-seq, RNA-seq, qPCR2-4 fold[6][7]
DERL3Derlin 3ER-associated degradation (ERAD)RNA-seq, qPCR2.5-5 fold[6]
MANFMesencephalic astrocyte-derived neurotrophic factorNeurotrophic factor, ER stress responseRNA-seq, qPCR3-6 fold[6]
PAX2Paired box 2Transcription factor in developmentscRNA-seq, scATAC-seqNot specified[8]
MAFMAF bZIP transcription factorTranscription factor in developmentscRNA-seq, scATAC-seqNot specified[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the ATF6 signaling pathway, a typical experimental workflow for validating novel target genes, and a comparison of the three branches of the UPR.

ATF6_Signaling_Pathway ATF6 Signaling Pathway cluster_ER cluster_Golgi cluster_Nucleus ER Endoplasmic Reticulum Golgi Golgi Apparatus S1P_S2P S1P/S2P Proteases Nucleus Nucleus ATF6_inactive ATF6 (inactive) - GRP78 ATF6_inactive->Golgi Translocation ATF6_inactive->S1P_S2P Cleavage ER_Stress ER Stress (Unfolded Proteins) ER_Stress->ATF6_inactive GRP78 dissociation ATF6_active ATF6 (active fragment) S1P_S2P->ATF6_active Release of active fragment ATF6_active->Nucleus Translocation ERSE ERSE in Promoter ATF6_active->ERSE Binding Target_Genes Target Gene Transcription (e.g., BiP, RHEB) ERSE->Target_Genes Activation

Caption: The ATF6 signaling pathway upon ER stress.

Experimental_Workflow Experimental Workflow for Target Gene Validation cluster_discovery Discovery Phase cluster_validation Validation Phase RNA_seq RNA-seq/Microarray (Identify upregulated genes) qPCR Quantitative PCR (qPCR) (Confirm mRNA upregulation) RNA_seq->qPCR Luciferase_Assay Luciferase Reporter Assay (Confirm promoter activation) RNA_seq->Luciferase_Assay ChIP_seq ChIP-seq (Identify ATF6 binding sites) ChIP_seq->Luciferase_Assay ChIP_qPCR ChIP-qPCR (Confirm ATF6 binding to promoter) ChIP_seq->ChIP_qPCR Western_Blot Western Blot (Confirm protein upregulation) qPCR->Western_Blot

Caption: A typical experimental workflow for validating novel ATF6 target genes.

UPR_Comparison Comparison of the Three UPR Branches cluster_ATF6 ATF6 Pathway cluster_IRE1 IRE1α Pathway cluster_PERK PERK Pathway ER_Stress ER Stress ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1α ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Golgi Cleavage ATF6_targets Target Genes: - ER Chaperones - ERAD Components - RHEB ATF6_cleaved->ATF6_targets Transcriptional Activation XBP1_spliced Spliced XBP1 IRE1->XBP1_spliced XBP1 mRNA Splicing IRE1_targets Target Genes: - ER Chaperones - ERAD Components - Lipid Synthesis XBP1_spliced->IRE1_targets Transcriptional Activation eIF2a p-eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Selective Translation PERK_targets Global Translation Attenuation Target Genes (via ATF4): - CHOP - GADD34 eIF2a->PERK_targets ATF4->PERK_targets

Caption: The three branches of the Unfolded Protein Response.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of novel ATF6 target genes. Below are protocols for key experiments.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if ATF6 directly binds to the promoter region of a putative target gene in vivo.

Methodology:

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the active form of ATF6 or a negative control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using a standard column-based kit or phenol-chloroform extraction.

  • Analysis: Use the purified DNA for qPCR (ChIP-qPCR) with primers designed to amplify the putative ATF6 binding site in the target gene's promoter.

Quantitative Polymerase Chain Reaction (qPCR)

Objective: To quantify the change in mRNA expression of a target gene upon ATF6 activation.

Methodology:

  • RNA Extraction: Isolate total RNA from control and ATF6-activated cells using a suitable RNA extraction kit.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples. Calculate the relative fold change in gene expression using the ΔΔCt method.[9][10]

Luciferase Reporter Assay

Objective: To determine if a specific promoter region of a target gene is transcriptionally activated by ATF6.

Methodology:

  • Construct Preparation: Clone the promoter region of the putative ATF6 target gene upstream of a luciferase reporter gene in a suitable vector.

  • Cell Transfection: Co-transfect the luciferase reporter construct into cells along with a plasmid expressing the active form of ATF6 (or a control vector). A co-transfected plasmid expressing Renilla luciferase can be used as a control for transfection efficiency.

  • Cell Lysis: After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

  • Normalization: Measure the Renilla luciferase activity and normalize the firefly luciferase activity to the Renilla activity to control for transfection efficiency.

  • Data Analysis: Compare the normalized luciferase activity in cells expressing active ATF6 to the control cells to determine the fold induction of promoter activity.[11][12]

Comparison with Other UPR Branches

The UPR is comprised of three distinct signaling branches, each initiated by a different ER-resident transmembrane protein: IRE1α, PERK, and ATF6. While all three pathways aim to restore ER homeostasis, they employ different mechanisms and activate distinct sets of downstream targets.

  • IRE1α-XBP1 Pathway: Upon ER stress, IRE1α autophosphorylates and activates its endoribonuclease domain.[13] This domain unconventionally splices X-box binding protein 1 (XBP1) mRNA, leading to the translation of the active transcription factor XBP1s.[14] XBP1s upregulates genes involved in ER protein folding, ERAD, and lipid biosynthesis.[13][15]

  • PERK-eIF2α Pathway: ER stress activates the kinase activity of PERK, which then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[16][17] This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, it also promotes the selective translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[16] ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP).[17][18]

  • ATF6 Pathway: As detailed above, ATF6 activation leads to the transcriptional upregulation of primarily ER chaperones and ERAD components, aiming to enhance the protein folding and degradation capacity of the ER.[1]

While there is some overlap in the target genes of ATF6 and XBP1s, each branch of the UPR has distinct roles. The PERK pathway provides an immediate response by reducing protein synthesis, while the ATF6 and IRE1α pathways mediate a more sustained adaptive response by increasing the ER's capacity. The interplay between these three pathways is complex and crucial for determining cell fate under ER stress.

References

A Comparative Analysis of ATP Synthase in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial ATP synthase (Complex V) is the terminal enzyme of the oxidative phosphorylation (OXPHOS) pathway, responsible for the majority of cellular ATP production. Its efficiency and regulation are critical for meeting the specific energy demands of different tissues. This guide provides a comparative analysis of ATP synthase across various tissues, highlighting key differences in activity, subunit composition, and regulation, supported by experimental data and detailed methodologies.

Comparative Performance of ATP Synthase Across Tissues

The function of ATP synthase is not uniform across all tissues; it is tailored to meet local metabolic requirements. Tissues with high and fluctuating energy demands, such as cardiac and skeletal muscle, exhibit distinct characteristics compared to tissues with more stable metabolic rates, like the liver.

Activity and Expression Levels: ATP synthase activity varies significantly among different tissues. The highest levels of activity are typically found in contractile organs which have a high energy demand, such as the heart and skeletal muscles.[1] Conversely, tissues with lower energy requirements tend to have lower ATP synthase content and activity.[2] Studies have shown that ATP synthase transcripts are expressed at higher levels in skeletal muscle and heart compared to other tissues.[3][4] However, the expression of genes related to ATP synthase does not always directly correlate with its enzymatic activity, suggesting that post-transcriptional and post-translational modifications play a crucial role in its functional modulation.[1]

Subunit Composition and Isoforms: The mammalian ATP synthase is a complex enzyme composed of numerous subunits encoded by both nuclear and mitochondrial DNA.[5][6] While the core structure is conserved, tissue-specific isoforms of certain subunits exist, which can fine-tune the enzyme's kinetic properties and regulation.

  • γ Subunit: In humans, the γ subunit has distinct muscle- and liver-type isoforms that arise from alternative splicing of the same gene.[7] This variation can influence the enzyme's catalytic and regulatory properties to better suit the metabolic profiles of these tissues.

  • Subunit c: This proteolipid subunit, a key component of the proton-translocating Fₒ motor, is encoded by two separate genes, P1 and P2.[2] These genes are differentially regulated in a tissue-specific manner. Tissues rich in ATP synthase, like the heart, have a high P1/P2 mRNA ratio, whereas tissues with less ATP synthase have a dominant expression of P2 mRNA.[2] The P1 gene, in particular, responds to various physiological stimuli, allowing for dynamic regulation of ATP synthase content.[2]

Regulatory Mechanisms: The regulation of ATP synthase is multi-layered, involving transcriptional control, post-translational modifications, and the binding of inhibitory proteins.

  • Transcriptional Regulation: As mentioned, the differential expression of the P1 and P2 genes for subunit c allows for tissue-specific modulation of ATP synthase levels in response to physiological changes like cold acclimation or thyroid hormone status.[2]

  • Inhibitory Factor 1 (IF1): IF1 is an endogenous mitochondrial protein that inhibits the ATP hydrolytic (reverse) activity of ATP synthase, preventing wasteful ATP consumption when the proton motive force is low, such as during ischemia.[8] The expression and activity of IF1 can vary between tissues, providing another layer of tissue-specific metabolic control.

  • Calcium (Ca²⁺): In tissues with high energy demands like the heart, mitochondrial calcium plays a crucial role in upregulating ATP synthase activity to match the energy requirements of muscle contraction.[3][4]

Quantitative Data Summary

The following table summarizes the relative ATP synthase activity across different tissues, as determined by large-scale screening. Activities are presented qualitatively based on findings that contractile tissues exhibit the highest levels.[1]

Tissue TypePrimary FunctionRelative ATP Synthase ActivityKey Regulatory Features
Heart Continuous ContractionVery HighHigh P1/P2 mRNA ratio, muscle-specific γ-subunit, Ca²⁺ regulation.[1][2][3][7]
Skeletal Muscle Intermittent ContractionHighHigh P1/P2 mRNA ratio, muscle-specific γ-subunit.[1][2][3][7]
Brain Neuronal ActivityHighSusceptible to OXPHOS alterations, specific subunit expression changes in neurodegenerative diseases.[1][9]
Liver Metabolic ProcessingModerateLiver-specific γ-subunit, P1 gene expression responsive to hormones.[2][7]
Kidney Filtration & TransportModerate
Adipose Tissue Energy Storage/ThermogenesisVariableP1 gene expression highly responsive to cold in Brown Adipose Tissue (BAT).[2]

Detailed Experimental Protocols

The following are standard methodologies used to perform a comparative analysis of ATP synthase in different tissues.

Protocol 1: Isolation of Mitochondria from Tissues

  • Homogenization: Excise 100-200 mg of fresh tissue and place it in 2 mL of ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Mince the tissue thoroughly with scissors.

  • Tissue Disruption: Homogenize the minced tissue using a Dounce or Potter-Elvehjem homogenizer with a loose-fitting pestle (10-15 strokes on ice).

  • Differential Centrifugation (Step 1): Transfer the homogenate to a centrifuge tube and spin at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Differential Centrifugation (Step 2): Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant. Resuspend the mitochondrial pellet in 1 mL of isolation buffer and repeat the centrifugation at 10,000 x g for 10 minutes.

  • Final Pellet: Discard the supernatant. The resulting pellet contains the isolated mitochondria. Resuspend in a minimal volume of appropriate buffer for downstream analysis (e.g., respiration buffer or lysis buffer).

  • Quantification: Determine the protein concentration of the mitochondrial preparation using a standard assay such as the Bradford or BCA assay.

Protocol 2: Measurement of ATP Synthase Activity (Hydrolytic Direction)

This protocol measures the reverse reaction of ATP synthase (ATP hydrolysis), which is a reliable indicator of enzyme quantity and integrity.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 50 mM KCl.

  • Sample Preparation: Add 10-20 µg of isolated mitochondria to the reaction buffer. To uncouple the enzyme and measure maximal activity, add an uncoupler such as FCCP (final concentration 1 µM). The total volume should be around 200 µL.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.

  • Measure Phosphate (B84403) Release: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) over time. This can be done using a colorimetric method, such as the Malachite Green assay.

    • Take aliquots (e.g., 50 µL) from the reaction mixture at several time points (e.g., 0, 2, 5, 10 minutes).

    • Stop the reaction in the aliquots by adding a stop solution (e.g., 8% trichloroacetic acid).

    • Add the Malachite Green reagent according to the manufacturer's instructions and incubate for color development.

  • Data Analysis: Measure the absorbance at ~620 nm. Create a standard curve using known concentrations of phosphate to calculate the amount of Pi generated. The activity is typically expressed as nmol Pi/min/mg of mitochondrial protein. To confirm the activity is from ATP synthase, run a parallel reaction with a specific inhibitor like oligomycin (B223565) (1-2 µg/mL).

Protocol 3: Western Blotting for ATP Synthase Subunit Expression

  • Protein Extraction: Lyse isolated mitochondria (50 µg) in RIPA buffer with protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an ATP synthase subunit (e.g., Anti-ATP5A1 for alpha subunit, Anti-ATP5B for beta subunit) diluted in blocking buffer. Use an antibody against a loading control protein (e.g., VDAC1 or COX IV) for normalization.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target subunit to the loading control.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of ATP synthase across different tissue samples.

G cluster_collection Sample Collection & Preparation cluster_processing Mitochondrial Isolation cluster_analysis Biochemical & Molecular Analysis cluster_result Data Interpretation T1 Tissue 1 (e.g., Heart) MitoIso Homogenization & Differential Centrifugation T1->MitoIso Input Tissues T2 Tissue 2 (e.g., Liver) T2->MitoIso Input Tissues T3 Tissue 3 (e.g., Brain) T3->MitoIso Input Tissues Activity Activity Assay (ATP Hydrolysis) MitoIso->Activity Isolated Mitochondria Expression Protein Expression (Western Blot) MitoIso->Expression Genetics Gene Expression (RT-qPCR) MitoIso->Genetics Total Lysate or RNA Extract Comp Comparative Analysis Activity->Comp Quantitative Data Expression->Comp Quantitative Data Genetics->Comp Quantitative Data

Caption: Workflow for comparative analysis of ATP synthase from different tissues.

References

A Comparative Guide to ATF6 Signaling in Diverse Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Activating Transcription Factor 6 (ATF6) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress.[1][2] Upon accumulation of unfolded or misfolded proteins in the ER, ATF6 is activated to restore proteostasis.[3] However, the downstream effects of ATF6 signaling are not uniform and exhibit significant variability depending on the cell type and the nature of the stress. This guide provides a comparative analysis of ATF6 signaling pathways in different cell types, supported by experimental data and detailed protocols for key assays.

The Canonical ATF6 Signaling Pathway

ATF6 is a type II transmembrane protein resident in the ER.[4] Under basal conditions, it is bound to the ER chaperone BiP (also known as GRP78).[3] Upon ER stress, BiP dissociates from ATF6, allowing ATF6 to translocate to the Golgi apparatus.[5] In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[3][6] This cleavage releases its N-terminal cytosolic fragment (sATF6), a potent basic leucine (B10760876) zipper (bZIP) transcription factor.[6] sATF6 then translocates to the nucleus, where it binds to ER Stress Response Elements (ERSEs) in the promoters of target genes to upregulate their expression.[4] These target genes are primarily involved in enhancing the protein-folding capacity of the ER, including chaperones and components of ER-associated degradation (ERAD).[4][7]

ATF6_Pathway Canonical ATF6 Signaling Pathway cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_BiP ATF6-BiP Complex ER_Stress->ATF6_BiP causes dissociation ATF6_full Full-length ATF6 ATF6_BiP->ATF6_full BiP BiP ATF6_BiP->BiP S1P_S2P Cleavage by S1P and S2P ATF6_full->S1P_S2P Translocation sATF6_nuc sATF6 (active) S1P_S2P->sATF6_nuc Releases sATF6 ERSE ERSE Promoter sATF6_nuc->ERSE binds to Target_Genes Target Gene Upregulation (e.g., GRP78, ERAD components) ERSE->Target_Genes activates

Fig 1. Overview of the canonical ATF6 signaling cascade.

ATF6 Signaling Across Different Cell Types

The consequences of ATF6 activation are highly context-dependent, ranging from pro-survival and adaptive responses to pro-apoptotic and pro-inflammatory outcomes.

Neuronal Cells

In neurons, the ATF6 pathway is predominantly a pro-survival signal, crucial for protecting against ischemic and neurotoxic insults.[8][9]

  • Neuroprotection: Forced activation of the ATF6 branch in mouse models of ischemic stroke reduces infarct volume, improves functional outcomes, and mitigates neuronal damage.[6][8][10] This protective effect is linked to the upregulation of pro-proteostatic genes that enhance the cell's capacity to restore protein homeostasis.[10]

  • Target Genes: Key targets in neurons include ER chaperones (e.g., GRP78), folding catalysts, and ERAD components (e.g., Hrd1), which collectively reduce the burden of misfolded proteins.[6]

  • Mechanism: ATF6-mediated neuroprotection may involve increased autophagic activity to clear damaged components and a reduction in neuroinflammation by decreasing the activation of astrocytes and microglia around stroke regions.[6][8]

Cancer Cells

ATF6 signaling in cancer is complex and often tumor-type specific, contributing to both tumor progression and therapeutic resistance.

  • Pro-Tumorigenic Roles: In glioblastoma, ATF6 activation contributes to radioresistance, and its knockdown enhances radiation-induced cell death.[11] In colorectal cancer, elevated ATF6 activity is observed, where it promotes cell-cycle progression, viability, and stemness, partly by facilitating oncogenic Wnt signaling.[12][13] For some triple-negative breast cancers, mutant p53-induced ATF6 activation is essential for cell viability and invasion.[13]

  • Therapeutic Target: The reliance of some cancers on the UPR for survival makes ATF6 a potential therapeutic target.[4] Small-molecule inhibitors of ATF6 can disrupt tumor progression and reduce the viability of cancer cell lines.[12]

  • Dual Roles: While often pro-survival, chronic ER stress can lead to ATF6-induced apoptosis, typically through the upregulation of the transcription factor CHOP.[7] The ultimate outcome depends on the balance between adaptive and apoptotic signals.

Immune Cells

In the immune system, ATF6 plays a key role in modulating inflammatory responses and maintaining homeostasis.

  • Pro-inflammatory Synergy: In liver Kupffer cells (resident macrophages), ATF6 is activated during ischemia-reperfusion injury.[14] This activation primes the cells for an exaggerated pro-inflammatory response to Toll-like receptor (TLR) stimulation, creating a synergy between ER stress and innate immune activation.[14][15]

  • Dendritic Cells (DCs): In conventional DCs, ATF6α appears dispensable for cellular homeostasis in a steady state.[16] However, upon activation by inflammatory stimuli, ATF6α contributes to the production of key pro-inflammatory cytokines such as IL-12 and IL-6.[16]

  • Viral Infection: During infection with certain viruses like the West Nile Virus, ATF6 signaling is required for efficient viral replication by promoting host cell survival and inhibiting innate immune responses.[2]

Metabolic Tissues

In highly secretory tissues involved in metabolism, such as pancreatic β-cells and hepatocytes, the UPR and ATF6 are critical for managing high protein-folding loads.[17]

  • Fatty Liver Disease: ATF6 has a dual role in fatty liver disease. It can protect against steatosis (lipid accumulation) caused by acute ER stress but can potentiate steatosis under conditions of chronic ER stress.[18]

  • Pancreatic β-Cells: The ER stress response is vital for insulin-producing β-cells.[17] However, chronic activation of ATF6 can be detrimental, leading to a decrease in insulin (B600854) gene expression via the upregulation of the nuclear receptor SHP.[19]

  • Diabetes: While ATF6 is a functional candidate gene for type 2 diabetes due to its role in β-cells, studies on its genetic polymorphisms have not consistently shown a major role in the disease's prevalence.[17]

Comparative Data Summary

The tables below summarize the differential roles and targets of ATF6 signaling.

Table 1: ATF6 Target Genes and Functions by Cell Type

Cell TypeKey Target GenesPrimary Function of ActivationReference
Neuronal Cells GRP78, PDIs, ERAD components (Hrd1)Neuroprotection, restoration of proteostasis, anti-inflammation[6][8][10]
Cancer Cells GRP78, NOTCH1, Wnt pathway componentsPro-survival, therapeutic resistance, proliferation, stemness[11][12]
Immune Cells Pro-inflammatory cytokines (IL-6, IL-12)Modulation of innate immunity, pro-inflammatory signaling[14][16]
Metabolic Cells ER Chaperones, SHP, lipid metabolism genesHomeostasis in secretory cells, regulation of insulin expression, lipid metabolism[18][19]

Table 2: Comparison of ATF6 Signaling Outcomes Across Cell Types

Cell TypePrimary OutcomeContextConsequenceReference
Neuronal Cells Pro-survivalIschemic Stroke, Neurotoxin ExposureImproved functional recovery, reduced cell death[8][9][10]
Cancer Cells Pro-survival / ProliferationGlioblastoma, Colorectal CancerRadioresistance, tumor growth, metastasis[11][12]
Kupffer Cells Pro-inflammatoryLiver Ischemia-ReperfusionEnhanced tissue inflammatory response[14]
Hepatocytes Pathologic / ProtectiveChronic vs. Acute ER StressPotentiates or protects against fatty liver disease[18]
Pancreatic β-Cells PathologicChronic ER StressDecreased insulin gene expression[19]

Key Experimental Protocols & Workflows

Studying ATF6 signaling involves several key experimental techniques to measure its activation and downstream effects.

ATF6 Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of ATF6. Cells are transduced with a lentiviral vector containing a luciferase reporter gene under the control of multiple ATF6 response elements.[5][20][21]

Methodology:

  • Cell Seeding: Seed a stable ATF6 reporter cell line (e.g., HeLa-ATF6-Luc) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells/well and incubate overnight.[20][22]

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds or ER stress inducers (e.g., Tunicamycin, Thapsigargin) at various concentrations. Include untreated and cell-free wells as controls.[20][22]

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 6-16 hours.[22] The optimal time may vary depending on the cell type and inducer.

  • Lysis and Measurement: Add a "one-step" luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase enzyme.[20]

  • Luminescence Reading: Incubate at room temperature for 1-5 minutes and measure luminescence using a microplate luminometer.[22] The light output is directly proportional to ATF6 transcriptional activity.

Protocol_ATF6_Reporter Workflow: ATF6 Luciferase Reporter Assay P1 Day 1: Seed ATF6 Reporter Cells (96-well plate) P2 Day 2: Treat Cells with Test Compounds or ER Stress Inducers P1->P2 P3 Incubate (6-16 hours) P2->P3 P4 Add One-Step Luciferase Reagent (Lysis + Substrate) P3->P4 P5 Measure Luminescence (Plate Luminometer) P4->P5

Fig 2. Experimental workflow for an ATF6 reporter assay.
XBP1 mRNA Splicing Assay

The splicing of X-box binding protein-1 (XBP1) mRNA by the IRE1 branch of the UPR is a hallmark of ER stress.[23] This assay is often run in parallel with ATF6 assays to assess the overall UPR activation state.

Methodology:

  • Cell Treatment & RNA Extraction: Treat cells with ER stress inducers. Extract total RNA using a reagent like TRIzol.[24]

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcription kit.[24]

  • Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron removed during splicing.[23][24]

  • Analysis:

    • Gel Electrophoresis: Separate the PCR products on a 1.5-2.5% agarose (B213101) gel.[23][24] The unspliced (XBP1u) and spliced (XBP1s) forms will appear as two distinct bands, differing by 26 base pairs.

    • Quantitative PCR (qPCR): Use specific primers that only amplify the spliced form (XBP1s) for a quantitative measurement of IRE1 activity.[23][25]

Protocol_XBP1_Splicing Workflow: XBP1 mRNA Splicing Assay P1 Induce ER Stress in Cultured Cells P2 Extract Total RNA P1->P2 P3 Reverse Transcription (RNA -> cDNA) P2->P3 P4 PCR Amplification (Primers flanking intron) P3->P4 P5 Analysis P4->P5 P6 Agarose Gel Electrophoresis (Visualize XBP1u and XBP1s bands) P5->P6 P7 Quantitative PCR (qPCR) (Quantify XBP1s levels) P5->P7

Fig 3. Experimental workflow for analyzing XBP1 mRNA splicing.
CHOP Expression Analysis (Western Blot)

C/EBP Homologous Protein (CHOP) is a transcription factor whose expression is strongly induced during prolonged or severe ER stress and is often associated with apoptosis.[26] Its levels can be measured to assess the shift from an adaptive to a terminal UPR.

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable sample buffer (e.g., SDS-containing lysis buffer).[27]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel (e.g., 4-20% gradient gel).[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

  • Blocking: Block the membrane with a solution like 2.5% non-fat milk in TBST to prevent non-specific antibody binding.[27]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for CHOP (e.g., anti-GADD153) overnight at 4°C.[27] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Add a chemiluminescent substrate and capture the signal using an X-ray film or a digital imager. The CHOP protein will appear as a band at approximately 29 kDa.[26][27]

Protocol_CHOP_WB Workflow: CHOP Western Blot P1 Cell Lysis & Protein Quantification P2 SDS-PAGE (Protein Separation) P1->P2 P3 Membrane Transfer P2->P3 P4 Blocking (e.g., Non-fat milk) P3->P4 P5 Primary Antibody Incubation (anti-CHOP) P4->P5 P6 Secondary Antibody Incubation (HRP-conjugated) P5->P6 P7 Chemiluminescent Detection & Imaging P6->P7

Fig 4. Experimental workflow for detecting CHOP protein levels.

Conclusion and Future Directions

ATF6 signaling is a highly versatile pathway whose cellular impact is dictated by the specific cell type, the nature of the ER stress, and crosstalk with other UPR branches like IRE1 and PERK. In neurons, it is a clear pro-survival factor, making it an attractive therapeutic target for neurodegenerative diseases and stroke.[8][10] Conversely, its role in promoting survival and therapeutic resistance in several cancers highlights its potential as a target for anti-cancer therapies.[11][12] The differential roles in immune and metabolic cells further underscore the complexity of the UPR network. For drug development professionals, this cell-type-specific activity implies that modulating ATF6 could yield targeted therapeutic benefits, but a deep understanding of the cellular context is paramount to avoid unintended off-target effects. Future research should continue to dissect the molecular determinants that govern the switch between ATF6's adaptive and maladaptive functions in various disease states.

References

Bridging the Gap: Validating MT-ATP6 Findings from Bench to Bedside

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

The journey from a promising in vitro discovery to a viable in vivo therapy is fraught with challenges, particularly in the complex landscape of mitochondrial diseases. For researchers focused on mutations in the MT-ATP6 gene, which encodes a critical subunit of ATP synthase, this translational gap is a significant hurdle. This guide provides a comprehensive comparison of common in vitro and in vivo models used in MT-ATP6 research, offering experimental data, detailed protocols, and visual workflows to facilitate the validation of findings and accelerate therapeutic development.

Data Presentation: A Comparative Analysis of MT-ATP6 Models

The selection of an appropriate model system is paramount for generating robust and translatable data. Below is a summary of quantitative data from various in vitro and in vivo models used to study the impact of MT-ATP6 mutations.

Model SystemKey AdvantagesKey LimitationsTypical ATP Synthesis Reduction (%) (relative to wild-type)Common Mutations Studied
Yeast (Saccharomyces cerevisiae) - Rapid growth and genetic manipulation- High conservation of ATP synthase function- Amenable to high-throughput screening- Lack of complex tissue and organ systems- Differences in mitochondrial genetics and physiology30-50% for pathogenic mutations[1]m.8993T>G, m.9176T>C, various cancer-associated mutations[1][2]
Human Cybrid Cell Lines - Human nuclear background with patient-derived mitochondria- Allows for the study of specific mtDNA mutations in a controlled environment- Tumor-derived nuclear background may not reflect native cellular metabolism- Can exhibit genomic instability40-90% depending on the mutation and heteroplasmy level[1][3]m.8993T>G (NARP/MILS), m.9185T>C, m.10158T>C, m.12706T>C[3]
Induced Pluripotent Stem Cell (iPSC)-derived Neurons/Cardiomyocytes - Patient-specific genetic background- Differentiation into disease-relevant cell types- Technically demanding and costly- Potential for incomplete differentiation and variabilityVariable, can reflect patient phenotypem.8993T>G[4]
Mouse Models - Whole-organism physiology and complex disease phenotypes- Allows for preclinical testing of therapeutic interventions- Species-specific differences in metabolism and disease presentation- Technically challenging to create and maintainReproduces many biochemical defects, including impaired ATP synthesis[5]p.N163S (mimics human pathogenic mutations)[5]

Experimental Protocols: Key Methodologies for MT-ATP6 Research

Reproducibility and standardization of experimental protocols are crucial for the successful validation of research findings. Below are detailed methodologies for key experiments cited in MT-ATP6 studies.

ATP Synthesis Rate Measurement in Isolated Mitochondria

Objective: To quantify the rate of ATP production by ATP synthase.

Protocol:

  • Isolate mitochondria from cell cultures or tissue samples using differential centrifugation.

  • Determine mitochondrial protein concentration using a standard assay (e.g., Bradford or BCA).

  • Resuspend isolated mitochondria in a respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and a respiratory substrate like succinate (B1194679) or pyruvate/malate).

  • Initiate the reaction by adding a known amount of ADP.

  • Measure the rate of ATP production using a luciferin/luciferase-based assay, which produces a luminescent signal proportional to the ATP concentration.

  • Normalize the ATP synthesis rate to the mitochondrial protein concentration.

Oxygen Consumption Rate (OCR) Measurement

Objective: To assess mitochondrial respiration and the function of the electron transport chain.

Protocol:

  • Seed cells in a specialized microplate (e.g., Seahorse XF plate).

  • The following day, replace the culture medium with a low-buffered assay medium and incubate in a CO2-free incubator.

  • Use a Seahorse XF Analyzer to measure OCR in real-time.

  • Sequentially inject pharmacological agents to assess different respiratory states:

    • Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Analyze the resulting OCR profile to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To measure the electrochemical gradient across the inner mitochondrial membrane, a key indicator of mitochondrial health.

Protocol:

  • Culture cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy).

  • Load cells with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., TMRM, TMRE, or JC-1).

  • Incubate cells with the dye according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • A decrease in fluorescence intensity (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates a depolarization of the mitochondrial membrane.

Mandatory Visualizations

To better illustrate the complex processes involved in MT-ATP6 research, the following diagrams have been generated.

G cluster_0 In Vitro Models cluster_1 In Vivo Models cluster_2 Key Experimental Readouts Yeast Yeast (S. cerevisiae) ATP_Synthesis ATP Synthesis Rate Yeast->ATP_Synthesis Viability Cell Viability/Growth Yeast->Viability Cybrids Human Cybrid Cells Cybrids->ATP_Synthesis OCR Oxygen Consumption Rate Cybrids->OCR MMP Mitochondrial Membrane Potential Cybrids->MMP ROS Reactive Oxygen Species Cybrids->ROS iPSCs iPSC-derived Cells iPSCs->ATP_Synthesis iPSCs->OCR iPSCs->MMP Mouse Mouse Models C_elegans C. elegans ATP_Synthesis->Mouse OCR->Mouse MMP->Mouse Viability->C_elegans G MT_ATP6_Mutation MT-ATP6 Mutation ATP_Synthase_Dysfunction ATP Synthase Dysfunction MT_ATP6_Mutation->ATP_Synthase_Dysfunction Reduced_ATP Reduced ATP Production ATP_Synthase_Dysfunction->Reduced_ATP Increased_MMP Increased Mitochondrial Membrane Potential ATP_Synthase_Dysfunction->Increased_MMP Increased_Glycolysis Increased Glycolysis Reduced_ATP->Increased_Glycolysis mTOR_Inhibition mTOR Inhibition (e.g., Rapamycin) Reduced_ATP->mTOR_Inhibition Therapeutic Target ETC_Inhibition ETC Inhibition Increased_MMP->ETC_Inhibition Protein_Synthesis_Inhibition Protein Synthesis Inhibition mTOR_Inhibition->Protein_Synthesis_Inhibition Leukocyte_Depletion Leukocyte Depletion mTOR_Inhibition->Leukocyte_Depletion Increased_ATP Increased Cellular ATP Protein_Synthesis_Inhibition->Increased_ATP Neuroprotection Neuroprotection Increased_ATP->Neuroprotection Reduced_Inflammation Reduced Inflammation Leukocyte_Depletion->Reduced_Inflammation Reduced_Inflammation->Neuroprotection

References

Navigating the Proteomic Landscape of ATF6 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of the unfolded protein response (UPR) is paramount. A key arm of this cellular stress response is mediated by Activating Transcription Factor 6 (ATF6). This guide provides a comparative overview of the proteomic changes in ATF6-activated cells, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in this critical area of research.

The activation of ATF6, a transmembrane protein in the endoplasmic reticulum (ER), initiates a signaling cascade to alleviate ER stress. This is achieved through the upregulation of genes encoding ER chaperones and other proteins involved in protein folding and degradation.[1] Quantitative proteomics serves as a powerful tool to elucidate the global protein expression changes orchestrated by ATF6 activation, offering insights into its mechanism of action and potential therapeutic targets.

Quantitative Proteomic Analysis of ATF6-Activated Cells

Comparative proteomic studies have been instrumental in identifying the downstream effectors of the ATF6 signaling pathway. Below is a summary of key proteins upregulated upon the activation of ATF6, as identified in prominent studies. These studies utilized quantitative mass spectrometry-based techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to compare the proteomes of ATF6-activated cells with control cells.

ProteinGeneFunctionFold Change (ATF6 Activation vs. Control)Reference
HSPA5 (BiP/GRP78)HSPA5ER chaperone, central regulator of UPR~2.5Shoulders et al., 2013
HSP90B1 (GRP94)HSP90B1ER chaperone, involved in protein folding and quality control~2.2Shoulders et al., 2013
PDIA4PDIA4Protein disulfide isomerase, catalyzes disulfide bond formation~2.0Plate et al., 2019
HYOU1 (ORP150)HYOU1ER chaperone, protects against hypoxia-induced cell death~1.8Shoulders et al., 2013
CALR (Calreticulin)CALRER chaperone, involved in calcium homeostasis and protein folding~1.7Shoulders et al., 2013
PDIA6PDIA6Protein disulfide isomerase, assists in protein folding~1.6Plate et al., 2019
ERDJ3 (DNAJB11)DNAJB11Co-chaperone of BiP, involved in protein import into the ER~1.5Plate et al., 2019

Visualizing the ATF6 Signaling Pathway and Proteomic Workflow

To better understand the biological context and experimental approach, the following diagrams illustrate the ATF6 signaling pathway and a typical quantitative proteomics workflow.

ATF6 signaling pathway upon ER stress.

Proteomics_Workflow Cell_Culture Cell Culture (Control vs. ATF6-activated) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Isobaric/Isotopic Labeling (e.g., TMT, SILAC) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis (Protein ID & Quantification) LC_MS->Data_Analysis Bioinformatics Bioinformatics & Interpretation Data_Analysis->Bioinformatics

Typical quantitative proteomics workflow.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validity of comparative proteomic studies. The following sections outline the key experimental protocols adapted from the cited literature.

Cell Culture and ATF6 Activation
  • Cell Line: Human embryonic kidney (HEK293T) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • ATF6 Activation: Stress-independent activation of ATF6 can be achieved using a ligand-inducible system. For instance, cells can be stably transfected with a construct where the active, cytosolic domain of ATF6 is fused to a destabilizing domain (DD) that is stabilized by a specific ligand (e.g., Shield1). Treatment with the ligand (e.g., 1 µM Shield1 for 16-24 hours) leads to the accumulation of the active ATF6 fragment. Alternatively, chemical inducers like Thapsigargin (1 µM for 4-8 hours) can be used to induce ER stress and consequently activate the endogenous ATF6 pathway.

Protein Extraction and Digestion
  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 75 mM NaCl, with protease and phosphatase inhibitors). Sonication on ice is performed to ensure complete lysis and shearing of nucleic acids.

  • Protein Quantification: The protein concentration in the lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) at a final concentration of 5 mM for 30 minutes at 37°C. Subsequently, cysteines are alkylated with iodoacetamide (B48618) at a final concentration of 15 mM for 30 minutes at room temperature in the dark.

  • Digestion: The urea concentration is diluted to less than 2 M with 50 mM Tris-HCl (pH 8.0). Sequencing-grade trypsin is added at a 1:50 (w/w) enzyme-to-protein ratio, and the mixture is incubated overnight at 37°C.

Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
  • Peptide Cleanup: The digested peptides are desalted using C18 solid-phase extraction (SPE) cartridges.

  • TMT Labeling: The desalted peptides are labeled with TMT reagents according to the manufacturer's protocol. Briefly, peptides are resuspended in a labeling buffer (e.g., 100 mM TEAB), and the TMT reagent (dissolved in anhydrous acetonitrile) is added. The reaction is incubated for 1 hour at room temperature and then quenched with hydroxylamine.

  • Sample Pooling: The differentially labeled peptide samples are combined into a single sample.

  • Fractionation: The pooled sample is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity before mass spectrometry analysis.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: The fractionated peptides are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

  • Database Searching: The raw MS data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. The data is searched against a relevant protein database (e.g., UniProt human database).

  • Protein Quantification and Statistical Analysis: The reporter ion intensities from the TMT labels are used for relative protein quantification. The data is normalized, and statistical analysis (e.g., t-test) is performed to identify proteins that are significantly differentially expressed between the ATF6-activated and control conditions. A fold-change cutoff (e.g., >1.5) and a p-value threshold (e.g., <0.05) are typically applied to identify significantly regulated proteins.

This guide provides a foundational understanding of the proteomic consequences of ATF6 activation. By leveraging the provided data and protocols, researchers can further explore the role of this crucial signaling pathway in health and disease, paving the way for novel therapeutic interventions.

References

MT-ATP6 Expression: A Comparative Guide for Researchers in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of MT-ATP6 Expression in Cancer, Neurodegenerative Disorders, and Metabolic Diseases, Complete with Experimental Protocols and Pathway Visualizations.

This guide provides a comprehensive comparison of Mitochondrially Encoded ATP Synthase 6 (MT-ATP6) expression in healthy versus various diseased states. It is designed for researchers, scientists, and drug development professionals to facilitate a deeper understanding of MT-ATP6's role in pathology and to provide practical experimental guidance.

Data Presentation: Quantitative Comparison of MT-ATP6 Expression

The following table summarizes the observed changes in MT-ATP6 expression across different diseases compared to healthy tissues. The data is compiled from multiple studies and presented as fold changes or qualitative descriptions where quantitative data is not available.

Disease StateTissue/Cell TypeExpression Change (vs. Healthy Control)Method of DetectionReference
Cancer
Prostate CancerTumor TissueDecreasedRT-qPCR[1]
Colorectal AdenocarcinomaTumor TissueIncreasedRT-qPCR[2][3]
Colorectal AdenopolypsPolyp TissueDifferential ExpressionRT-qPCR[2][3]
Neurodegenerative Disorders
Leigh SyndromeBrain, MuscleFunctional decrease due to mutationsGenetic Sequencing, Biochemical Assays[4][5][6]
Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP)Nerve, Muscle, RetinaFunctional decrease due to mutationsGenetic Sequencing, Biochemical Assays[4][5][7]
Metabolic Diseases
Mitochondrial Complex V DeficiencyVaries (e.g., muscle, heart)Functional decrease due to mutationsGenetic Sequencing, Biochemical Assays[4]

Note: In many neurodegenerative and metabolic disorders associated with MT-ATP6, the primary pathology arises from mutations within the gene, leading to a dysfunctional protein rather than a significant change in its expression level. The severity of these diseases often correlates with the level of mitochondrial heteroplasmy—the percentage of mitochondria carrying the mutation.[4][5][8]

Key Experimental Protocols

Accurate quantification of MT-ATP6 expression is critical for research in this field. Below are detailed methodologies for three common experimental techniques.

Quantitative Real-Time PCR (qPCR) for MT-ATP6 mRNA Expression

This protocol is for the relative quantification of human MT-ATP6 mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from tissue or cell samples using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

2. qPCR Reaction:

  • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad).

  • A typical 20 µL reaction includes: 10 µL of 2x SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template (diluted 1:10), and 6 µL of nuclease-free water.

  • Human MT-ATP6 Primers:

    • Forward Primer: (Sequence to be obtained from a reliable source like PrimerBank or designed using NCBI's Primer-BLAST)

    • Reverse Primer: (Sequence to be obtained from a reliable source like PrimerBank or designed using NCBI's Primer-BLAST)

    • Note: Bio-Rad offers validated PrimePCR™ SYBR® Green Assays for human MT-ATP6 (Assay ID: qHsaCED0007715) which can be used.[9]

  • Reference Genes: Use at least two stable reference genes for normalization (e.g., GAPDH, ACTB, B2M).

3. Thermal Cycling Conditions:

  • Initial denaturation: 95°C for 3 minutes.

  • 40 cycles of:

    • Denaturation: 95°C for 10 seconds.

    • Annealing/Extension: 60°C for 30 seconds.

  • Melt curve analysis: 65°C to 95°C with increments of 0.5°C every 5 seconds.

4. Data Analysis:

  • Calculate the quantification cycle (Cq) values.

  • Determine the relative expression of MT-ATP6 using the 2-ΔΔCq method, normalizing to the geometric mean of the reference genes.

Western Blotting for MT-ATP6 Protein Expression

This protocol outlines the detection of MT-ATP6 protein in cell or tissue lysates.

1. Mitochondrial Isolation (Optional but Recommended):

  • For cleaner results, isolate mitochondria from cell or tissue samples using a mitochondrial isolation kit (e.g., from Abcam or Thermo Fisher Scientific) or a differential centrifugation protocol.[10] A general protocol involves cell lysis followed by a series of centrifugation steps at increasing speeds to separate mitochondria from other cellular components.[10]

2. Protein Lysate Preparation:

  • Lyse cells or isolated mitochondria in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Determine protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer at 95°C for 5 minutes.

  • Separate proteins on a 12-15% SDS-polyacrylamide gel. The expected molecular weight of MT-ATP6 is approximately 25 kDa.[4]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against MT-ATP6 overnight at 4°C with gentle agitation. A recommended antibody is the rabbit polyclonal anti-MT-ATP6 (e.g., Cell Signaling Technology #70262) at a dilution of 1:1000 in 5% BSA in TBST.[11][12]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

  • Normalize the MT-ATP6 signal to a loading control, such as VDAC1 or COX IV for mitochondrial fractions, or GAPDH/β-actin for whole-cell lysates.

Immunohistochemistry (IHC) for MT-ATP6 in Tissue Sections

This protocol is for the localization of MT-ATP6 protein in paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) to distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

  • Allow slides to cool to room temperature.

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash with phosphate-buffered saline (PBS).

  • Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with the primary antibody against MT-ATP6 (e.g., the same antibody as for Western blotting, with the dilution optimized for IHC, typically 1:50-1:200) overnight at 4°C.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody.

  • Wash with PBS.

4. Visualization and Counterstaining:

  • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

  • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

5. Analysis:

  • Examine the slides under a microscope to assess the intensity and localization of MT-ATP6 staining.

Mandatory Visualizations

Experimental Workflow for MT-ATP6 Quantification

experimental_workflow cluster_sample Sample Preparation cluster_qpcr qPCR cluster_wb Western Blot cluster_ihc IHC cluster_results Data Output Tissue Tissue/Cell Sample RNA_Extraction RNA Extraction Tissue->RNA_Extraction Lysis Lysis/Mitochondrial Isolation Tissue->Lysis Deparaffinization Deparaffinization & Rehydration Tissue->Deparaffinization cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Analysis qPCR Analysis cDNA_Synthesis->qPCR_Analysis mRNA_Quant mRNA Expression qPCR_Analysis->mRNA_Quant SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Protein_Quant Protein Expression Immunoblot->Protein_Quant Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Staining Staining & Visualization Antigen_Retrieval->Staining Protein_Local Protein Localization Staining->Protein_Local

Caption: Workflow for MT-ATP6 expression analysis.

MT-ATP6 in Oxidative Phosphorylation and its Influence on Cellular Signaling

signaling_pathway cluster_oxphos Mitochondrial Oxidative Phosphorylation (OXPHOS) cluster_signaling Cellular Signaling Pathways ETC Electron Transport Chain (Complexes I-IV) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS generates ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase drives MT_ATP6 MT-ATP6 (part of Complex V) ATP_Synthase->MT_ATP6 ATP ATP ATP_Synthase->ATP AMPK AMPK ATP->AMPK inhibits (high ATP/AMP ratio) mTOR mTOR ATP->mTOR activates ROS->AMPK activates ADP ADP + Pi ADP->ATP_Synthase AMPK->mTOR inhibits Metabolism Metabolic Reprogramming AMPK->Metabolism Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: MT-ATP6's role in OXPHOS and its indirect impact on AMPK and mTOR signaling.

References

A Researcher's Guide to Cross-Validation of ATF6 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the unfolded protein response (UPR), the activating transcription factor 6 (ATF6) pathway presents a compelling therapeutic target. Modulating this pathway requires robust and reliable inhibitor compounds. This guide provides an objective comparison of currently available ATF6 pathway inhibitors, supported by experimental data and detailed protocols for their cross-validation.

Performance Comparison of ATF6 Pathway Inhibitors

The following table summarizes the quantitative data for common inhibitors of the ATF6 pathway. It is important to note that the half-maximal inhibitory concentration (IC50) values presented here are compiled from various studies and may not be directly comparable due to differing experimental conditions. For a definitive assessment of relative potency, a head-to-head comparison under identical assay conditions is recommended.

InhibitorMechanism of ActionTargetIC50 ValueSelectivity Notes
Ceapin-A7 Selectively blocks the transport of ATF6α from the Endoplasmic Reticulum to the Golgi.ATF6α0.59 µM[1][2][3]Highly selective for ATF6α over the ATF6β isoform and other UPR branches like IRE1 and PERK.[3]
PF-429242 A reversible and competitive inhibitor of Site-1 Protease (S1P).Site-1 Protease (S1P)175 nM (for S1P)[4][5][6][7][8]Indirectly inhibits ATF6 activation by preventing its cleavage. Also inhibits the processing of other S1P substrates, such as SREBP.[4][5]
AEBSF An irreversible serine protease inhibitor.Site-1 Protease (S1P) and other serine proteasesNot specified for ATF6A broad-spectrum serine protease inhibitor that can block the S1P-mediated cleavage of ATF6.[9][10][11][12][13] Lacks specificity for S1P.[9][10][11][12][13]
Nifuroxazide (B1678864) Primarily a STAT3 inhibitor; also reported to induce ER stress.STAT3~3 µM (for STAT3)Its effect on the ATF6 pathway is likely indirect and not well characterized. It has been shown to induce apoptosis through the PERK signaling pathway of the UPR.[8][13][14][15]

Experimental Protocols

Rigorous cross-validation of ATF6 pathway inhibitors is essential for accurate and reproducible research. Below are detailed methodologies for key experiments to assess inhibitor performance.

ATF6 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of ATF6. A reporter construct containing ATF6 response elements (ERSE) upstream of a luciferase gene is introduced into cells. Inhibition of ATF6 signaling leads to a decrease in luciferase expression.

Materials:

  • HeLa or HEK293T cells

  • ATF6-responsive luciferase reporter plasmid (e.g., pGL4.39[luc2P/ATF6 RE/Hygro])

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • ATF6 pathway inhibitor (and vehicle control, e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HeLa cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[16][17]

  • Transfection: Co-transfect the cells with the ATF6 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Allow 24-48 hours for plasmid expression.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the ATF6 inhibitor or vehicle control for 1-2 hours.

  • ER Stress Induction: Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the wells and incubate for 6-16 hours.[17]

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[16][17]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Western Blot for ATF6 Cleavage

This method directly assesses the ability of an inhibitor to block the proteolytic cleavage of the full-length ATF6 (p90) to its active nuclear form (p50).

Materials:

  • Cell line expressing endogenous or tagged ATF6 (e.g., HEK293T)

  • ER stress inducer (e.g., Tunicamycin or DTT)

  • ATF6 pathway inhibitor (and vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ATF6 (specific for the N-terminus to detect both forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the inhibitor for 1-2 hours, followed by co-treatment with an ER stress inducer (e.g., 2 µg/mL Tunicamycin) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[11][14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an 8-10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Antibody Incubation: Incubate the membrane with the primary anti-ATF6 antibody overnight at 4°C.[11][14] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][14]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p50 band in inhibitor-treated samples indicates successful inhibition of ATF6 cleavage.

qPCR for ATF6 Target Gene Expression

This technique measures the mRNA levels of genes downstream of ATF6, such as the ER chaperones BiP (also known as GRP78 or HSPA5) and GRP94.

Materials:

  • Cells treated with inhibitor and ER stress inducer

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (BiP, GRP94) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Human Primer Sequences:

  • BiP/GRP78 (HSPA5):

    • Forward: 5'-CTGTCCAGGCTGGTGTGCTCT-3'[18]

    • Reverse: 5'-CTTGGTAGGCACCACTGTGTGTTC-3'[18]

  • GRP94:

    • Forward: 5'-TGGGTCAAGCAGAAAGACGT-3'

    • Reverse: 5'-GCTTCATCTGGGTCTTGGAG-3'

  • GAPDH:

    • Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

Protocol:

  • Cell Treatment: Treat cells with the inhibitor and ER stress inducer as described for the Western blot protocol.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA according to the manufacturers' protocols.

  • qPCR: Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Cell Viability Assay (MTS/MTT)

This assay determines the effect of the inhibitor on cell viability and proliferation, helping to identify potential cytotoxic effects.

Materials:

  • Cells in a 96-well plate

  • ATF6 pathway inhibitor

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for 24-72 hours.[1][2][3]

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[1][2][3]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[1][2][3]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[1][2][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing Key Processes

To aid in the understanding of the ATF6 signaling pathway and the experimental workflow for inhibitor validation, the following diagrams have been generated.

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_inactive ATF6 (p90) (Inactive) BiP BiP ATF6_inactive->BiP Bound S1P S1P ATF6_inactive->S1P Transport S2P S2P S1P->S2P Cleavage 1 ATF6_active ATF6 (p50) (Active) S2P->ATF6_active Cleavage 2 ERSE ERSE ATF6_active->ERSE Binding Target_Genes Target Genes (e.g., BiP, GRP94) ERSE->Target_Genes Transcription ER_Stress ER Stress ER_Stress->ATF6_inactive Dissociation Inhibitor_Validation_Workflow cluster_assays Validation Assays start Start: Select ATF6 Inhibitor cell_culture Cell Culture (e.g., HeLa, HEK293T) start->cell_culture inhibitor_treatment Inhibitor Treatment + ER Stress Induction cell_culture->inhibitor_treatment luciferase_assay Luciferase Reporter Assay (Functional Readout) inhibitor_treatment->luciferase_assay western_blot Western Blot (Mechanistic Readout) inhibitor_treatment->western_blot qpcr qPCR (Target Gene Expression) inhibitor_treatment->qpcr viability_assay Cell Viability Assay (Toxicity Readout) inhibitor_treatment->viability_assay data_analysis Data Analysis (IC50, Gene Expression, Viability) luciferase_assay->data_analysis western_blot->data_analysis qpcr->data_analysis viability_assay->data_analysis conclusion Conclusion: Inhibitor Efficacy & Specificity data_analysis->conclusion

References

A Comparative Guide to Mitochondrial Function in MT-ATP6 Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the mitochondrial gene MT-ATP6, which encodes a critical subunit of the F1Fo-ATP synthase (Complex V), are linked to a spectrum of severe neurodegenerative disorders, including Leigh Syndrome and Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP).[1][2] Understanding the precise functional consequences of different MT-ATP6 variants is paramount for diagnostics, prognostics, and the development of targeted therapies. This guide provides a comparative analysis of mitochondrial function in cells harboring distinct MT-ATP6 mutations, supported by experimental data and detailed methodologies.

Quantitative Analysis of Mitochondrial Dysfunction

The following table summarizes the impact of several common MT-ATP6 mutations on key parameters of mitochondrial function. The data, compiled from multiple studies, reveals significant variability in the biochemical signatures of these mutants.

MT-ATP6 Mutation Associated Phenotype(s) ATP Synthesis Rate (% of control) Oxygen Consumption Rate (OCR) Mitochondrial Membrane Potential (MMP) Key References
m.8993T>G Leigh Syndrome, NARPSeverely reduced (as low as 10-50%)Reduced basal and maximal respirationOften increased (hyperpolarization)[3][4][5]
m.8993T>C NARP, Leigh SyndromeReducedAlteredVariable[1][6]
m.9176T>C Leigh Syndrome, Ataxia, NeuropathySignificantly reducedDecreasedOften decreased (depolarization)[1][7]
m.9185T>C Leigh SyndromeReduced by 50-90%Not consistently reportedDecreased (depolarization)[3][4]
m.8414A>G (mouse model) Reproduces human disease phenotypesSeverely hampered (11% of control)ReducedAltered[3][8]

Experimental Protocols

The data presented above is derived from a variety of experimental techniques designed to probe different aspects of mitochondrial function. Below are detailed methodologies for the key assays cited.

Measurement of ATP Synthesis Rate

The rate of mitochondrial ATP synthesis is a direct measure of the efficacy of oxidative phosphorylation.[9]

  • Sample Preparation: Isolate mitochondria from patient-derived fibroblasts or other relevant cell types through differential centrifugation.[10] Alternatively, use digitonin-permeabilized cells to allow direct access of substrates to the mitochondria.[11]

  • Assay Principle: The luciferin-luciferase assay is a highly sensitive method for quantifying ATP.[12] In the presence of ATP, luciferase catalyzes the oxidation of luciferin (B1168401), producing light that can be measured with a luminometer.

  • Protocol:

    • Incubate isolated mitochondria or permeabilized cells in a respiration buffer containing ADP and a specific substrate for the electron transport chain (e.g., pyruvate (B1213749) and malate (B86768) for Complex I-driven respiration).

    • At specific time points, take aliquots of the reaction and stop the synthesis by adding a lysis buffer.

    • Add the cell lysate to a solution containing luciferin and luciferase.

    • Measure the resulting luminescence using a luminometer.

    • Generate a standard curve with known ATP concentrations to quantify the amount of ATP produced in the samples.

Assessment of Oxygen Consumption Rate (OCR)

OCR measurements provide a real-time view of mitochondrial respiration and can be used to dissect the function of different components of the electron transport chain.[5][13]

  • Instrumentation: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate of oxygen consumption in live cells.

  • Assay Principle: The instrument creates a transient microchamber, allowing for the sensitive measurement of changes in oxygen concentration in the media surrounding the cells.

  • Mitochondrial Stress Test Protocol:

    • Seed cells in a specialized microplate and allow them to adhere.

    • Sequentially inject a series of mitochondrial inhibitors and uncouplers to probe different respiratory states:

      • Oligomycin: An ATP synthase inhibitor, which reveals the proportion of oxygen consumption coupled to ATP synthesis.[5]

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.[9]

      • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.[9]

    • The instrument records OCR at baseline and after each injection, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Determination of Mitochondrial Membrane Potential (MMP)

MMP is a critical indicator of mitochondrial health and is generated by the pumping of protons across the inner mitochondrial membrane.[9]

  • Fluorescent Probes: Cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are used. Common probes include JC-1 and TMRM (tetramethylrhodamine, methyl ester).[10][12]

  • Assay Principle (using JC-1): JC-1 is a ratiometric dye that exists as green fluorescent monomers at low membrane potential and forms red fluorescent aggregates at high membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Protocol:

    • Incubate live cells with the JC-1 dye.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence using a flow cytometer or a fluorescence microscope.

    • Quantify the ratio of red to green fluorescence to determine changes in MMP. For TMRM, a decrease in fluorescence intensity indicates depolarization.

Visualizing the Impact of MT-ATP6 Mutations

Oxidative Phosphorylation Pathway and the Role of MT-ATP6

The following diagram illustrates the central role of the MT-ATP6 subunit within the oxidative phosphorylation system and highlights how mutations can disrupt this critical energy-producing pathway.

Oxidative_Phosphorylation cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ProtonMotiveForce cluster_ATPSynthase ATP Synthase (Complex V) cluster_ATPSynthesis cluster_Mutation I Complex I Q CoQ I->Q H_plus_out Intermembrane Space (High H+) I->H_plus_out H+ II Complex II II->Q III Complex III Q->III CytC Cyt c III->CytC III->H_plus_out H+ IV Complex IV CytC->IV IV->H_plus_out H+ F0 F0 Subunit (includes MT-ATP6) H_plus_out->F0 H+ flow Matrix Mitochondrial Matrix (Low H+) F0->Matrix F1 F1 Subunit ATP ATP F1->ATP ADP + Pi -> ATP Mutation MT-ATP6 Mutation Mutation->F0 Impairs H+ channel

Caption: Role of MT-ATP6 in oxidative phosphorylation.

Experimental Workflow for Comparing Mitochondrial Function

The logical flow for investigating the functional consequences of MT-ATP6 mutations is depicted below. This workflow provides a systematic approach to characterizing mitochondrial defects.

Experimental_Workflow cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison start Patient-derived cells (e.g., fibroblasts) genotyping MT-ATP6 Genotyping (Sequencing) start->genotyping ocr_assay Oxygen Consumption Rate (OCR) (Mitochondrial Stress Test) genotyping->ocr_assay atp_assay ATP Synthesis Rate (Luciferase Assay) genotyping->atp_assay mmp_assay Mitochondrial Membrane Potential (Fluorescent Probes, e.g., JC-1) genotyping->mmp_assay control Control Cell Line (Wild-type MT-ATP6) control->ocr_assay control->atp_assay control->mmp_assay comparison Compare Mutant vs. Control ocr_assay->comparison atp_assay->comparison mmp_assay->comparison biochemical_phenotype Define Biochemical Phenotype of the Mutant comparison->biochemical_phenotype

Caption: Workflow for mitochondrial function analysis.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of "AT6" and Other Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. While "AT6" is not a universally recognized chemical identifier, it is treated here as a placeholder for any potentially hazardous chemical compound used in a laboratory setting. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of such chemical waste, in line with institutional and regulatory standards.

Hazard Identification and Classification

The initial and most critical step in proper waste disposal is to identify the hazards associated with the chemical. This information is typically found in the Safety Data Sheet (SDS) provided by the chemical manufacturer. Hazardous wastes are categorized based on their characteristics.

Table 1: EPA Hazardous Waste Characteristics

Characteristic Description EPA Waste Code
Ignitability Liquids with flash points below 60°C, non-liquids that can cause fire, ignitable compressed gases, and oxidizers.[1] D001
Corrosivity Aqueous wastes with a pH of 2 or below, or 12.5 or above, or liquids that corrode steel at a rate greater than 6.35 mm per year.[2] D002
Reactivity Wastes that are unstable, react violently with water, are capable of detonation, or generate toxic gases when mixed with water.[2] D003

| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |

Additionally, some chemicals are specifically listed as hazardous wastes by the EPA on the F, K, P, and U lists.[1][2] "P-listed" wastes are considered acutely hazardous.[3]

Personal Protective Equipment (PPE)

Before handling any chemical waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE) as specified in the chemical's SDS.

Table 2: Recommended PPE for Handling Hazardous Chemical Waste

Protection Type Specification Rationale
Eye Protection Safety goggles with side-shields or a face shield. Protects against splashes and fumes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). The specific material should be chosen based on the chemical's SDS. Prevents skin contact and absorption.
Body Protection A laboratory coat or chemically impervious apron. Protects against spills and contamination of personal clothing.

| Respiratory Protection | A respirator may be required if handling volatile or highly toxic substances, especially outside of a fume hood. | Prevents inhalation of hazardous vapors or particulates. |

Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach to the safe collection, storage, and disposal of chemical waste like "this compound".

Experimental Protocol: Chemical Waste Disposal

Objective: To safely collect, store, and dispose of hazardous chemical waste from laboratory operations.

Methodology:

  • Waste Determination: As soon as a chemical is no longer needed, it is considered waste and must be managed as such.

  • Container Selection:

    • Choose a container that is compatible with the chemical waste. For example, do not store corrosive acids in metal containers.[4][5]

    • The container must be in good condition, free of leaks, and have a secure, screw-top lid.[5]

    • It is acceptable to reuse empty chemical bottles for compatible waste.[5]

  • Waste Segregation:

    • Never mix incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizers should be kept separate from organic solvents.[4]

    • A separate, dedicated container should be used for each type of waste.[6]

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name(s) of all constituents (no abbreviations or formulas).

      • The approximate percentage of each constituent.

      • The date when waste was first added.

      • The name and contact information of the principal investigator or laboratory supervisor.

  • Accumulation and Storage:

    • Keep waste containers closed at all times, except when adding waste. If a funnel is used, it must be removed after each addition, and the lid must be securely fastened.[5]

    • Store liquid waste containers in secondary containment, such as a chemical-resistant tray, that can hold the entire volume of the container.

    • Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Disposal Request:

    • When the waste container is nearly full (do not overfill), or if it has been in storage for an extended period (e.g., one year for partially filled containers in an SAA), arrange for its disposal.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

  • Empty Container Disposal:

    • Empty containers that held hazardous chemicals must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and treated as hazardous waste.

    • After triple-rinsing and air-drying, and with the hazard label defaced or removed, the container may be disposed of as regular trash or recycled, depending on institutional policy.[7]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Chemical is declared waste sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe container Select Compatible Container ppe->container label_container Affix 'Hazardous Waste' Label container->label_container add_waste Add Waste to Container label_container->add_waste incompatible Is waste incompatible with contents? add_waste->incompatible new_container Use a new, segregated container incompatible->new_container Yes store Store in Secondary Containment in Satellite Accumulation Area incompatible->store No new_container->store keep_closed Keep container closed when not in use store->keep_closed full Is container full? keep_closed->full ehs Contact EHS for Waste Pickup full->ehs Yes continue_use Continue to add waste full->continue_use No end Waste properly disposed ehs->end continue_use->add_waste

Caption: Workflow for the safe disposal of hazardous laboratory chemical waste.

By adhering to these procedures, laboratory personnel can ensure that chemical waste is managed in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within the research community.

References

Essential Safety and Operational Guide for Handling AT6 (PROTAC BRD4 Degrader)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of AT6, a potent PROTAC (Proteolysis-Targeting Chimera) BRD4 (Bromodomain-containing protein 4) degrader. Given the nature of this compound as a highly potent research chemical, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2098836-50-9) is not publicly available, this guide synthesizes safety information from analogous potent compounds and PROTAC BRD4 degraders to provide a comprehensive operational and disposal plan.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The required level of protection depends on the specific handling procedure and the physical form of the compound.

Activity Required Personal Protective Equipment Justification
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with eye protection- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleevesHigh risk of generating and inhaling aerosolized potent powder. Full respiratory and skin protection is essential.
Solution Preparation and Dilution - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization, but potential for splashes and spills remains. Primary containment is the fume hood.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant glovesFocus is on preventing skin and eye contact during administration.
General Laboratory Operations - Standard lab coat- Safety glasses- GlovesStandard laboratory practice to protect against accidental contact.

Operational Plan: Safe Handling Workflow

A systematic approach is critical when working with potent compounds. The following workflow outlines the key stages from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Fume Hood) gather_materials Assemble PPE and Required Equipment prep_area->gather_materials Proceed to Handling review_sds Review Safety Information gather_materials->review_sds Proceed to Handling weigh Weighing (in fume hood) review_sds->weigh Proceed to Handling dissolve Solution Preparation weigh->dissolve execute Experimental Use dissolve->execute decontaminate Decontaminate Surfaces and Equipment execute->decontaminate Experiment Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: A logical workflow for the safe handling of potent compounds like this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure Key Considerations
Unused this compound (Solid or Solution) - Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.- Dispose of through your institution's hazardous waste management program.Do not dispose of down the drain. High-temperature incineration is often the preferred method for potent pharmaceutical waste.
Contaminated Labware (e.g., pipette tips, vials) - Collect in a designated, sealed hazardous waste container.Minimize handling of contaminated items. Do not overfill waste containers.
Contaminated PPE (e.g., gloves, lab coat) - Carefully remove to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with this compound are contaminated.
Aqueous Waste from Experiments - Collect in a sealed, labeled hazardous waste container.Do not mix with other waste streams unless compatibility is confirmed.

Experimental Protocol: Western Blot for BRD4 Degradation

This protocol details a key experiment to verify the efficacy of this compound in degrading BRD4 protein.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.
  • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific for BRD4. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the BRD4 band intensity to the loading control to determine the extent of protein degradation at each concentration and time point.

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade BRD4.

PROTAC-Mediated Degradation of BRD4 This compound This compound (PROTAC) Ternary_Complex Ternary Complex (BRD4-AT6-E3) This compound->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL or CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->this compound Release and Recycling Ubiquitination Polyubiquitination of BRD4 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded BRD4 (Peptides) Proteasome->Degradation Degradation

Caption: The mechanism of action for this compound-induced BRD4 protein degradation.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.